molecular formula C7H12Cl2N2O B594953 (4-Methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1344046-06-5

(4-Methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B594953
CAS No.: 1344046-06-5
M. Wt: 211.086
InChI Key: IEURCDZVESESPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a valuable chemical building block specifically designed for professional research and development, particularly in the field of medicinal chemistry. Its structure, featuring a pyridine ring with methoxy and aminomethyl functional groups, makes it a versatile scaffold for constructing more complex molecules aimed at novel therapeutic discovery. This compound serves as a critical precursor in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, which are explored as potent inhibitors for challenging targets such as mycobacterial ATP synthase in tuberculosis research . Furthermore, piperidine-based compounds and related heterocycles derived from similar amine-building blocks have demonstrated significant potential in antiviral drug discovery campaigns, including the development of inhibitors for essential viral proteases like SARS-CoV-2 PLpro . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

(4-methoxypyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-2-3-9-6(4-7)5-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEURCDZVESESPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856619
Record name 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344046-06-5
Record name 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxypyridin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a substituted pyridine ring linked to a primary aminomethyl group, presents multiple points for chemical modification, making it an attractive scaffold for the construction of complex molecular architectures. Pyridine derivatives are integral to the development of pharmaceuticals and agrochemicals, and this particular intermediate, stabilized as a dihydrochloride salt, offers enhanced handling and solubility characteristics compared to its free base form.[1][2]

This guide provides an in-depth technical overview of this compound, covering its core chemical and physical properties, validated synthetic and purification protocols, reactivity profile, and its applications in drug discovery. The information is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Physicochemical Properties

The dihydrochloride salt form of (4-Methoxypyridin-2-yl)methanamine dictates many of its physical properties. The protonation of both the pyridine nitrogen and the primary amine nitrogen significantly increases the compound's polarity. This structural feature is key to its utility, rendering it soluble in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions and for purification.

PropertyValueSource
IUPAC Name (4-methoxy-2-pyridinyl)methanamine;dihydrochloride[3]
CAS Number 1344046-06-5[4]
Molecular Formula C₇H₁₂Cl₂N₂O[4]
Molecular Weight 211.09 g/mol [3][4]
Appearance White to off-white crystalline solid (Predicted)N/A
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like diethyl ether and hexanes (Predicted)N/A
Stability Stable under recommended storage conditions. Aminopyridine salts exhibit good chemical stability.[5][4]
Storage Store at room temperature under an inert atmosphere.[4][4]

Synthesis and Purification

The most direct and reliable synthesis of (4-Methoxypyridin-2-yl)methanamine involves the reduction of the commercially available precursor, 4-methoxy-2-cyanopyridine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

G cluster_0 Synthetic Workflow start 4-Methoxy-2-cyanopyridine process1 Catalytic Hydrogenation (H₂, Pd/C, Methanol/NH₃) start->process1 Reduction intermediate (4-Methoxypyridin-2-yl)methanamine (Free Base) process1->intermediate process2 Salt Formation (HCl in Isopropanol) intermediate->process2 Protonation product This compound process2->product purification Recrystallization product->purification Purification

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Free Base

Rationale: This procedure utilizes a palladium-on-carbon catalyst for the hydrogenation of the nitrile group. The reaction is conducted in a methanolic ammonia solution; the ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

  • Reactor Setup: To a 500 mL hydrogenation vessel, add 4-methoxy-2-cyanopyridine (13.4 g, 100 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, ~50% wet).

  • Solvent Addition: Add 200 mL of a 7N solution of ammonia in methanol.

  • Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 50 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine as a crude oil.

Experimental Protocol: Dihydrochloride Salt Formation and Purification

Rationale: Converting the free base to its dihydrochloride salt is a standard method for improving the compound's stability, crystallinity, and ease of handling. The use of HCl in a solvent like isopropanol or ether allows for the controlled precipitation of the pure salt.

  • Dissolution: Dissolve the crude free base from the previous step in 150 mL of isopropanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of hydrogen chloride in diethyl ether or isopropanol until the solution becomes strongly acidic (pH < 2, checked with moist pH paper). A white precipitate will form immediately.

  • Crystallization: Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual solvent.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight to afford this compound as a white crystalline solid.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by the primary amine, the pyridine ring, and the methoxy group. In its dihydrochloride salt form, the nucleophilicity of the nitrogen atoms is quenched due to protonation. Therefore, reactions typically require the liberation of the free base using a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Caption: Key reactive sites on the free base molecule.

  • Primary Amine: This is the most common site for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. These reactions are fundamental in building larger molecules for drug discovery libraries.[6]

  • Pyridine Ring: The 4-methoxy group is electron-donating, which activates the pyridine ring towards electrophilic substitution.[2] However, the nitrogen atom's electron-withdrawing nature and its protonation in acidic media deactivates the ring. In the free base form, the molecule can participate in nucleophilic aromatic substitution, although literature suggests that forming a pyridinium salt is often necessary to enhance reactivity towards nucleophiles.[7][8]

  • Stability: The dihydrochloride salt is significantly more stable to air and moisture than the free base, which can be susceptible to oxidation and carboxylation (reaction with CO₂). As a salt of a strong acid and a weak base, its aqueous solution will be acidic. It is stable under refrigeration and at room temperature when protected from moisture.[4][5]

Spectral Analysis (Predicted)

While experimental spectra for this specific salt are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

Analysis TypeExpected Features
¹H NMR Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.0 ppm). Methylene Protons (-CH₂-): A singlet or broad singlet around 4.0-4.5 ppm. Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm. Amine/Ammonium Protons (-NH₃⁺, -NH⁺-): Very broad signals, often exchanging with solvent protons (D₂O) and appearing over a wide range.
¹³C NMR Aromatic Carbons: 5 signals in the ~105-165 ppm range, with the carbon bearing the methoxy group being the most downfield. Methylene Carbon (-CH₂-): A signal around 45-50 ppm. Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Mass Spec (ESI+) The analysis would show the molecular ion for the free base [M+H]⁺ at m/z ≈ 139.09.[9][10]
Infrared (IR) N-H Stretch: Broad absorption from 2500-3200 cm⁻¹ characteristic of ammonium salts. C-H Stretch: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹. C=N, C=C Stretch: Pyridine ring vibrations in the 1500-1650 cm⁻¹ region. C-O Stretch: A strong band around 1250-1300 cm⁻¹ for the aryl ether.

Applications in Research and Drug Development

This compound is primarily used as a structural motif and intermediate in the synthesis of biologically active compounds.

G scaffold (4-Methoxypyridin-2-yl)methanamine Scaffold derivatization Chemical Derivatization (e.g., Amide Coupling, Alkylation) scaffold->derivatization library Diverse Chemical Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead

Caption: Role in the drug discovery pipeline.

  • Scaffold for Medicinal Chemistry: The 4-methoxypyridine core is present in numerous compounds investigated for various therapeutic targets. The aminomethyl "handle" allows for the straightforward attachment of diverse functional groups, enabling chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.[11][12]

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and structural features, this molecule can be considered a valuable fragment for FBDD campaigns.

  • Intermediate for Target Synthesis: It serves as a key precursor for more complex molecules where the substituted pyridine moiety is required. Its role as an intermediate is crucial for creating compounds with potential biological activity in areas such as neuroscience and oncology.[1][11]

Safe Handling and Storage

Proper handling of this compound is essential for laboratory safety. The safety profile is based on data from the free base and related aminopyridine compounds.[9][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a standard laboratory coat.

  • Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust. Take measures to prevent dust generation.

    • Avoid contact with skin, eyes, and clothing. The free base is known to cause skin and serious eye irritation.[9] Dihydrochloride salts can be corrosive.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container to prevent moisture absorption.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

    • Storage under an inert atmosphere is recommended for long-term stability.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • This compound. BLD Pharm.
  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.
  • Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LookChem.
  • 4-Methoxypyridine. ExSyn Corp.
  • This compound. ChemicalBook.
  • SAFETY DATA SHEET - 4-Methoxypyridine. Fisher Scientific.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. MDPI.
  • (4-Methoxypyridin-2-yl)methanamine. PubChem.
  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals. Organic Letters.
  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
  • (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. ChemicalBook.
  • Crystal structures of 2-aminopyridine citric acid salts. PubMed Central.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Aminopyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzenemethanamine, 4-methoxy-. Fisher Scientific.
  • This compound. Frontier Specialty Chemicals.
  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride. PubChem.
  • (4-methoxypyridin-2-yl)methanamine. PubChemLite.
  • Discovery of an mGlu3 selective and CNS penetrant negative allosteric modul
  • Applications of machine learning in drug discovery and development. PubMed.
  • 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • In Silico-Guided Rational Drug Design and Synthesis of Novel TRPV1 Agonists. PubMed.
  • Preparation method of a rabeprazole sodium intermediate.

Sources

A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride (CAS 1344046-06-5): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (4-Methoxypyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its structure, featuring a pyridine core substituted with a reactive aminomethyl handle and a modulating methoxy group, positions it as a valuable scaffold for constructing diverse chemical libraries aimed at a wide range of biological targets. The pyridine motif is a well-established "privileged structure" in drug design, known for its presence in numerous FDA-approved therapeutics and its ability to engage in critical binding interactions with enzymes and receptors.[1][2] This guide provides an in-depth analysis of the compound's molecular profile, its strategic importance in drug discovery, plausible synthetic strategies, analytical characterization, and best practices for safe handling, tailored for researchers and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

(4-Methoxypyridin-2-yl)methanamine is typically supplied and utilized as a dihydrochloride salt to enhance its stability and aqueous solubility, which are crucial attributes for handling, formulation, and reaction setup. The two basic centers—the primary aliphatic amine and the pyridine ring nitrogen—are protonated in the salt form.

Chemical Structure

cluster_0 (4-Methoxypyridin-2-yl)methanamine Cation cluster_1 Counter-ions mol mol ions 2 x Cl⁻

Caption: Structure of the (4-Methoxypyridin-2-yl)methanamine cation with chloride counter-ions.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. Data for the free base is included for a comprehensive physicochemical understanding.

PropertyValue (Dihydrochloride)Value (Free Base)Reference(s)
CAS Number 1344046-06-5194658-14-5[3][4]
Molecular Formula C₇H₁₂Cl₂N₂OC₇H₁₀N₂O[4][5]
Molecular Weight 211.09 g/mol 138.17 g/mol [4][5]
IUPAC Name (4-methoxy-2-pyridinyl)methanamine;dihydrochloride(4-methoxy-2-pyridinyl)methanamine[4]
Monoisotopic Mass 210.032668 Da138.079313 Da[4][6]
InChIKey CPKVLZRKNGBAHN-UHFFFAOYSA-NSGKAHGGNLZRWQM-UHFFFAOYSA-N[4][6]
Predicted XLogP3 N/A-0.3[4]
Classification Heterocyclic Building Block, Pyridine, Amine, Ether-[7]

Part 2: The Strategic Importance in Medicinal Chemistry

The value of this compound stems from the strategic combination of its structural components, which are highly sought after in modern drug design.

The Pyridine Core: A Privileged Scaffold

Nitrogen-containing heterocycles are pivotal in drug discovery, with the pyridine ring being one of the most prevalent scaffolds in marketed drugs.[1][2] Its electron-deficient nature allows it to act as a hydrogen bond acceptor and participate in π-stacking and cation-π interactions, which are critical for molecular recognition at the active site of a biological target. Pyridine-based molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often functioning as potent enzyme inhibitors.[1]

Functional Handles for Derivatization

The true utility of this compound as a building block lies in its functional groups, which serve as versatile points for chemical modification.

  • Primary Amine (-CH₂NH₂): This is the key reactive site. It provides a nucleophilic center for a multitude of classic bond-forming reactions, including amide coupling, sulfonamide formation, reductive amination, and urea synthesis. This allows for the systematic exploration of the chemical space around the pyridine core, a cornerstone of structure-activity relationship (SAR) studies.

  • Methoxy Group (-OCH₃): The 4-methoxy substituent is not merely a passive feature. It acts as an electron-donating group, modulating the electronic properties of the pyridine ring. This can influence the pKa of the ring nitrogen, affecting its binding characteristics. Furthermore, the methoxy group can alter the compound's lipophilicity, metabolic stability (by blocking a potential site of oxidation), and overall pharmacokinetic profile.

cluster_Core Core Building Block cluster_Reactions Derivatization Reactions cluster_Products Resulting Scaffolds for Drug Discovery core (4-Methoxypyridin-2-yl)methanamine amide Amide Coupling (R-COOH) core->amide Primary Amine Reactivity reductive Reductive Amination (R-CHO) core->reductive Primary Amine Reactivity sulfonamide Sulfonylation (R-SO₂Cl) core->sulfonamide Primary Amine Reactivity prod_amide Amide Derivatives amide->prod_amide prod_amine Secondary Amine Derivatives reductive->prod_amine prod_sulf Sulfonamide Derivatives sulfonamide->prod_sulf

Caption: Role as a versatile scaffold for chemical library synthesis.

A practical example of this strategy is seen in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. Research in this area has identified 4-(aminomethyl)-pyridine derivatives as potent and selective inhibitors, demonstrating the therapeutic relevance of this molecular framework.[8]

Part 3: Synthesis and Purification Strategy

Retrosynthetic Analysis

The analysis logically disconnects the target molecule at its most synthetically accessible bonds, primarily targeting the formation of the aminomethyl group.

G A (4-Methoxypyridin-2-yl)methanamine dihydrochloride B (4-Methoxypyridin-2-yl)methanamine (Free Base) A->B Salt Formation (Disconnect HCl) C 4-Methoxy-2-pyridinecarbonitrile B->C Functional Group Interconversion (Reduce Nitrile) D 2-Cyano-4-hydroxypyridine C->D Functional Group Interconversion (Methylate Hydroxyl) E Commercially Available Precursors D->E Known Starting Material

Caption: Retrosynthetic pathway for (4-Methoxypyridin-2-yl)methanamine.

Proposed Forward Synthesis Protocol

This proposed workflow represents a robust and scalable method for laboratory synthesis.

  • Step 1: Methylation. Start with commercially available 2-Cyano-4-hydroxypyridine. Perform an O-methylation using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in an aprotic polar solvent like acetone or DMF. This reaction selectively methylates the hydroxyl group to yield 4-Methoxy-2-pyridinecarbonitrile.

  • Step 2: Nitrile Reduction. The crucial aminomethyl group is installed by reducing the nitrile. This can be achieved using several robust methods:

    • Catalytic Hydrogenation: Use a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and efficient.

    • Chemical Reduction: Employ a hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). This is a powerful and reliable method for nitrile reduction.

  • Step 3: Workup and Isolation. After the reduction is complete, a careful aqueous workup is required to quench the reaction and isolate the free base, (4-Methoxypyridin-2-yl)methanamine. Purification can be achieved via column chromatography or distillation if necessary.

  • Step 4: Salt Formation. Dissolve the purified free base in a suitable organic solvent like isopropanol or diethyl ether. Add a stoichiometric amount (or slight excess) of hydrochloric acid (as a solution in the chosen solvent or as gaseous HCl). The this compound will precipitate as a solid, which can then be collected by filtration, washed with cold solvent, and dried under vacuum. This final step serves as both a purification method and a means to produce a stable, easy-to-handle solid.

Part 4: Analytical Characterization and Quality Control

Confirming the identity, purity, and integrity of the synthesized compound is paramount. A standard suite of analytical techniques is employed for this purpose. While specific spectra are proprietary to manufacturers, the expected data patterns can be expertly predicted.[7]

TechniqueExpected Observations
¹H NMR - A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons. - A singlet or broad singlet for the benzylic (-CH₂) protons around 4.0-4.3 ppm. - Distinct signals in the aromatic region (6.5-8.5 ppm) for the three pyridine ring protons, showing characteristic coupling patterns. - A broad, exchangeable signal for the ammonium (-NH₃⁺) protons.
¹³C NMR - Seven distinct carbon signals are expected. - A signal around 55-60 ppm for the methoxy carbon. - A signal for the -CH₂- carbon. - Five signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the methoxy group being the most downfield.
Mass Spectrometry (MS) In Electrospray Ionization (ESI) positive mode, the spectrum would be dominated by the molecular ion of the free base, [M+H]⁺, at an m/z of approximately 139.0866.[9]
HPLC/UPLC A high-performance liquid chromatography analysis using a C18 reverse-phase column should show a single major peak, indicating high purity (typically >98%). The retention time is dependent on the specific method conditions (mobile phase, gradient, etc.).
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should align closely with the calculated theoretical values for the C₇H₁₂Cl₂N₂O formula.

Part 5: Safe Handling, Storage, and Safety

Adherence to proper safety protocols is essential when working with any chemical intermediate. The recommendations below are synthesized from hazard information for the free base and general safety practices for amine hydrochlorides.[4][10][11]

Hazard Profile

The free base is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] As a solid dihydrochloride, the risk of inhalation is reduced but not eliminated, especially with fine powders.

Safe Handling Workflow

start Start: Retrieve from Storage ppe Wear PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a certified Chemical Fume Hood ppe->fume_hood weighing Weigh required amount using a clean spatula fume_hood->weighing dissolving Dissolve in appropriate solvent for reaction weighing->dissolving cleanup Clean spills immediately. Decontaminate surfaces. dissolving->cleanup disposal Dispose of waste in approved chemical waste stream cleanup->disposal storage Return container to storage. Ensure cap is tight. disposal->storage end End storage->end

Caption: Recommended laboratory workflow for safe handling.

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Spill & Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for proper disposal. Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS 1344046-06-5) is more than just a chemical reagent; it is a strategically designed building block that offers a direct and efficient entry point into novel chemical matter based on the privileged pyridine scaffold. Its combination of a reactive primary amine and a modulating methoxy group provides medicinal chemists with the tools to rapidly generate diverse libraries for SAR exploration. A clear understanding of its properties, synthetic accessibility, and analytical profile empowers researchers to fully leverage its potential in accelerating the discovery of next-generation therapeutics.

References

  • Frontier Specialty Chemicals. This compound. [URL: https://www.frontierspecialtychemicals.com/product/m13537/(4-methoxypyridin-2-yl)methanamine-dihydrochloride]
  • Sigma-Aldrich. (6-methoxypyridin-2-yl)methanamine [Note: Supplier page lists the target compound CAS]. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/761648]
  • BLD Pharm. This compound | 1344046-06-5. [URL: https://www.bldpharm.com/products/1344046-06-5.html]
  • ChemicalBook. This compound | 1344046-06-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43075678.htm]
  • CoreSyn. (4-methoxypyridin-2-yl)methanamine hydrochloride | 1344046-06-5. [URL: https://www.coresyn.com/cas/1344046-06-5.html]
  • PubChem. (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22292761]
  • Khan, I., et al. (2022). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/362534574_Role_of_pyridines_as_enzyme_inhibitors_in_medicinal_chemistry]
  • Sigma-Aldrich. Safety Data Sheet for a related pyridine compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/132994]
  • ACS Publications. (2021). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s. Chemistry of Materials. [URL: https://pubs.acs.org/doi/10.1021/acs.
  • Fisher Scientific. Safety Data Sheet for a related chemical. [URL: https://www.fishersci.com/store/msds?partNumber=AC125970250&productDescription=4-METHOXYBENZENEACETIC+ACID%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific. Safety Data Sheet for 4-Methoxypyridine. [URL: https://www.fishersci.com/store/msds?partNumber=AC376430050&productDescription=4-METHOXYPYRIDINE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Sigma-Aldrich. Safety Data Sheet for 4'-methoxyacetophenone. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w200506]
  • PubChemLite. (4-methoxypyridin-2-yl)methanamine (C7H10N2O). [URL: https://pubchemlite.deepchem.io/compound/22292761]
  • Aribo Biotechnology. This compound | 1344046-06-5. [URL: https://www.aribo-biotech.com/1344046-06-5.html]
  • National Institutes of Health (PMC). (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348981/]
  • National Institutes of Health. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161863/]
  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70701081]
  • Mohammad, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525732/]
  • PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines. [URL: https://pubmed.ncbi.nlm.nih.gov/38671407/]
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905096/]
  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of...LOXL2. [URL: https://pubmed.ncbi.nlm.nih.gov/28505477/]
  • ChemicalBook. Pyridine | 110-86-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8852825.htm]
  • Royal Society of Chemistry. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce00947g]
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054756/]

Sources

Structure Elucidation of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: A Multi-technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical research. (4-Methoxypyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven workflow for its complete structure elucidation. We move beyond a simple listing of techniques, focusing instead on the strategic integration of orthogonal analytical methods. By correlating data from mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, we construct a self-validating dossier of evidence that confirms the molecule's identity, connectivity, and three-dimensional arrangement with the highest degree of scientific certainty.

The Strategic Framework for Structure Elucidation

The elucidation of a novel or unverified compound is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy is to build the structure piece by piece, using a suite of analytical techniques where the output of one method informs and validates the interpretation of another. The dihydrochloride salt form of the target compound presents a crystalline solid, which is advantageous for definitive structural analysis.

The overall workflow is designed to ensure data integrity and build a robust, cross-validated structural assignment.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Interrogation cluster_2 Definitive Confirmation cluster_3 Final Validation A Sample Acquisition (4-Methoxypyridin-2-yl)methanamine dihydrochloride B High-Resolution Mass Spectrometry (HRMS - ESI+) A->B C Elemental Analysis (CHN) A->C H Integrated Data Analysis B->H C->H D FTIR Spectroscopy (Functional Groups) D->H E 1D NMR (¹H, ¹³C) (Atom Environments) F 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) E->F F->H G Single-Crystal X-ray Diffraction (SCXRD) G->H I Final Structure Confirmed H->I

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Blueprint

Before delving into complex spectroscopic analysis, we must first establish the elemental composition and exact mass. This foundational data provides the molecular formula, which acts as a fundamental constraint for all subsequent structural interpretations.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the molecule's exact mass to within a few parts per million (ppm). For a dihydrochloride salt, electrospray ionization (ESI) in positive mode is ideal, as it will detect the protonated free base [M+H]⁺.

  • Expected Result: The molecular formula for the free base is C₇H₁₀N₂O.[1][2] The expected monoisotopic mass of the [M+H]⁺ ion is 139.0866 Da. An experimental result of 139.0865 ± 0.0005 Da would confirm this composition.

  • Causality: This experiment is critical because it distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high-confidence starting point.

Elemental Analysis (CHN)

CHN analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This classical technique serves as an orthogonal validation of the molecular formula derived from HRMS.

ElementTheoretical % (for C₇H₁₂Cl₂N₂O)
Carbon (C)39.83%
Hydrogen (H)5.73%
Nitrogen (N)13.27%
Chlorine (Cl)33.59%
Oxygen (O)7.58%
Caption: Theoretical elemental composition.

An experimental result within ±0.4% of these theoretical values is considered a good match and validates the overall formula, including the two hydrochloride counter-ions.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic analysis to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. For the dihydrochloride salt, we expect to see characteristic vibrations from the protonated amine and the pyridine ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3200-2800N⁺-H StretchPrimary Ammonium (-NH₃⁺)Broad, strong bands
~3000-2850C-H Stretchsp³ (CH₂, CH₃)Medium, sharp
~3100-3000C-H Stretchsp² (Aromatic)Weak to medium, sharp
~1610, 1580, 1500C=C, C=N StretchPyridine RingStrong to medium, sharp
~1600-1500N⁺-H BendPrimary Ammonium (-NH₃⁺)Medium, broad
~1250C-O-C StretchAryl-Alkyl EtherStrong, sharp
Caption: Predicted FTIR absorption bands.

The presence of the broad N⁺-H stretching bands is a key indicator of the ammonium salt form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, which is soluble in D₂O or DMSO-d₆, a full suite of 1D and 2D NMR experiments is required. The dihydrochloride nature means both the aminomethyl nitrogen and the pyridine ring nitrogen will be protonated, significantly influencing the chemical shifts of adjacent nuclei.

3.2.1 ¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (~7.0-8.5 ppm): Three signals corresponding to the three protons on the pyridine ring. Due to the substitution pattern, we expect two doublets and one singlet (or a narrow triplet depending on coupling constants).

  • Aliphatic Region (~4.0-4.5 ppm): A singlet corresponding to the two protons of the aminomethyl group (-CH₂-NH₃⁺). The signal is a singlet because there are no adjacent protons.

  • Methoxy Group (~3.9-4.1 ppm): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

  • Ammonium Protons (~8.5-9.5 ppm): A broad signal for the -NH₃⁺ protons, which may exchange with solvent and broaden or disappear if D₂O is used.

3.2.2 ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

  • Aromatic Region (~110-165 ppm): Five signals for the five sp² carbons of the pyridine ring. The carbon bearing the methoxy group will be the most shielded (lowest ppm), while the carbons adjacent to the protonated nitrogen will be deshielded (higher ppm).

  • Aliphatic Region (~55-60 ppm): One signal for the methoxy carbon (-OCH₃).

  • Aminomethyl Carbon (~40-45 ppm): One signal for the -CH₂- carbon.

3.2.3 2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity across heteroatoms and quaternary carbons. It reveals correlations between protons and carbons that are 2-3 bonds away.

HMBC_Correlations cluster_mol H_Me H (MeO) C4 C4 H_Me->C4 H5 H5 H5->C4 J¹(HSQC) C3 C3 H5->C3 C5 C5 H3 H3 H3->C4 H3->C5 C2 C2 H3->C2 H_CH2 H (CH₂) H_CH2->C2 C6 C6 H_CH2->C6

Caption: Key HMBC correlations for structural assembly.

Key HMBC Correlations to Confirm the Structure:

  • Methoxy to Ring: A correlation from the methoxy protons (~4.0 ppm) to the C4 carbon of the pyridine ring (~165 ppm) confirms the position of the ether linkage.

  • Aminomethyl to Ring: Correlations from the CH₂ protons (~4.3 ppm) to both the C2 and C3 carbons of the ring definitively place the aminomethyl group at the 2-position.

  • Intra-Ring Correlations: Correlations between H3 and C5, and between H5 and C3, will lock in the assignments of the pyridine ring protons and carbons.

The Definitive Proof: Single-Crystal X-ray Diffraction (SCXRD)

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[4][5] This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry.[6][7]

  • Expected Outcome: The resulting crystal structure would visually confirm the connectivity of the 4-methoxy group and the 2-aminomethyl group on the pyridine ring. It would also show the protonation sites at the pyridine nitrogen and the exocyclic amine, and detail the hydrogen bonding interactions with the chloride counter-ions in the crystal lattice.

Integrated Data Analysis and Conclusion

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the sample in methanol.

  • Dilute the solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Perform mass calibration using a known standard immediately before or during the run.

  • Compare the measured m/z of the [M+H]⁺ peak to the theoretical exact mass.

A.2 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

  • Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire a standard ¹H spectrum.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument pulse programs.

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

A.3 Single-Crystal X-ray Diffraction (SCXRD)

  • Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/ether).

  • Select a suitable crystal (typically <0.5 mm, without visible cracks) and mount it on a goniometer head.

  • Place the goniometer on the diffractometer. Center the crystal in the X-ray beam.

  • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K).

  • Process the diffraction data, including integration of spot intensities and absorption correction.

  • Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

  • Refine the structural model against the experimental data to locate lighter atoms and minimize the difference between observed and calculated structure factors.[8]

References

  • Kubiak, R., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed.
  • Al-Warhi, T., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health.
  • Request PDF. (2024). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate.
  • Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.
  • Gantulga, D., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate.
  • Fun, H. K., et al. (2014). Crystal structure determination of two pyridine derivatives. PubMed Central.
  • PubChem. (2024). (4-Methoxypyridin-2-yl)methanamine.
  • Excillum. (2024). Small molecule crystallography.
  • NC State University. (2024). Small Molecule X-ray Crystallography. METRIC.
  • PubChemLite. (2024). (4-methoxypyridin-2-yl)methanamine (C7H10N2O).
  • Woldman, Y. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. PubMed.
  • ResearchGate. (2016). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl.
  • ResearchGate. (2019). FTIR spectrum of 2-methoxy-4-nitroaniline.

Sources

An In-depth Technical Guide to the Synthesis of (4-Methoxypyridin-2-yl)methanamine dihydrochloride: Focusing on Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. Their structural motif, featuring a substituted pyridine ring, is a common scaffold in medicinal chemistry. This guide provides an in-depth technical analysis of the primary synthetic routes to (4-Methoxypyridin-2-yl)methanamine dihydrochloride, with a core focus on the selection and rationale behind the starting materials. We will explore the key chemical transformations, provide detailed experimental protocols, and offer insights into the optimization of these synthetic pathways.

The strategic selection of starting materials is paramount in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and environmental impact of the process. This guide will dissect the common precursors and the logic that underpins their use in constructing the target molecule.

Synthetic Pathways and Starting Material Analysis

The synthesis of this compound can be approached through several distinct routes. The most prevalent strategies converge on the formation of a key intermediate, 4-methoxypyridine-2-carbonitrile, followed by the reduction of the nitrile group to the corresponding primary amine.

Pathway 1: Synthesis via 4-Methoxypyridine-2-carbonitrile

This is the most common and arguably the most efficient route. It involves two main stages:

  • Formation of 4-Methoxypyridine-2-carbonitrile: This intermediate can be synthesized from various starting materials.

  • Reduction of the Nitrile: The 2-cyano group is then reduced to an aminomethyl group.

Starting Materials for 4-Methoxypyridine-2-carbonitrile

The choice of starting material for this key intermediate dictates the initial steps of the synthesis.

Option A: Starting from 4-Methoxypyridine

4-Methoxypyridine is a commercially available and logical starting point.[1] The synthesis proceeds through the following steps:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form 4-methoxypyridine N-oxide.[2][3][4][5][6] This step serves to activate the pyridine ring for subsequent functionalization at the 2-position. The N-oxide group is electron-withdrawing, making the α-positions (C2 and C6) susceptible to nucleophilic attack.

  • Cyanation: The N-oxide is then reacted with a cyanide source to introduce the cyano group at the 2-position.

  • Expert Insight: The N-oxidation is a critical step. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[3] While both are effective, the choice often depends on scale, safety considerations, and downstream purification strategies. The reaction with trimethylsilyl cyanide (TMSCN) in the presence of a reagent like dimethylcarbamoyl chloride is a well-established method for the cyanation of pyridine N-oxides.[7]

Option B: Starting from 2-Chloro-4-methoxypyridine

Alternatively, one can start from a pre-functionalized pyridine ring.

  • Nucleophilic Substitution: 2-Chloro-4-methoxypyridine can undergo nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) to yield 4-methoxypyridine-2-carbonitrile.

  • Expert Insight: This route can be more direct if 2-chloro-4-methoxypyridine is readily available. However, the synthesis of this starting material itself might involve multiple steps, potentially starting from a less substituted pyridine.

Reduction of 4-Methoxypyridine-2-carbonitrile

Once the key nitrile intermediate is obtained, the next critical step is its reduction to the primary amine.

Several reducing agents can accomplish this transformation, each with its own advantages and disadvantages.

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH4) Anhydrous ether or THF, followed by aqueous workupHigh yielding, effective for a wide range of nitriles.[8][9][10][11][12]Highly reactive, pyrophoric, not suitable for large-scale synthesis due to safety concerns.[10] Requires strictly anhydrous conditions.
Catalytic Hydrogenation H2 gas, Metal catalyst (e.g., Raney Nickel, Pd/C, Pt/C)[10][11]Scalable, environmentally friendly ("green") method.[13]May require high pressure and temperature. Catalyst can be expensive and may be sensitive to impurities.
Sodium Borohydride (NaBH4) with a catalyst CoCl2 or other catalystsMilder than LiAlH4, easier to handle.Often requires a catalyst and may have lower yields compared to LiAlH4.
  • Expert Insight: For laboratory-scale synthesis, LiAlH4 is often the reagent of choice due to its high efficiency. However, for industrial applications, catalytic hydrogenation is preferred due to safety, cost, and waste reduction considerations. The choice of catalyst and reaction conditions (pressure, temperature, solvent) for hydrogenation needs to be carefully optimized to achieve high conversion and selectivity.[14]

Pathway 2: Synthesis via 2-(Chloromethyl)-4-methoxypyridine

An alternative strategy involves the formation of a 2-(chloromethyl)pyridine intermediate, which can then be converted to the amine.

  • Formation of 2-(Hydroxymethyl)-4-methoxypyridine: This can be achieved through various methods, often starting from 4-methoxypyridine.

  • Chlorination: The hydroxyl group is then converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[13][15][16] This yields 2-(chloromethyl)-4-methoxypyridine.

  • Amination: The resulting chloromethyl derivative is a good electrophile for nucleophilic substitution with an amine source.

Amination of 2-(Chloromethyl)-4-methoxypyridine

Several methods can be employed for this transformation:

  • Reaction with Ammonia: Direct reaction with ammonia (often in a sealed tube or under pressure) can yield the primary amine. However, this can lead to over-alkylation, forming secondary and tertiary amines as byproducts.

  • Gabriel Synthesis: This classic method provides a more controlled route to the primary amine.[17][18][19] It involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[20] This method effectively prevents over-alkylation.[18]

  • Reaction with Sodium Azide followed by Reduction: The chloromethyl compound can be converted to an azide, which is then reduced to the primary amine. This is a reliable two-step process.

  • Expert Insight: The Gabriel synthesis is a robust and high-yielding method for the preparation of primary amines from alkyl halides, minimizing the formation of byproducts.[17][18] While it adds a step compared to direct amination with ammonia, the improved purity of the final product often justifies its use.

Protecting Group Strategy

In some synthetic sequences, it may be necessary to protect the primary amine with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group.[21][22][23] This is particularly important if further reactions are planned that are incompatible with a free amine. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) and is readily removed under acidic conditions.[21]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypyridine N-oxide

Materials:

  • 4-Methoxypyridine

  • Acetic Acid

  • 30% Hydrogen Peroxide

Procedure:

  • To a stirred solution of 4-methoxypyridine (1 equivalent) in acetic acid, add 30% hydrogen peroxide solution (1.1 equivalents) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully remove the solvent under reduced pressure to obtain 4-methoxypyridine N-oxide.

Protocol 2: Synthesis of 4-Methoxypyridine-2-carbonitrile

Materials:

  • 4-Methoxypyridine N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride

  • Acetonitrile

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-methoxypyridine N-oxide (1 equivalent) in anhydrous acetonitrile.

  • Add dimethylcarbamoyl chloride (1.2 equivalents) and trimethylsilyl cyanide (1.5 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of 4-Methoxypyridine-2-carbonitrile with LiAlH4

Materials:

  • 4-Methoxypyridine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous NaOH

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of LiAlH4 (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-methoxypyridine-2-carbonitrile (1 equivalent) in anhydrous THF dropwise.[10]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[10]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine.

Protocol 4: Formation of the Dihydrochloride Salt

Materials:

  • (4-Methoxypyridin-2-yl)methanamine

  • Anhydrous diethyl ether or isopropanol

  • HCl gas or concentrated HCl

Procedure:

  • Dissolve the crude (4-Methoxypyridin-2-yl)methanamine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Via Nitrile Intermediate cluster_path2 Pathway 2: Via Chloro Intermediate A1 4-Methoxypyridine A2 4-Methoxypyridine N-oxide A1->A2 N-Oxidation (H2O2, AcOH) A3 4-Methoxypyridine-2-carbonitrile A2->A3 Cyanation (TMSCN) A4 (4-Methoxypyridin-2-yl)methanamine A3->A4 Reduction (LiAlH4 or H2/Catalyst) Final (4-Methoxypyridin-2-yl)methanamine dihydrochloride A4->Final HCl B1 4-Methoxypyridine B2 2-(Hydroxymethyl)- 4-methoxypyridine B1->B2 Hydroxymethylation B3 2-(Chloromethyl)- 4-methoxypyridine B2->B3 Chlorination (SOCl2) B4 (4-Methoxypyridin-2-yl)methanamine B3->B4 Amination (e.g., Gabriel Synthesis) B4->Final HCl

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is a well-documented process with several viable synthetic routes. The most common and efficient pathway proceeds through the key intermediate 4-methoxypyridine-2-carbonitrile, which is subsequently reduced to the desired primary amine. The choice of starting material, whether it be 4-methoxypyridine or a pre-functionalized derivative, will depend on factors such as commercial availability, cost, and the desired scale of the synthesis. For the crucial nitrile reduction step, while LiAlH4 is highly effective on a lab scale, catalytic hydrogenation offers a safer and more scalable alternative for industrial production. The alternative route via a 2-(chloromethyl) intermediate, particularly when coupled with the Gabriel synthesis for the amination step, provides a reliable method to avoid over-alkylation and ensure high purity of the final product. A thorough understanding of the chemical principles behind each step and the careful selection of reagents and reaction conditions are essential for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Chemguide. (n.d.). Reduction of nitriles.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis.
  • Guidechem. (n.d.).
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • ResearchG
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Chem-Impex. (n.d.). 4-Methoxypyridine N-oxide.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • J&K Scientific LLC. (2025). Gabriel Synthesis.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Sigma-Aldrich. (n.d.).
  • CymitQuimica. (n.d.). CAS 1122-96-9: 4-Methoxypyridine N-oxide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). 4-METHOXYPYRIDINE 97 620-08-6.
  • Nishimura, T., et al. (2021).

Sources

An In-depth Technical Guide to the Biological Activity Screening of (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a potential clinical candidate is a rigorous and multi-faceted process, with biological activity screening at its core. This guide provides a comprehensive, in-depth framework for the systematic biological evaluation of a novel chemical entity, using (4-Methoxypyridin-2-yl)methanamine dihydrochloride as a case study. As a methoxypyridine derivative, this compound belongs to a class of heterocyclic molecules known for a wide range of pharmacological activities, including but not limited to enzyme inhibition and receptor modulation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and scientifically robust resource, moving beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices. The methodologies described herein are designed as self-validating systems to ensure the generation of high-quality, reproducible data.

Part 1: Foundational Strategy - A Phased and Targeted Approach

The screening of a novel compound for which no biological activity is known requires a carefully planned, tiered approach. This "screening cascade" is designed to efficiently identify potential biological activities, confirm these "hits," and progressively build a comprehensive profile of the compound's effects. Given that this compound is a pyridine derivative, a class of compounds known to interact with a variety of biological targets, our strategy will incorporate a focus on target classes where similar molecules have shown activity.[1][3][4][5][6][7][8]

Our screening cascade will be organized into four distinct phases:

  • Phase 1: In Silico Profiling and Broad-Based Primary Screening. This initial phase combines computational predictions with high-throughput in vitro assays to cast a wide net and identify potential areas of biological activity.

  • Phase 2: Hit Confirmation and Secondary Screening. In this phase, initial "hits" from primary screening are rigorously re-tested and further characterized using orthogonal assays to eliminate false positives and confirm the compound's activity.

  • Phase 3: Target Deconvolution and Mechanistic Studies. For compounds with confirmed activity, this phase focuses on identifying the specific molecular target(s) and elucidating the mechanism of action.

  • Phase 4: In Vivo Proof-of-Concept. Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

The overall workflow is depicted in the diagram below:

Screening_Cascade cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Hit Confirmation & Secondary Screening cluster_phase3 Phase 3: Target Deconvolution & Mechanistic Studies cluster_phase4 Phase 4: In Vivo Proof-of-Concept in_silico In Silico Profiling (ADMET, Target Prediction) primary_screening Primary High-Throughput Screening (e.g., Cell Viability, Broad Kinase Panel) in_silico->primary_screening Guide Assay Selection hit_confirmation Hit Confirmation (Dose-Response Analysis) primary_screening->hit_confirmation Initial Hits orthogonal_assays Orthogonal Assays (e.g., Different Assay Technology) hit_confirmation->orthogonal_assays selectivity_profiling Selectivity Profiling (e.g., Related Target Panel) orthogonal_assays->selectivity_profiling target_id Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) selectivity_profiling->target_id Confirmed Hits moa_studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) target_id->moa_studies in_vivo In Vivo Models (e.g., Xenograft, Disease Models) moa_studies->in_vivo Lead Candidates

Caption: A four-phased screening cascade for a novel compound.

Part 2: Detailed Experimental Protocols and Methodologies

Phase 1: In Silico Profiling and Broad-Based Primary Screening

The initial phase aims to quickly and cost-effectively identify potential biological activities.

2.1. In Silico Profiling

Before commencing wet-lab experiments, computational methods can predict the compound's physicochemical properties, potential biological targets, and liabilities.

Protocol for In Silico Analysis:

  • Physicochemical Property Prediction:

    • Input the SMILES structure of (4-Methoxypyridin-2-yl)methanamine into a computational tool (e.g., SwissADME, ChemDraw).

    • Calculate key properties such as molecular weight, LogP, topological polar surface area (TPSA), and hydrogen bond donors/acceptors.

    • Assess for potential liabilities based on established rules like Lipinski's Rule of Five to predict oral bioavailability.[9]

  • Toxicity Prediction:

    • Utilize platforms like Osiris Property Explorer or similar software to predict potential toxicities such as mutagenicity, tumorigenicity, and hepatotoxicity based on structural motifs.[9]

  • Target Prediction:

    • Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) to generate a list of plausible protein targets based on structural similarity to known ligands. This can help in prioritizing specific assay panels.

PropertyPredicted ValueImplication
Molecular Weight[Predicted]Adherence to drug-likeness principles (typically <500 Da).
LogP[Predicted]Indicator of lipophilicity, affecting solubility and membrane permeability.
TPSA[Predicted]Predicts cell permeability.
Hydrogen Bond Donors[Predicted]Influences binding interactions and solubility.
Hydrogen Bond Acceptors[Predicted]Influences binding interactions and solubility.
Potential Toxicophores[Predicted]Flags for potential safety issues.
Predicted Target Classes[Predicted]Guides the selection of focused screening panels (e.g., kinases, GPCRs, proteases).[1][3][4][5][6][7][8]

Table 1: In Silico Profiling of this compound.

2.2. Primary High-Throughput Screening (HTS)

The goal of primary HTS is to test the compound against a broad range of biological assays to identify initial "hits."

2.2.1. Cell Viability/Cytotoxicity Assay

This is a fundamental first screen to determine if the compound has a general effect on cell survival and to establish a concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for this purpose.[2][6][10]

Protocol for MTT Assay:

  • Cell Seeding:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[10]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the compound dilutions and include vehicle-only controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer[Data]
HCT-116Colon Cancer[Data]
A549Lung Cancer[Data]
HEK293Normal Kidney[Data]

Table 2: Hypothetical Cell Viability Data.

2.2.2. Broad Kinase Inhibition Panel

Given that pyridine derivatives are known to be kinase inhibitors, screening against a broad panel of kinases is a logical step.[3][4][5][6]

Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Assay Setup:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add this compound at a fixed concentration (e.g., 10 µM).

    • Include positive controls (known inhibitors) and negative controls (vehicle).

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the negative control.

    • A significant reduction in luminescence indicates inhibition.

Kinase Target% Inhibition at 10 µM
EGFR[Data]
VEGFR2[Data]
PI3Kα[Data]
mTOR[Data]
... (and so on for a broad panel)[Data]

Table 3: Hypothetical Broad Kinase Panel Data.

Phase 2: Hit Confirmation and Secondary Screening

Any "hits" from Phase 1 must be rigorously validated.

2.3. Dose-Response Analysis

For any hits identified in the primary screens, a full dose-response curve should be generated to determine the potency (e.g., IC50 or EC50). This involves repeating the primary assay with a wider range of compound concentrations (typically a 10-point dilution series).

2.4. Orthogonal Assays

To rule out assay-specific artifacts, hits should be confirmed using an orthogonal assay that measures the same biological endpoint but with a different technology.

  • For Cytotoxicity Hits: If the primary screen was an MTT assay (metabolic activity), an orthogonal assay could be a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).

  • For Kinase Hits: If the primary screen measured ATP consumption, an orthogonal assay could be a direct binding assay like a thermal shift assay (TSA) or surface plasmon resonance (SPR).

Hit_Validation Primary_Hit Primary Hit from HTS (e.g., >50% inhibition at 10 µM) Dose_Response Dose-Response Curve Generation (Determine IC50/EC50) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (Different detection method) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (Test related analogs) Orthogonal_Assay->SAR Confirmed_Hit Confirmed, Progressable Hit SAR->Confirmed_Hit

Caption: The workflow for hit validation and confirmation.

Phase 3: Target Deconvolution and Mechanistic Studies

For confirmed hits, especially those from phenotypic screens, identifying the molecular target is crucial.

2.5. Receptor Binding Assays

If in silico profiling or other data suggests an interaction with a G-protein coupled receptor (GPCR) or ion channel, a radioligand binding assay can be used to determine if the compound competes with a known ligand for the receptor's binding site.[11][12][13]

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup:

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of this compound.

  • Incubation and Filtration:

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).

2.6. Enzyme Kinetics

For confirmed enzyme inhibitors, it is important to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol for Enzyme Inhibition Kinetics:

  • Assay Setup:

    • Perform the enzyme assay with varying concentrations of the substrate in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • Measure the initial reaction rates (V₀) for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Phase 4: In Vivo Proof-of-Concept

The ultimate test of a compound's therapeutic potential is its activity in a living organism.

2.7. Animal Models of Disease

If the in vitro data suggests a potential therapeutic application (e.g., anticancer activity), the compound can be tested in an appropriate animal model.[14]

  • For Anticancer Activity: A common model is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice. The compound is then administered to the mice, and its effect on tumor growth is monitored over time.

Protocol for a Mouse Xenograft Study:

  • Cell Implantation:

    • Implant the cancer cell line that showed the highest sensitivity to the compound in vitro subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at one or more dose levels, on a defined schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups to determine if the compound has significant anti-tumor efficacy.

Part 3: Data Integrity, Reporting, and Conclusion

Ensuring Data Quality

Throughout the screening cascade, adherence to good experimental practice is paramount. This includes:

  • Appropriate Controls: Always include positive and negative controls in every assay to ensure that the assay is performing as expected.

  • Replicates: Perform all experiments with sufficient biological and technical replicates to allow for statistical analysis.

  • Data Normalization: Normalize data to controls to account for inter-plate variability.

Reporting Standards

Clear and comprehensive reporting of screening data is essential for reproducibility and interpretation. Key information to report for each assay includes:

  • A detailed description of the assay protocol.

  • The source and identity of all reagents.

  • The specific instrumentation and settings used.

  • The methods used for data analysis, including how hits were defined.

Conclusion

The biological activity screening of a novel compound like this compound is a systematic and data-driven process. By employing a phased screening cascade that begins with broad, high-throughput methods and progresses to more specific and complex assays, researchers can efficiently identify and validate promising lead compounds. The pyridine moiety suggests a high potential for biological activity, particularly as an enzyme inhibitor or receptor modulator. The in-depth technical guide presented here provides a robust framework for elucidating the therapeutic potential of this and other novel chemical entities, ultimately contributing to the pipeline of new medicines.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF.
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PubMed Central. [Link]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitr
  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents.
  • Development of Quantitative Structure Activity Relationships for the Binding Affinity of Methoxypyridinium Cations for Human Acetylcholinesterase. PubMed. [Link]
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Reporting biological assay screening results for maximum impact. PubMed Central. [Link]
  • Reporting biological assay screening results for maximum impact. PubMed. [Link]
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
  • Radioligand Binding Studies.
  • (PDF) In vivo screening models of anticancer drugs.
  • Basic Guidelines for Reporting Non-Clinical Data. Assay Guidance Manual - NCBI. [Link]
  • Reporting Life Sciences Research.
  • an in silico study. Termedia. [Link]

Sources

An In-depth Technical Guide to Predicting the Mechanism of Action of (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a synthetic organic compound featuring a methoxypyridine core linked to a methanamine group.[1][2][3][4] While its specific biological activity is not yet defined in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and validate its mechanism of action. We will delve into a structured, multi-faceted approach, beginning with an analysis of its physicochemical properties and leveraging this information to formulate hypotheses about its potential biological targets. Subsequently, a detailed experimental workflow is presented, incorporating computational modeling and a suite of in vitro assays to systematically investigate these hypotheses. This document is intended to serve as a technical blueprint, blending established scientific principles with actionable experimental protocols to elucidate the pharmacological profile of this and similar novel chemical entities.

Table of Contents
  • Introduction and Physicochemical Characterization

  • Hypothesis Generation: Identifying Potential Mechanisms of Action

  • Experimental Workflow for Mechanism of Action Elucidation

    • Phase 1: In Silico and Computational Analysis

    • Phase 2: In Vitro Target-Based Screening

    • Phase 3: Cellular and Functional Assays

  • Detailed Experimental Protocols

  • References

Introduction and Physicochemical Characterization

This compound is a small molecule with the molecular formula C7H12Cl2N2O.[4] Its structure consists of a pyridine ring substituted with a methoxy group at the 4-position and a methanamine group at the 2-position, and it is supplied as a dihydrochloride salt.[1][4] The presence of the pyridine ring, a common scaffold in medicinal chemistry, suggests a wide range of potential biological activities.[5] The methoxy and amine functional groups further contribute to its potential for interacting with biological targets through hydrogen bonding and other non-covalent interactions.

PropertyValueSource
Molecular Formula C7H12Cl2N2OPubChem[6]
Molecular Weight 211.09 g/mol PubChem[6]
CAS Number 1344046-06-5Frontier Specialty Chemicals[1]
Functional Groups Alkoxy, Amine, Nitrogen HeterocycleFrontier Specialty Chemicals[1]

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The methoxypyridine moiety can influence properties like solubility and the ability to cross the blood-brain barrier.[7] The basicity of the pyridine nitrogen is also a key factor, which can be modulated by substituents.[8]

Hypothesis Generation: Identifying Potential Mechanisms of Action

Based on the structural components of this compound, we can formulate several primary hypotheses regarding its potential mechanism of action. The pyridine and methanamine moieties are key pharmacophores found in numerous bioactive compounds.

  • Hypothesis 1: Neurological Targets. The pyridine scaffold is prevalent in drugs targeting the central nervous system.[5]

    • Serotonin (5-HT) Receptor Modulation: Derivatives of 2-pyridinemethylamine have been identified as potent and selective 5-HT1A receptor agonists with antidepressant potential.[9]

    • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Methoxy-substituted pyridines have shown high affinity for α4β2 nicotinic acetylcholine receptors.[5]

    • Cholinesterase Inhibition: Pyridine derivatives have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant in the context of Alzheimer's disease.[10]

  • Hypothesis 2: Enzyme Inhibition.

    • Gamma-Secretase Modulation: Methoxypyridine-derived compounds have been investigated as gamma-secretase modulators, which are of interest in Alzheimer's disease research for their ability to reduce the production of amyloid-beta peptides.[7]

  • Hypothesis 3: Anticancer Activity. A diverse range of pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[11] The mechanism could involve inhibition of kinases, interaction with DNA, or other cellular pathways.

The following diagram illustrates the potential mechanistic pathways to be investigated.

Hypothesized_MoA cluster_compound this compound cluster_targets Potential Biological Targets cluster_specific_targets Specific Examples Compound (4-Methoxypyridin-2-yl)methanamine dihydrochloride Neuro_Targets Neurological Targets Compound->Neuro_Targets Enzyme_Targets Enzyme Targets Compound->Enzyme_Targets Cancer_Targets Anticancer Pathways Compound->Cancer_Targets Serotonin_R 5-HT Receptors Neuro_Targets->Serotonin_R nAChR nACh Receptors Neuro_Targets->nAChR Cholinesterase Cholinesterases Neuro_Targets->Cholinesterase Gamma_Secretase γ-Secretase Enzyme_Targets->Gamma_Secretase Kinases Kinases Cancer_Targets->Kinases

Caption: Hypothesized biological targets for this compound.

Experimental Workflow for Mechanism of Action Elucidation

A systematic, phased approach is crucial for efficiently identifying the mechanism of action. The proposed workflow integrates computational predictions with experimental validation.

Experimental_Workflow Phase1 Phase 1: In Silico Analysis Phase2 Phase 2: In Vitro Target Screening Phase1->Phase2 Hypothesis-driven Phase3 Phase 3: Cellular & Functional Assays Phase2->Phase3 Hit confirmation Outcome Mechanism of Action Profile Phase3->Outcome Validation

Caption: A three-phased experimental workflow for MoA elucidation.

Phase 1: In Silico and Computational Analysis

The initial phase involves using computational tools to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Molecular Docking: Dock the structure of (4-Methoxypyridin-2-yl)methanamine into the crystal structures of hypothesized targets (e.g., 5-HT1A receptor, AChE, gamma-secretase). This will provide insights into potential binding modes and affinities.

  • Pharmacophore Modeling: Compare the 3D pharmacophore of the compound with known active ligands for the hypothesized targets.

  • ADMET Prediction: Utilize software like SwissADME or similar platforms to predict properties such as blood-brain barrier permeability, oral bioavailability, and potential toxicity.

Phase 2: In Vitro Target-Based Screening

Based on the in silico predictions, a panel of in vitro assays should be conducted to experimentally test the high-probability hypotheses.

  • Receptor Binding Assays:

    • Target: 5-HT receptor subtypes (especially 5-HT1A), nAChR subtypes.

    • Method: Radioligand binding assays to determine the binding affinity (Ki) of the compound for these receptors.

  • Enzyme Inhibition Assays:

    • Target: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Gamma-secretase.

    • Method: Spectrophotometric or fluorometric assays to measure the IC50 value of the compound against these enzymes.

Phase 3: Cellular and Functional Assays

If significant activity is observed in Phase 2, the next step is to assess the functional consequences of target engagement in a cellular context.

  • For Receptor Modulators:

    • Assay: cAMP measurement assays (for GPCRs like 5-HT1A) or calcium flux assays (for ion channels like nAChRs) in cell lines expressing the target receptor.

    • Outcome: Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • For Enzyme Inhibitors:

    • Assay: Cellular assays measuring the downstream effects of enzyme inhibition. For example, for a gamma-secretase modulator, measure the levels of Aβ40 and Aβ42 peptides produced by cells.[7]

  • For Anticancer Activity:

    • Assay: Cytotoxicity assays (e.g., MTT assay) on a panel of human cancer cell lines.[11]

    • Outcome: Determine the GI50 (50% growth inhibition) concentration.

Detailed Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE solution.

  • Incubate the mixture for 15 minutes at 37°C.

  • Add 25 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and positive control for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 value.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to predicting and validating the mechanism of action for this compound. By leveraging its structural similarities to known bioactive molecules, we have formulated testable hypotheses centered on neurological targets, enzyme inhibition, and anticancer activity. The proposed workflow, integrating in silico, in vitro, and cellular methodologies, provides a clear path for elucidating its pharmacological profile.

Successful identification of a primary target and mechanism will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments. The insights gained from this structured investigation will be invaluable for unlocking the therapeutic potential of this novel chemical entity.

References

  • Mayer, S. C., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Chemical Neuroscience, 12(15), 2848–2863. [Link]
  • Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(21), 1865-1895. [Link]
  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660. [Link]
  • LookChem. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.
  • Bautista-Aguilera, Ó. M., et al. (2018). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 463–475. [Link]
  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6592–6595. [Link]
  • T. L. S. Kishbaugh & A. J. T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14237–14269. [Link]
  • Islam, M. R., et al. (2017). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 11-19. [Link]

Sources

(4-Methoxypyridin-2-yl)methanamine Dihydrochloride: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (4-Methoxypyridin-2-yl)methanamine dihydrochloride has emerged as a key intermediate, offering a unique combination of a nucleophilic aminomethyl group and a methoxy-substituted pyridine core. This guide provides an in-depth technical overview of its synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers to effectively utilize this versatile compound in their synthetic endeavors. The methoxy group at the 4-position and the aminomethyl group at the 2-position of the pyridine ring provide distinct points for chemical modification, making it a valuable scaffold in the construction of complex molecules, particularly in the pursuit of novel kinase inhibitors and other biologically active compounds.[1][2]

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1344046-06-5[3]
Molecular Formula C₇H₁₂Cl₂N₂OPubChem
Molecular Weight 211.09 g/mol PubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4][5]

Free Base Information:

PropertyValueSource
CAS Number 194658-14-5[6]
Molecular Formula C₇H₁₀N₂O[6]
Molecular Weight 138.17 g/mol [6]
IUPAC Name (4-methoxypyridin-2-yl)methanamine[6]

Synthesis and Purification: A Practical Approach

The most prevalent and efficient synthetic route to (4-Methoxypyridin-2-yl)methanamine is the reduction of the readily available precursor, 4-methoxy-2-cyanopyridine. This transformation can be achieved through catalytic hydrogenation, a method favored for its high yield and clean reaction profile.[7][8]

Experimental Protocol: Catalytic Hydrogenation of 4-Methoxy-2-cyanopyridine

This protocol outlines a standard procedure for the synthesis of (4-Methoxypyridin-2-yl)methanamine, which can then be converted to its dihydrochloride salt.

Materials:

  • 4-Methoxy-2-cyanopyridine

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methoxy-2-cyanopyridine (1.0 eq) in methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation: Securely seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude (4-Methoxypyridin-2-yl)methanamine. Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Slowly add a solution of hydrochloric acid (2.2 eq) in diethyl ether or isopropanol.

  • Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Methoxy-2-cyanopyridine reduction Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) start->reduction amine (4-Methoxypyridin-2-yl)methanamine (Free Base) reduction->amine salt_formation Salt Formation (2.2 eq HCl) amine->salt_formation product (4-Methoxypyridin-2-yl)methanamine Dihydrochloride salt_formation->product

A streamlined workflow for the synthesis of the target compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The primary amine serves as a versatile nucleophile, while the methoxy-substituted pyridine ring can participate in various coupling reactions.

N-Functionalization Reactions

The aminomethyl group is readily acylated, alkylated, and can undergo reductive amination, providing access to a wide range of derivatives.[9]

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for incorporating the pyridine moiety into larger molecules.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a suitable reducing agent (e.g., sodium triacetoxyborohydride) affords secondary or tertiary amines.

Core Applications in Medicinal Chemistry

This building block has been instrumental in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often interacts with the hinge region of the kinase active site.[1][10][11]

  • Synthesis of Substituted Pyrimidines and Pyridopyrimidines: The amine functionality can be used to construct pyrimidine and pyridopyrimidine ring systems, which are core structures in many kinase inhibitors.[12][13][14] For instance, condensation with appropriate precursors can lead to the formation of these heterocyclic systems.

  • Scaffold for PI3K/mTOR Inhibitors: Derivatives of methoxypyridine have been explored as potent PI3K/mTOR dual inhibitors, highlighting the importance of this structural motif in targeting key signaling pathways in cancer.[2]

Applications cluster_reactivity Key Reactions cluster_products Resulting Scaffolds cluster_final_applications Therapeutic Targets reagent (4-Methoxypyridin-2-yl)methanamine acylation Acylation (R-COCl, Base) reagent->acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) reagent->reductive_amination amides N-Acylated Derivatives acylation->amides sec_tert_amines N-Alkylated Derivatives reductive_amination->sec_tert_amines kinase_inhibitors Kinase Inhibitors (e.g., PI3K/mTOR) amides->kinase_inhibitors sec_tert_amines->kinase_inhibitors

Synthetic utility leading to kinase inhibitor scaffolds.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methoxy group protons, and the aminomethyl protons. The chemical shifts will be influenced by the protonation state of the amines and the pyridine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the pyridine ring carbons, the methoxy carbon, and the aminomethyl carbon.[15][16][17]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring.[18][19]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)
Column Temperature 30-40 °C

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The free base is classified as causing skin and eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound stands out as a strategically important building block for the synthesis of complex nitrogen-containing heterocycles. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of biologically active molecules, particularly kinase inhibitors, make it an invaluable tool for researchers in drug discovery and development. This guide provides a solid foundation for understanding and effectively utilizing this versatile research chemical.

References

  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine.
  • Movassaghi, M., & Hill, M. D. (2009).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2009).
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column.
  • Gaillard, P., et al. (n.d.). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
  • Ivachtchenko, A., et al. (2004). Synthesis of substituted thienopyrimidine-4-ones. J Comb Chem., 6(4), 573-83.
  • Pawlowski, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Wang, Y., et al. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (2025).
  • Abdel-Ghani, T. M., et al. (n.d.).
  • Yamamoto, Y., et al. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
  • Google Patents. (n.d.).
  • ScienceOpen. (2025).
  • ChemicalBook. (n.d.). (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
  • Waters Corporation. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (2025). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands | Request PDF.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone.
  • ResearchGate. (2010).
  • Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New J. Chem., 41, 3358-3366.

Sources

An In-depth Technical Guide to the Solubility of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the biopharmaceutical performance of a drug candidate, influencing everything from its dissolution rate in the gastrointestinal tract to its bioavailability.[][2] For orally administered drugs, in particular, poor aqueous solubility can be a significant hurdle, often leading to low and variable absorption, which can compromise therapeutic efficacy.[3]

This guide provides a comprehensive technical overview of the solubility of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, a compound of interest for researchers and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. Our focus will be on not just the "how" but the "why" of the experimental choices, ensuring a thorough understanding of the principles at play.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility studies.

Chemical Structure:

cluster_0 pH-Dependent Equilibrium Protonated_Form (4-Methoxypyridin-2-yl)methanamine (Ionized, High Solubility) Neutral_Form (4-Methoxypyridin-2-yl)methanamine (Unionized, Low Intrinsic Solubility) Protonated_Form->Neutral_Form + OH⁻ (Increasing pH) Neutral_Form->Protonated_Form + H⁺ (Decreasing pH)

Caption: pH-dependent equilibrium of (4-Methoxypyridin-2-yl)methanamine.

Experimental Protocols for Solubility Determination

A multi-faceted approach is required to fully characterize the solubility profile of this compound. This involves determining its thermodynamic solubility in aqueous and organic solvents, as well as its pH-solubility profile.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the solubility characterization of this compound.

cluster_0 Phase 1: Preparation and pKa Determination cluster_1 Phase 2: Thermodynamic Solubility Determination cluster_2 Phase 3: Sample Analysis and Data Interpretation A Compound Acquisition (>99% purity) B Potentiometric Titration to Determine pKa A->B C Shake-Flask Method: Aqueous Solubility (Water) A->C D Shake-Flask Method: pH-Solubility Profile (pH 1.2 to 10.0 buffers) A->D E Shake-Flask Method: Organic Solvent Solubility A->E H Data Analysis and Solubility Profile Generation B->H F Sample Filtration (0.22 µm PVDF filter) C->F D->F E->F G HPLC-UV Analysis (Quantification) F->G G->H

Caption: Experimental workflow for solubility determination.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: The pKa values of the ionizable groups in the molecule are essential for understanding and modeling its pH-dependent solubility. Potentiometric titration is a highly accurate method for determining these values. [4][5] Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [6]2. Sample Preparation: Prepare a solution of the compound in 0.15 M KCl at a concentration of approximately 1 mM. [6]3. Titration:

    • Place the solution in a thermostatted vessel at 25°C or 37°C.

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve (or the maxima of the first derivative plot). [5]

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows the system to reach true equilibrium between the solid and dissolved states of the compound. [7][8] Materials:

  • This compound

  • A selection of solvents:

    • Aqueous: Deionized water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). [9] * Organic: Methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO).

  • Thermostatic shaker bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • Validated HPLC-UV method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined in preliminary studies.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for a short period to allow the solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method. [10]5. pH Measurement: For aqueous and buffered solutions, measure the pH of the saturated solution after equilibration. [7]6. Replicates: Perform each solubility determination in at least triplicate. [9]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

Rationale: HPLC with UV detection is a robust and widely used analytical technique for accurately quantifying the concentration of dissolved API in the solubility samples. [11][12] Suggested HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer) with an ion-pairing agent if necessary for good peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for (4-Methoxypyridin-2-yl)methanamine.

  • Quantification: Use a calibration curve prepared with known concentrations of the compound.

Data Analysis and Interpretation

The data generated from these experiments will provide a comprehensive solubility profile for this compound.

Presentation of Results:

The results should be presented in a clear and concise manner, typically in a tabular format.

Table of Solubility Data (Example Template):

Solvent/BufferpH (at equilibrium)Temperature (°C)Solubility (mg/mL) ± SDSolubility (mM) ± SD
Deionized Water25
0.1 M HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)37
Borate Buffer (pH 9.0)37
MethanolN/A25
EthanolN/A25
DMSON/A25

Interpretation:

  • pH-Solubility Profile: Plot the logarithm of solubility versus the equilibrium pH. This profile is crucial for predicting the dissolution behavior of the drug in different regions of the gastrointestinal tract. []* Biopharmaceutical Classification System (BCS): The solubility data, particularly at the pH of lowest solubility between 1.2 and 6.8, can be used in conjunction with permeability data to classify the drug according to the BCS. A drug is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range. [13][14]* Formulation Development: The solubility in various organic solvents provides valuable information for the development of liquid formulations and for selecting appropriate solvents for crystallization processes.

Conclusion

A thorough understanding of the solubility of this compound is fundamental to its successful development as a potential therapeutic agent. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. The interpretation of this data, grounded in the theoretical principles of pH-dependent solubility, will enable informed decision-making in lead optimization, formulation design, and the overall progression of the drug development program.

References

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatography Online.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.).
  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg.
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Perspectives in solubility measurement and interpretation. (2016). PMC - NIH.
  • Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2014). PMC - NIH.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central.
  • Any official guideline to conduct solubility studies? (2013). ResearchGate.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2018). Ingenta Connect.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
  • Solubility analysis: Significance and symbolism. (2025).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization.
  • Solubility Analysis to Assist Drug R&D Projects. (2023). Labinsights.
  • (4-Methoxypyridin-2-yl)methanamine. (n.d.). PubChem.
  • (4-methoxypyridin-2-yl)methanamine (C7H10N2O). (n.d.). PubChemLite.

Sources

Spectroscopic Signature of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt are heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery. The substituted pyridine ring is a common scaffold in a wide array of biologically active compounds. Accurate structural elucidation and confirmation are paramount in the synthesis and development of novel chemical entities. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (4-Methoxypyridin-2-yl)methanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages high-quality computational prediction algorithms to generate and interpret the expected ¹H NMR, ¹³C NMR, and mass spectra. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, aid in the analysis of future experimental data, and confirm the identity of synthesized (4-Methoxypyridin-2-yl)methanamine dihydrochloride.

Methodology of Spectroscopic Prediction

The spectroscopic data presented in this guide were generated using advanced computational models. The NMR spectra were predicted using a combination of algorithms, including the Hierarchical Organisation of Spherical Environments (HOSE) code-based method and machine learning approaches trained on extensive spectral databases.[1][2][3][4] These methods analyze the chemical environment of each nucleus and predict its chemical shift and coupling constants based on a vast library of known structures.[5] The mass spectrum was predicted based on established fragmentation rules and algorithms that calculate the stability of potential fragment ions.

It is important to note that while these prediction tools offer high accuracy, the presented data are theoretical.[6] Experimental conditions, such as solvent, concentration, and temperature, can influence the exact spectral values. This guide, therefore, focuses on the interpretation of the predicted patterns, which are expected to be highly consistent with experimental results.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons in a molecule and their connectivity. For (4-Methoxypyridin-2-yl)methanamine, the spectrum is predicted in Deuteriochloroform (CDCl₃) at 500 MHz. The dihydrochloride salt form would likely show broader signals for the amine protons and potentially slight downfield shifts for the pyridine ring protons due to protonation of the ring nitrogen.

Table 1: Predicted ¹H NMR Data for (4-Methoxypyridin-2-yl)methanamine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-6
~6.85d1HH-5
~6.70s1HH-3
~4.00s2H-CH₂-NH₂
~3.85s3H-OCH₃
~1.90br s2H-NH₂

Note: Predicted values are estimates and may vary from experimental results.

Interpretation of the Predicted ¹H NMR Spectrum
  • H-6 (δ ~8.25, doublet): The proton at the 6-position of the pyridine ring is expected to be the most downfield of the aromatic protons. Its chemical shift is influenced by the electronegativity of the adjacent ring nitrogen. It is predicted to appear as a doublet due to coupling with the proton at the 5-position.

  • H-5 (δ ~6.85, doublet): The proton at the 5-position is predicted to be coupled to the H-6 proton, resulting in a doublet. Its chemical shift is upfield compared to H-6 due to the electron-donating effect of the methoxy group at the 4-position.

  • H-3 (δ ~6.70, singlet): The proton at the 3-position is anticipated to be a singlet as it has no adjacent protons to couple with. The electron-donating methoxy group at the para-position shields this proton, shifting it upfield.

  • -CH₂-NH₂ (δ ~4.00, singlet): The two protons of the methylene group attached to the pyridine ring and the amine are chemically equivalent and are expected to appear as a singlet.

  • -OCH₃ (δ ~3.85, singlet): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • -NH₂ (δ ~1.90, broad singlet): The two amine protons are expected to produce a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. In the dihydrochloride salt, this signal would be significantly broader and potentially further downfield.

Caption: Molecular structure of (4-Methoxypyridin-2-yl)methanamine with proton assignments.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum for (4-Methoxypyridin-2-yl)methanamine is detailed below.

Table 2: Predicted ¹³C NMR Data for (4-Methoxypyridin-2-yl)methanamine

Chemical Shift (δ, ppm)Assignment
~168.0C-4
~160.0C-2
~150.0C-6
~108.0C-5
~106.0C-3
~55.0-OCH₃
~48.0-CH₂-NH₂

Note: Predicted values are estimates and may vary from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum
  • C-4 (δ ~168.0): The carbon atom bearing the methoxy group is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the attached oxygen atom.

  • C-2 (δ ~160.0): The carbon atom to which the aminomethyl group is attached is also significantly deshielded.

  • C-6 (δ ~150.0): The carbon atom adjacent to the ring nitrogen is deshielded and appears at a lower field.

  • C-5 (δ ~108.0) and C-3 (δ ~106.0): These carbon atoms are shielded by the electron-donating methoxy group and are expected to appear at higher fields in the aromatic region.

  • -OCH₃ (δ ~55.0): The carbon of the methoxy group is expected in this typical region for sp³ hybridized carbons attached to an oxygen atom.

  • -CH₂-NH₂ (δ ~48.0): The methylene carbon is also found in the expected aliphatic region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. The predicted electron ionization (EI) mass spectrum for (4-Methoxypyridin-2-yl)methanamine is discussed below. The molecular weight of the free base is 138.17 g/mol .[7]

Table 3: Predicted Major Fragments in the Mass Spectrum of (4-Methoxypyridin-2-yl)methanamine

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
121[M - NH₃]⁺
108[M - CH₂NH₂]⁺
95[M - CH₃ - NH₃]⁺
79[Pyridine ring fragment]⁺

Note: Predicted fragmentation patterns are illustrative and may differ from experimental observations.

Interpretation of the Predicted Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 138. The fragmentation pattern is likely to be dominated by cleavages characteristic of substituted pyridines and benzylamines.

G M [M]+. m/z = 138 F1 [M - NH3]+. m/z = 121 M->F1 - NH3 F2 [M - CH2NH2]+. m/z = 108 M->F2 - •CH2NH2 F3 [M - CH3 - NH3]+. m/z = 95 F1->F3 - •CH3 F4 [Pyridine ring fragment]+ m/z = 79 F2->F4 - CHO

Caption: Proposed mass fragmentation pathway for (4-Methoxypyridin-2-yl)methanamine.

Standard Experimental Protocols

For researchers who synthesize this compound, the following general protocols for acquiring NMR and MS data can be followed.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dihydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as acidic protons from the ammonium and pyridinium groups will exchange with deuterium in D₂O.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (as the free base or dihydrochloride salt) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • For molecular weight confirmation, Electrospray Ionization (ESI) is often preferred, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

    • For fragmentation analysis, Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) can be employed.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

    • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of (4-Methoxypyridin-2-yl)methanamine. The interpreted data offer a comprehensive spectroscopic signature that can be used for the identification and structural verification of this important chemical building block. While the data presented are computationally derived, they are based on robust and well-validated methodologies, providing a reliable framework for researchers in the field. The inclusion of standard experimental protocols further equips scientists with the necessary information to acquire and interpret their own data, thereby ensuring the scientific integrity of their research.

References

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]
  • Modgraph Consultants Ltd. NMRPredict Desktop. [Link]
  • Reddit. (2019). Any idea why MestreNova won't let me predict NMR spectra? r/chemistry. [Link]
  • ChemAxon. NMR Predictor. [Link]
  • Mestrelab Research S.L. (2024, January 14). Mnova Training Session - NMR Prediction. YouTube. [Link]
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]
  • ACD/Labs. NMR Predictor. [Link]
  • Modgraph Consultants Ltd. Mnova NMRPredict Desktop. [Link]
  • ChemAxon. NMR model prediction. [Link]
  • PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]
  • ChemAxon.
  • ChemAxon. (2024, June 26). NMR Predictor Guide: Which Type Is Best for You? [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • SourceForge. (2013, October 1).
  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]
  • ResearchGate. (n.d.). Advancing the Prediction of MS/MS Spectra Using Machine Learning. [Link]
  • ResearchGate. (2024, April 15). Illustration of the means by which MassGenie can predict a series of... [Link]
  • CFM-ID. Spectra Prediction. [Link]
  • OSTI.GOV. (n.d.). Advancing the Prediction of MS/MS Spectra Using Machine Learning. [Link]
  • NMRDB.org.

Sources

The Emergence of a Key Building Block: An In-Depth Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An exploration into the synthesis, historical context, and pivotal role of (4-Methoxypyridin-2-yl)methanamine dihydrochloride in modern medicinal chemistry, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Unsung Importance of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in medicinal chemistry. Within this vast family of compounds, (4-Methoxypyridin-2-yl)methanamine, and its dihydrochloride salt, has emerged as a particularly valuable building block. While not a therapeutic agent in itself, its strategic substitution pattern—a methoxy group at the 4-position and an aminomethyl group at the 2-position—offers medicinal chemists a versatile handle for constructing complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this compound, underscoring its quiet but crucial role in the development of innovative therapeutics.

The Emergence of a Scaffold: A History Rooted in Application

The history of this compound is not one of a singular, celebrated discovery, but rather of a gradual emergence as a key intermediate in the synthesis of more complex, biologically active molecules. Its value was recognized in the context of constructing larger compounds where the substituted pyridine moiety could be strategically employed to interact with biological targets.

While a definitive "discovery" paper for this specific compound is not readily apparent in the historical literature, its use as a building block can be traced through patent literature, particularly in the development of kinase inhibitors. Kinases, a class of enzymes that play a crucial role in cell signaling, have become major targets for cancer therapy and the treatment of inflammatory diseases. The pyridine scaffold is adept at interacting with the hinge region of the ATP-binding pocket of many kinases, making it an attractive core for inhibitor design.

The earliest widespread appearance of (4-Methoxypyridin-2-yl)methanamine as a synthetic intermediate is closely associated with the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective strategy for treating various B-cell malignancies. The (4-Methoxypyridin-2-yl)methanamine moiety serves as a crucial component in the synthesis of several BTK inhibitors, where it is often acylated to form a larger, more complex molecule that binds to the kinase.

Chemical Synthesis: A Practical Approach

The most common and practical synthetic route to (4-Methoxypyridin-2-yl)methanamine involves the reduction of the corresponding nitrile, 2-cyano-4-methoxypyridine. This transformation is typically achieved through catalytic hydrogenation.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reduction cluster_2 Product (Free Base) cluster_3 Salt Formation cluster_4 Final Product 2-Cyano-4-methoxypyridine 2-Cyano-4-methoxypyridine Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, H2) 2-Cyano-4-methoxypyridine->Catalytic_Hydrogenation Free_Base (4-Methoxypyridin-2-yl)methanamine Catalytic_Hydrogenation->Free_Base Salt_Formation HCl (in suitable solvent) Free_Base->Salt_Formation Dihydrochloride_Salt (4-Methoxypyridin-2-yl)methanamine dihydrochloride Salt_Formation->Dihydrochloride_Salt

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Cyano-4-methoxypyridine

This protocol describes a representative procedure for the synthesis of (4-Methoxypyridin-2-yl)methanamine from 2-cyano-4-methoxypyridine.

Materials:

  • 2-Cyano-4-methoxypyridine

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Ammonia (7N solution in methanol)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (concentrated)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reaction Setup: A solution of 2-cyano-4-methoxypyridine in methanolic ammonia is prepared in a pressure-resistant hydrogenation vessel.

  • Catalyst Addition: A slurry of Raney Nickel in water is carefully added to the reaction mixture. The amount of catalyst can vary, but typically ranges from 5 to 20 mol% relative to the starting nitrile.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically carried out at a pressure of 3-5 bar and at room temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The Raney Nickel catalyst is removed by filtration through a pad of diatomaceous earth. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.

  • Isolation of the Free Base: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude (4-Methoxypyridin-2-yl)methanamine as an oil or solid.

  • Formation of the Dihydrochloride Salt: The crude amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid (either gaseous HCl or a concentrated aqueous solution) is then added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution.

  • Purification: The precipitated salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and elemental analysis. The melting point of the dihydrochloride salt can also be used as a measure of purity.

Physicochemical Properties

A summary of the key physicochemical properties of the free base and its dihydrochloride salt is provided below for easy reference.

Property(4-Methoxypyridin-2-yl)methanamineThis compound
CAS Number 194658-14-51344046-06-5
Molecular Formula C₇H₁₀N₂OC₇H₁₂Cl₂N₂O
Molecular Weight 138.17 g/mol 211.09 g/mol
Appearance Typically an oil or low-melting solidCrystalline solid
Solubility Soluble in many organic solventsSoluble in water and polar protic solvents

Role in Drug Discovery and Development: A Scaffold for Kinase Inhibition

The primary significance of this compound lies in its utility as a versatile building block in the synthesis of kinase inhibitors. The aminomethyl group provides a convenient point of attachment for various side chains, while the methoxy-substituted pyridine core can be tailored to optimize binding to the target kinase.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The development of BTK inhibitors for the treatment of B-cell malignancies provides a compelling example of the importance of (4-Methoxypyridin-2-yl)methanamine. In the synthesis of many BTK inhibitors, this aminopyridine derivative is acylated with a substituted benzoyl chloride or a similar electrophile. This reaction forms an amide bond, linking the pyridine core to another aromatic system that further interacts with the BTK active site.

BTK_Inhibitor_Synthesis cluster_0 Starting Materials cluster_1 Acylation Reaction cluster_2 Product Amine (4-Methoxypyridin-2-yl)methanamine Acylation Acylation Amine->Acylation Electrophile Substituted Acyl Chloride (or other electrophile) Electrophile->Acylation BTK_Inhibitor_Core BTK Inhibitor Scaffold Acylation->BTK_Inhibitor_Core

Caption: General role of (4-Methoxypyridin-2-yl)methanamine in the synthesis of BTK inhibitors.

Future Outlook

The continued importance of kinase inhibitors in oncology and immunology suggests that this compound will remain a relevant and valuable building block in drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of novel and diverse chemical libraries. As medicinal chemists continue to explore new chemical space in the quest for more selective and potent kinase inhibitors, the strategic deployment of this and related pyridine scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

Sources

Unveiling the Therapeutic Potential of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold-Based Approach to a Novel Compound

This technical guide outlines a comprehensive strategy for elucidating the therapeutic targets of the novel chemical entity, (4-Methoxypyridin-2-yl)methanamine dihydrochloride. While this specific compound is largely uncharacterized in biological literature, its core structure, a substituted pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The unique arrangement of a methoxy group at the 4-position and an aminomethyl group at the 2-position provides a distinct chemical architecture. This allows for a rational, hypothesis-driven exploration of its potential therapeutic applications by analyzing the known biological activities of structurally analogous compounds.

This document serves as a roadmap for researchers, providing a structured framework for target identification and validation. It begins with in silico methods to prioritize potential targets, followed by detailed experimental protocols for confirming activity against the most promising target classes, including protein kinases, enzymes involved in neurodegeneration, and extracellular matrix remodeling proteins.

Part 1: Foundational In Silico and Chemoinformatic Profiling

Before committing to resource-intensive laboratory experiments, a robust in silico evaluation can efficiently narrow the field of potential biological targets. This computational screening leverages vast public and commercial datasets to identify high-probability protein-ligand interactions based on chemical similarity and substructure analysis.

1.1. Bioactive Compound Database Mining

The initial step involves systematically querying major chemical biology databases to find structurally related molecules with known bioactivities.[6][7] This process can rapidly generate hypotheses about the compound's mechanism of action.

Experimental Protocol: Comprehensive Chemoinformatic Screen

  • Compound Identification: Secure the canonical SMILES string (COC1=CC(=NC=C1)CN) and InChI key for (4-Methoxypyridin-2-yl)methanamine from a definitive chemical registry like PubChem.[8]

  • Database Selection: A multi-database approach is recommended for comprehensive coverage. Key resources include:

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, essential for medicinal chemistry data.[9][10]

    • PubChem BioAssay: A public repository containing data from millions of biological assays.[10]

    • BindingDB: Specializes in experimentally determined binding affinities of proteins and small molecules.[7]

    • SureChEMBL: Provides access to chemical structures found within the full text of patents, crucial for identifying novel applications.[9]

  • Search Execution:

    • Similarity Search: Employ a 2D Tanimoto similarity search with a coefficient threshold of ≥0.85 to identify the closest structural neighbors.

    • Substructure Search: Perform a broader search to retrieve all compounds containing the core 4-methoxypyridine and 2-(aminomethyl)pyridine motifs.

  • Data Curation and Analysis: Aggregate the search results and analyze the annotated biological targets and activities. Identify recurring target classes and pathways associated with the retrieved structural analogs to build a preliminary target profile.

1.2. Predictive Target Modeling

Leveraging machine learning algorithms trained on known drug-target interactions can further refine the list of potential targets.

Experimental Protocol: Machine Learning-Based Target Prediction

  • Platform Selection: Utilize well-established, freely accessible prediction tools:

    • SwissTargetPrediction: Predicts the most likely macromolecular targets of a small molecule.

    • PASS (Prediction of Activity Spectra for Substances) Online: Estimates a wide spectrum of potential biological effects for a given structure.

  • Model Execution: Submit the 2D structure of (4-Methoxypyridin-2-yl)methanamine to the selected platforms.

  • Results Triangulation: Critically evaluate the predicted targets, prioritizing those with high confidence scores. Cross-reference these computational predictions with the results from the database mining exercise. Targets identified by both methods represent the highest priority candidates for experimental validation.

cluster_0 In Silico Target Prioritization Workflow Compound_Structure (4-Methoxypyridin-2-yl)methanamine Database_Mining Database Mining (ChEMBL, PubChem) Compound_Structure->Database_Mining Similarity & Substructure Search Target_Prediction Target Prediction (ML Models) Compound_Structure->Target_Prediction Predictive Algorithms Prioritized_Targets High-Priority Target List Database_Mining->Prioritized_Targets Evidence-Based Hypotheses Target_Prediction->Prioritized_Targets Algorithm-Based Hypotheses cluster_1 Kinase Inhibitor Validation Cascade Kinase_Panel_Screen Broad Kinase Panel Screen In_Vitro_Assay Biochemical IC50 Determination Kinase_Panel_Screen->In_Vitro_Assay Identify Primary Hits Cell_Based_Assay Cellular Pathway Inhibition In_Vitro_Assay->Cell_Based_Assay Confirm Potency Functional_Outcome Anti-Proliferative Activity (GI50) Cell_Based_Assay->Functional_Outcome Link Target to Function

Caption: A multi-tiered workflow for validating kinase inhibitors.

2.2. Target Class: Modulators for Neurodegenerative Diseases

The methoxypyridine scaffold is also present in molecules designed to combat Alzheimer's disease. Specifically, certain derivatives act as gamma-secretase modulators (GSMs), which shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less neurotoxic amyloid-beta (Aβ) peptides, thereby reducing the formation of pathogenic Aβ42. [11]Additionally, the broader class of pyridine derivatives has been explored as inhibitors of both acetylcholinesterase (AChE) and Aβ peptide aggregation. [12] Biological Rationale: The aggregation of Aβ42 into amyloid plaques is a central event in the pathology of Alzheimer's disease. Shifting Aβ production towards less aggregation-prone forms is a highly sought-after therapeutic strategy. AChE inhibitors, which increase the levels of the neurotransmitter acetylcholine, are a mainstay of symptomatic treatment.

Experimental Validation Workflow

  • Cellular Gamma-Secretase Modulation Assay:

    • Objective: To assess the compound's ability to alter the ratio of Aβ peptides produced by cells.

    • Protocol:

      • Culture HEK293 cells stably overexpressing human APP.

      • Treat cells with the compound over a wide concentration range for 24-48 hours.

      • Harvest the conditioned media.

      • Quantify the concentrations of Aβ38, Aβ40, and Aβ42 using commercially available sandwich ELISA kits.

      • A positive GSM hit will show a dose-dependent decrease in the Aβ42/Aβ40 ratio and an increase in Aβ38, with minimal impact on total Aβ levels.

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Objective: To measure the direct inhibition of AChE enzyme activity.

    • Protocol (Ellman's Method):

      • In a 96-well plate, incubate recombinant human AChE with a serial dilution of the test compound.

      • Initiate the reaction by adding the substrate acetylthiocholine and the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

      • The enzymatic cleavage of acetylthiocholine produces thiocholine, which reacts with DTNB to yield a yellow product.

      • Monitor the rate of color change by measuring absorbance at 412 nm.

      • Calculate the IC₅₀ value from the resulting dose-response curve.

  • Thioflavin T (ThT) Amyloid Aggregation Assay:

    • Objective: To determine if the compound can interfere with the fibrillization of Aβ peptides.

    • Protocol:

      • Prepare a solution of synthetic Aβ42 peptide in an appropriate buffer.

      • Incubate the peptide solution at 37°C in the presence of various concentrations of the test compound and the fluorescent dye Thioflavin T.

      • Monitor the increase in fluorescence over time using a plate reader. ThT fluorescence increases significantly upon binding to amyloid fibrils.

      • A compound that inhibits aggregation will show a reduced rate and extent of fluorescence increase compared to the vehicle control.

cluster_2 Alzheimer's Disease Pathway APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase APP->gamma_Secretase Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Abeta38 Aβ38 (Benign) gamma_Secretase->Abeta38 Plaques Amyloid Plaques Abeta42->Plaques Compound Test Compound Compound->gamma_Secretase Modulates Cleavage?

Caption: The amyloidogenic pathway and the intervention point for a γ-secretase modulator.

2.3. Target Class: Lysyl Oxidase-Like 2 (LOXL2) in Fibrosis and Cancer

A close structural analog, (2-Chloropyridin-4-yl)methanamine, is a known selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). [13]This enzyme plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).

Biological Rationale: The dysregulation of LOXL2 activity is heavily implicated in the progression of fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver cirrhosis) and in creating a stiff, pro-metastatic tumor microenvironment in cancer. Targeting LOXL2 is therefore a promising anti-fibrotic and anti-cancer strategy.

Experimental Validation Workflow

  • In Vitro LOXL2 Enzymatic Assay:

    • Objective: To directly measure the inhibition of LOXL2 enzymatic activity.

    • Protocol:

      • Use purified, recombinant human LOXL2.

      • Employ a fluorescence-based assay that detects the hydrogen peroxide (H₂O₂) byproduct of the LOXL2-catalyzed oxidation reaction.

      • In a microplate, combine the enzyme, a suitable substrate (e.g., cadaverine), and horseradish peroxidase (HRP) with Amplex® Red reagent.

      • Incubate with a serial dilution of the test compound.

      • Measure the fluorescence generated by the HRP-catalyzed conversion of Amplex Red in the presence of H₂O₂.

      • Determine the IC₅₀ from the dose-response data.

  • Enzyme Selectivity Profiling:

    • Objective: To ensure the compound is selective for LOXL2 over other related amine oxidases.

    • Protocol:

      • Perform the same enzymatic assay with other human lysyl oxidase family members (LOX, LOXL1, LOXL3, LOXL4).

      • Additionally, test for activity against monoamine oxidases (MAO-A, MAO-B) to rule out off-target effects. [13] 3. A highly selective compound will have a significantly lower IC₅₀ for LOXL2 compared to the other enzymes.

  • Cell-Based Fibrosis Model:

    • Objective: To assess the compound's ability to inhibit key pro-fibrotic processes in a relevant cellular environment.

    • Protocol:

      • Cell System: Use primary human lung fibroblasts or hepatic stellate cells (LX-2).

      • Induction of Fibrosis: Treat the cells with TGF-β1 (Transforming Growth Factor-beta 1) to induce differentiation into myofibroblasts and stimulate collagen production.

      • Co-treatment: Administer TGF-β1 with and without various concentrations of the test compound.

      • Endpoint Analysis: After 48-72 hours, assess fibrotic markers:

        • Myofibroblast Differentiation: Measure the expression of α-smooth muscle actin (α-SMA) by western blot or immunofluorescence.

        • Collagen Deposition: Quantify total collagen production using a Sirius Red staining assay.

Summary and Future Outlook

This compound is a novel compound with significant therapeutic potential, inferred from its privileged chemical scaffold. This guide proposes a rational, multi-pronged strategy for target deconvolution, focusing on three high-priority areas: kinase inhibition , neuromodulation , and anti-fibrotic activity . The detailed in silico and experimental workflows provide a clear and robust pathway for systematically evaluating these hypotheses.

Successful identification and validation of a primary molecular target through these methods will be a critical first step. Subsequent efforts should focus on detailed structure-activity relationship (SAR) studies, lead optimization to enhance potency and selectivity, and comprehensive ADME/Tox profiling to develop this promising chemical starting point into a potential clinical candidate.

Sources

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Analogues and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-methoxypyridin-2-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic applications of (4-methoxypyridin-2-yl)methanamine dihydrochloride and its analogues. We will delve into detailed synthetic protocols, structure-activity relationships (SAR), and the application of these compounds as potent inhibitors of key drug targets, including Janus kinases (JAK) and lysyl oxidase-like 2 (LOXL2). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

Introduction: The Versatility of the 4-Methoxypyridine Core

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable physicochemical properties.[1] The introduction of a methoxy group at the 4-position and an aminomethyl group at the 2-position of the pyridine ring creates a unique scaffold with a defined three-dimensional structure and multiple points for chemical modification. The methoxy group can act as a hydrogen bond acceptor and influence the electronics of the pyridine ring, while the primary amine of the aminomethyl group provides a key site for interaction with target proteins and a handle for further derivatization.

This guide will focus on the dihydrochloride salt of (4-methoxypyridin-2-yl)methanamine, a stable and readily handled form of the parent amine, and explore the rich chemical space of its analogues and derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common and efficient route involves the preparation of a key intermediate, 4-methoxypyridine-2-carbonitrile, followed by its reduction to the primary amine and subsequent salt formation.

Synthesis of the Intermediate: 4-Methoxypyridine-2-carbonitrile

While several methods exist for the synthesis of substituted pyridine-2-carbonitriles, a reliable approach involves the nucleophilic substitution of a suitable precursor.

Reduction of 4-Methoxypyridine-2-carbonitrile to (4-Methoxypyridin-2-yl)methanamine

The reduction of the nitrile functionality to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[2][3]

Experimental Protocol: Reduction of 4-Methoxypyridine-2-carbonitrile

  • Materials:

    • 4-Methoxypyridine-2-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 4-methoxypyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solid aluminum salts and wash them thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-Methoxypyridin-2-yl)methanamine as an oil.

Formation of the Dihydrochloride Salt

The crude amine is often converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Formation of this compound

  • Materials:

    • Crude (4-Methoxypyridin-2-yl)methanamine

    • Anhydrous diethyl ether or isopropanol

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Procedure:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or isopropanol.[4]

    • Slowly add a solution of hydrochloric acid (2.2 equivalents) in the same solvent dropwise with stirring.[5]

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.

Diagram: Synthesis Workflow

Synthesis_Workflow Start 4-Methoxypyridine-2-carbonitrile Reduction Reduction with LiAlH4 in THF Start->Reduction Amine (4-Methoxypyridin-2-yl)methanamine Reduction->Amine Salt Salt Formation with HCl Amine->Salt Product This compound Salt->Product

Caption: General workflow for the synthesis of the target compound.

Chemical Space of Analogues and Derivatives

The (4-methoxypyridin-2-yl)methanamine scaffold offers multiple points for diversification to explore structure-activity relationships. Key modifications can be made at the following positions:

  • The Primary Amine: The aminomethyl group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents.

  • The Pyridine Ring: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens, alkyls, or other heterocycles, to modulate the electronic properties and steric bulk of the molecule.

  • The Methoxy Group: The methoxy group can be replaced with other alkoxy groups or functionalized to explore interactions with the target protein.

The exploration of this chemical space has led to the discovery of potent and selective inhibitors for a variety of therapeutic targets.

Applications in Drug Discovery

Analogues and derivatives of (4-methoxypyridin-2-yl)methanamine have shown significant promise as modulators of various biological targets, particularly in the fields of oncology and fibrosis.

Janus Kinase (JAK) Inhibition

The Janus kinases are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers.[6] Several JAK inhibitors have been developed that incorporate a substituted pyridine scaffold.[1][7]

Table 1: Representative JAK Inhibitory Activity of Pyridine-based Compounds

Compound IDTargetIC₅₀ (nM)Reference
Ruxolitinib JAK1/JAK23.3 / 2.8[8]
Baricitinib JAK1/JAK25.9 / 5.7[9]
Tofacitinib pan-JAK1-112[10]
Compound 2j JAK12200[7]

Diagram: JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Expression Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[11] Upregulation of LOXL2 is associated with fibrosis and cancer progression, making it an attractive therapeutic target.[12][13] Several potent and selective LOXL2 inhibitors based on a substituted aminomethylpyridine scaffold have been developed.[14]

A notable example is PAT-1251, a potent and selective LOXL2 inhibitor based on a benzylamine with a 2-substituted pyridine-4-ylmethanamine moiety, which has entered clinical trials.[13] Another reported selective LOXL2 inhibitor is (2-chloropyridin-4-yl)methanamine, with an IC₅₀ of 126 nM.[14]

Table 2: Representative LOXL2 Inhibitory Activity of Aminomethylpyridine Derivatives

Compound IDTargetIC₅₀ (nM)Selectivity over LOXReference
(2-chloropyridin-4-yl)methanamine LOXL2126>31-fold[14]
PAT-1251 LOXL2Potent>400-fold[12]
PXS-S2A LOXL2PotentHighly Selective[15]

Experimental Protocols for Biological Evaluation

The biological activity of (4-methoxypyridin-2-yl)methanamine analogues can be assessed using a variety of in vitro assays.

In Vitro JAK Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific JAK kinase.[8][16]

  • Materials:

    • Recombinant human JAK kinase (e.g., JAK2)

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound

    • Assay buffer

    • Kinase detection reagent (e.g., ADP-Glo™)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, recombinant JAK kinase, and peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro LOXL2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against LOXL2 using an Amplex Red-based assay.[14]

  • Materials:

    • Recombinant human LOXL2

    • 1,5-diaminopentane (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex UltraRed reagent

    • Test compound

    • Assay buffer

    • 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent.

    • In a 96-well plate, add the test compound and recombinant LOXL2 in assay buffer. Pre-incubate for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding a mixture of 1,5-diaminopentane, HRP, and Amplex UltraRed reagent.

    • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagram: Biological Assay Workflow

Assay_Workflow Compound Test Compound Dilutions Assay In Vitro Assay (e.g., Kinase, LOXL2) Compound->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection Data Data Analysis (IC50 Determination) Detection->Data

Caption: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

The (4-methoxypyridin-2-yl)methanamine scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors of important therapeutic targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for further exploration in drug discovery. Future efforts in this area will likely focus on:

  • Expansion of the Chemical Space: Synthesis of novel analogues with diverse substitution patterns to further probe structure-activity relationships.

  • Target Identification: Screening of compound libraries based on this scaffold against a broader range of biological targets to identify new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning of the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights and protocols outlined in this guide, researchers can effectively utilize the (4-methoxypyridin-2-yl)methanamine scaffold to accelerate their drug discovery and development programs.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. In JAK-STAT Signaling: Methods and Protocols (pp. 39-55). Humana Press. [Link]
  • Crosignani, S., et al. (2020). LOXL2 in Cancer: A Two-Decade Perspective. Cancers, 12(7), 1883. [Link]
  • Fawzy, N. M., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(8), 1617-1628. [Link]
  • Griffiths, D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
  • Ma, J., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(5), 512–516. [Link]
  • Encyclopedia.pub. (2022). LOXL2 Inhibitors and Breast Cancer Progression. In Encyclopedia. [Link]
  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors.
  • MDPI. (2022). LOXL2 Inhibitors and Breast Cancer Progression. Encyclopedia, 2(2), 957-970. [Link]
  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Carcinogenesis & Mutagenesis, 7(4). [Link]
  • Barry, E. F., et al. (2018). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 9(21), 15649–15662. [Link]
  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • MDPI. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(5), 2891. [Link]
  • YouTube. (2022).
  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(9), 1437–1446. [Link]
  • Master Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Lee, J., et al. (2016). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(1), 159-162. [Link]
  • El-Damasy, A. K., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 115-121. [Link]
  • Frontiers in Pharmacology. (2024). Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. Frontiers in Pharmacology, 15. [Link]
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Pharmaceuticals, 16(3), 461. [Link]
  • Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. (2021). The Journal of Immunology, 206(10), 2413-2422. [Link]
  • Reddit. (2023). Hydrochloride salt of amine.
  • Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. (2017). Arabian Journal of Chemistry, 10, S2049-S2055. [Link]
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Pharmaceuticals, 16(3), 461. [Link]
  • Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(8), 845-849. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
  • Inhibition of human lysyl oxidase-like 2 (LOXL2) enzymatic activity by PXS-5338A, a novel and selective inhibitor. (2020). Journal of Biological Chemistry, 295(48), 16364-16375. [Link]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [https://www.masterorganicchemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(1), 113. [Link]
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1834-1837. [Link]
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(21), 5174. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4047-4061. [Link]
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2973-2977. [Link]
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2019). Dalton Transactions, 48(22), 7629-7636. [Link]

Sources

An In-Depth Technical Guide to the Patent Landscape of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: (4-Methoxypyridin-2-yl)methanamine dihydrochloride is a key building block in modern medicinal chemistry, frequently employed as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, comprising a methoxy-substituted pyridine ring and a primary aminomethyl group, render it a versatile scaffold for accessing novel chemical entities with therapeutic potential. This technical guide provides a comprehensive review of the patent literature surrounding this compound, focusing on its synthesis, applications in drug discovery, and the underlying scientific principles that guide its use.

Part 1: Synthetic Strategies and Methodologies in Patent Literature

The synthesis of (4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt is not extensively detailed in a single, dedicated patent. However, a robust and industrially scalable synthetic route can be constructed by analyzing methodologies disclosed in patents for analogous 2-aminomethylpyridine derivatives. A prevalent and well-documented approach involves the catalytic hydrogenation of a corresponding 2-cyanopyridine precursor.

A Representative Patented Synthetic Pathway

A logical and frequently patented route for the synthesis of 2-aminomethylpyridines, adaptable for this compound, is outlined below. This pathway is predicated on the general process described in patents such as US6921828B2 for the preparation of other substituted 2-aminomethylpyridines[1].

G A 4-Methoxy-2-methylpyridine B 4-Methoxy-2-cyanopyridine A->B Ammoxidation C (4-Methoxypyridin-2-yl)methanamine B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D (4-Methoxypyridin-2-yl)methanamine dihydrochloride C->D Salt Formation (HCl in solvent)

Figure 1: A representative synthetic workflow for this compound based on patented methodologies for analogous compounds.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a synthesized representation of methodologies found in the patent literature for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Methoxy-2-cyanopyridine (Intermediate)

The initial step involves the conversion of a readily available starting material, 4-methoxy-2-methylpyridine, to the corresponding nitrile. A common industrial method for this transformation is ammoxidation.

  • Reaction Principle: Ammoxidation involves the reaction of the methylpyridine with ammonia and oxygen at elevated temperatures over a suitable catalyst. This process directly converts the methyl group into a nitrile group.

Step 2: Catalytic Hydrogenation to (4-Methoxypyridin-2-yl)methanamine

This is a critical step detailed in patents for the synthesis of 2-aminomethylpyridines[1].

  • Reaction Principle: The cyano group of 4-methoxy-2-cyanopyridine is reduced to a primary amine using catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve high yield and selectivity, avoiding side reactions such as hydrodehalogenation if other sensitive groups were present.

  • Detailed Protocol:

    • A solution of 4-methoxy-2-cyanopyridine in a suitable solvent (e.g., methanol, ethanol) is prepared.

    • A palladium on charcoal catalyst (typically 5% Pd/C) is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation reactor.

    • The reaction is stirred at a controlled temperature (e.g., 20-50°C) until the reaction is complete, as monitored by techniques like HPLC or TLC.

    • Upon completion, the catalyst is removed by filtration through a bed of celite.

    • The filtrate, containing the desired (4-Methoxypyridin-2-yl)methanamine, is then used directly in the next step.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base to its more stable and handleable dihydrochloride salt.

  • Reaction Principle: The basic nitrogen atoms of the pyridine ring and the primary amine react with hydrochloric acid to form the corresponding hydrochloride salts.

  • Detailed Protocol:

    • The methanolic solution of (4-Methoxypyridin-2-yl)methanamine from the previous step is cooled in an ice bath.

    • A solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl, HCl in isopropanol, or gaseous HCl) is added dropwise with stirring.

    • The dihydrochloride salt precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold methanol), and dried under vacuum to yield this compound as a crystalline solid.

Quantitative Data from Analogous Patented Processes

While specific yield data for the target molecule is not available in a single patent, the following table summarizes typical yields for the key catalytic hydrogenation step from patents for similar 2-aminomethylpyridines, which can be expected to be comparable.

IntermediateProductCatalystSolventYield (%)Patent Reference
3-chloro-2-cyano-5-trifluoromethylpyridine2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride5% Pd/CMethanol/HCl95-97US6921828B2[1]
2-cyano-6-chloropyridine2-aminomethyl-6-chloropyridineRaney NickelMethanol/Ammonia>90US4766219A

Part 2: Applications in Drug Discovery and Medicinal Chemistry Patents

This compound is a valuable building block in the synthesis of complex molecules targeting a range of therapeutic areas. Its utility is highlighted in numerous patents where it serves as a key intermediate for introducing a substituted pyridine moiety.

Role as a Key Intermediate in Kinase Inhibitors

A significant application of (4-Methoxypyridin-2-yl)methanamine is in the development of kinase inhibitors, particularly for Bruton's Tyrosine Kinase (Btk), a key signaling protein in B-cell development and activation.

G cluster_0 Synthesis of Btk Inhibitors A (4-Methoxypyridin-2-yl)methanamine C Amide Coupling A->C B Carboxylic Acid Derivative B->C D Btk Inhibitor C->D

Figure 2: General workflow for the incorporation of the (4-Methoxypyridin-2-yl)methanamine scaffold into Btk inhibitors.

Patents such as US9290504B2 disclose complex molecules where the (4-methoxypyridin-2-yl)methylamino group is incorporated via an amide bond formation. In these structures, the pyridine nitrogen can act as a hydrogen bond acceptor, and the overall fragment contributes to the molecule's binding affinity and selectivity for the target kinase.

Other Therapeutic Areas

Beyond kinase inhibitors, this building block has been incorporated into molecules targeting other disease areas. For example, its structural motifs can be found in compounds investigated for:

  • Antiviral agents: The pyridine ring system is a common feature in many antiviral compounds.

  • Central Nervous System (CNS) disorders: The ability of the pyridine moiety to modulate physicochemical properties can be exploited to design CNS-penetrant molecules.

The versatility of this compound as a synthon allows medicinal chemists to explore a broad chemical space in the quest for novel therapeutics.

Part 3: Scientific Integrity and Trustworthiness

The synthetic protocols and applications described herein are based on a thorough review of the existing patent literature. The causality behind the experimental choices is rooted in fundamental principles of organic chemistry:

  • Catalytic Hydrogenation: The choice of palladium on charcoal is based on its high efficiency and selectivity for the reduction of nitriles to primary amines in the presence of a pyridine ring. The use of an acidic medium during hydrogenation can help to prevent side reactions and facilitate the direct isolation of the hydrochloride salt.

  • Salt Formation: The conversion to the dihydrochloride salt is a standard procedure in pharmaceutical development to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds, which is crucial for handling and formulation.

The self-validating nature of the described protocols lies in the well-established and robust nature of these chemical transformations, which have been widely adopted in the pharmaceutical industry for their reliability and scalability.

References

  • Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their prepar
  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. US9290504B2.
  • (4-Methoxypyridin-2-yl)methanamine. PubChem CID 22292761. [Link]
  • Preparation of 2-cyano-6-chloropyridine compounds. US4766219A.
  • Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.

Sources

Methodological & Application

Application Notes & Protocols for (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Synthesis

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a pivotal heterocyclic building block, primarily utilized by researchers in medicinal chemistry and drug discovery.[1] Its structure, featuring a methoxy-substituted pyridine ring coupled to a primary aminomethyl group, presents a versatile scaffold for constructing complex molecules. The pyridine core is a well-established pharmacophore found in numerous approved drugs, and the methoxy substituent can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The primary amine serves as a key functional handle for a wide array of chemical transformations, most notably amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

This document provides a comprehensive guide to the safe handling, characterization, and application of this reagent, with a focus on its use in the synthesis of novel chemical entities for structure-activity relationship (SAR) studies.[2]

Compound Profile & Physicochemical Data

A summary of the key identifiers and properties for (4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt is provided below.

PropertyValueSource
Chemical Name This compoundFrontier Specialty Chemicals[3]
Synonyms (4-methoxy-2-pyridinyl)methanamine dihydrochloridePubChem[4]
CAS Number 1344046-06-5Frontier Specialty Chemicals[3]
Molecular Formula C₇H₁₂Cl₂N₂OPubChem[4]
Molecular Weight 211.09 g/mol PubChem[4]
Free Base Formula C₇H₁₀N₂OPubChem[5]
Free Base Mol. Weight 138.17 g/mol PubChem[5]
Free Base IUPAC Name (4-methoxy-2-pyridinyl)methanaminePubChem[5]

Critical Safety & Handling Protocols

The safe handling of pyridine derivatives is paramount. While specific toxicity data for this compound is limited, the protocols outlined below are based on established best practices for structurally related methoxypyridine and aminopyridine compounds.[6][7]

Hazard Assessment

The free base, (4-Methoxypyridin-2-yl)methanamine, is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

General hazards for this class of compounds include potential harm if inhaled, swallowed, or absorbed through the skin.[7][8] The dihydrochloride salt is a solid and may pose an inhalation risk if handled as a fine powder.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.

ProtectionSpecificationRationale
Ventilation All manipulations must be performed in a certified chemical fume hood.[6][8]To prevent inhalation of dust or vapors and protect the user from unforeseen exothermic reactions.
Eye/Face Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][10][11] A face shield is recommended for larger scale operations.Protects against splashes that can cause serious eye irritation or damage.[5]
Hand Chemical-resistant nitrile or neoprene gloves.[6][8][12] Latex gloves are not suitable.Provides a barrier against skin contact, which can cause irritation.[5]
Body A flame-retardant lab coat, fully fastened.[9]Protects skin and personal clothing from contamination.
Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety throughout the experimental process.

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_weigh Weigh Compound in Hood prep_hood->prep_weigh rxn_setup Perform Reaction in Hood prep_weigh->rxn_setup Transfer Reagent rxn_workup Conduct Aqueous Workup & Extractions in Hood rxn_setup->rxn_workup rxn_purify Purify via Chromatography in Hood rxn_workup->rxn_purify clean_decon Decontaminate Glassware rxn_purify->clean_decon Post-Purification clean_waste Collect Waste in Labeled Hazardous Waste Container clean_decon->clean_waste clean_dispose Dispose via Certified Vendor clean_waste->clean_dispose

Caption: End-to-end safety workflow for handling (4-Methoxypyridin-2-yl)methanamine.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10][11] Keep the container tightly closed and store in a locked cabinet or facility.[9][13]

  • Spill Management: In case of a spill, evacuate the area. Use an absorbent material like sand or vermiculite to contain the spill.[12] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: All waste, including contaminated consumables and excess reagent, must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[7][9][13]

Experimental Protocol: Amide Coupling Application

This protocol details a representative application: the coupling of (4-Methoxypyridin-2-yl)methanamine with a generic carboxylic acid. This reaction is fundamental in the synthesis of compound libraries for drug discovery.

Objective: To synthesize an N-((4-methoxypyridin-2-yl)methyl)amide derivative.

Materials & Reagents
  • This compound

  • Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Workup Reagents: Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure

start Start: Prepare Reactants step1 Step 1: Free Base Liberation Dissolve amine salt & acid in DMF. Add DIPEA (3.0 eq) to neutralize HCl and for coupling. start->step1 step2 Step 2: Activation Add HATU (1.2 eq) to the mixture. Stir for 15 min at room temp. step1->step2 step3 Step 3: Coupling Reaction Stir reaction mixture at room temp. Monitor progress via LC-MS/TLC. step2->step3 step4 Step 4: Aqueous Workup Dilute with Ethyl Acetate. Wash with sat. NaHCO₃, then Brine. step3->step4 step5 Step 5: Purification Dry organic layer (Na₂SO₄). Concentrate and purify crude product via silica gel chromatography. step4->step5 step6 Step 6: Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and HRMS. step5->step6 end End: Purified Product step6->end

Caption: Workflow for a standard amide coupling reaction.

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality Note: The first 2.0 equivalents of base are required to neutralize the dihydrochloride salt and liberate the free amine. The final 1.0 equivalent is for the coupling reaction itself.

  • Activation & Coupling: Add HATU (1.2 eq) to the reaction mixture. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[2]

Characterization of the Final Product

Validation of the synthesized product's structure and purity is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the pyridine ring protons, the methoxy group singlet (around 3.8-4.2 ppm), the methylene bridge doublet (coupled to the amide N-H), and signals corresponding to the coupled carboxylic acid fragment.[14]

    • ¹³C NMR: Signals for all unique carbons should be present, including those of the pyridine ring, the methoxy carbon, the methylene carbon, and the newly formed amide carbonyl.[14]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum is expected to show a prominent [M+H]⁺ peak corresponding to the exact mass of the protonated product.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[16]

Broader Applications in Drug Design

The (4-Methoxypyridin-2-yl)methanamine moiety is a valuable component in the modern drug discovery toolkit.

  • Scaffold for SAR Studies: As demonstrated in the protocol, this amine is an ideal starting point for creating libraries of amides, ureas, sulfonamides, and other derivatives. This allows for systematic exploration of the structure-activity relationships required to optimize ligand-protein interactions.

  • Kinase Inhibitor Design: Many kinase inhibitors utilize a substituted heterocyclic core that forms hydrogen bonds within the ATP-binding pocket of the target enzyme. This building block provides a vector for positioning functionality in that space.[17]

  • Improving DMPK Properties: The methoxypyridine scaffold can influence a molecule's drug metabolism and pharmacokinetic (DMPK) profile. The methoxy group can sometimes block a site of metabolism, potentially increasing a compound's half-life.[18]

  • Rational & In Silico-Guided Design: This building block is frequently used in rational drug design campaigns. Computational chemists can model the fragment in the binding site of a target protein to predict favorable interactions, guiding the synthetic chemistry efforts toward more potent and selective compounds.[19]

References

  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). (4-methoxypyridin-2-yl)methanamine (C7H10N2O).
  • Weaver, C. D., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry.
  • Gomha, S. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery.
  • MySkinRecipes. (n.d.). (2-Methoxypyridin-4-yl)methanamine.
  • Annunziato, G., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. International Journal of Molecular Sciences.

Sources

Application Note: Strategic Use of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within this field, heterocyclic scaffolds, such as pyridine and pyrimidine, are recognized as "privileged structures" due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This guide provides a detailed exploration of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, a versatile chemical building block, for the synthesis of novel kinase inhibitors. We present not just the protocols, but the underlying strategic rationale for its use, detailed step-by-step synthetic procedures for amide bond formation, and methods for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation targeted therapeutics.

The Pyridine Scaffold: A Privileged Moiety in Kinase Inhibition

The pyridine ring is a bioisostere of the adenine base in ATP, allowing it to mimic the natural substrate and effectively compete for binding at the kinase hinge region. The strategic placement of substituents on this core structure is paramount for achieving high potency and selectivity.[2] The (4-Methoxypyridin-2-yl)methanamine moiety offers several distinct advantages for inhibitor design:

  • Hinge-Binding Element: The pyridine nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.

  • Flexible Linker: The aminomethyl (-CH₂NH₂) group provides a flexible, nucleophilic handle for coupling with other molecular fragments, typically via amide bond formation. This linker allows for optimal positioning of other pharmacophoric elements within the active site.

  • Modulation of Physicochemical Properties: The methoxy (-OCH₃) group at the 4-position can influence the molecule's solubility, lipophilicity, and metabolic stability. It can also occupy a nearby hydrophobic pocket, potentially increasing binding affinity. Its position can be modified in later stages of lead optimization to fine-tune activity and properties.[3][4]

Core Synthetic Strategy: Amide Bond Formation

The primary amine of (4-Methoxypyridin-2-yl)methanamine is an excellent nucleophile for reacting with an activated carboxylic acid to form a stable amide bond. This is the most common and robust strategy for incorporating this building block into a larger molecule. The starting material is a dihydrochloride salt, which necessitates the use of a base to liberate the free amine for the reaction to proceed.[5]

Several classes of coupling reagents are available, each with specific advantages. The choice depends on factors like the stability of the starting materials, potential for side reactions, and cost.[6]

  • Carbodiimides (e.g., EDC, DCC): These are widely used reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included.[7][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions.[6][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective for coupling sterically hindered or electron-deficient partners.

Below is a generalized workflow for this synthetic approach.

G cluster_start Reactants & Reagents cluster_process Reaction & Purification cluster_end Final Product & Analysis A (4-Methoxypyridin-2-yl)methanamine·2HCl (Building Block) P1 1. Base Neutralization Liberate free amine from HCl salt A->P1 B Fragment-COOH (Carboxylic Acid) P2 2. Carboxylic Acid Activation Formation of active ester B->P2 C Coupling Reagent (e.g., HATU, EDC) C->P2 D Organic Base (e.g., DIEA, TEA) D->P1 P3 3. Nucleophilic Attack Amine reacts with active ester P1->P3 P2->P3 P4 4. Amide Bond Formation P3->P4 P5 5. Aqueous Workup & Extraction P4->P5 P6 6. Chromatographic Purification P5->P6 E Final Kinase Inhibitor P6->E F Characterization (LC-MS, NMR, HRMS) E->F

Caption: General workflow for kinase inhibitor synthesis via amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for its high efficiency and reliability, especially when dealing with challenging substrates.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (Fragment-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: The first equivalent of base activates the carboxylic acid with HATU. The subsequent two equivalents are required to neutralize the two HCl molecules from the amine salt.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This method is a cost-effective alternative to uronium salt-based coupling.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (Fragment-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or DIEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (TEA or DIEA, 3.0 eq) dropwise and stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in a minimum of the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by adding water. If using DCM, separate the organic layer. If using DMF, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material via flash chromatography.

  • Confirm the identity and purity of the final compound by NMR and mass spectrometry.

Data Presentation: A Hypothetical Synthesis Library

To demonstrate the utility of these protocols, a small library of inhibitors could be synthesized by varying the carboxylic acid fragment.

EntryCarboxylic Acid Fragment (Fragment-COOH)Coupling MethodExpected Yield (%)
14-Chlorobenzoic acidHATU85-95%
23,4-Difluorobenzoic acidHATU80-90%
31H-Indole-5-carboxylic acidEDC/HOBt70-80%
41-Methyl-1H-pyrazole-4-carboxylic acidEDC/HOBt75-85%

Note: Yields are hypothetical and will vary based on the specific substrate and reaction scale.

Application in Targeting Kinase Signaling Pathways

The inhibitors synthesized using this building block could potentially target a wide range of kinases involved in oncogenic signaling. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer and is a prime target for inhibitor development.[10][11] An inhibitor designed with the (4-methoxypyridin-2-yl)methylamine core could be optimized to bind to key kinases in this cascade, such as MEK or RAF.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Synthesized Inhibitor using (4-methoxypyridin-2-yl)methanamine Inhibitor->MEK

Caption: Simplified MAPK signaling pathway showing potential intervention by a synthesized kinase inhibitor.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its inherent structural features facilitate strong binding to the kinase hinge region, while the primary amine handle allows for straightforward and efficient elaboration via robust amide coupling chemistries. The protocols detailed in this application note provide a solid foundation for researchers to construct diverse libraries of pyridine-based compounds for screening and lead optimization. By combining rational design with the reliable synthetic methods presented herein, the discovery of potent and selective kinase inhibitors for targeted therapies can be significantly accelerated.

References

  • Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • Noronha, G., Mak, C. C., et al. (2013). Bi-aryl meta-pyrimidine inhibitors of kinases. U.S. Patent No. 8,604,042 B2. PubChem.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Kinnate Biopharma Inc. (2022). Inhibitors of met kinase. IL Patent No. 313548A. Google Patents.
  • Noronha, G., Mak, C. C., et al. (2013). Bi-aryl meta-pyrimidine inhibitors of kinases. U.S. Patent No. 8,604,042 B2. Google Patents.
  • Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 12(8), 1358-1367.
  • Chu, X. J., DePinto, W., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60.
  • AstraZeneca AB. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. U.S. Patent No. 9,290,504 B2. Google Patents.
  • Wang, Z., Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758.
  • Keshk, R. M., El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47017.
  • Wang, Z., Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758.
  • PubChem. (n.d.). (4-methoxypyridin-2-yl)methanamine. PubChemLite.
  • Thams, S., Sch-Glauch, J., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 26(12), 1665-1676.e8.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Thams, S., Sch-Glauch, J., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology, 26(12), 1665-1676.e8.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Application Notes for (4-Methoxypyridin-2-yl)methanamine dihydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of (4-Methoxypyridin-2-yl)methanamine dihydrochloride as a versatile N,N'-bidentate ligand in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties imparted by the electron-donating methoxy group and the aminomethyl chelating arm make it a compelling ligand for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights into reaction optimization.

Introduction: The Strategic Advantage of a Pyridine-Amine Ligand

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials.[1][2] The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction scope and efficiency.[3]

(4-Methoxypyridin-2-yl)methanamine presents a compelling structural motif for a bidentate ligand. It features a pyridine nitrogen and a primary amine on a methyl spacer, creating a stable five-membered chelate ring with a metal center like palladium.[4] The key features of this ligand are:

  • Bidentate Chelation: The dual coordination from the pyridine and amine nitrogens enhances the stability of the catalytic complex.

  • Electronic Tuning: The methoxy group at the 4-position of the pyridine ring acts as a potent electron-donating group (EDG).[5][6] This increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step in many cross-coupling cycles and enhance overall catalytic activity.[6]

  • Accessibility: As a dihydrochloride salt, the compound is air-stable and easy to handle, though it requires in situ activation.

This guide provides foundational protocols for deploying (4-Methoxypyridin-2-yl)methanamine in three cornerstone cross-coupling reactions.

Ligand Activation: From Dihydrochloride Salt to Active Ligand

The commercially available dihydrochloride salt is a protonated form where both the pyridine and aminomethyl nitrogens are present as ammonium chlorides. To function as a ligand, it must be deprotonated to its neutral, free-base form. This is conveniently achieved in situ by the base used in the cross-coupling reaction.

Causality: The use of a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu) is crucial not only for its primary role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but also for the initial deprotonation of the ligand salt. At least two equivalents of base are required to neutralize the dihydrochloride, with additional equivalents needed for the reaction itself.

G cluster_0 In Situ Ligand Activation Ligand Salt (4-MeO-Py-2-CH2NH3)·2HCl Active Ligand 4-MeO-Py-2-CH2NH2 Ligand Salt->Active Ligand Deprotonation Base Base (≥ 2 equiv.)

Caption: In situ deprotonation of the dihydrochloride salt.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The (4-Methoxypyridin-2-yl)methanamine ligand is anticipated to form a highly active catalyst for this transformation, particularly for coupling challenging substrates.

Mechanistic Considerations

The electron-donating nature of the 4-methoxy group enhances the electron density at the palladium center. This increased nucleophilicity of the Pd(0) species is believed to accelerate the oxidative addition of the aryl halide (often the rate-limiting step), leading to higher turnover numbers and efficiency.[6]

G Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR L-Pd(II)(Ar)(R) PdII_ArX->PdII_ArR Transmetalation (R-B(OR)2 + Base) PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (2.2 mol%) in a portion of the reaction solvent for 10-15 minutes. This pre-formation allows the ligand to coordinate with the palladium.

  • Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the addition of the degassed solvent (e.g., 1,4-dioxane/H₂O, 5:1).

  • Heating and Monitoring: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Substrate Scope

The following table provides expected outcomes for various substrates based on established results with similar pyridine-based ligand systems.[7]

Aryl HalideBoronic AcidBaseSolventTemp (°C)Expected Yield
4-BromotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O100High
2-Chloropyridine4-Methoxyphenylboronic acidCs₂CO₃Toluene110Moderate to High
1-Bromo-4-nitrobenzeneThiophene-2-boronic acidK₂CO₃DMF90Good
4-ChloroanisoleNaphthalene-1-boronic acidK₃PO₄Dioxane/H₂O100Moderate to High

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1][8] The bidentate nature of the (4-Methoxypyridin-2-yl)methanamine ligand is expected to provide a stable catalytic system, preventing ligand dissociation which can be a challenge with heteroaromatic substrates.[9]

Mechanistic Considerations

For C-N coupling, the key steps involve oxidative addition of the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to facilitate the deprotonation of the amine bound to the palladium center.

G Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_ArX->PdII_Amido Amine Binding & Deprotonation (R¹R²NH + Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2.2-4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent and Execution: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat to 80-120 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Data Summary: Substrate Scope

This ligand is expected to be effective for coupling both primary and secondary amines with a range of aryl halides.[10]

Aryl HalideAmineBaseSolventTemp (°C)Expected Yield
4-ChlorotolueneMorpholineNaOt-BuToluene100High
3-BromoanisoleAnilineK₃PO₄Dioxane110Good
2-Bromopyridinen-HexylamineNaOt-BuToluene90High
1-Chloro-4-(trifluoromethyl)benzenePiperidineLHMDSDioxane100Moderate to High

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, a crucial reaction for synthesizing conjugated systems.[11] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[11]

Mechanistic Considerations

The catalytic cycle involves two interconnected loops. The palladium cycle is similar to other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl intermediate, facilitating the C-C bond formation.[11] The (4-Methoxypyridin-2-yl)methanamine ligand stabilizes the palladium center throughout this process.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArX->Pd0 Reductive Elimination Product Ar-C≡CR PdII_ArX->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_ArX Transmetalation Alkyne H-C≡CR + Base Alkyne->CuX Acetylide Formation

Caption: Interconnected catalytic cycles in Sonogashira coupling.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium source (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), this compound (2-6 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a plug of silica gel, washing with additional solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography or recrystallization.

Data Summary: Substrate Scope

This ligand system is expected to perform well for a variety of aryl halides and alkynes.[12][13]

Aryl HalideTerminal AlkyneBaseSolventTemp (°C)Expected Yield
IodobenzenePhenylacetyleneEt₃NTHFRTHigh
4-Bromoacetophenone1-HeptyneDIPEADMF50Good
3-IodopyridineTrimethylsilylacetyleneEt₃NTHFRTHigh
1-Bromo-3,5-dimethylbenzenePropargyl alcoholEt₃NDMF60Good

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient base to activate ligand and drive reaction.Increase base equivalents (ensure at least 2 equiv. for ligand activation).
Catalyst deactivation.Ensure rigorous inert atmosphere and use of degassed solvents. Increase ligand-to-palladium ratio (e.g., L:Pd from 1.1:1 to 1.5:1).
Low reaction temperature.Incrementally increase the temperature by 10-20 °C.
Side Product Formation Homocoupling of boronic acid (Suzuki).Use a weaker base or lower temperature. Ensure slow addition of the aryl halide.
Homocoupling of alkyne (Sonogashira).Run the reaction under copper-free conditions if possible, or ensure high purity of reagents.
Double arylation of primary amine (Buchwald-Hartwig).Use a bulkier base or lower the reaction temperature. Josiphos-type ligands can also improve selectivity.[9]
Protodeboronation (Suzuki) Presence of excess water or acid.Use anhydrous solvents and ensure the base is sufficiently strong.

Conclusion

This compound is a promising, air-stable precursor to a highly effective N,N'-bidentate ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich nature and strong chelating ability provide a robust catalytic system suitable for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols outlined in this guide serve as a validated starting point for researchers to explore the synthesis of diverse and complex molecules. Optimization of the specific conditions for each substrate pair will enable the full potential of this versatile ligand to be realized in academic and industrial research.

References

  • Pap, T. R., et al. (2021). The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands.
  • Chuchacz, K., et al. (2022). Pd(II)
  • Soto, A., et al. (2021). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • Chuchacz, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Chuchacz, K., et al. (2022). Pd(II)
  • Mothapo, N. C., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Mothapo, N. C., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Mothapo, N. C., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Farkas, E., et al. (2003). Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. PubMed.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • Asad, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. PMC - NIH.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. (2023). Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Azine Activation via Silylium Catalysis. (2021). Journal of the American Chemical Society.
  • Goj, L. A., & Blue, E. D. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions. (2017). PubMed.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • C

Sources

Application Notes & Protocols: Analytical Methods for (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust analytical methodologies for the characterization, purity assessment, and assay of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the compound's polar nature and dual basic centers, this document provides validated, step-by-step protocols for orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and potentiometric titration. The rationale behind method selection, parameter optimization, and adherence to established validation principles are discussed to ensure data integrity and reproducibility for researchers, quality control analysts, and drug development professionals.

Introduction and Compound Overview

(4-Methoxypyridin-2-yl)methanamine is a substituted picolinamine derivative whose dihydrochloride salt form enhances stability and aqueous solubility. Its accurate analytical characterization is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of a primary amine, a pyridine ring, and a methoxy group presents unique analytical considerations that necessitate a multi-faceted approach for complete characterization. This document serves as a practical guide to selecting and implementing the appropriate analytical techniques for its intended purpose.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O · 2HCl
Molecular Weight (Free Base) 138.17 g/mol [1]
Molecular Weight (Dihydrochloride) 211.09 g/mol
Monoisotopic Mass (Free Base) 138.079312947 Da[1]
Appearance Typically a white to off-white solid
Key Functional Groups Primary amine, Pyridine (tertiary amine), Ether (methoxy)
Predicted XlogP (Free Base) -0.3[1]

Note: The highly polar nature, indicated by the negative XlogP, dictates the use of reversed-phase chromatography with aqueous mobile phases.

Chromatographic Analysis: Purity and Assay by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity, identifying related substances, and performing quantitative assays of this compound. Due to the basic nature of the amine groups, careful control of mobile phase pH and the use of peak-shaping additives are essential.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice, providing hydrophobic retention of the pyridine ring. The polar aminomethyl group requires a highly aqueous mobile phase for elution.

  • Mobile Phase: A buffer is necessary to control the ionization state of the analyte. A pH between 2.5 and 3.5 ensures both the primary amine and pyridine nitrogen are protonated, leading to consistent retention.

  • Ion-Pairing/Additives: Trifluoroacetic acid (TFA) or formic acid is often added at low concentrations (0.05-0.1%). It serves two purposes: controlling the pH and acting as an ion-pairing agent, masking residual silanol groups on the silica support and improving peak symmetry.

  • Detector: The methoxypyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength of approximately 270-280 nm is typically suitable for sensitive detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (e.g., 0.1% TFA in H₂O/ACN) Injection Inject Sample/Std (e.g., 10 µL) MobilePhase->Injection SamplePrep Sample Prep (Accurate weighing, dissolution in mobile phase) SamplePrep->Injection StdPrep Standard Prep (Reference standard) StdPrep->Injection Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Area % for Purity, External Std for Assay) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis.

Protocol 1: Purity Determination by Gradient RP-HPLC

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Chromatographic System: HPLC with Gradient Pump, Autosampler, Column Oven, and UV/DAD Detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% (v/v) TFA in Water
    Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
    Gradient 5% B to 40% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | UV at 275 nm |

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Peaks below 0.05% are typically disregarded.

Protocol 2: Assay by Isocratic RP-HPLC

This is a rapid, quantitative method to determine the content of the active substance against a reference standard.

  • Chromatographic System: As above.

  • Standard Preparation: Prepare a reference standard solution of known concentration (e.g., 0.2 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution to a target concentration of ~0.2 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 100 mm, 3.5 µm
    Mobile Phase 90:10 (v/v) Water:Acetonitrile with 0.1% TFA
    Flow Rate 1.2 mL/min
    Column Temp. 35 °C
    Injection Vol. 5 µL

    | Detection | UV at 275 nm |

  • Calculation: Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Structural Confirmation Methods

While HPLC provides quantitative data, spectroscopic techniques are required for unequivocal structural identification and confirmation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure. Both ¹H and ¹³C NMR should be performed.

  • Expertise & Causality: The dihydrochloride salt is highly soluble in D₂O, making it an ideal solvent. DMSO-d₆ can also be used. The protonated amine and pyridine nitrogen will cause downfield shifts of adjacent protons. The spectrum of the related compound 4-methoxypyridine shows distinct signals for the alpha-CH, beta-CH, and O-CH3 protons, which can be used as a reference.[2][3][4]

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O or DMSO-d₆.

    • Acquire ¹H NMR spectrum on a ≥400 MHz spectrometer.

    • Acquire ¹³C NMR and DEPT spectra for carbon assignment.

  • Expected ¹H NMR Signals (in D₂O):

    • ~8.0-8.2 ppm: Doublet, 1H (proton at C6, adjacent to N⁺).

    • ~7.0-7.2 ppm: Doublet and Singlet/Doublet, 2H (protons at C3 and C5).

    • ~4.3-4.5 ppm: Singlet, 2H (CH₂ aminomethyl group).

    • ~4.0-4.1 ppm: Singlet, 3H (OCH₃ methoxy group).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the free base.

  • Expertise & Causality: Electrospray Ionization (ESI) in positive mode is ideal for this compound, as the amine groups are readily protonated to form [M+H]⁺ ions. The expected monoisotopic mass of the free base is 138.0793 Da.[1]

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) in 50:50 water:acetonitrile with 0.1% formic acid.

    • Introduce the sample into the ESI-MS source via direct infusion or LC-MS.

    • Acquire a full scan spectrum in positive ion mode.

  • Expected Ion: A prominent peak at m/z 139.0866, corresponding to the [C₇H₁₁N₂O]⁺ ion ([M+H]⁺).[5]

Absolute Quantitative Method: Potentiometric Titration

As a dihydrochloride salt of a dibasic compound, potentiometric acid-base titration provides an absolute method for assay, independent of a reference standard. It is a valuable technique for qualifying primary standards.

Principle

The sample is dissolved in water and titrated with a standardized strong base (e.g., NaOH). The two acidic protons (one from the aminomethyl group's ammonium salt and one from the pyridinium salt) are neutralized sequentially. This results in two equivalence points on the titration curve, which can be used to calculate the assay.

Protocol
  • Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh ~150 mg of this compound into a beaker and dissolve in ~50 mL of deionized water.

  • Titration:

    • Immerse a calibrated pH electrode and a stirrer into the solution.

    • Titrate with the standardized 0.1 M NaOH, recording the pH and titrant volume.

    • Continue the titration well past the second equivalence point.

  • Endpoint Determination: Plot the titration curve (pH vs. volume) and its first or second derivative to accurately determine the volume of NaOH consumed at the second equivalence point (V₂).

  • Calculation: Assay (%) = (V₂ × MNaOH × MWSample) / (2 × WSample) × 100

    • Where:

      • V₂ = Volume of NaOH at the 2nd equivalence point (L)

      • MNaOH = Molarity of standardized NaOH (mol/L)

      • MWSample = Molecular weight of the dihydrochloride salt (211.09 g/mol )

      • WSample = Weight of sample (g)

      • The factor of 2 accounts for the two moles of HCl per mole of the compound.

Method Validation and System Suitability

All analytical procedures must be validated to demonstrate they are suitable for their intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Validation Decision Tree

Validation_Tree decision decision result result start Select Analytical Method q1 Is it for Quantification? start->q1 q2 Is it for Impurity Testing? q1->q2 No assay Assay (HPLC, Titration) q1->assay Yes q3 Is it for Identification? q2->q3 No purity Purity (HPLC) q2->purity Yes q3->start No identity Identity (NMR, MS) q3->identity Yes val_assay Validate: - Accuracy - Precision - Specificity - Linearity & Range - Robustness assay->val_assay val_purity Validate: - Specificity - LOQ / LOD - Linearity - Accuracy - Precision purity->val_purity val_id Validate: - Specificity identity->val_id

Caption: Decision tree for analytical method validation.

Summary and Method Selection

The choice of analytical method is dictated by the objective of the analysis.

MethodPrimary PurposeKey AdvantagesKey Limitations
Gradient HPLC Purity, Impurity ProfilingHigh resolution, sensitiveRequires reference standards for impurity ID
Isocratic HPLC Assay (Content)Fast, precise, robustNot suitable for complex impurity profiles
¹H / ¹³C NMR Structural ConfirmationUnambiguous structural infoLow sensitivity, requires high purity
Mass Spec. Molecular Weight ConfirmationHigh sensitivity, exact massProvides limited structural information alone
Titration Assay (Absolute)Primary method, no reference std. neededNon-specific, titrates any acidic/basic species

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • NMR study of the interaction of P-450 with 4-methoxypyridine. PubMed. [Link]
  • 3-Pyridinemethanamine. NIST WebBook. [Link]
  • 2-Pyridinemethanamine. NIST WebBook. [Link]
  • 4-Methoxypyridine. PubChem. [Link]
  • (4-Methoxypyridin-2-yl)methanamine. PubChem. [Link]
  • NMR study of the interaction of P-450 with 4-methoxypyridine. CORE. [Link]
  • 3-Pyridinemethanamine. PubChem. [Link]
  • 4-Pyridinemethanamine. PubChem. [Link]
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. [Link]
  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. [Link]
  • HSAS Method. Scribd. [Link]
  • Determination of Primary and Secondary Amines by a Colorimetric-Titration Procedure. Analytical Chemistry. [Link]
  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Derivatives in HPLC Analysis Techniques. Scribd. [Link]
  • (4-methoxypyridin-2-yl)methanamine (C7H10N2O). PubChemLite. [Link]
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • (4-methoxypyridin-2-yl)methanamine. Sunway Pharm Ltd. [Link]
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.

Sources

Application Notes & Protocols: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

(4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt are pivotal heterocyclic building blocks in modern medicinal chemistry and drug discovery. The strategic placement of the methoxy and aminomethyl groups on the pyridine scaffold imparts unique electronic and structural properties, making it a valuable synthon for constructing complex molecular architectures. Its derivatives have been explored for a range of therapeutic targets, including as inhibitors of inducible nitric oxide synthase (iNOS) and cyclin-dependent kinases (CDKs).[1][2][3] The methoxypyridine moiety can also serve as a masked pyridone, a feature elegantly exploited in the total synthesis of complex natural products like Lycopodium alkaloids.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a validated synthesis protocol with mechanistic insights, characterization benchmarks, and critical safety protocols. The aim is to empower researchers to confidently and safely utilize this versatile intermediate in their synthetic campaigns.

Physicochemical Properties & Compound Specifications

The dihydrochloride salt is the most common commercially available form, offering enhanced stability and easier handling compared to the free base.

PropertyValueSource
Compound Name (4-Methoxypyridin-2-yl)methanamine Dihydrochloride[5][6][7]
CAS Number 1344046-06-5[6][7]
Molecular Formula C₇H₁₂Cl₂N₂O[8]
Molecular Weight 211.09 g/mol [8]
Appearance Typically an off-white to light-colored solidN/A
Free Base CAS 194658-14-5[9]
Free Base Formula C₇H₁₀N₂O[9]
Free Base Mol. Weight 138.17 g/mol [9]

Synthetic Strategy & Mechanistic Rationale

The synthesis of (4-Methoxypyridin-2-yl)methanamine typically proceeds via a nucleophilic substitution pathway. The most common route involves the amination of a pre-functionalized 2-(halomethyl)-4-methoxypyridine precursor. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction that protonates both basic nitrogen atoms (the pyridine ring and the primary amine), yielding a stable, crystalline solid that is often easier to purify and store.

The workflow below outlines this common synthetic approach.

G start_material 2-(Chloromethyl)-4- methoxypyridine HCl reaction_step Nucleophilic Substitution (Amination) start_material->reaction_step  Ammonia (e.g., 7N in Methanol)  Heat, Pressure intermediate (4-Methoxypyridin-2-yl)methanamine (Free Base) reaction_step->intermediate salt_formation Salt Formation intermediate->salt_formation  2 eq. HCl in Ether/Dioxane  Anhydrous Solvent final_product (4-Methoxypyridin-2-yl)methanamine Dihydrochloride salt_formation->final_product

Caption: General Synthetic Workflow.

Experimental Protocols

These protocols are designed to be self-validating, incorporating steps for purification and providing benchmarks for characterization.

Protocol 1: Synthesis of (4-Methoxypyridin-2-yl)methanamine (Free Base)

This procedure is adapted from established methods for analogous pyridine derivatives.[10] It involves the displacement of a chloride with ammonia under elevated temperature and pressure.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityNotes
2-(Chloromethyl)-4-methoxypyridine HCl100531-62-4194.055.0 g (25.8 mmol)Starting material.
Methanolic Ammonia (7N Solution)7664-41-717.03150 mLReagent and solvent.
Dichloromethane (DCM)75-09-284.93~200 mLFor extraction.
Saturated Sodium Bicarbonate (aq.)144-55-884.01~100 mLFor workup.
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying.

Step-by-Step Methodology

  • Reaction Setup: Place 5.0 g (25.8 mmol) of 2-(chloromethyl)-4-methoxypyridine hydrochloride into a high-pressure steel reaction vessel (e.g., a Parr reactor).

  • Reagent Addition: Carefully add 150 mL of 7N methanolic ammonia to the vessel.

    • Scientist's Note: The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion. The reaction is performed in a sealed pressure vessel to maintain the ammonia concentration and allow the reaction to be heated above the boiling point of methanol.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100°C with vigorous stirring for 16 hours.

  • Cooling and Depressurization: Cool the vessel to room temperature and then further chill in an ice bath before carefully venting the excess ammonia pressure in a well-ventilated fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in dichloromethane (~100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining ammonium salts and neutralize residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxypyridin-2-yl)methanamine free base, typically as an oil or low-melting solid. Purification can be achieved via silica gel chromatography if necessary.

Protocol 2: Formation of the Dihydrochloride Salt

This protocol converts the purified free base into a stable, crystalline salt.

Step-by-Step Methodology

  • Dissolution: Dissolve the crude or purified free base from Protocol 4.1 in anhydrous diethyl ether or ethyl acetate (~50 mL).

  • Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~26 mL, 52 mmol, 2.0 equivalents).

    • Scientist's Note: Two equivalents of HCl are required to protonate both the aliphatic primary amine and the pyridine nitrogen. The dihydrochloride salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate upon formation.

  • Precipitation and Isolation: A precipitate will form immediately. Continue stirring the slurry for 30-60 minutes at room temperature to ensure complete salt formation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound.

Characterization & Quality Control

Analytical characterization is crucial to confirm the identity and purity of the final product.

AnalysisSpecificationPurpose
¹H NMR Spectrum consistent with structureConfirms identity and structural integrity
LC-MS Correct mass ion observedConfirms molecular weight
HPLC Purity ≥97.0%Quantifies purity
Appearance White to off-white solidBasic quality check

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that require careful handling.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[9][11] Causes skin and serious eye irritation.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Applications in Medicinal Chemistry

The utility of the (4-methoxypyridin-2-yl)methanamine scaffold lies in its ability to be incorporated into larger molecules to modulate their pharmacological properties. The primary amine serves as a key handle for derivatization, while the methoxy-substituted pyridine ring can engage in critical interactions with biological targets.

G scaffold (4-Methoxypyridin-2-yl)methanamine (Core Scaffold) derivatization Chemical Derivatization scaffold->derivatization Amide/Sulfonamide Coupling, Reductive Amination, etc. app1 Kinase Inhibitors (e.g., PI3K/mTOR) derivatization->app1 app2 iNOS Inhibitors derivatization->app2 app3 Natural Product Synthesis (e.g., Alkaloids) derivatization->app3

Caption: Role as a core scaffold.

  • Kinase Inhibitors: Pyridine and pyrimidine-based structures are common in kinase inhibitors. This scaffold can be used to synthesize potent inhibitors of pathways like PI3K/mTOR, which are crucial in cancer cell signaling.[14]

  • iNOS Inhibitors: Derivatives of substituted 2-aminopyridines have been identified as highly selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[1][3]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyridines are foundational in the development of fine chemicals, agrochemicals, and advanced materials.[15]

References

  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Gesher. (n.d.).
  • PubChemLite. (n.d.). (4-methoxypyridin-2-yl)methanamine (C7H10N2O). [Link]
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.
  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. [Link]
  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
  • Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

Sources

Application Notes & Protocols: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxypyridin-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The presence of a primary amine handle, a methoxy-substituted pyridine core, and its availability as a stable dihydrochloride salt make it an attractive starting material for constructing complex molecular architectures, particularly in drug discovery programs.[2][3] The pyridine nitrogen is activated by the electron-donating methoxy group, influencing the molecule's reactivity.[4] This guide provides in-depth technical details, step-by-step protocols for key synthetic transformations, and expert insights into its application, focusing on amide bond formation and reductive amination.

Physicochemical Properties and Handling

The dihydrochloride salt form of (4-Methoxypyridin-2-yl)methanamine is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.

PropertyValueSource(s)
Chemical Name (4-Methoxypyridin-2-yl)methanamine dihydrochloride[2]
CAS Number 1344046-06-5[2]
Molecular Formula C₇H₁₂Cl₂N₂O[5]
Molecular Weight 211.09 g/mol [5]
Appearance Off-white to yellow solid (typical)General Knowledge
Purity ≥95% (typical)[6]
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral Knowledge
Safety and Handling Precautions

As with all aminopyridine derivatives, appropriate safety measures are critical. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 2-aminopyridine and other pyridine hydrochlorides should inform handling procedures.[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light and moisture.[7][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Expert Insight: The dihydrochloride salt is acidic and requires neutralization to the free base for most nucleophilic reactions. This is a critical step that is often performed in situ by adding a suitable non-nucleophilic base to the reaction mixture.

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, with approximately 25% of all marketed drugs containing at least one such linkage.[11] (4-Methoxypyridin-2-yl)methanamine serves as an excellent amine coupling partner for a wide array of carboxylic acids.

Mechanistic Rationale

The most common strategy involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the primary amine.[12] This is typically achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU), which form a highly reactive intermediate in situ.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Amide Target Amide Product ActivatedEster->Amide Byproducts Byproducts ActivatedEster->Byproducts Release AmineHCl (4-Methoxypyridin-2-yl)methanamine·2HCl FreeAmine Free Primary Amine AmineHCl->FreeAmine Neutralization Base Tertiary Amine Base (e.g., DIPEA, Et3N) Base->FreeAmine FreeAmine->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling agent that minimizes side reactions and racemization.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 10-15 minutes. This pre-activation step generates the active ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 equiv) in a minimal amount of DMF.

  • Base Neutralization: Add DIPEA (3.0-4.0 equiv) to the amine solution. Causality Note: It is crucial to add at least 2.0 equivalents of base to neutralize the dihydrochloride salt and liberate the free primary amine. An additional equivalent is required to scavenge the acid produced during the coupling reaction.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.[13]

Core Synthetic Application: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting aldehydes or ketones into secondary or tertiary amines.[14] This reaction provides a direct route to introduce the (4-methoxypyridin-2-yl)methyl moiety onto a carbonyl-containing molecule.

Mechanistic Rationale

The reaction proceeds in two stages within one pot: (1) formation of an imine or iminium ion intermediate from the condensation of the amine and the carbonyl compound, and (2) reduction of this intermediate by a hydride reagent present in the mixture.[14] Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal as they are selective for the iminium ion over the starting carbonyl group.

G cluster_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction Carbonyl Aldehyde or Ketone (R-CO-R') Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Condensation AmineHCl (4-Methoxypyridin-2-yl)methanamine·2HCl FreeAmine Free Primary Amine AmineHCl->FreeAmine Neutralization Base Base (optional) (e.g., DIPEA) Base->FreeAmine FreeAmine->Imine Product Secondary Amine Product Imine->Product Reduction Water H₂O Imine->Water Hydride Hydride Reagent (e.g., STAB) Hydride->Product

Caption: General workflow for one-pot reductive amination.

Protocol 2: STAB-Mediated Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and versatile reducing agent that is easy to handle and effective in various solvents.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (2.2 equiv, if starting with the dihydrochloride)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.2 equiv) and this compound (1.0 equiv).

  • Solvent and Base: Add anhydrous DCE. Add DIPEA (2.2 equiv) to neutralize the salt and stir for 10 minutes. Causality Note: The formation of the iminium ion is often catalyzed by mild acid. The acetic acid that contaminates STAB is often sufficient, but a catalytic amount can be added if the reaction is sluggish.

  • Reducing Agent: Add STAB (1.5 equiv) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carbonyl starting material and the formation of the product.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Safety Note: This will cause gas evolution (hydrogen); ensure adequate ventilation.

    • Stir vigorously for 30 minutes until bubbling ceases.

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Insufficient base to neutralize the dihydrochloride salt.For both protocols, ensure at least 2.0 equivalents of non-nucleophilic base (e.g., DIPEA) are used. Add an extra equivalent for amide coupling.
Inactive coupling reagent (amide coupling).Use a fresh bottle of the coupling reagent (e.g., HATU). Store hygroscopic reagents in a desiccator.
Sterically hindered substrates.Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. For amide coupling, consider a more potent coupling agent like COMU.
Starting Material Remains Incomplete imine formation (reductive amination).Add a catalytic amount of acetic acid. Consider adding 4Å molecular sieves to remove water generated during imine formation.[15]
Low reactivity of the carboxylic acid (amide coupling).Increase pre-activation time. Consider converting the acid to a more reactive acyl chloride (note: this requires protection of other functional groups).[12]
Side Product Formation Epimerization of chiral carboxylic acids (amide coupling).Run the reaction at a lower temperature (0 °C to RT). Use an additive like HOAt or HOBt if using a carbodiimide coupling agent to suppress racemization.
Formation of alcohol from carbonyl reduction (reductive amination).Use a more selective reducing agent like STAB. Avoid reagents like NaBH₄ which can readily reduce aldehydes and ketones. Add the reducing agent after the amine and carbonyl have been mixed.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its primary amine allows for straightforward incorporation into target molecules via robust and well-established methodologies such as amide coupling and reductive amination. The insights and protocols provided herein are designed to empower researchers to effectively utilize this reagent in the synthesis of novel compounds for pharmaceutical and scientific discovery.

References

  • Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from Frontier Specialty Chemicals website.[2]
  • Sculley, J. D. (1952). Some amide derivatives of certain aminomethylpyridines. UNL Digital Commons.[16]
  • Walczak, M. A., & Wrona-Piotrowicz, A. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Walczak, M. A., & Wrona-Piotrowicz, A. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.
  • Jubilant Ingrevia Limited. (n.d.).
  • LookChem. (n.d.).
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (n.d.).
  • Apollo Scientific. (n.d.).
  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.[10]
  • BLD Pharm. (n.d.). This compound.
  • Toronto Research Chemicals. (n.d.).
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis.
  • National Institutes of Health. (n.d.). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines.[23]
  • Pelter, A., et al. (1994).
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry.[24]
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.[25]
  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.[26]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.[14]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • CymitQuimica. (n.d.). (3-Fluoro-4-methoxypyridin-2-yl)methanamine.[6]
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.

Sources

Application Note: Accelerating Discovery Chemistry with (4-Methoxypyridin-2-yl)methanamine Dihydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring system is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of medicinal chemistry design. The building block, (4-Methoxypyridin-2-yl)methanamine , offers a trifecta of desirable features for library synthesis: a primary amine handle for versatile conjugation, a 4-methoxy group to modulate electronics and potential metabolic pathways, and the pyridine core itself to impart drug-like properties.

This guide provides an in-depth technical overview and actionable protocols for leveraging (4-Methoxypyridin-2-yl)methanamine dihydrochloride in parallel synthesis campaigns. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods effectively for the rapid generation of diverse chemical libraries. The focus is on two of the most robust and frequently utilized reactions in medicinal chemistry: amide bond formation and reductive amination.[1][2]

The Building Block: Physicochemical Properties and Critical Handling

(4-Methoxypyridin-2-yl)methanamine is typically supplied as a dihydrochloride salt to enhance its shelf-life and handling stability.[3][4] This formulation is a critical experimental detail that must be addressed during reaction setup. The primary amine and the pyridine ring nitrogen are both protonated, rendering the molecule unreactive as a nucleophile.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
CAS Number 1344046-06-5
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM

Expert Insight: The Role of Stoichiometric Base To liberate the nucleophilic primary amine in situ, a non-nucleophilic organic base must be added. A minimum of two equivalents of a base like diisopropylethylamine (DIEA) or triethylamine (TEA) is required to neutralize the two hydrochloride salts. Often, an additional equivalent of base is needed to facilitate the specific reaction chemistry (e.g., to neutralize acid byproducts), bringing the total required base to three or more equivalents. This is a common point of failure in library synthesis and must be carefully controlled.

General Workflow for Parallel Library Synthesis

The power of parallel synthesis lies in its systematic and simultaneous approach to creating a large, organized collection of related compounds.[5][6][7] A typical workflow utilizing the title compound is modular and adaptable to automation.

G cluster_0 Plate 1: Reagent Preparation cluster_1 Plate 2: Reaction cluster_2 Plate 3: Work-up & Analysis A Building Block (Amine Salt) C Dispense Amine, Base, & Coupling Reagents A->C Solution in DMF/DMSO B Library of Reactants (Acids or Aldehydes) D Add Reactant Library (1 per well) B->D Stock solutions E Incubate (Stirring, Temperature) D->E F Parallel Work-up (Quench, SPE) E->F G Analysis & Storage (LC-MS, Evaporation) F->G

Figure 1: General workflow for parallel synthesis using a multi-well plate format.

Application Protocol 1: Parallel Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in drug discovery.[1][8] The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the primary amine. For parallel synthesis, coupling reagents that are efficient, produce easily removable byproducts, and have low racemization potential are preferred.[9][10]

Causality Behind Reagent Choice: While classic carbodiimides like EDC are effective, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for library synthesis. HATU provides rapid activation and high yields, even with less reactive amines or sterically hindered acids, minimizing the need for extended reaction times or heating.[9]

Protocol: 96-Well Plate Amide Coupling

Materials:

  • This compound

  • Library of carboxylic acids (0.2 M stock solutions in DMF)

  • HATU (CAS: 148893-10-1)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette and/or liquid handling robot

Procedure:

  • Amine Stock Preparation: Prepare a stock solution of this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Reaction Plate Preparation: To each well of the 96-well block, add the library carboxylic acid (1.0 eq, e.g., 250 µL of a 0.2 M solution for a 50 µmol scale).

  • Base Addition: Dispense DIEA (3.5 eq) into each well containing the carboxylic acid. The excess base ensures full deprotonation of the amine salt and facilitates the coupling.

  • Initiation: Dispense the amine/HATU stock solution into each well to initiate the reactions.

  • Incubation: Seal the reaction block securely and place it on an orbital shaker at room temperature for 4-16 hours. Reaction completion can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Work-up (Precipitation):

    • Add water (e.g., 1 mL) to each well.

    • Mix thoroughly and allow the product to precipitate (if it is a solid).

    • Centrifuge the plate to pellet the solids.

    • Decant the supernatant.

    • Wash the solids with water, then with a non-polar solvent like ether or hexane to remove residual DMF and byproducts.

    • Dry the plate under high vacuum.

Table 2: Representative Amide Coupling Results (Hypothetical Data)

Carboxylic Acid InputProduct Mass (LC-MS, [M+H]⁺)Purity (UV @ 254nm)
Benzoic Acid242.12>95%
4-Chlorobenzoic Acid276.08>95%
Cyclohexanecarboxylic Acid249.17>92%
Phenylacetic Acid256.14>95%

Application Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, yielding secondary amines that are key pharmacophores.[2][11] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[12]

G R1CHO Aldehyde (R1-CHO) Imine Imine Intermediate [R1-CH=NH-R2]+ R1CHO->Imine + Amine, -H2O Amine Primary Amine (R2-NH2) Product Secondary Amine (R1-CH2-NH-R2) Imine->Product + [H-] Reducer Reducing Agent [e.g., NaBH(OAc)3]

Figure 2: Simplified mechanism of reductive amination.

Causality Behind Reagent Choice: For parallel synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[13] Unlike stronger hydrides (e.g., NaBH₄), it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde or ketone. This selectivity prevents side reactions and simplifies purification.

Protocol: 96-Well Plate Reductive Amination

Materials:

  • This compound

  • Library of aldehydes or ketones (0.2 M stock solutions in DCE)

  • Sodium triacetoxyborohydride (STAB, CAS: 56553-60-7)

  • Diisopropylethylamine (DIEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Plate Preparation: To each well, add the library aldehyde/ketone (1.0 eq, e.g., 250 µL of 0.2 M solution for 50 µmol scale).

  • Amine & Base Addition: In a separate vial, pre-mix this compound (1.1 eq) with DIEA (2.5 eq) in DCE. Dispense this solution into each well.

  • Pre-incubation (Imine Formation): Seal the plate and shake at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add solid Sodium triacetoxyborohydride (1.5 eq) to each well using a solid-dispensing system or by preparing a slurry in DCE. Caution: Addition may cause some effervescence.

  • Incubation: Reseal the block and shake at room temperature for 12-24 hours. Monitor by LC-MS.

  • Parallel Work-up (Liquid-Liquid Extraction or SPE):

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to each well.

    • Add an extraction solvent (e.g., Dichloromethane).

    • Mix vigorously, then centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer.

    • The organic layer can be passed through a plug of sodium sulfate in a filter plate to dry, then evaporated.

    • Alternatively, for basic products, the quenched reaction can be loaded onto a strong cation exchange (SCX) SPE cartridge, washed with methanol, and the desired amine product eluted with a solution of ammonia in methanol.[2]

Conclusion

This compound is a high-value building block for the efficient construction of diverse chemical libraries. Its utility is maximized when paired with robust, high-throughput chemical methodologies like HATU-mediated amide coupling and STAB-mediated reductive amination. By understanding the critical role of base stoichiometry in liberating the free amine from its salt form, researchers can reliably implement this scaffold in parallel synthesis workflows to accelerate the hit-to-lead process in drug discovery programs.

References

  • Urh, I., & Kikelj, D. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5384. [Link][5][14]
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Autechem (n.d.).
  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link][16]
  • Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. [Link][9]
  • Patil, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5307-5310. [Link][8]
  • Eastgate, M. D., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. The Journal of Organic Chemistry, 82(23), 12299–12313. [Link][17]
  • Natarajan, S. R., et al. (2007). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 15(8), 2993–3000. [Link][6]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link][11]
  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link][13]
  • National Center for Biotechnology Information (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Li, Z., et al. (2004). Parallel synthesis and herbicidal activity of pyrethroid library. Journal of Combinatorial Chemistry, 6(5), 796-803. [Link][7]
  • Ermakova, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link][12]
  • Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link][19]
  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 54(15), 5286–5297. [Link][20]

Sources

Strategic Purification of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: Protocols and Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt are pivotal building blocks in medicinal chemistry and pharmaceutical development.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce toxicological risks in downstream applications.[3][4] This application note provides a detailed guide to the purification of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern each technique. We present three robust purification strategies: acid-base extraction, recrystallization, and column chromatography of the corresponding freebase. Each protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and batch-to-batch consistency.

Introduction: The Challenge of Purity

The synthesis of this compound can introduce a variety of process-related impurities. These may include unreacted starting materials, isomers formed during synthesis, by-products from side reactions, or degradation products.[5][6] Given the compound's structure—a polar primary amine and a pyridine ring, presented as a highly water-soluble dihydrochloride salt—purification requires strategies that can effectively separate it from both more and less polar contaminants.

The key to purifying this compound lies in exploiting its fundamental chemical properties:

  • Basicity: The two amine functionalities (the primary amine and the pyridine nitrogen) can be deprotonated to form a "freebase."[7]

  • Differential Solubility: The dihydrochloride salt is highly soluble in polar solvents like water and alcohols, while its corresponding freebase form exhibits significantly greater solubility in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[8]

This duality allows for a powerful purification workflow centered on switching between the salt and freebase forms to systematically remove different classes of impurities.

Overall Purification Workflow

The selection of a purification strategy depends on the nature and quantity of the impurities present in the crude product. A general workflow is proposed below, allowing the researcher to select the most appropriate path based on initial analysis (e.g., by TLC, LC-MS, or NMR).

G crude Crude (4-Methoxypyridin-2-yl)methanamine dihydrochloride analysis Purity Analysis (TLC, LC-MS, NMR) crude->analysis strategy Select Purification Strategy analysis->strategy acid_base Strategy 1: Acid-Base Extraction strategy->acid_base Broad impurity profile (polar & non-polar) recryst Strategy 2: Recrystallization strategy->recryst Mostly crystalline solid with minor impurities chrom Strategy 3: Column Chromatography strategy->chrom Difficult-to-separate structural analogs final_product Pure Dihydrochloride Salt acid_base->final_product recryst->final_product chrom->final_product final_analysis Final Purity Verification final_product->final_analysis G cluster_0 Part A: Freebase Liberation cluster_1 Part B: Salt Reformation start Crude Dihydrochloride Salt in Water basify Add Base (e.g., NaOH) to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract organic_phase Organic Phase: Freebase + Non-polar Impurities extract->organic_phase aqueous_phase Aqueous Phase: Inorganic Salts + Polar Impurities (Discard) extract->aqueous_phase dry Dry & Evaporate Organic Phase organic_phase->dry crude_freebase Crude Freebase dry->crude_freebase dissolve Dissolve Crude Freebase in Anhydrous Solvent (e.g., IPA, Ether) crude_freebase->dissolve add_hcl Add HCl Solution (e.g., HCl in Dioxane) dissolve->add_hcl precipitate Precipitation of Pure Salt add_hcl->precipitate wash_dry Filter, Wash & Dry precipitate->wash_dry filtrate Filtrate: Soluble Impurities (Discard) product Pure Dihydrochloride Salt wash_dry->filtrate wash_dry->product

Caption: The cycle of free-basing and salt reformation for purification.

Experimental Protocol

Part A: Conversion of Dihydrochloride Salt to Freebase

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Monitor the pH using a pH meter or pH paper, continuing addition until the pH is stable at >10. [9][10]Causality: A sufficiently high pH is required to ensure complete deprotonation of both the primary ammonium and the pyridinium ions to liberate the neutral, organic-soluble freebase.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the freebase with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous phase).

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude freebase, which may be an oil or solid.

Part B: Reformation and Precipitation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude freebase from Part A in a suitable anhydrous solvent. Diethyl ether or a mixture of isopropanol and diethyl ether are good starting points. [11][12]Use the minimum amount of solvent necessary.

  • Acidification: With stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise. A white precipitate of the pure dihydrochloride salt should form immediately. [11][13]Causality: The neutral freebase is readily protonated by HCl to form the ionic salt, which is insoluble in non-polar or moderately polar organic solvents, causing it to precipitate.

  • Isolation: Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. [14]4. Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble organic impurities. Dry the purified product under high vacuum to remove all residual solvents.

Strategy 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. [14][15]The primary challenge with this compound is its high polarity, making solvent selection critical. Single-solvent systems are rarely effective. A mixed-solvent system, using a polar solvent in which the salt is soluble (solvent) and a less polar solvent in which it is insoluble (anti-solvent), is required.

Experimental Protocol
  • Solvent System Selection: An ideal pair is a C1-C3 alcohol (e.g., methanol, ethanol, isopropanol) as the primary solvent and a non-polar solvent like diethyl ether, hexane, or ethyl acetate as the anti-solvent. The goal is to find a combination where the compound is highly soluble in the hot primary solvent but sparingly soluble when the anti-solvent is added and the mixture is cooled. [15]2. Dissolution: Place the crude dihydrochloride salt in a flask. Add a minimal amount of the hot primary solvent (e.g., methanol) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. [14]4. Crystallization: To the hot, clear solution, add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly turbid. If too much anti-solvent is added, clarify by adding a few drops of the hot primary solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold anti-solvent, and dry under vacuum.

Strategy 3: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. [16]Attempting to chromatograph the highly polar dihydrochloride salt directly on standard silica gel is often unsuccessful due to strong, irreversible binding. Therefore, it is highly recommended to perform chromatography on the more tractable freebase.

Experimental Protocol
  • Preparation of Freebase: Convert the crude dihydrochloride salt to the freebase as described in Strategy 1, Part A.

  • Stationary Phase Selection:

    • Standard Silica Gel: The most common choice. To minimize tailing of the basic amine, the eluent can be treated with a small amount of a volatile base (e.g., 0.5-1% triethylamine). [11] * Basic Alumina: A good alternative for basic compounds, as it prevents the streaking often seen on acidic silica gel.

  • Mobile Phase (Eluent) Selection:

    • A gradient system is typically most effective. Start with a less polar mixture and gradually increase the polarity.

    • Common systems include Dichloromethane/Methanol or Ethyl Acetate/Hexane. [17] * For particularly stubborn amines, a mobile phase containing a small percentage of ammonia in methanol (e.g., 1-5% of 7N NH₃/MeOH in DCM) can be highly effective at displacing the compound from the stationary phase. [17]4. Procedure:

    • Dry-load the crude freebase onto a small amount of silica gel for uniform application to the column.

    • Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the primary amine).

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Conversion to Dihydrochloride Salt: Convert the purified freebase back to the dihydrochloride salt as described in Strategy 1, Part B, to yield the final, high-purity product.

Data Summary & Comparison

Table 1: Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexPrimary Use Case
Water100.010.2Dissolving the dihydrochloride salt
Methanol64.75.1Recrystallization (primary solvent); Chromatography eluent
Isopropanol (IPA)82.63.9Recrystallization; Solvent for salt formation
Dichloromethane (DCM)39.63.1Extraction of freebase; Chromatography eluent
Ethyl Acetate (EtOAc)77.14.4Extraction of freebase; Chromatography eluent
Diethyl Ether34.62.8Recrystallization (anti-solvent); Salt precipitation
Hexane69.00.1Recrystallization (anti-solvent); Chromatography eluent
Table 2: Comparison of Purification Strategies
StrategyProsConsBest For Removing...
Acid-Base Extraction Highly effective for a wide range of impurities; Scalable; High recovery.Multi-step process; Requires handling of acids and bases.Non-basic organic impurities; Inorganic salts; Water-soluble starting materials.
Recrystallization Simple procedure; Can yield very high-purity crystalline material.Solvent selection can be difficult; May have lower yields if compound has some solubility in the cold.Small amounts of impurities with different solubility profiles from the main product.
Column Chromatography Excellent for separating structurally similar impurities and isomers.Labor-intensive; Requires larger volumes of solvent; Potential for product loss on the column.Isomeric by-products; Compounds with very similar basicity but different polarity.

Conclusion

The purification of this compound is most effectively achieved by leveraging its ability to interconvert between a water-soluble salt and an organic-soluble freebase. The acid-base extraction and salt reformation cycle is a robust, scalable, and highly efficient method for removing a broad spectrum of impurities. For products that are already substantially pure, recrystallization from a mixed alcohol/ether solvent system can provide excellent final polishing. When faced with challenging, structurally similar impurities, column chromatography of the freebase followed by salt reformation is the preferred method. By understanding the chemical principles behind these techniques, researchers can confidently select and execute the optimal protocol to achieve the high purity required for demanding applications in drug discovery and development.

References

  • fabledpreon, et al. (2024). Amine workup : r/Chempros. Reddit.
  • SMART LEARNING TUBE. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • The Audiopedia. (2015). Free base. YouTube.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • CUNY, Queensborough Community College. Purification by Recrystallization.
  • Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • Khan Academy. Column chromatography.
  • LookChem. (2025). Navigating the Purchase of (4-Methoxypyridin-2-yl)methanamine: A Buyer's Guide.
  • PubChem. (4-Methoxypyridin-2-yl)methanamine. National Institutes of Health.
  • Li, P., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5188.
  • ResearchGate. (2018). Sources of impurities - Investigation of ... formation during the synthesis of amlodipine besylate.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Zhang, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 14250-14259.

Sources

Application Note: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride in the Synthesis of Novel Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxypyridin-2-yl)methanamine is a highly versatile heterocyclic building block that is gaining significant traction in the field of medicinal chemistry. Supplied as a stable dihydrochloride salt, this reagent provides a robust platform for generating diverse chemical libraries essential for modern drug discovery. Its unique structure, featuring a nucleophilic primary amine for straightforward derivatization and a substituted pyridine core, offers a compelling combination of desirable physicochemical properties and synthetic accessibility. This guide details the strategic applications of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, providing field-tested protocols for its use in parallel synthesis workflows, including acylation and reductive amination, to construct high-quality compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the 4-Methoxy-2-aminomethylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved therapeutic agents.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can improve the aqueous solubility of a molecule, a critical parameter in drug design.[1] The specific substitution pattern of (4-Methoxypyridin-2-yl)methanamine offers distinct advantages:

  • Vector for Diversity: The 2-aminomethyl group serves as a primary attachment point for a vast array of chemical moieties via robust and well-established chemical reactions.

  • Modulation of Basicity: The electron-donating 4-methoxy group increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine, influencing its interaction with biological targets and affecting pharmacokinetic properties.[3]

  • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation on the pyridine ring, potentially enhancing the metabolic stability and half-life of derivative compounds.[4]

  • Improved Physicochemical Properties: The pyridine scaffold generally enhances water solubility, which is advantageous for drug candidates.[1]

This combination of features makes (4-Methoxypyridin-2-yl)methanamine an invaluable starting material for creating libraries of compounds with a high potential for biological activity.[5]

Physicochemical Properties and Handling

Proper handling of the reagent is critical for reproducible results. The dihydrochloride salt form enhances stability and simplifies handling compared to the free base, which can be less stable.

PropertyValue
CAS Number 1344046-06-5
Molecular Formula C₇H₁₀N₂O · 2HCl
Molecular Weight 213.09 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol; poorly soluble in non-polar organic solvents.[5]

Handling and Storage:

  • This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • For reactions requiring the free base, the dihydrochloride salt must be neutralized. This is typically achieved in situ by the addition of a suitable non-nucleophilic base.

Core Synthetic Applications for Library Synthesis

The primary amine of (4-Methoxypyridin-2-yl)methanamine is the key functional handle for library generation. Two of the most reliable and high-throughput compatible reactions are amide bond formation (acylation) and reductive amination.

G cluster_start Starting Material cluster_reactions Core Reactions cluster_products Diverse Compound Libraries start (4-Methoxypyridin-2-yl)methanamine dihydrochloride acyl Acylation (Amide Bond Formation) start->acyl R-COCl, Base reduct Reductive Amination start->reduct R-CHO, [H] amides Amide Library (R-CO-NH-CH2-Py) acyl->amides amines Secondary Amine Library (R-CH2-NH-CH2-Py) reduct->amines

Caption: Diversification strategy using the target building block.

Detailed Experimental Protocols

Important Preliminary Step: Free-Basing the Amine

The dihydrochloride salt requires neutralization before it can effectively participate in nucleophilic reactions. This is typically done in situ.

  • Procedure: Suspend this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF). Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight excess (2.2-2.5 equiv). The mixture is typically stirred for 15-30 minutes at room temperature before adding the electrophile. The formation of the triethylamine or DIPEA hydrochloride salt often results in a slurry.

Protocol 1: Parallel Synthesis of an Amide Library via Acylation

This protocol describes the reaction of the amine with a library of diverse carboxylic acid chlorides in a 96-well plate format.

Materials:

  • This compound

  • Library of diverse acyl chlorides (e.g., benzoyl chloride derivatives, aliphatic acid chlorides)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.55 M stock solution of TEA in anhydrous DCM.

    • Prepare 0.22 M stock solutions of each acyl chloride from the library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 250 µL of the amine dihydrochloride stock solution (0.05 mmol, 1.0 equiv).

    • Add 250 µL of the TEA stock solution (0.1375 mmol, 2.75 equiv) to each well. Seal the block and shake for 20 minutes at room temperature to ensure complete neutralization.

    • Using a liquid handler or multichannel pipette, add 250 µL of the corresponding acyl chloride solution (0.055 mmol, 1.1 equiv) to each well.

  • Reaction and Work-up:

    • Seal the reaction block tightly and shake at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • The organic (bottom) layer containing the product can be separated for analysis or further purification. For high-throughput purification, solid-phase extraction (SPE) is recommended.

  • Analysis:

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

Protocol 2: High-Throughput Reductive Amination

This protocol details the synthesis of a secondary amine library by reacting the primary amine with a diverse set of aldehydes. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the iminium ion over the aldehyde.[6][7]

Materials:

  • This compound

  • Library of diverse aldehydes

  • Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • 96-well reaction block

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DCE.

    • Prepare 0.22 M stock solutions of each aldehyde from the library in anhydrous DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 250 µL of the amine dihydrochloride stock solution (0.05 mmol, 1.0 equiv).

    • Add 250 µL of the DIPEA stock solution (0.125 mmol, 2.5 equiv) to each well and shake for 20 minutes.

    • Add 250 µL of the corresponding aldehyde solution (0.055 mmol, 1.1 equiv) to each well.

    • Add 5 µL of a 1 M solution of acetic acid in DCE to each well to catalyze imine formation.

    • Seal the block and shake at room temperature for 1 hour to allow for imine formation.

  • Reduction and Work-up:

    • Prepare a slurry of sodium triacetoxyborohydride (1.5 equiv, ~16 mg per well) in DCE. Dispense this slurry to each well. Caution: STAB reacts with moisture; handle quickly.

    • Seal the reaction block and shake at room temperature for 18 hours.

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate.

    • Extract the product with an appropriate organic solvent like ethyl acetate.

  • Purification and Analysis:

    • Purify the crude product via solid-phase extraction (e.g., SCX cartridges to capture the basic amine product) or preparative HPLC.

    • Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

Case Study Workflow: Synthesis of a Focused Kinase Inhibitor Library

Many kinase inhibitors feature a substituted pyridine core. The workflow below illustrates how (4-Methoxypyridin-2-yl)methanamine can be used to rapidly generate a library for screening against a specific kinase target.

G A Start: (4-Methoxypyridin-2-yl)methanamine dihydrochloride B Step 1: In situ Neutralization (DIPEA, DCM) A->B C Step 2: Acylation (Library of R-COCl) B->C D Intermediate Library: N-Acylated Pyridines C->D E Step 3: High-Throughput Purification (Solid-Phase Extraction) D->E F Final Library Plate (for HTS) E->F G Step 4: Quality Control (LC-MS analysis of each well) F->G QC Check H Biological Screening (Kinase Activity Assay) F->H

Caption: Workflow for a focused kinase inhibitor library synthesis.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Reaction Conversion 1. Incomplete neutralization of the dihydrochloride salt. 2. Insufficiently reactive electrophile (acyl chloride or aldehyde). 3. Moisture in the reaction.1. Ensure at least 2.2 equivalents of base are used and allow sufficient time for neutralization. 2. For unreactive acyl chlorides, add a catalytic amount of DMAP. For sluggish reductive aminations, gently heat the reaction (40-50 °C). 3. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere.
Di-alkylation in Reductive Amination The newly formed secondary amine reacts with another molecule of aldehyde.This is less common with STAB but can occur. Use a 1:1 stoichiometry of amine to aldehyde or a slight excess of the amine. A stepwise procedure (imine formation followed by reduction) can also provide better control.[7]
Difficult Purification The basic pyridine nitrogen and the secondary/tertiary amine product can complicate chromatography.Use of strong cation exchange (SCX) solid-phase extraction is highly effective for purifying basic amines. The cartridge retains the basic product, allowing neutral and acidic impurities to be washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol).

Conclusion

This compound is a superior building block for the construction of drug discovery libraries. Its stable salt form, coupled with the high reactivity of its primary amine, allows for its seamless integration into automated and parallel synthesis platforms. The protocols and insights provided herein demonstrate its utility in generating structurally diverse amide and secondary amine libraries, which are rich in the privileged pyridine scaffold. The strategic incorporation of this reagent can significantly accelerate the hit-to-lead optimization process in modern medicinal chemistry programs.

References

  • Vertex AI Search.
  • L. A. T. Allen, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH.
  • S. K. Guchhait, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • A. Papakyriakou, et al.
  • Vertex AI Search. High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis.
  • A. M. G. Silva, et al. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
  • BenchChem. Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
  • M. J. G. F. Lemos, et al. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • S. R. Yetra, et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • S. G. Koenig, et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal.
  • A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • BenchChem. Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • Sourav Sir's Classes. (2022).
  • BLD Pharm. This compound.
  • Frontier Specialty Chemicals. This compound.
  • Organic Chemistry Portal.
  • Sigma-Aldrich.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Organic Chemistry Portal.
  • S. Das, et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
  • Master Organic Chemistry. (2017).
  • BLD Pharm. 1344046-06-5|this compound.
  • Parchem. [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine.
  • D. Obrecht. Combinatorial Chemistry-Parallel Synthesis. ETH Zurich.

Sources

(4-Methoxypyridin-2-yl)methanamine dihydrochloride scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for the scale-up synthesis of this compound, a key building block in pharmaceutical and medicinal chemistry. The procedure is designed for researchers, chemists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The narrative explains the rationale behind procedural choices, ensuring a deep understanding of the process.

Introduction and Strategic Overview

(4-Methoxypyridin-2-yl)methanamine is a substituted picolylamine derivative frequently utilized in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its dihydrochloride salt form offers enhanced stability, crystallinity, and ease of handling compared to the free base, making it ideal for storage and downstream applications.[3]

The selected synthetic strategy focuses on the reduction of the corresponding nitrile, 2-cyano-4-methoxypyridine. This approach is widely favored in industrial settings for its efficiency and the relatively high availability of nitrile precursors.[4][5] The primary method detailed is catalytic hydrogenation, a robust and cost-effective technique for large-scale production.[6] An alternative chemical reduction using metal hydrides will also be discussed, with a strong emphasis on the associated handling challenges.

The overall synthetic pathway is as follows:

Synthetic_Pathway A 2-Cyano-4-methoxypyridine B (4-Methoxypyridin-2-yl)methanamine (Free Base) A->B Reduction (e.g., Catalytic Hydrogenation) C (4-Methoxypyridin-2-yl)methanamine Dihydrochloride (Final Product) B->C Salt Formation (HCl)

Caption: Overall synthetic scheme for the target compound.

Recommended Scale-Up Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for reducing nitriles on a large scale due to its high efficiency, favorable atom economy, and the avoidance of large quantities of stoichiometric metal hydride waste.[5][7] The use of Raney Nickel is a cost-effective choice, and the addition of ammonia to the reaction medium is a critical step to suppress the formation of secondary and tertiary amine by-products.[8][9]

Materials and Equipment
Reagents & Solvents Grade Equipment
2-Cyano-4-methoxypyridine>98% PurityHigh-Pressure Stirred Autoclave (e.g., Parr Reactor)
Methanol (MeOH)AnhydrousInert Gas Source (Nitrogen or Argon)
Ammonia (7N solution in Methanol)Reagent GradeVacuum Pump
Raney Nickel (50% slurry in water)Catalyst GradeMechanical Stirrer
Hydrogen (H₂) GasHigh PurityFilter Press or Büchner Funnel
Hydrochloric Acid (HCl, solution in IPA/Ether)Reagent GradeGlass Lined Reactor or Large Glassware
Isopropanol (IPA)AnhydrousTemperature Control System (Heating/Cooling)
Celite® (Diatomaceous Earth)Filtering AidpH Meter or pH strips
Detailed Experimental Procedure

Step 1: Reduction of 2-Cyano-4-methoxypyridine

  • Catalyst Preparation: In a separate vessel, carefully wash the Raney Nickel slurry (0.10 kg) three times with anhydrous methanol (3 x 0.5 L) to remove the water. This step is crucial as water can interfere with the reaction.

  • Reactor Charging: Charge the high-pressure autoclave with 2-cyano-4-methoxypyridine (1.00 kg, 7.46 mol), 7N ammoniacal methanol (8.0 L), and the washed Raney Nickel catalyst under a nitrogen atmosphere. The ammonia creates a basic environment that minimizes the formation of secondary amines by preventing the intermediate imine from reacting with the product amine.[5]

  • Inerting the System: Seal the reactor and purge the system three times with nitrogen (to 100 psi) followed by vacuum to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi (approx. 34.5 bar). Begin vigorous stirring and heat the reaction mixture to 60-70°C. Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-12 hours.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, cool the reactor to ambient temperature (<25°C). Carefully vent the excess hydrogen pressure.

  • Catalyst Filtration: [CRITICAL SAFETY STEP] Under a slow stream of nitrogen, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with methanol at all times. Dry Raney Nickel is pyrophoric and can ignite spontaneously upon contact with air.[8] Immediately transfer the wet filter cake to a designated waste container for quenching and disposal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude (4-Methoxypyridin-2-yl)methanamine as an oil.

Step 2: Dihydrochloride Salt Formation and Isolation

  • Dissolution: Dissolve the crude amine oil in anhydrous isopropanol (IPA, ~5.0 L).

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (~5 M) dropwise with stirring. Monitor the pH of the mixture, aiming for a final pH of 1-2. The dihydrochloride salt will precipitate as a white solid.

  • Crystallization/Precipitation: Stir the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Isolate the solid product by filtration using a Büchner funnel or centrifuge.

  • Washing: Wash the filter cake with cold isopropanol (2 x 1.0 L) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid.

Quantitative Data Summary
Parameter Value Notes
Starting Material1.00 kg (7.46 mol)2-Cyano-4-methoxypyridine
Catalyst0.10 kgRaney Nickel (wet basis)
Solvent8.0 L7N NH₃ in Methanol
Hydrogen Pressure500 psi (34.5 bar)
Reaction Temperature60-70°C
Reaction Time8-12 hoursMonitor by H₂ uptake
Expected Yield1.35 - 1.45 kg85-92%
Purity (by HPLC)>98%
Experimental Workflow Diagram

Workflow cluster_reduction Step 1: Catalytic Reduction cluster_salt Step 2: Salt Formation charge Charge Reactor: Nitrile, Solvent, Catalyst inert Inert with N₂ charge->inert hydrogenate Pressurize with H₂ Heat & Stir inert->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor cooldown Cool & Vent monitor->cooldown filter Filter Catalyst (Wet) [CRITICAL] cooldown->filter concentrate Concentrate Filtrate filter->concentrate dissolve Dissolve Crude Amine in IPA concentrate->dissolve Crude Amine Oil acidify Cool to 0°C Add HCl/IPA to pH 1-2 dissolve->acidify precipitate Stir for 1-2h at 0°C acidify->precipitate isolate Filter Product precipitate->isolate wash Wash with Cold IPA isolate->wash dry Vacuum Dry wash->dry final_product (4-Methoxypyridin-2-yl)methanamine Dihydrochloride dry->final_product Final Product

Caption: Step-by-step workflow for the scale-up synthesis.

Alternative Synthesis: Lithium Aluminum Hydride (LAH) Reduction

While highly effective, the use of LAH on a large scale presents significant safety challenges and is generally avoided in industrial processes if catalytic routes are available.[10][11] LAH reacts violently with water and protic solvents, releasing large volumes of flammable hydrogen gas.[12][13] All operations must be conducted under a strictly anhydrous, inert atmosphere.

A brief overview of the procedure would involve the slow addition of the nitrile dissolved in an anhydrous ether (like THF) to a cooled slurry of LAH in THF. The workup is also hazardous, requiring a careful, sequential quenching procedure (e.g., Fieser workup with water and NaOH solution) to manage the exothermic reaction and hydrogen evolution.[14] Due to these hazards, this method is recommended only for smaller-scale synthesis by experienced personnel with appropriate safety infrastructure.

Safety and Hazard Management

Personal Protective Equipment (PPE): Throughout the procedure, wear a fire-retardant lab coat, safety glasses or face shield, and chemical-resistant gloves (nitrile or neoprene).[15]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is in a well-ventilated area (or hood) and free from ignition sources. Use spark-resistant tools.[12]

  • Raney Nickel: This catalyst is pyrophoric when dry. It must be handled as a slurry and never allowed to dry in the air. The filter cake should be immediately quenched by slow addition to a large volume of water and disposed of according to hazardous waste regulations.

  • Lithium Aluminum Hydride (Alternative Method): LAH is highly reactive and pyrophoric.[10] It reacts violently with moisture.[11][13] All handling must be done under an inert atmosphere (glovebox or nitrogen stream).[14] A Class D fire extinguisher (for combustible metals) must be readily available.[11] Do not use water or CO₂ extinguishers.

  • Solvents and Reagents: Methanol is flammable and toxic. Hydrochloric acid is highly corrosive. Handle all chemicals in a well-ventilated fume hood.

Waste Disposal: All waste, particularly the quenched catalyst, must be treated as hazardous.[10][12] Acidic and basic aqueous layers should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR: (400 MHz, D₂O) δ ~8.25 (d, 1H), ~7.10 (d, 1H), ~6.95 (s, 1H), ~4.30 (s, 2H), ~3.90 (s, 3H).

  • ¹³C NMR: (100 MHz, D₂O) δ ~168.0, ~152.0, ~145.0, ~112.0, ~108.0, ~56.5, ~42.0.

  • Mass Spectrometry (ESI+): m/z = 139.1 [M+H]⁺ (for the free base).

  • HPLC: To determine purity, using a C18 column with a mobile phase of water/acetonitrile containing TFA.

Conclusion

This application note provides a detailed and robust procedure for the scale-up synthesis of this compound. The recommended catalytic hydrogenation route is safe, efficient, and economically viable for industrial production. By adhering to the outlined procedural steps and safety precautions, researchers and production chemists can reliably produce high-purity material for further use in drug discovery and development.

References

  • An In-depth Technical Guide to the Industrial Synthesis of Lithium Aluminum Hydride. Benchchem.
  • Sodium Borohydride SOP.docx. OSU Chemistry.
  • Sodium borohydride - Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara.
  • SAFETY DATA SHEET - Sodium borohydride. Sigma-Aldrich.
  • Lithium aluminum hydride Safety Data Sheet. Santa Cruz Biotechnology.
  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University.
  • Lithium aluminium hydride. Wikipedia.
  • How to handle lithium aluminum hydride?. Bloom Tech. Published September 11, 2024.
  • Reduction of nitriles. US Patent US3062869A.
  • ReddyMasu S, Kalluri VSR, Rudraraju RR. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. 2015;8(4):1833-1839.
  • Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com.
  • (4-Methoxypyridin-2-yl)methanamine. PubChem.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Nitrile reduction. Wikipedia.
  • (4-methoxypyridin-2-yl)methanamine (C7H10N2O). PubChemLite.
  • This compound. Frontier Specialty Chemicals.
  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate. Published December 14, 2017.
  • Hydrogenation Catalysts. Chemie Brunschwig.
  • 2-Picolylamine. Wikipedia.

Sources

Application Note: A Hierarchical Framework for Cellular Assay Screening of Novel Therapeutics Derived from (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-methoxypyridin-2-yl)methanamine scaffold represents a versatile starting point for the synthesis of novel small molecules. Published research indicates that derivatives of methoxypyridine are promising candidates for anti-cancer drug discovery, often functioning as kinase inhibitors that can induce cell cycle arrest and apoptosis[1]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively screen and characterize such compounds. We present a tiered, hierarchical workflow of cell-based assays, beginning with broad primary screening for cytotoxicity and progressing to more complex secondary and tertiary assays to elucidate the mechanism of action. Each protocol is detailed with step-by-step instructions, scientific rationale, and data interpretation guidelines to ensure experimental robustness and trustworthiness.

Introduction: The Rationale for a Tiered Assay Cascade

The path from a novel chemical entity to a viable drug candidate is paved with rigorous testing. For derivatives of scaffolds like (4-methoxypyridin-2-yl)methanamine, which have shown potential as anti-proliferative agents, a logical and resource-efficient screening strategy is paramount. A hierarchical approach, or "assay cascade," allows for the rapid elimination of inactive or weakly active compounds while dedicating more complex, resource-intensive assays to the most promising hits.

Our proposed workflow is structured as follows:

  • Primary Screening: Rapidly assess the general cytotoxic or anti-proliferative effects of the compound library across relevant cancer cell lines.

  • Secondary Screening: For active compounds, investigate the underlying mechanism of cell death (e.g., apoptosis).

  • Tertiary Screening: Delve into specific molecular mechanisms, such as cell cycle arrest and the inhibition of key signaling pathways (e.g., protein phosphorylation).

This structured approach ensures that each experimental step builds upon the last, creating a self-validating system that generates a comprehensive biological profile of the lead candidates.

Primary Screening: Quantifying Cytotoxicity with the MTT Assay

The first crucial step is to determine whether the synthesized compounds have a measurable effect on cancer cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][3] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[2] The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Workflow: Primary Cytotoxicity Screening

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 5 Seed Seed Cancer Cells in 96-well Plates Treat Treat with Compound (Serial Dilutions) Seed->Treat 24 hr Incubation Add_MTT Add MTT Reagent (4 hr Incubation) Treat->Add_MTT 48-72 hr Incubation Solubilize Add Solubilization Buffer (Overnight Incubation) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: High-throughput MTT assay workflow.

Protocol 2.1: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: 10% SDS in 0.01 M HCl[4]

  • Multi-channel pipette, microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: Seeding density is critical and should be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2] Viable cells will produce visible purple precipitates.

  • Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Cover the plate and incubate overnight in a humidified chamber. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Table 1: Example IC50 Data for Lead Compounds

Compound ID Cell Line IC50 (µM)
Cpd-001 HCT-116 1.2
Cpd-002 HCT-116 25.7
Cpd-003 HCT-116 0.8
Cpd-001 MCF-7 5.4

| Cpd-003 | MCF-7 | 3.1 |

Secondary Screening: Elucidating the Mechanism of Cell Death

Once a compound demonstrates potent cytotoxicity, the next logical question is how it kills the cells. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of a family of proteases called caspases. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a direct and reliable method for quantifying apoptosis.[5]

Apoptotic Signaling Pathway

Compound Test Compound (e.g., Kinase Inhibitor) Stress Cellular Stress Compound->Stress Casp8 Caspase-8 (Initiator) Stress->Casp8 Casp9 Caspase-9 (Initiator) Stress->Casp9 Casp37 Caspase-3 & 7 (Executioner Caspases) Casp8->Casp37 Activation Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Proteins Signal Luminescent Signal Casp37->Signal Cleavage of DEVD Substrate Substrate DEVD Substrate Substrate->Signal

Caption: Caspase activation cascade in apoptosis.

Protocol 3.1: Caspase-Glo® 3/7 Assay

This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[5][6] Cleavage of the substrate by active caspases releases aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[5]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)[6]

  • White-walled 96-well plates suitable for luminescence

  • Cells, complete medium, and test compounds

  • Luminometer

Methodology:

  • Assay Setup: Seed cells and treat with compounds (at concentrations around their IC50) in a white-walled 96-well plate as described in Protocol 2.1. A typical incubation time is 24 hours, but this may need optimization.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[7][8] Allow the reagent to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

    • Scientist's Note: The "add-mix-measure" format is highly efficient. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.[5]

  • Signal Development: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis and Presentation

Results are typically expressed as fold change in luminescence relative to the vehicle-treated control cells.

Table 2: Apoptosis Induction by Lead Compounds

Compound ID Concentration Fold Change in Caspase-3/7 Activity (vs. Vehicle)
Cpd-003 1 µM 8.2
Cpd-003 5 µM 15.6

| Staurosporine (Positive Control) | 1 µM | 20.1 |

Tertiary Screening: Probing Molecular Mechanisms

For compounds that induce apoptosis, further investigation is required to pinpoint their molecular target and mechanism. Since many pyridine-based molecules act as kinase inhibitors, two key downstream assays are cell cycle analysis and Western blotting for protein phosphorylation.[1][9]

Protocol 4.1: Cell Cycle Analysis via Propidium Iodide Staining

Kinase inhibitors often cause cells to arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M). This can be quantified by staining the cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[10] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the DNA content.[10][11]

Materials:

  • Cells and test compounds

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol[12]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]

  • Flow cytometer

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[11] Incubate on ice for at least 30 minutes.

    • Trustworthiness Check: Proper fixation is crucial to prevent cell clumping and ensure accurate DNA staining. The dropwise addition while vortexing is a critical step.[13]

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[12]

    • Rationale: RNase A is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[11]

  • Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze on a flow cytometer, collecting fluorescence data on a linear scale.[12]

Protocol 4.2: Western Blot for Phosphoprotein Detection

If a compound is hypothesized to inhibit a specific kinase (e.g., AKT, a key node in the PI3K pathway), Western blotting can directly measure its effect on the phosphorylation of that kinase or its downstream substrates. A decrease in the phosphorylated form of a protein relative to its total expression is strong evidence of target engagement.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[14]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Methodology:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with inhibitor-supplemented lysis buffer.[14]

    • Expertise Insight: Phosphorylation states can be transient. It is critical to keep samples on ice and use phosphatase inhibitors at all times to preserve the phosphoproteins.

  • Quantification & Loading: Determine protein concentration of the lysates. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.

    • Rationale: Milk should be avoided as a blocking agent because it contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.

  • Primary Antibody: Incubate the blot with the primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate to visualize the protein bands.

  • Stripping & Reprobing: To ensure equal loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-AKT).[15]

Conclusion

The systematic application of this three-tiered cell-based assay framework provides a robust and efficient method for screening and characterizing novel compounds derived from the (4-Methoxypyridin-2-yl)methanamine scaffold. By progressing from broad cytotoxicity assessment to specific mechanistic studies, researchers can confidently identify promising anti-cancer candidates, elucidate their mode of action, and build a strong data package for further preclinical development. This integrated approach embodies the principles of scientific integrity by ensuring that each stage of analysis validates and expands upon the previous findings.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • Best Practice for Western Blot Detection of Phosphoryl
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • MTT (Assay protocol). protocols.io. [Link]
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • Cell-based Kinase Assays. Profacgen. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
  • Caspase 3/7 Activity. protocols.io. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Spotlight: Cell-based kinase assay form
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
  • (4-Methoxypyridin-2-yl)methanamine. PubChem. [Link]
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

Sources

Application Note: A Framework for In Vitro Enzyme Inhibition Profiling of (4-Methoxypyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine Scaffold and a Robust Screening Strategy

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and other interactions make it a valuable component in designing molecules that modulate biological targets with high affinity and specificity.[2] The (4-Methoxypyridin-2-yl)methanamine structural class, in particular, offers a versatile backbone for creating diverse chemical libraries aimed at various therapeutic targets, such as protein kinases, which are frequently implicated in diseases like cancer.[3]

The successful progression of any potential drug candidate from this class hinges on a rigorous and reproducible method for quantifying its biological activity. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce an enzyme's activity by 50%.[4] A lower IC50 value indicates a more potent compound.[5]

This application note provides a comprehensive, self-validating framework for conducting in vitro enzyme inhibition assays with (4-Methoxypyridin-2-yl)methanamine dihydrochloride derivatives. We will use a representative protein kinase as a model enzyme system to detail the principles, protocols, and data analysis pipelines necessary for generating high-quality, decision-driving data for drug discovery programs. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific enzyme of interest.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The activity of the enzyme is monitored by detecting either the depletion of a substrate or the formation of a product over time.[6] For many kinases, a common method is to quantify the amount of ATP remaining after the phosphorylation reaction has occurred. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level, which can be detected using a luciferase-based system to generate a luminescent signal.

The relationship between inhibitor concentration and enzyme activity is used to generate a dose-response curve, from which the IC50 value is derived.[7]

G cluster_0 Standard Enzymatic Reaction cluster_1 Inhibited Reaction Enzyme Enzyme (Kinase) Product Products (Phospho-protein + ADP) Enzyme->Product Catalysis Substrate Substrates (Protein + ATP) Substrate->Enzyme Inhibitor Inhibitor ((4-Methoxypyridin-2-yl)methanamine derivative) Inactive_Complex Inactive E-I Complex Inhibitor->Inactive_Complex Substrate2 Substrates Inactive_Complex->Substrate2 Binding Blocked Enzyme2 Enzyme (Kinase) Enzyme2->Inactive_Complex

Caption: General principle of competitive enzyme inhibition.

Pre-Assay Validation: The Foundation of Trustworthy Data

Before screening a library of compounds, the assay itself must be rigorously validated. This is not merely a preliminary step but a prerequisite for generating meaningful data. The goal is to establish assay conditions that are sensitive, robust, and reproducible.

Causality: Why Characterize the Enzyme First?

An inhibitor's apparent potency can be highly dependent on the assay conditions.[4] Specifically, the concentration of the substrate relative to its Michaelis-Menten constant (Km) is critical. The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is a measure of the enzyme's affinity for the substrate.[8][9]

  • For Competitive Inhibitors: These compounds compete with the substrate for the enzyme's active site. Running the assay at a high substrate concentration (e.g., >10x Km) can overcome the inhibitor's effect, leading to an artificially high IC50 and potentially causing a potent compound to be missed.

  • Optimal Condition: To ensure sensitive detection of various inhibitor types, especially competitive ones, the substrate concentration should be set at or near its Km value.[10]

Protocol: Determination of Substrate Km
  • Prepare Reagents: Prepare serial dilutions of the substrate (e.g., the specific peptide for the kinase and ATP).

  • Enzyme Titration: First, determine an enzyme concentration that results in a linear reaction rate for a set period (e.g., 60 minutes) where less than 20% of the substrate is consumed. This ensures you are measuring the initial velocity.[11][12]

  • Kinetic Assay: In a 96-well plate, set up reactions with the fixed, optimal enzyme concentration and a wide range of substrate concentrations (typically 8-12 concentrations spanning from 0.2x to 5x the expected Km).[10]

  • Measure Reaction Rate: Incubate at the optimal temperature (e.g., 37°C) and measure the rate of product formation or substrate consumption.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Km and Vmax.[9]

Detailed Protocol: IC50 Determination for Kinase Inhibition

This protocol provides a general framework using a luminescence-based ATP detection assay (e.g., ADP-Glo™). It must be optimized for the specific kinase being investigated.

Materials and Reagents
  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Cofactor/Substrate: Adenosine triphosphate (ATP), high purity.

  • Test Compounds: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum kinase inhibition).

  • Assay Buffer: Buffer optimized for the kinase (e.g., HEPES buffer with MgCl₂, DTT, and BSA). The choice and concentration of the buffer system are critical for enzyme stability and activity.[13]

  • Detection Reagent: Commercial luminescence-based ATP detection kit.

  • Hardware: 96- or 384-well solid white plates (for luminescence), calibrated pipettes, and a luminescence-capable plate reader.

Experimental Workflow

G prep 1. Reagent Preparation - Dilute Enzyme, Substrate, ATP - Prepare serial dilutions of Inhibitors in DMSO plate 2. Assay Plating (96-Well) - Add 1 µL of Inhibitor/DMSO to wells prep->plate enzyme_add 3. Enzyme Addition - Add 25 µL of Enzyme solution to all wells except 'No Enzyme' control plate->enzyme_add preinc 4. Pre-incubation - Mix and incubate for 15-30 min at RT - Allows inhibitor to bind to the enzyme enzyme_add->preinc init 5. Reaction Initiation - Add 25 µL of Substrate/ATP mix - ATP at determined Km concentration preinc->init react 6. Enzymatic Reaction - Incubate for 60 min at 37°C init->react detect1 7. Signal Development (Step 1) - Add 25 µL of ADP-Glo™ Reagent - Incubate 40 min at RT react->detect1 detect2 8. Signal Development (Step 2) - Add 50 µL of Kinase Detection Reagent - Incubate 30 min at RT detect1->detect2 read 9. Data Acquisition - Read Luminescence on plate reader detect2->read analyze 10. Data Analysis - Normalize data - Fit dose-response curve - Calculate IC50 read->analyze

Caption: Step-by-step workflow for the kinase inhibition assay.

Step-by-Step Methodology
  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of each (4-Methoxypyridin-2-yl)methanamine derivative in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL or 1 µL) of each concentration to the appropriate wells of a 96-well assay plate. This will result in a final assay DMSO concentration of ≤1%.[14]

  • Assay Controls Setup:

    • 100% Activity Control (Positive Control): Wells containing enzyme and substrate, but only DMSO vehicle (no inhibitor).

    • 0% Activity Control (Negative Control): Wells containing substrate, DMSO vehicle, but no enzyme.

  • Enzyme Addition: Add the kinase, diluted in assay buffer to its optimal concentration, to all wells except the "0% Activity" controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Reaction Initiation: Add the substrate mix containing both the peptide and ATP (at its pre-determined Km concentration) to all wells to start the reaction.[11]

  • Enzymatic Reaction: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed time (e.g., 60 minutes) within the established linear range of the reaction.

  • Signal Generation: Stop the enzymatic reaction and generate the luminescent signal by adding the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis and Interpretation

Accurate data analysis is as critical as the wet lab protocol. The goal is to transform raw luminescence units into a reliable IC50 value.

Data Normalization and Curve Fitting
  • Normalization: The raw data must be normalized to Percent Inhibition.[7]

    • The average signal from the "0% Activity" wells represents 100% inhibition.

    • The average signal from the "100% Activity" wells represents 0% inhibition.

    • Calculate % Inhibition for each test well using the formula: % Inhibition = 100 * (Signal_100%_Activity - Signal_Test_Well) / (Signal_100%_Activity - Signal_0%_Activity)

  • Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression model to fit the data. The four-parameter logistic equation is standard for this purpose.[5][15] This analysis will yield the IC50 value, which is the concentration of the inhibitor that produces a 50% response.

G raw Raw Data (Luminescence Units) controls Define Controls - 0% Activity (No Enzyme) - 100% Activity (No Inhibitor) raw->controls norm Normalize Data Calculate % Inhibition for each concentration controls->norm plot Plot Dose-Response Curve % Inhibition vs. log[Inhibitor] norm->plot fit Non-Linear Regression (Four-Parameter Logistic Fit) plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Data analysis pipeline from raw signal to IC50.

Sample Data Presentation
DerivativeIC50 (µM)Hill Slope
4MPM-0010.151.10.992
4MPM-0021.200.90.987
4MPM-003> 50N/AN/A
Staurosporine0.0081.20.995

Advanced Protocol: Preliminary Mechanism of Action (MOA)

Once potent inhibitors are identified, understanding their mechanism of action (MOA) is a critical next step in drug development.[12] A simple experiment can provide strong evidence for the binding modality.

  • Principle: The IC50 of a competitive inhibitor will increase as the substrate concentration increases. In contrast, the IC50 of a non-competitive inhibitor will remain largely unchanged.[12]

  • Protocol Outline:

    • Select a potent hit compound from the primary screen.

    • Perform the full IC50 determination assay as described in Section 4.0.

    • Repeat the entire assay at two additional ATP concentrations: one lower (e.g., 0.5x Km) and one significantly higher (e.g., 10x Km).[12]

    • Analysis: Compare the three resulting IC50 values. A significant rightward shift (higher IC50) at higher ATP concentrations strongly suggests a competitive mechanism of action with respect to ATP.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common challenges.[13][16]

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- "Edge effects" in the microplate.- Use calibrated pipettes; prepare master mixes.[16]- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outermost wells of the plate or fill them with buffer.
No or Weak Inhibition Signal - Compound is inactive or has poor solubility.- Degraded enzyme or substrate.- Incorrect assay conditions (e.g., wrong substrate concentration).- Check compound purity and solubility in assay buffer.- Use fresh aliquots of enzyme and reagents; verify storage conditions.[13]- Re-verify the Km of the substrate and ensure the assay is run at the correct concentration.
Inconsistent Results Between Experiments - Reagents prepared differently.- Variation in incubation times or temperatures.- Different lots of enzyme or reagents.- Follow a strict Standard Operating Procedure (SOP).[17]- Use timers and calibrated incubators.- Qualify new lots of reagents before use in screening.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • BenchChem. (2025). Technical Support Center: Minimizing Enzyme Instability in In Vitro Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Scientist Live. (2022). Enzyme Kinetics Considerations.
  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?.
  • Wikipedia. (n.d.). IC50.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • NCBI Bookshelf. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
  • Biology LibreTexts. (2025). Enzyme Inhibition.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?.
  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

Sources

Application Notes and Protocols for (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative frequently employed as a key building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the synthesis of novel compounds targeting a range of biological pathways. As a dihydrochloride salt, the compound offers advantages in terms of stability and ease of handling compared to its freebase form. However, its utility is contingent upon a thorough understanding of its specific physicochemical properties, particularly its hygroscopic and photosensitive nature.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of this compound. The protocols herein are designed to ensure experimental reproducibility, maintain compound integrity, and uphold the highest standards of laboratory safety.

Section 1: Compound Profile and Hazard Assessment

A precise understanding of the compound's properties is the foundation of safe and effective handling. The dihydrochloride salt form enhances stability but also introduces specific sensitivities that must be managed.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1344046-06-5[1][2]
Molecular Formula C₇H₁₂Cl₂N₂O[3]
Molecular Weight 211.09 g/mol [3]
Appearance Solid (Typical for amine HCl salts)General Knowledge
Key Sensitivities Hygroscopic, Air and Light Sensitive
Hazard Identification and Safety Precautions

While specific GHS classifications for the dihydrochloride salt are not universally listed, the parent amine and related compounds are classified with hazards that should be assumed to apply.[4] Always consult the most recent Safety Data Sheet (SDS) from your supplier.[5]

Hazard ClassGHS Hazard StatementRecommended Precautionary Action
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation (H319)Wear eye and face protection (safety goggles, face shield).[4][6]
Acute Toxicity May be harmful if swallowed or inhaled.Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood.[5][7]

Section 2: Core Principles of Handling

The primary challenges in handling this compound stem from its dual sensitivity to moisture and light. These sensitivities are not mere inconveniences; they can lead to sample degradation, altered reactivity, and non-reproducible experimental results.

  • Hygroscopicity: As a hydrochloride salt, the compound readily absorbs atmospheric moisture.[8] This can lead to the formation of a sticky or gummy solid, making accurate weighing difficult. More critically, absorbed water can hydrolyze the compound or participate in side reactions, compromising sample purity.

  • Photosensitivity: Aromatic amines and pyridine derivatives can be susceptible to photodegradation.[9][10] Exposure to light, particularly UV and short-wavelength visible light, can provide the energy to initiate decomposition pathways, leading to discoloration and the formation of impurities.[9]

  • Atmospheric Sensitivity: Beyond moisture, prolonged exposure to air can lead to oxidation. Handling under an inert atmosphere is a critical step to prevent this form of degradation.

Section 3: Storage Protocols

Proper storage is the most critical factor in preserving the long-term viability of this compound.

Long-Term Storage (Unopened Container)

Upon receipt, the manufacturer's sealed container should be immediately transferred to a designated storage location that meets the following criteria:

  • Temperature: Store in a cool, refrigerated environment.[5]

  • Atmosphere: The storage area should be dry.

  • Light: The location should be dark.

Short-Term Storage (Opened / In-Use Container)

Once the primary seal is broken, the risk of degradation increases significantly. The following protocol must be followed:

  • Inert Atmosphere Backfill: Before re-sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces air and moisture.[11]

  • Secure Sealing: Ensure the container cap is tightly closed to prevent atmospheric exchange.[8]

  • Secondary Containment: Place the primary container inside a larger, sealed secondary container (e.g., a desiccator cabinet or a sealed bag).

  • Desiccant: The secondary container must contain an active desiccant (e.g., silica gel, Drierite) to capture any incidental moisture.[8]

  • Light Protection: Store the entire assembly in a dark, refrigerated location.

ConditionSpecificationRationale
Temperature Refrigerated (2-8 °C recommended)Minimizes thermal degradation and slows hygroscopic action.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and displaces moisture.
Humidity Dry / DesiccatedPrevents water absorption and subsequent hydrolysis or handling issues.[8]
Light Dark (Amber vials or opaque container)Prevents photodegradation.[9][12]
Location Store in a locked, well-ventilated area.Ensures security and safety.[5][13]

Section 4: Experimental Handling Protocols

Adherence to strict protocols during experimental use is essential for obtaining reliable and reproducible data.

Protocol for Weighing the Compound

The hygroscopic nature of this solid requires a careful and swift weighing procedure.

Method A: Controlled Atmosphere (Recommended)

  • Preparation: Transfer all necessary equipment (spatulas, weigh boats, vials) into a glove box with a dry, inert atmosphere.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Weighing: Tare the receiving vessel on the analytical balance. Dispense the desired amount of the solid and record the mass.

  • Sealing: Tightly seal the receiving vessel and the stock container before removing them from the glove box.

Method B: Standard Laboratory Bench (Requires high efficiency)

  • Preparation: Ready all equipment in a fume hood. Minimize the time the stock container will be open.

  • Equilibration: Allow the sealed container to warm to room temperature before opening.

  • Weighing: Tare the receiving vessel. Open the stock container, quickly dispense a slightly larger amount of solid than required into the vessel, and immediately re-seal the stock container.

  • Transfer: The weighed solid should be used immediately in the next experimental step. Do not leave it exposed to the open air.

Protocol for Solution Preparation
  • Solvent Selection: As a dihydrochloride salt, the compound is expected to have good solubility in polar solvents like water, methanol, or DMSO. Verify solubility for your specific application.

  • Vessel Preparation: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[12]

  • Dissolution: Add the chosen solvent to the vial containing the pre-weighed solid.

  • Mixing: Cap the vial and mix using a vortex or sonicator until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • pH Consideration: Be aware that dissolving the dihydrochloride salt in an unbuffered aqueous solution will result in an acidic pH. If the final application is pH-sensitive, use an appropriate buffer system.

  • Storage of Solutions: If stock solutions are to be stored, they should be kept in tightly sealed, light-protected containers at -20°C or -80°C.[14] Storage for one month at -20°C or six months at -80°C is a general guideline, but stability should be verified for your specific solvent and concentration.[14]

Section 5: Safety and Emergency Procedures

A proactive approach to safety is mandatory.

Mandatory Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE for handling this compound.

PPE_Hierarchy cluster_ppe Required PPE for Handling lab_coat Flame-Resistant Lab Coat gloves Nitrile Gloves goggles Chemical Safety Goggles face_shield Face Shield (during high-risk operations)

Caption: Essential PPE for safe handling.

Emergency Workflow

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency_Workflow cluster_actions Immediate Response Actions start Exposure Event skin Skin Contact 1. Remove contaminated clothing 2. Wash area with soap & water for 15 min start->skin eyes Eye Contact 1. Immediately flush with eyewash station for 15 min 2. Hold eyelids open start->eyes inhalation Inhalation 1. Move to fresh air 2. Keep comfortable for breathing start->inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical

Caption: Emergency response for accidental exposure.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if the material is dusty. Cover the spill with an inert absorbent material. Collect and place in a suitable, sealed container for disposal.[14]

  • Fire: Use CO₂, dry chemical powder, or appropriate foam for extinguishing.[5]

Section 6: Waste Disposal

Dispose of unused material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][11] Do not allow the product to enter drains.

References

  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sciencemadness.org. (2021). Forming oxalate salts of amines.
  • Reddit. (2018). Ways of crashing out amines.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • PubChemLite. (n.d.). (4-methoxypyridin-2-yl)methanamine.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.

Sources

Application Notes and Protocols for (4-Methoxypyridin-2-yl)methanamine dihydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyridine-Based Linker for Modern Drug Discovery

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount, dictating the conditions for both synthesis and final cleavage of the target molecules. The quest for novel linkers with unique cleavage properties is driven by the need for orthogonality and the synthesis of increasingly complex and sensitive compounds.[1][2] Herein, we introduce (4-Methoxypyridin-2-yl)methanamine dihydrochloride as a versatile and acid-labile linker, poised to facilitate the generation of small molecule libraries for drug discovery and other applications in life sciences.

The structure of (4-Methoxypyridin-2-yl)methanamine presents a unique combination of a primary amine for attachment to a solid support and a methoxypyridine core that imparts specific acid sensitivity for cleavage. The methoxy group, in particular, can serve as a masked pyridone, offering a potential avenue for modification or specific cleavage conditions.[3] This application note provides a comprehensive guide to the use of this novel linker, from its immobilization on a solid support to the synthesis and subsequent cleavage of a representative small molecule.

Core Principles and Advantages

The utility of (4-Methoxypyridin-2-yl)methanamine as a linker in SPOS is underpinned by several key features:

  • Acid-Labile Cleavage: The pyridine ring, particularly with the electron-donating methoxy group, is susceptible to protonation, facilitating the cleavage of the bond linking the synthesized molecule to the support under acidic conditions. This allows for the release of the target compound with a C-terminal primary amide.

  • Orthogonality: The cleavage conditions are designed to be orthogonal to many common protecting groups used in organic synthesis, allowing for the synthesis of complex molecules with multiple functional groups.

  • Versatility in Library Synthesis: The pyridine core can be further functionalized, and the primary amine allows for the attachment of a wide range of building blocks, making it an ideal tool for combinatorial chemistry and the generation of diverse small molecule libraries.[4][5][6][7][8]

  • Potential for Milder Cleavage: The structural similarity to picolinic amides suggests that reductive cleavage methods could be explored as a milder alternative to strong acids, potentially preserving sensitive functional groups in the synthesized molecules.[9]

Experimental Protocols

Protocol 1: Immobilization of the Linker on Carboxylic Acid-Functionalized Resin

This protocol describes the attachment of this compound to a commercially available carboxylic acid-functionalized resin, such as Merrifield resin.

Materials:

  • This compound

  • Merrifield resin (or other carboxylic acid-functionalized resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Linker Activation: In a separate flask, dissolve this compound (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF. Add DIC (2 eq.) and stir for 20 minutes at room temperature to pre-activate the linker.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents.

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin as described in step 4. The resin is now functionalized with the (4-Methoxypyridin-2-yl)methanamine linker and ready for the attachment of the first building block.

Table 1: Reagents for Linker Immobilization

ReagentMolar Equiv. (relative to resin capacity)Purpose
Merrifield Resin1Solid Support
This compound2Linker
DIC2Coupling Agent
HOBt2Coupling Additive
DIPEA4Base
Acetic Anhydride10 (for capping)Capping Agent

Diagram 1: Linker Immobilization Workflow

G cluster_0 Resin Preparation cluster_1 Linker Activation cluster_2 Coupling & Post-Processing Swell Resin Swell Resin Couple to Resin Couple to Resin (4 hours) Swell Resin->Couple to Resin Dissolve Linker & Reagents Dissolve Linker & Reagents Add DIC Add DIC Dissolve Linker & Reagents->Add DIC Pre-activation Pre-activation Add DIC->Pre-activation 20 min Pre-activation->Couple to Resin Wash Resin_1 Wash Resin (DMF, DCM) Couple to Resin->Wash Resin_1 Cap Resin Cap Resin (Optional) Wash Resin_1->Cap Resin Wash Resin_2 Final Wash Cap Resin->Wash Resin_2 Ready for Synthesis Ready for Synthesis Wash Resin_2->Ready for Synthesis

Caption: Workflow for the immobilization of the linker onto a solid support.

Protocol 2: Solid-Phase Synthesis of a Model N-Acylated Amine

This protocol details the synthesis of a simple N-acylated amine on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the primary amine of the linker.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate flask, dissolve the Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.

  • Repeat for Chain Elongation (if applicable): Steps 1-5 can be repeated with different amino acids or other building blocks to elongate the molecule.

Diagram 2: Solid-Phase Synthesis Cycle

G Start Start Fmoc_Deprotection Fmoc Deprotection 20% Piperidine in DMF Start->Fmoc_Deprotection Wash_1 Wash DMF Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling Fmoc-AA-OH, HATU, DIPEA Wash_1->Coupling Wash_2 Wash DMF, DCM Coupling->Wash_2 Wash_2->Fmoc_Deprotection Next Cycle End End Wash_2->End Final Cycle

Caption: A typical cycle for solid-phase synthesis using Fmoc chemistry.

Protocol 3: Cleavage of the Synthesized Molecule from the Resin

This protocol outlines the acid-labile cleavage of the final product from the solid support.

Materials:

  • Peptide-on-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Diethyl ether (cold)

Cleavage Cocktail:

A standard cleavage cocktail for acid-labile linkers is a mixture of TFA, a scavenger such as TIS, and water. The exact composition can be optimized, but a common starting point is:

  • 95% TFA

  • 2.5% TIS

  • 2.5% Water

Procedure:

  • Resin Preparation: Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the dry resin in a fume hood. Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • TFA Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude product.

  • Isolation: Centrifuge the mixture and decant the ether. Wash the precipitate with cold ether and dry under vacuum.

  • Purification: The crude product can be purified by standard techniques such as HPLC.

Table 2: Cleavage Conditions

ReagentPercentage in CocktailPurpose
TFA95%Cleavage Agent
TIS2.5%Scavenger (for cationic species)
Water2.5%Scavenger

Diagram 3: Cleavage and Product Isolation

G Start Dry Peptide-on-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) 2-3 hours Start->Cleavage Filter Filter to Collect Product Cleavage->Filter Concentrate Remove TFA (Reduced Pressure) Filter->Concentrate Precipitate Precipitate with Cold Ether Concentrate->Precipitate Isolate Centrifuge and Dry Precipitate->Isolate Purify Purify by HPLC Isolate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Step-by-step workflow for the cleavage and isolation of the final product.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: If the Kaiser test is positive (blue beads) after the coupling step, repeat the coupling reaction with fresh reagents. Incomplete coupling can be due to steric hindrance or aggregation of the growing chain.

  • Low Cleavage Yield: If the cleavage yield is low, the cleavage time can be extended. Alternatively, a stronger acid concentration or a different scavenger combination can be tested. The methoxy group on the pyridine ring is expected to enhance acid lability compared to a simple benzylamine linker.

  • Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent side reactions caused by reactive cationic species generated during cleavage.[1] The choice of scavenger should be tailored to the specific functional groups present in the synthesized molecule.

  • Alternative Cleavage Strategy: For highly sensitive molecules, a reductive cleavage approach could be developed. Based on the literature for picolinic amides, conditions such as zinc in aqueous HCl could be explored for the cleavage of the amide bond formed with the linker.[9] This would represent a milder alternative to TFA.

Conclusion

This compound is a promising new linker for solid-phase organic synthesis. Its unique pyridine-based structure offers the potential for acid-labile cleavage under conditions that can be tuned for orthogonality with a wide range of protecting groups. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the use of this versatile linker in their own synthesis of small molecule libraries and other complex organic molecules. Further optimization of the cleavage conditions and exploration of alternative cleavage strategies will undoubtedly expand the utility of this valuable new tool in the field of drug discovery and beyond.

References

  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Al-Warhi, T., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6649. [Link]
  • Douglas, C. J., & Dudley, G. B. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic letters, 11(2), 405–408. [Link]
  • García-Ramos, Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(2), 269-273. [Link]
  • Krier, M., et al. (2005). Design of small-sized libraries by combinatorial assembly of linkers and functional groups to a given scaffold: application to the structure-based optimization of a phosphodiesterase 4 inhibitor. Journal of medicinal chemistry, 48(11), 3816–3822. [Link]
  • Liu, J., & Wong, C. H. (2002). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. Tetrahedron Letters, 43(22), 4037-4039. [Link]
  • Liu, R., Li, X., & Lam, K. S. (2017). Combinatorial chemistry in drug discovery. Current opinion in chemical biology, 38, 117–126. [Link]
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Waldmann, H., et al. (2000). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Angewandte Chemie International Edition, 39(12), 2209-2212. [Link]
  • West, T. H., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(30), 3333-3335. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to navigate potential challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment, offering explanations and actionable solutions.

Question 1: I'm observing a significant byproduct with a mass corresponding to the loss of a methyl group in my final product analysis. What is happening and how can I prevent it?

Answer:

This is a classic case of demethylation of the 4-methoxy group on the pyridine ring, leading to the formation of (4-Hydroxypyridin-2-yl)methanamine. This side reaction is particularly common under harsh reaction conditions.

Causality: The methoxy group on the electron-deficient pyridine ring is susceptible to nucleophilic attack, especially by strong reducing agents or under acidic conditions that can protonate the ether oxygen, making it a better leaving group. Certain reducing agents, like L-selectride, are known to chemoselectively demethylate methoxypyridines.[1][2][3] Similarly, strong acids like HBr or BBr3, sometimes used in workups, can readily cleave the methyl ether.

Preventative Measures & Protocol Adjustments:

  • Choice of Reducing Agent: If you are reducing a nitrile or an amide, opt for milder reducing agents that are less likely to cause demethylation.

    • Recommended: Catalytic hydrogenation (e.g., H₂, Pd/C) or sodium borohydride in the presence of a nickel or cobalt salt. These conditions are generally less harsh than using complex hydrides like L-selectride.

    • Avoid: Lithium aluminum hydride (LiAlH₄) if possible, as its high reactivity can lead to demethylation. If its use is necessary, employ low temperatures (-78 °C to 0 °C) and carefully control the reaction time.

  • Control of pH: During workup and purification, avoid strongly acidic conditions. If an acidic workup is required to remove basic impurities, use a milder acid like citric acid or carefully add dilute HCl at low temperatures.

  • Reaction Temperature: Maintain the lowest effective temperature during the reduction step. For exothermic reactions, ensure efficient cooling to prevent temperature spikes that can promote demethylation.

Troubleshooting Workflow for Demethylation:

Demethylation_Troubleshooting start Demethylation Observed? reagent Review Reducing Agent & Acid Choice start->reagent Yes temp Lower Reaction Temperature reagent->temp workup Modify Workup Procedure (Avoid Strong Acids) temp->workup solution Problem Resolved workup->solution

Caption: Troubleshooting demethylation byproducts.

Question 2: My yield of (4-Methoxypyridin-2-yl)methanamine is consistently low after reducing 4-methoxy-2-cyanopyridine. What are the likely side reactions?

Answer:

Low yields in the reduction of 4-methoxy-2-cyanopyridine often point to incomplete reaction or the formation of secondary amine byproducts.

Causality: The reduction of a nitrile to a primary amine proceeds through an intermediate imine. This imine can be hydrolyzed back to an aldehyde if water is present, or it can react with the desired primary amine product to form a secondary amine dimer.

Potential Side Reactions and Byproducts:

Byproduct NameFormation MechanismHow to Identify
Bis((4-methoxypyridin-2-yl)methyl)amine The intermediate imine reacts with the product, (4-methoxypyridin-2-yl)methanamine.A peak in the mass spectrum corresponding to a mass of approximately twice the desired product minus the mass of ammonia.
4-Methoxy-2-pyridinecarboxaldehyde Hydrolysis of the intermediate imine during the reaction or workup.A peak in the NMR spectrum corresponding to an aldehyde proton (around 9-10 ppm).
Starting Material Incomplete reduction.Presence of the starting material's characteristic peaks in NMR and LC-MS.

Experimental Protocols to Improve Yield:

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize imine hydrolysis.

  • Ammonia Addition: When performing catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary amines by shifting the equilibrium away from the dimerization reaction. A common method is to use a solution of ammonia in methanol as the solvent.

  • Catalyst and Hydrogen Pressure: For catalytic hydrogenation, ensure the catalyst is active and use an appropriate hydrogen pressure (typically 50-100 psi) to drive the reaction to completion.

  • Electrochemical Reduction: As an alternative, electrochemical reduction in an acidic medium can be a high-yield method for converting cyanopyridines to the corresponding amines.[4]

Reaction Pathway and Byproduct Formation:

Nitrile_Reduction cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Methoxy-2-cyanopyridine B Intermediate Imine A->B Reduction (e.g., H2, Pd/C) C (4-Methoxypyridin-2-yl)methanamine (Desired Product) B->C Further Reduction D 4-Methoxy-2-pyridinecarboxaldehyde B->D Hydrolysis (H2O) E Bis((4-methoxypyridin-2-yl)methyl)amine B->E + Product (C)

Caption: Reduction of 4-methoxy-2-cyanopyridine and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, this compound?

A1: The dihydrochloride salt is typically a crystalline solid, making crystallization an excellent purification method. A common procedure involves dissolving the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol, followed by the slow addition of a solution of HCl in the same solvent or ethereal HCl. The dihydrochloride salt will precipitate out and can be collected by filtration. Washing the precipitate with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.[5]

Q2: Can I use sodium borohydride to reduce 4-methoxy-2-picolinamide?

A2: Sodium borohydride alone is generally not strong enough to reduce an amide. However, its reactivity can be enhanced by the addition of additives. For instance, NaBH₄ in the presence of iodine or a Lewis acid like BF₃·OEt₂ can effectively reduce amides. Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (B₂H₆·THF) would be more suitable, though care must be taken to avoid demethylation as discussed in the troubleshooting guide.

Q3: My reaction starting from 2-chloromethyl-4-methoxypyridine and ammonia is giving multiple products. What could they be?

A3: Besides the desired primary amine, the reaction of an alkyl halide with ammonia can lead to over-alkylation, forming the secondary and tertiary amines (bis- and tris-((4-methoxypyridin-2-yl)methyl)amine). To favor the formation of the primary amine, a large excess of ammonia should be used.[6] Running the reaction in a sealed vessel at elevated temperatures with a solution of ammonia in methanol is a common procedure to achieve good selectivity for the primary amine.

Q4: How can I confirm the formation of the dihydrochloride salt?

A4: There are several ways to confirm the formation of the dihydrochloride salt:

  • NMR Spectroscopy: In ¹H NMR, the protons on the carbon adjacent to the ammonium group will typically show a downfield shift compared to the free base. You should also observe a broad peak for the ammonium protons.

  • Elemental Analysis: This will provide the percentage of C, H, N, and Cl in your sample, which can be compared to the theoretical values for the dihydrochloride salt.

  • Titration: You can perform an acid-base titration to determine the molar equivalents of HCl per mole of your compound.

  • Melting Point: The melting point of the salt will be significantly different and generally sharper than that of the free base.

References

  • Makino, K., Hasegawa, Y., Inoue, T., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • Makino, K., Hasegawa, Y., Inoue, T., et al. (2004). Chemoselective Demethylation of Methoxypyridine. ResearchGate.
  • Google Patents. (n.d.). Electrochemical reductions of cyanopyridine bases.
  • Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: Optimizing (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. The information provided herein is a synthesis of established chemical principles and practical field experience.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific challenges you may encounter during the synthesis of (4--methoxypyridin-2-yl)methanamine dihydrochloride, presented in a question-and-answer format.

Issue 1: Low Overall Yield of (4-Methoxypyridin-2-yl)methanamine

Question: My final yield of (4-Methoxypyridin-2-yl)methanamine is consistently low. What are the most likely causes and how can I address them?

Answer: Low overall yield in this synthesis typically stems from one of three areas: incomplete reduction of the nitrile precursor, side reactions competing with the desired transformation, or inefficient product isolation. Let's break down each of these.

A. Incomplete Reduction of 2-Cyano-4-methoxypyridine

The catalytic hydrogenation of 2-cyano-4-methoxypyridine is a critical step. Incomplete conversion is a frequent culprit for diminished yields.

  • Catalyst Activity and Loading: The choice and condition of your catalyst are paramount. For the reduction of cyanopyridines, palladium on carbon (Pd/C) is a common choice.[1] Ensure your catalyst is fresh and has not been deactivated by exposure to air or contaminants. Insufficient catalyst loading can also lead to sluggish or incomplete reactions. It is advisable to start with a catalyst loading of 5-10 mol% and optimize from there.

  • Hydrogen Pressure and Temperature: These two parameters are intrinsically linked and crucial for driving the reaction to completion. Insufficient hydrogen pressure will slow down the rate of reduction. While atmospheric pressure can be used, moderate pressures (1-4 atmospheres) are often employed to enhance the reaction rate.[1] Temperature also plays a key role; however, excessive temperatures can promote side reactions. A starting point of 0-60°C is recommended for similar reactions.[1]

  • Solvent Selection: The solvent must be capable of dissolving the starting material and be compatible with the catalytic hydrogenation. Methanol or ethanol are common choices. The presence of ammonia in the solvent is often beneficial as it can help to suppress the formation of secondary amine byproducts.

B. Competing Side Reactions

The pyridine ring, especially when substituted, can be susceptible to various side reactions.[2][3]

  • Dehalogenation: If your synthesis involves halogenated pyridine precursors, reductive dehalogenation can be a significant side reaction.[1] This is particularly problematic when using catalysts like Pd/C. To mitigate this, consider the use of a catalyst inhibitor such as an alkali metal bromide or iodide.[1]

  • Formation of Secondary Amines: During the reduction of the nitrile, the initially formed primary amine can react with the intermediate imine to form a secondary amine byproduct. As mentioned, performing the reaction in an ammoniacal solution can help to minimize this.

C. Inefficient Product Isolation and Purification

The desired product is a dihydrochloride salt, and its isolation requires careful control of pH and solvent conditions.

  • Salt Formation: The conversion of the free amine to its dihydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. It is crucial to use at least two equivalents of HCl to ensure the formation of the dihydrochloride salt. The choice of solvent for this step is important; a solvent in which the salt is poorly soluble will facilitate its precipitation. Ethers or isopropanol are often used for this purpose.[4]

  • Purification: If impurities are present, purification by recrystallization is often necessary. The choice of solvent system for recrystallization is critical and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is soluble at elevated temperatures (e.g., methanol or ethanol) and then add a solvent in which it is poorly soluble (e.g., ether or ethyl acetate) to induce crystallization upon cooling.[4]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities by NMR/LC-MS. What are the common impurities and how can I prevent their formation?

Answer: Impurity profiles can provide valuable clues about what is going wrong in your reaction.

  • Unreacted Starting Material: The presence of 2-cyano-4-methoxypyridine indicates incomplete reduction. Refer to the troubleshooting steps for incomplete reduction above.

  • Secondary Amine Byproduct: As discussed, this arises from the reaction of the product amine with the reaction intermediate. The use of an ammonia-saturated solvent during the reduction is a standard method to suppress this.

  • Over-reduction Products: While less common for the methoxy group under typical nitrile reduction conditions, aggressive hydrogenation conditions (high pressure, high temperature, prolonged reaction times) could potentially lead to the reduction of the pyridine ring itself. Careful monitoring of the reaction progress by TLC or LC-MS is advised.

Experimental Protocol: Catalytic Reduction of 2-Cyano-4-methoxypyridine

This protocol provides a general framework. Optimization of specific parameters may be required.

  • Reaction Setup: To a solution of 2-cyano-4-methoxypyridine (1.0 eq) in methanol saturated with ammonia, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: The reaction mixture is subjected to hydrogenation (1-4 atm of H₂) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude (4-Methoxypyridin-2-yl)methanamine.

  • Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and cooled in an ice bath. A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the precipitation is complete.

  • Isolation: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.

Visualizing the Process
Reaction Pathway

Reaction_Pathway 2-Cyano-4-methoxypyridine 2-Cyano-4-methoxypyridine Intermediate Imine Intermediate Imine 2-Cyano-4-methoxypyridine->Intermediate Imine H2, Pd/C (4-Methoxypyridin-2-yl)methanamine (4-Methoxypyridin-2-yl)methanamine Intermediate Imine->(4-Methoxypyridin-2-yl)methanamine H2, Pd/C This compound This compound (4-Methoxypyridin-2-yl)methanamine->this compound 2 HCl

Caption: Synthetic route to the target compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Isolation_Issues Inefficient Isolation? Low_Yield->Isolation_Issues Optimize_Catalyst Increase Catalyst Loading Use Fresh Catalyst Incomplete_Reaction->Optimize_Catalyst Yes Optimize_Conditions Increase H2 Pressure Optimize Temperature Incomplete_Reaction->Optimize_Conditions Yes Check_Solvent Use Anhydrous Solvent Consider NH3 Additive Incomplete_Reaction->Check_Solvent Yes Side_Reactions->Check_Solvent Yes (Secondary Amine) Use_Inhibitor Add Catalyst Inhibitor (e.g., KBr) Side_Reactions->Use_Inhibitor Yes (Dehalogenation) Optimize_Salt_Formation Ensure >2 eq. HCl Optimize Precipitation Solvent Isolation_Issues->Optimize_Salt_Formation Yes Purify_Product Recrystallize Product Isolation_Issues->Purify_Product Yes

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in this reaction?

A1: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. In the context of the synthesis of (4-Methoxypyridin-2-yl)methanamine, it primarily serves as a key structural feature of the target molecule. Its presence can make the pyridine ring more susceptible to electrophilic attack, though this is not the primary transformation in the reductive amination of the nitrile.[5]

Q2: Can I use other reducing agents besides catalytic hydrogenation?

A2: Yes, other reducing agents can be used for the reduction of nitriles, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). However, these reagents are often less selective and can be more difficult to handle on a large scale compared to catalytic hydrogenation. For instance, LiAlH₄ can potentially reduce other functional groups present in the molecule.

Q3: How do I confirm the formation of the dihydrochloride salt?

A3: The formation of the dihydrochloride salt can be confirmed by several analytical techniques. Titration with a standardized base can determine the number of acidic protons per molecule. Elemental analysis can confirm the presence of two chloride atoms. Finally, ¹H NMR spectroscopy can often show a downfield shift of the amine and pyridine protons upon protonation.

Q4: My dihydrochloride salt is hygroscopic. How should I handle and store it?

A4: Amine salts, including hydrochloride salts, can be hygroscopic. It is important to handle the material in a dry environment, such as a glove box or under a stream of dry nitrogen. For storage, keep the compound in a tightly sealed container with a desiccant.

Quantitative Data Summary
ParameterRecommended RangeRationale
Catalyst Loading (Pd/C) 5 - 10 mol%Balances reaction rate with cost and ease of removal.
Hydrogen Pressure 1 - 4 atmSufficient to drive the reaction without requiring specialized high-pressure equipment.[1]
Temperature 0 - 60 °CPromotes the reaction while minimizing potential side reactions.[1]
HCl for Salt Formation > 2.0 equivalentsEnsures complete formation of the dihydrochloride salt.

References

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines.
  • ChemicalBook. * (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis*.
  • Wikipedia. Pyridine.
  • Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • NIH. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. While this specific molecule may not have an extensive body of literature dedicated to its side reactions, this guide leverages fundamental principles of heterocyclic and amine chemistry to proactively address challenges you may encounter. Our goal is to provide you with the foresight and troubleshooting strategies necessary to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound directly. What is the likely cause?

A1: The most common issue arises from the fact that the compound is a dihydrochloride salt . In this form, both the primary amine and the pyridine nitrogen are protonated. This protonation renders the primary amine non-nucleophilic, preventing it from participating in most desired reactions (e.g., acylations, alkylations, reductive aminations).

Troubleshooting Steps:

  • Neutralization is Essential: Before use in a reaction requiring a nucleophilic amine, the dihydrochloride salt must be neutralized to its free base form. This is typically achieved by treating an aqueous solution of the salt with a suitable base and extracting the free amine into an organic solvent.

  • Choice of Base: The choice of base is critical. A base strong enough to deprotonate the primary ammonium salt (pKa ~9-10) and the pyridinium salt (pKa ~5-6) is required.

    • Inorganic Bases: Aqueous solutions of NaOH, K₂CO₃, or NaHCO₃ are commonly used. Use a sufficient excess to ensure complete deprotonation.

    • Organic Bases: In non-aqueous conditions, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) can be used, typically requiring at least two equivalents.

  • Confirmation of Free Base: After neutralization and extraction, it is good practice to confirm the absence of the hydrochloride salt, for instance, by checking the solubility of a small sample in water (the free base is less soluble) or by 1H NMR spectroscopy.

BaseProsCons
NaOH / KOH Inexpensive, strong, effective for complete deprotonation.Can promote side reactions if your molecule is base-sensitive. Requires a biphasic workup.
K₂CO₃ / Na₂CO₃ Milder than hydroxides, less likely to cause base-sensitive degradation.Slower reaction time for deprotonation.
Triethylamine (TEA) Soluble in organic solvents, suitable for single-phase reactions.Can be difficult to remove completely. May not be basic enough for full deprotonation of the pyridinium salt.
DIPEA (Hünig's Base) Strong, non-nucleophilic, sterically hindered base.More expensive and requires careful removal.[1]
Q2: I'm performing an N-alkylation on the primary amine, but I'm observing multiple products. What could be the side reactions?

A2: When the free base of (4-Methoxypyridin-2-yl)methanamine is used, you have two primary nucleophilic sites: the primary amine of the aminomethyl group and the nitrogen of the pyridine ring. This can lead to competitive alkylation.

  • Primary Amine Alkylation (Desired): The primary amine is generally more nucleophilic and less sterically hindered than the pyridine nitrogen, making it the preferred site for alkylation.

  • Pyridine N-Alkylation (Side Reaction): Alkylation of the pyridine nitrogen will form a quaternary pyridinium salt. This is more likely to occur with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or under forcing conditions.[1][2]

  • Over-alkylation: The newly formed secondary amine is also nucleophilic and can react with another equivalent of the alkylating agent to form a tertiary amine.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the alkylating agent to minimize over-alkylation.

  • Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 0 °C and slowly warming to room temperature).

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides or tosylates) may offer better selectivity.

  • Protecting Groups: For complex syntheses, consider protecting the primary amine (e.g., as a Boc or Cbz derivative) to ensure selective reaction at other sites, followed by deprotection.

Caption: Troubleshooting workflow for poor selectivity in N-alkylation reactions.

Q3: During a reaction under acidic conditions, my product seems to have lost the methoxy group. Is this possible?

A3: Yes, acid-catalyzed hydrolysis of the 4-methoxy group is a potential side reaction, particularly under strong acidic conditions (e.g., refluxing in concentrated HCl or HBr) and elevated temperatures. The ether linkage can be cleaved to form the corresponding 4-hydroxypyridine derivative.[3]

Mechanism Insight: The pyridine nitrogen can be protonated, which further activates the ring towards nucleophilic attack. Water present in the reaction mixture can act as a nucleophile, attacking the carbon of the methoxy group or the C4 position of the ring, leading to demethylation.

Preventative Measures:

  • Milder Acids: If possible, use milder acidic conditions (e.g., acetic acid, p-toluenesulfonic acid) or perform the reaction at lower temperatures.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the reaction under strictly anhydrous conditions can suppress this hydrolysis pathway.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to detect the formation of the more polar 4-hydroxy byproduct.

Q4: I am using the amine in a metal-catalyzed cross-coupling reaction and observing catalyst deactivation. What is the role of the substrate?

A4: The (4-Methoxypyridin-2-yl)methanamine is a bidentate ligand. Both the primary amine and the pyridine nitrogen can coordinate to a metal center (e.g., Palladium, Copper, Ruthenium).[4][5] This strong chelation can be beneficial if the molecule is intended to be a ligand, but it can be detrimental if it's a substrate.

Potential Issues:

  • Catalyst Sequestration: The amine can bind strongly to the metal catalyst, effectively removing it from the catalytic cycle and leading to low or no conversion.

  • Altered Reactivity: If the amine coordinates to the metal, it can alter the electronic properties of the catalyst, potentially leading to undesired side reactions or changes in selectivity.

Troubleshooting Approaches:

  • Protect the Amine: Protect the primary amine with a group like Boc (tert-butyloxycarbonyl). This will prevent it from acting as a ligand, allowing the reaction to proceed at another site on the molecule.

  • Use a Higher Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome the sequestration effect, although this is not an ideal solution from a cost and sustainability perspective.

  • Ligand Choice: If using an external ligand in your reaction, choose one that binds more strongly to the metal center than your substrate to minimize displacement.

Caption: The two primary nucleophilic sites on the free base of the title compound.

Key Experimental Protocol

Protocol: Generation of the Free Base from Dihydrochloride Salt

This protocol describes a standard lab-scale procedure for neutralizing this compound for use in subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the dihydrochloride salt in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add a 2M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12 (check with pH paper). Alternatively, add solid K₂CO₃ in portions (approx. 2.5 equivalents) until effervescence ceases and the solid is in excess.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times (3 x volume of aqueous layer). The free amine is more soluble in the organic phase.

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) as amines can be sensitive to air and moisture.[6][7]

References

  • Bunnett, J. F., & Olsen, F. P. (1966). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 88(22), 5368–5372. [Link]
  • Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070. [Link]
  • Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet.
  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.
  • Cabeza, J. A., del Río, I., Fernández-Colinas, J. M., & Riera, V. (1998). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (21), 3593-3598. [Link]
  • Wikipedia contributors. (2024, January 5). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
  • Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.

Sources

Technical Support Center: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with isolating and purifying this compound. Given its structure—a substituted aminopyridine salt—this molecule presents a unique set of purification hurdles, from its hygroscopicity to its potential for forming color bodies.

This guide provides in-depth troubleshooting, scientifically-grounded explanations for procedural choices, and validated protocols to ensure you can achieve high purity and yield.

Understanding the Core Challenges

The purification of this compound is complicated by several intrinsic properties of aminopyridine hydrochloride salts:

  • Hygroscopicity: Hydrochloride salts of amines are notoriously hygroscopic, readily absorbing atmospheric moisture.[1][2][3] This can lead to difficulties in obtaining an accurate dry weight, handling issues (clumping), and can interfere with crystallization, sometimes resulting in oils or hydrated crystals.[2][4]

  • High Polarity and Solubility: The dihydrochloride salt is highly polar, making it very soluble in polar protic solvents like water and methanol, but often sparingly soluble in common organic solvents used for purification, such as ethyl acetate or hexanes.[5][6] This solubility profile can make recrystallization challenging.

  • pH Sensitivity: The equilibrium between the free base and its protonated salt forms is pH-dependent. Inadvertent pH shifts during workup or purification can lead to the partial or complete conversion to the free base, which has drastically different solubility and handling properties.[7]

  • Potential for Color Impurities: Amine compounds, especially aromatic ones, are susceptible to oxidation and side reactions that can produce colored impurities.[8][9] These can be difficult to remove by simple crystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Oiling Out or Failure to Crystallize

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil or fails to precipitate. What's going wrong?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point.[10] This is a common problem with highly polar or hygroscopic salts.

Potential Causes & Solutions:

  • Excessive Water Content: The most likely cause is absorbed moisture acting as a co-solvent and preventing crystal lattice formation.

    • Solution: Ensure all solvents are rigorously dried before use. If the crude material is wet, consider co-evaporation with an anhydrous solvent like toluene (3x) under reduced pressure to azeotropically remove water before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in a supersaturated state, or the cooling process may be too rapid.[11][12]

    • Solution Protocol: A mixed-solvent system is often effective for hydrochloride salts.[5] Isopropanol (IPA) or ethanol are good primary solvents. You can then add a less polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) to induce crystallization.

      • Step 1: Dissolve the crude salt in a minimal amount of hot isopropanol.

      • Step 2: While the solution is still warm, slowly add diethyl ether dropwise until persistent cloudiness is observed.

      • Step 3: Re-heat gently until the solution becomes clear again.

      • Step 4: Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[12]

  • High Impurity Load: A high concentration of impurities can inhibit crystallization.

    • Solution: Consider a pre-purification step. An acid-base workup can be effective. Dissolve the crude salt in water, basify with NaOH to pH >10 to precipitate the free base. Extract the free base into a solvent like dichloromethane (DCM), dry the organic layer, and then re-form the HCl salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol.

Issue 2: Persistent Yellow or Brown Color in the Final Product

Q: My isolated crystals of this compound are colored, even after recrystallization. How can I obtain a white or off-white solid?

A: Color in amine compounds often arises from trace amounts of highly conjugated, oxidized byproducts formed during synthesis or storage.[8]

Potential Causes & Solutions:

  • Oxidative Impurities: Aromatic amines can oxidize in the presence of air, especially when heated.

    • Solution 1: Activated Carbon Treatment: Activated carbon is effective at adsorbing large, flat, conjugated molecules that are often the source of color.[13][14]

      • Protocol: Dissolve the crude product in the chosen hot recrystallization solvent (e.g., ethanol). Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[10] Swirl the hot mixture for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon, then proceed with cooling and crystallization.[15]

    • Solution 2: Treatment with a Reducing Agent: Sometimes, a mild reducing agent can convert colored impurities back to colorless forms. A small amount of sodium dithionite or sodium metabisulfite can sometimes be effective during an aqueous workup phase.

  • Residual Metal Catalysts: If a metal catalyst (e.g., Palladium) was used in the synthesis, trace amounts can cause discoloration.

    • Solution: Treatment with a metal scavenger or filtration through a pad of silica gel or a specialized metal scavenging resin can remove these impurities before the final crystallization step.

Issue 3: Low Yield After Recrystallization

Q: My product is pure, but the yield after recrystallization is very low. How can I improve it?

A: Low yield is typically due to using too much solvent or premature crystallization during filtration steps.[10]

Potential Causes & Solutions:

  • Excessive Solvent Volume: The most common cause is using more than the minimum amount of hot solvent required for dissolution.[10]

    • Solution: Add the hot solvent in small portions, allowing time for the solid to dissolve between additions.[12] Once dissolved, avoid adding more. If you've added too much, carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Loss During Hot Filtration: If you performed a hot filtration (e.g., to remove charcoal), the compound may have crystallized on the filter funnel and paper.

    • Solution: Use a pre-heated filter funnel and flask. After filtration, rinse the original flask and the filter paper with a small amount of fresh, hot solvent and add this rinse to the filtrate.[15]

  • Incomplete Crystallization: The compound may have significant solubility even in the cold solvent.

    • Solution: Ensure the solution is cooled for a sufficient amount of time, ideally in an ice-water bath (0 °C) or even colder if the solvent allows (e.g., acetone/dry ice bath). Also, consider adding a less polar anti-solvent as described in Issue 1 to decrease the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. However, a good starting point is a polar protic solvent paired with a less polar anti-solvent.[5][16]

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Comments
Ethanol / MethanolDiethyl Ether / MTBE / Ethyl AcetateVery effective but requires careful handling due to the high volatility and flammability of the anti-solvent.
Isopropanol (IPA)Diethyl Ether / HeptaneIPA is less volatile than ethanol and often provides excellent crystal quality for HCl salts.
WaterAcetone / IsopropanolUse water only if the compound is sparingly soluble in other organic solvents. Adding acetone or IPA to a concentrated aqueous solution can precipitate the salt.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of techniques is recommended:

  • ¹H NMR: To confirm the chemical structure and check for organic impurities. The sample should be dissolved in a deuterated solvent like D₂O or DMSO-d₆.

  • LC-MS: To confirm the molecular weight of the free base and assess purity by HPLC.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.

  • Karl Fischer Titration: To determine the water content, which is critical given the compound's hygroscopic nature.

Q3: My compound appears amorphous (like a powder) rather than crystalline. Is this a problem?

A3: An amorphous solid can be pure, but it is often less stable, more prone to absorbing moisture, and may have different handling properties than a crystalline form.[4] The lack of crystallinity often suggests that the precipitation from solution was too rapid.[12] To obtain a more crystalline material, try dissolving it again and allowing it to cool much more slowly, or try a different solvent system that promotes slower crystal growth, such as vapor diffusion.[11]

Visual Workflow and Diagrams

Troubleshooting Crystallization

The following diagram outlines a decision-making workflow for troubleshooting common crystallization problems.

G start Start: Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Good Crystals Formed (Success) observe->crystals Crystals oil Product Oils Out observe->oil Oil no_xtal No Precipitation observe->no_xtal Clear Solution oil_sol1 Re-heat, Add more 'Good' Solvent oil->oil_sol1 Cause: Too Concentrated or Cooling Too Fast oil_sol2 Check for Water (Co-evaporate w/ Toluene) oil->oil_sol2 Cause: Hygroscopic no_xtal_sol1 Too Much Solvent? (Evaporate Some) no_xtal->no_xtal_sol1 Check no_xtal_sol2 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Add Anti-Solvent no_xtal->no_xtal_sol2 Try oil_sol1->cool oil_sol2->start no_xtal_sol1->cool no_xtal_sol2->cool

Caption: Decision workflow for troubleshooting crystallization issues.

pH vs. Solubility Relationship

This diagram illustrates the relationship between pH and the physical form of (4-Methoxypyridin-2-yl)methanamine, which is critical for purification strategies like acid-base extraction.

G low_ph Low pH (e.g., < 2) (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Salt high_ph High pH (e.g., > 10) (4-Methoxypyridin-2-yl)methanamine Free Base low_ph->high_ph Add Base (e.g., NaOH) sol_water High Water Solubility Low Organic Solubility low_ph->sol_water high_ph->low_ph Add Acid (e.g., HCl) sol_org Low Water Solubility High Organic Solubility (e.g., DCM, EtOAc) high_ph->sol_org

Caption: pH-dependent forms and solubility of the target compound.

References

  • Overcoming challenges in the purification of pyridine compounds. (n.d.). BenchChem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1992). Analytical Biochemistry.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem.
  • Decolorization of amines. (n.d.). Google Patents.
  • Activated Carbon For DEA Removal. (n.d.). General Carbon.
  • (4-Methoxypyridin-2-yl)methanamine. (n.d.). PubChem.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Guide for crystallization. (n.d.). University of Geneva.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health.
  • Removal of metals and color from polymeric secondary amines. (n.d.). Google Patents.
  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). University of California, Santa Cruz.
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Decolorization Protocol. (n.d.). Creative Bioarray.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics.
  • Treatment Methods for the Remediation of Amines: A Review. (2013). ResearchGate.
  • Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (n.d.). Autech Industry Co., Limited.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. (2022). Journal of Chemical & Engineering Data.
  • 4-Methoxypyridine. (n.d.). PubChem.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. (2018). MDPI.
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • How do I get dry pyridine? (2014). ResearchGate.
  • Process for the preparation of 2-aminomethylpyridine derivatives. (n.d.). Google Patents.
  • 4-Aminopyridine hydrochloride. (n.d.). PubChem.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. (2020). ResearchGate.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif. (2017). Journal of Pesticide Science.

Sources

Technical Support Center: Troubleshooting Failed Reactions with (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. As a bifunctional molecule containing a primary amine and a pyridine ring, its reactivity can be nuanced, particularly in its dihydrochloride salt form. This document provides in-depth, experience-driven advice to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is not proceeding or is giving very low yields. What are the likely causes?

This is a common issue that typically stems from the fact that the starting material is a dihydrochloride salt. The amine nitrogen and the pyridine nitrogen are protonated, rendering the primary amine non-nucleophilic.[1] For the reaction to proceed, the free base of the amine must be generated in situ.

Troubleshooting Steps & Explanations:

  • Insufficient Base: The most frequent oversight is the omission or insufficient addition of a non-nucleophilic base. You need at least two equivalents of base to neutralize the two hydrochloride equivalents and a slight excess to ensure the primary amine is fully deprotonated and available for reaction.

  • Incorrect Base Selection: The choice of base is critical. A hindered, non-nucleophilic base is preferred to avoid competitive reactions with your activated carboxylic acid.

  • Pre-activation and Addition Order: The order of reagent addition can significantly impact the outcome. Pre-activating the carboxylic acid before adding the amine is a standard and effective strategy.[2][3]

Troubleshooting Workflow for Failed Amide Coupling

Below is a systematic workflow to diagnose and resolve failed amide coupling reactions.

G cluster_0 Problem Diagnosis cluster_1 Corrective Actions Start Low or No Product Formation Check_Base Was a base added? Start->Check_Base Check_Equivalents Were >2.2 equivalents of base used? Check_Base->Check_Equivalents Yes Add_Base Add >2.2 eq. of a suitable base (e.g., DIPEA). Check_Base->Add_Base No Check_Base_Type Is the base non-nucleophilic (e.g., DIPEA, Et3N)? Check_Equivalents->Check_Base_Type Yes Increase_Base Increase base to >2.2 equivalents. Check_Equivalents->Increase_Base No Change_Base Switch to a non-nucleophilic base. Check_Base_Type->Change_Base No Check_Coupling_Reagent Review Coupling Reagent and Conditions Check_Base_Type->Check_Coupling_Reagent Yes G cluster_0 Problem Diagnosis cluster_1 Corrective Actions Start Low or No Product Formation Check_Base Was the dihydrochloride neutralized? Start->Check_Base Check_pH Is the reaction pH weakly acidic (4-6)? Check_Base->Check_pH Yes Add_Base Add >2.0 eq. of base (e.g., Et3N) before adding carbonyl. Check_Base->Add_Base No Check_Reducing_Agent Is the reducing agent selective (e.g., STAB, NaBH3CN)? Check_pH->Check_Reducing_Agent Yes Adjust_pH Add a weak acid (e.g., AcOH) to catalyze imine formation. Check_pH->Adjust_pH No Change_Reducer Switch to STAB or NaBH3CN. Check_Reducing_Agent->Change_Reducer No Review_Solvent Ensure solvent is compatible (e.g., DCE, MeOH). Check_Reducing_Agent->Review_Solvent Yes

Sources

Technical Support Center: Improving the Solubility of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-2-yl)methanamine dihydrochloride and its derivatives. This class of compounds, characterized by a basic pyridine ring and a primary amine, presents unique solubility challenges that can impact experimental reproducibility and the success of downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from foundational principles to advanced strategies, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Foundational Concepts: Why Solubility is a Challenge

The structure of (4-Methoxypyridin-2-yl)methanamine contains two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine nitrogen. In the dihydrochloride salt form, both of these sites are protonated, creating a positively charged, ionic species. This ionic form is generally favored for its initial aqueous solubility.

However, the solubility of these salts is critically dependent on the pH of the solution.[1] As the pH increases towards neutral or basic conditions, these nitrogen atoms are deprotonated, converting the molecule into its neutral, or "free base," form. This free base is significantly less polar and, consequently, often much less soluble in aqueous media, leading to precipitation.[2] Understanding and controlling this pH-dependent equilibrium is the first and most critical step in managing the solubility of these derivatives.

G cluster_0 pH-Dependent Ionization States Soluble Dihydrochloride Salt (Fully Protonated) High Aqueous Solubility Intermediate Monoprotonated Species (Intermediate Solubility) Soluble->Intermediate Increase pH Intermediate->Soluble Decrease pH Insoluble Neutral Free Base (Unprotonated) Low Aqueous Solubility Intermediate->Insoluble Increase pH Insoluble->Intermediate Decrease pH

Caption: pH-dependent equilibrium of amine dihydrochloride salts.

Troubleshooting Guide & FAQs
Q1: My compound precipitated immediately when I added my stock solution to a neutral pH buffer (e.g., PBS, pH 7.4). Why did this happen and what is the first thing I should do?

Answer: This is the most common issue encountered with this class of compounds. Your compound was supplied as a dihydrochloride salt, which is soluble in the acidic environment of its own solution in water or in a low-pH solvent. When you introduced it to the neutral pH of the Phosphate-Buffered Saline (PBS), the buffer's capacity neutralized the acidic nature of your salt, causing the pH to rise. This shifted the equilibrium towards the poorly soluble neutral free base, causing it to precipitate out of the solution.[2][3]

Your First Step: Determine the Thermodynamic Solubility

Before attempting any other strategy, you must determine the maximum equilibrium solubility (thermodynamic solubility) of your compound in your specific experimental buffer. Working above this concentration will always lead to precipitation over time. The "shake-flask" method is the gold standard for this measurement.

Experimental Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of your solid compound to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4) in a sealed, clear container (e.g., a glass vial). The goal is to have undissolved solid remaining at the bottom.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C, depending on your experimental conditions) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: After equilibration, let the suspension stand to allow the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.22 µm syringe filter or centrifuge it at high speed and collect the clear liquid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration is your thermodynamic solubility.

Q2: I need to prepare a concentrated stock solution for my assays. What solvent should I use?

Answer: The choice of stock solvent is critical. The ideal solvent dissolves the compound at a high concentration and is compatible with your downstream assay upon dilution.

SolventMax Recommended % in Assay (Typical)ProsCons
Water (acidified) N/A (if buffer compatible)Biologically compatible; directly mimics the salt form.May require a very low pH (e.g., pH 2-3 with HCl) to achieve high concentrations, which can be problematic for assays.
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations. The compound may precipitate upon dilution into an aqueous buffer ("crashing out").[4]
Ethanol < 1%Good solubilizing power; less toxic than DMSO for some cell lines.More volatile than DMSO. Can still cause precipitation upon dilution.
Propylene Glycol < 2%A low-toxicity co-solvent often used in parenteral formulations.[5]Can be viscous. May not provide the same solubilizing power as DMSO.

Expert Recommendation: For most in vitro assays, DMSO is the standard starting point due to its strong solubilizing ability. However, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in your assay remains low (typically <0.5%) to avoid solvent-induced artifacts.[4] Always run a vehicle control in your experiments with the same final concentration of the solvent used for your compound.

Q3: I've determined the solubility in my buffer, and it's too low for my needs. Adjusting the pH isn't an option for my experiment. What should I try next?

Answer: When pH modification is not feasible, you must turn to formulation-based strategies to enhance solubility. The appropriate choice depends on the required concentration increase and the constraints of your experimental system. The following workflow can guide your decision-making process.

G cluster_workflow Solubility Enhancement Workflow start Is solubility in the final buffer sufficient? yes Proceed with Experiment start->yes Yes no start->no cosolvent Strategy 1: Use of Co-solvents (e.g., PEG 400, Propylene Glycol) check_cosolvent Is the required co-solvent level compatible with the assay? cosolvent->check_cosolvent check_cosolvent->yes Yes cyclodextrin Strategy 2: Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_cosolvent->cyclodextrin No check_cd Does phase-solubility study show improvement? cyclodextrin->check_cd check_cd->yes Yes salt Strategy 3: Alternative Salt Screening (e.g., Mesylate, Tartrate) check_cd->salt No fail Consider structural modification (Prodrug) salt->fail If all else fails

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6] This can help keep the less-polar free base form of your compound in solution.

Experimental Protocol 2: Preparation and Use of Co-solvent Systems

  • Selection: Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.

  • Screening: Prepare a series of your experimental buffers containing increasing percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

  • Solubility Measurement: Determine the thermodynamic solubility of your compound in each co-solvent/buffer mixture using the Shake-Flask Method (Protocol 1).

  • Validation: Once you identify a system that provides sufficient solubility, ensure the required co-solvent concentration is not detrimental to your assay (e.g., check for effects on cell viability or enzyme activity).

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more soluble host-guest complex.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.

Experimental Protocol 3: Phase-Solubility Analysis with Cyclodextrins

  • Preparation: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v HP-β-CD) in your experimental buffer.

  • Equilibration: Add an excess of your solid compound to each CD solution and perform the shake-flask method (Protocol 1).

  • Quantification: Measure the total dissolved drug concentration in each equilibrated sample.

  • Analysis: Plot the total drug solubility (Y-axis) against the cyclodextrin concentration (X-axis). A linear increase in solubility with increasing CD concentration indicates successful complex formation and provides the binding constant.

Q4: I've heard of a "common ion effect" with hydrochloride salts. What is it and could it be affecting my results?

Answer: Yes, the common ion effect can be a significant and often overlooked issue.[8] The dissolution of your (Compound)-dihydrochloride salt in water is an equilibrium:

(Compound)·2HCl (solid) ⇌ (Compound)²⁺ (aq) + 2Cl⁻ (aq)

According to Le Châtelier's principle, if you add a common ion (in this case, chloride, Cl⁻) to the solution, the equilibrium will shift to the left, favoring the solid salt form and thus decreasing its solubility.[3][9] This can be a problem in experiments using buffers with high chloride concentrations (like PBS or when using HCl to adjust pH).

How to Troubleshoot: Measure your compound's solubility in a chloride-free buffer (e.g., a phosphate buffer prepared with Na₂HPO₄/NaH₂PO₄ and pH-adjusted with phosphoric acid or NaOH) and compare it to the solubility in your standard, high-chloride buffer. If the solubility is significantly higher in the chloride-free system, the common ion effect is likely at play. In this case, consider switching to a non-chloride buffer system or exploring an alternative salt form of your compound.

Q5: Would changing the salt form of my derivative be a viable long-term strategy to improve its properties?

Answer: Absolutely. Salt formation is a cornerstone of drug development for improving the physicochemical properties of an active pharmaceutical ingredient (API).[10][11] While the dihydrochloride form is a common starting point, it may not be optimal. Different counter-ions can dramatically alter properties like solubility, dissolution rate, stability, and hygroscopicity by changing the crystal lattice energy of the solid form.[12][13]

For a basic compound like yours, screening alternative counter-ions is a highly effective strategy.

Counter-ionExpected Impact on SolubilityPotential Considerations
Mesylate (Methanesulfonate) Often improves solubility compared to HCl due to its larger size and different hydration properties.[14]Generally good stability and low hygroscopicity.
Tartrate Can significantly improve solubility; offers potential for chiral resolution if applicable.Can be more hygroscopic (prone to absorb water from the air).
Citrate Divalent or trivalent, can form complex salts. May improve solubility.Can be more complex to crystallize and characterize.
Sulfate Can sometimes offer solubility advantages.[8]May have different stability profiles.

Recommendation: If you are in the lead optimization or candidate selection phase of drug development, performing a salt screening study is highly recommended. This involves reacting the free base of your compound with a panel of pharmaceutically acceptable acids to identify a salt form with the most desirable overall profile for further development.

References
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 8(3), 892-903.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1642.
  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate.
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed.
  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate.
  • Li, N., Zheng, S., Zhang, Z., Wang, J., & Taylor, L. S. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. Molecular Pharmaceutics, 18(9), 3497-3509.
  • Varma, M. V., S., Sateesh, K., & Manjunath, K. (2019). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution. AAPS PharmSciTech, 21(1), 1.
  • Li, N., Zheng, S., Zhang, Z., Wang, J., & Taylor, L. S. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. PubMed.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • University of Alberta. Isolation (Recovery) of amines. Organic Web Chem.
  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora.
  • Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmatutor.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(3), 636-644.
  • Sugimoto, M., Okagaki, T., & Narisawa, S. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. International journal of pharmaceutics, 37(1-2), 115-122.
  • Serajuddin, A. T., Sheen, P. C., Mufson, D., Bernstein, D. F., & Augustine, M. A. (1988). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 5(10), 678-683.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.

Sources

Technical Support Center: (4-Methoxypyyridin-2-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and streamline the preparation of this key building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare (4-Methoxypyridin-2-yl)methanamine?

A1: The most prevalent and scalable method is the catalytic hydrogenation of the corresponding nitrile, 2-cyano-4-methoxypyridine. This method is often favored due to its high efficiency and the availability of the starting material. The reaction involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas and a metal catalyst.[1]

Q2: Why is the final product isolated as a dihydrochloride salt?

A2: (4-Methoxypyridin-2-yl)methanamine contains two basic nitrogen atoms: the pyridine ring nitrogen and the primary aminomethyl group. Both can be protonated by a strong acid like hydrochloric acid (HCl).[2] Isolating the compound as a dihydrochloride salt offers several advantages:

  • Enhanced Stability: Amine salts are generally more crystalline and stable than the corresponding free bases, making them easier to handle and store.[3]

  • Improved Solubility: The salt form is typically more soluble in aqueous media, which can be beneficial for downstream applications, particularly in pharmaceutical development where bioavailability is crucial.[4][5]

  • Simplified Purification: Crystallization of the salt is an effective purification step to remove non-basic impurities.[3]

Q3: What are the critical safety precautions for a catalytic hydrogenation reaction?

A3: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C).[6] Strict safety protocols are essential:

  • Inert Atmosphere: Always handle catalysts and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from coming into contact with air, which can cause it to ignite.[6][7]

  • Proper Purging: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen. Similarly, after the reaction, purge the system with inert gas to remove excess hydrogen before opening it to the atmosphere.[6]

  • Solvent Choice: Use appropriate solvents. Alcohols like methanol and ethanol are common, but ensure they are properly deoxygenated.

  • Catalyst Handling: Handle dry catalysts with extreme care. Wetting the catalyst filter cake with water or a high-boiling point solvent after filtration can prevent it from igniting upon exposure to air.[6]

Troubleshooting Guide: Catalytic Hydrogenation of 2-Cyano-4-methoxypyridine

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Conversion of the Starting Nitrile

Question: My reaction shows minimal consumption of 2-cyano-4-methoxypyridine, even after several hours. What are the likely causes and solutions?

Answer: This is a common issue that can almost always be traced back to catalyst activity, reaction conditions, or substrate purity.

  • Cause 1: Catalyst Inactivity. The catalyst is the most critical component. Its activity can be compromised by:

    • Poisoning: The active sites on the catalyst can be blocked by impurities. Sulfur compounds, and sometimes even other nitrogen-containing heterocycles, can act as poisons.[7][8]

      • Solution: Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst must be filtered and replaced with a fresh batch.[7]

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Many hydrogenation catalysts are sensitive to air and moisture.[7]

      • Solution: Use a fresh bottle of catalyst. Handle catalysts under an inert atmosphere whenever possible.[7][9]

  • Cause 2: Inefficient Hydrogen Delivery. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and inefficient mixing will starve the catalyst of hydrogen.[7]

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to create a vortex that draws hydrogen gas from the headspace into the liquid phase, maximizing gas-liquid-solid contact.[8]

      • Increase Hydrogen Pressure: If using a balloon, ensure it remains inflated. For more stubborn reactions, transitioning to a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained hydrogen pressure (e.g., 3-4 bar) is highly effective.[7][9]

  • Cause 3: Sub-optimal Reaction Conditions.

    • Solution:

      • Increase Catalyst Loading: A typical starting point is 5-10 mol% of the catalyst (e.g., 10% Pd/C). If the reaction is slow, increasing the loading can help.[7]

      • Increase Temperature: While many hydrogenations run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate.[8]

Issue 2: Formation of Secondary or Tertiary Amine Impurities

Question: My final product is contaminated with significant amounts of bis((4-methoxypyridin-2-yl)methyl)amine. How can I prevent this side reaction?

Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a known side reaction in nitrile reductions.[10] It occurs when the initially formed primary amine attacks the intermediate imine species.

Side_Reaction

  • Solution 1: Add Ammonia. The most effective way to suppress this side reaction is to perform the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia).[11][12] The high concentration of ammonia shifts the equilibrium away from the side reaction, favoring the formation of the primary amine.

  • Solution 2: Acidic Conditions. Alternatively, adding a small amount of acid (like acetic acid) can protonate the amine product as it forms, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.[8] However, this can sometimes slow the overall reaction rate.

Issue 3: Difficulty in Forming and Isolating the Dihydrochloride Salt

Question: After the reaction, I have the free base amine, but I'm struggling to get a clean, crystalline dihydrochloride salt. It's oily or difficult to precipitate.

Answer: Proper salt formation requires careful control of stoichiometry and solvent.

  • Cause 1: Incorrect Stoichiometry. You need at least two full equivalents of HCl for every one equivalent of your diamine product.

  • Cause 2: Inappropriate Solvent System. The choice of solvent is critical for crystallization. The free base is often soluble in organic solvents where the salt is not.

    • Solution:

      • After filtering off the hydrogenation catalyst, concentrate the solution containing the free base amine.

      • Re-dissolve the crude amine in a suitable solvent like isopropanol (IPA) or ethanol.

      • Slowly add a solution of HCl in a solvent in which the salt is insoluble, such as HCl in diethyl ether or HCl in isopropanol. A common choice is a 2M solution of HCl in diethyl ether.

      • Stir the mixture. The dihydrochloride salt should precipitate as a crystalline solid.[3] If it oils out, try cooling the mixture or scratching the inside of the flask to induce crystallization. If the problem persists, consider changing the solvent system (e.g., trying precipitation from an ethyl acetate/methanol mixture).

Optimized Experimental Protocol

This protocol provides a robust, self-validating method for the synthesis.

Workflow

Part A: Catalytic Hydrogenation

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyano-4-methoxypyridine (1.0 eq).

  • Solvent Addition: Add 7N methanolic ammonia solution (approx. 0.1-0.2 M concentration of substrate).

  • Inerting: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes to remove oxygen.[7]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % loading).

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon. For more efficient reactions, use a Parr hydrogenation apparatus pressurized to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Part B: Work-up and Dihydrochloride Salt Formation

  • System Purge: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Caution: Keep the Celite pad wet to prevent the catalyst from igniting in air.[6]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (4-Methoxypyridin-2-yl)methanamine free base.

  • Salt Formation: a. Dissolve the crude amine in a minimal amount of isopropanol. b. While stirring, slowly add a solution of 2.0 M hydrogen chloride in diethyl ether (2.2 eq). c. Stir the resulting suspension at room temperature for 1-2 hours or until precipitation is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Parameter Optimization Summary

For challenging substrates or scale-up operations, consider the following optimization parameters.

ParameterStandard ConditionOptimization StrategyRationale & Key Considerations
Catalyst 10% Pd/C[11]Raney Nickel[11], Platinum dioxide[10]Pd/C is generally robust. Raney Ni can be more active but is pyrophoric. PtO₂ (Adam's catalyst) is also highly active.
Pressure H₂ Balloon (1 atm)Parr Apparatus (3-4 bar / ~50 psi)Increased pressure increases H₂ concentration in solution, accelerating the reaction rate significantly.[9]
Solvent 7N NH₃/Methanol[11]Ethanol, THF, Acetic Acid[8]NH₃/MeOH is excellent for suppressing side reactions. Acetic acid can be used but may require catalyst screening.
Temperature Room Temperature40-60 °CModest heating can overcome activation energy barriers for sluggish reactions, but may also increase side-product formation.[13]

References

  • Amine and HCl - salt formation reaction. YouTube; 2022.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit; 2015.
  • Nitrile reduction. Wikipedia; 2023.
  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow; 2010.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Institutes of Health (NIH); 2017.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Nitrile to Amine - Common Conditions.
  • Amine salts. Oxford Reference.
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents; 2020.
  • Hydrogenation reaction tips and tricks. Reddit; 2022.
  • Nitriles: reduction to amines. YouTube; 2018.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online; 2019.
  • Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving (4-Methoxypyridin-2-yl)methanamine and its derivatives. The unique structure of this reagent—a pyridine ring combined with a primary amine—presents specific challenges in catalysis that require careful consideration for successful outcomes.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why are palladium-catalyzed cross-coupling reactions with pyridine substrates often challenging?

Low yields and reaction failures are common hurdles in palladium-catalyzed reactions involving pyridines.[1] The primary issue stems from the Lewis basic lone pair of electrons on the pyridine nitrogen, which can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle and preventing turnover.[1][2][3] For substrates like (4-Methoxypyridin-2-yl)methanamine, both the pyridine and the primary amine can act as Lewis bases, further complicating catalyst selection.

Q2: My starting material is (4-Methoxypyridin-2-yl)methanamine dihydrochloride. How does the salt form affect my reaction setup?

The dihydrochloride salt form indicates that both the pyridine nitrogen and the primary aminomethyl group are protonated. In this state, the nitrogens are not nucleophilic or basic and will not coordinate to the palladium catalyst. However, for the desired reaction to proceed (e.g., N-arylation), these sites must be deprotonated. This requires the addition of a sufficient amount of base—typically at least two equivalents to neutralize the dihydrochloride, plus the amount required for the catalytic cycle itself. The choice of base is critical and is discussed in the specific troubleshooting sections below.

Q3: How does the electronic nature of the 4-methoxy-2-aminomethylpyridine system influence catalyst and ligand choice?

The 4-methoxy group is electron-donating, which increases the electron density of the pyridine ring. This makes the pyridine nitrogen even more Lewis basic and thus more likely to inhibit the palladium catalyst.[2] Consequently, the selection of a suitable ligand is paramount. The ideal ligand must be sufficiently bulky and electron-rich to both stabilize the palladium center and create a steric shield that disfavors coordination of the pyridine nitrogen, thereby promoting the desired catalytic pathway.[1][2]

Troubleshooting Guide: Buchwald-Hartwig Amination

This is a primary application for (4-Methoxypyridin-2-yl)methanamine, where it acts as the amine coupling partner with an aryl or heteroaryl halide/pseudohalide.

Q4: My Buchwald-Hartwig amination is giving a very low yield or not working at all. What should I investigate first?

When facing low or no conversion, the catalyst system is the most critical variable. The combination of a palladium precursor and the right ligand is essential for coupling challenging amine substrates.

  • Inappropriate Ligand Choice : Standard phosphine ligands like PPh₃ are often ineffective. For pyridine-containing amines, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are required.[2][4] These ligands promote the crucial reductive elimination step and shield the palladium center from inhibitory pyridine coordination.[4]

  • Catalyst Deactivation : The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species. Furthermore, high temperatures can cause the catalyst to decompose into palladium black, an aggregated, inactive form of palladium.[1][2]

Q5: What is the recommended catalyst-ligand system for a Buchwald-Hartwig coupling with this amine?

For challenging aminations, especially with heteroaromatic amines, pre-formed palladium complexes (precatalysts) often provide more reproducible results than generating the active catalyst in situ.[2]

Catalyst System ComponentRecommended ChoicesRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources for generating Pd(0) in situ with a suitable ligand.
Ligand XPhos, SPhos, RuPhos, BrettPhosThese are bulky, electron-rich biaryl phosphine ligands specifically designed for difficult C-N couplings.[2][4] They accelerate the catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[2]
Precatalyst XPhos Pd G3, BrettPhos Pd G3These are air- and moisture-stable complexes that provide a reliable source of the active L-Pd(0) species, often leading to more consistent results.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required.[5] The choice can influence reaction rate and side reactions; screening may be necessary.[2] K₃PO₄ is a milder option if your substrate is sensitive to strong alkoxides.[3]
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, non-protic solvents capable of dissolving all reaction components are essential.[1] Note that 1,4-dioxane is a high-impact solvent and alternatives should be considered where possible.[5]
Q6: I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2]

  • Cause : The primary source of the hydride is often trace water or impurities in the amine or base.[2]

  • Solutions :

    • Ensure Anhydrous Conditions : Scrupulously dry all solvents and reagents. Ensure glassware is oven-dried.

    • Reagent Purity : Use high-purity amine and base. Impurities can sometimes act as hydrogen donors.[2]

    • Base Selection : The choice of base can significantly impact the rate of hydrodehalogenation. It may be necessary to screen different bases (e.g., switching from NaOtBu to K₃PO₄).[2]

Troubleshooting Guide: Suzuki-Miyaura & Sonogashira Couplings

For these reactions, a halogenated derivative of (4-Methoxypyridin-2-yl)methanamine would be required as the electrophilic partner. The principles below apply to such derivatives. The "2-pyridyl problem" is a well-documented challenge in cross-coupling, referring to the instability and poor reactivity of 2-pyridyl organometallic reagents.[6][7][8]

Q7: My Suzuki-Miyaura reaction with a 2-halopyridine derivative is failing. I suspect issues with my boronic acid. What should I do?

Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[1][3]

  • Solutions :

    • Rigorous Anhydrous Conditions : Ensure all reagents and solvents are free of water, which is a primary proton source.[3]

    • Use Boronic Esters : Pinacol (BPin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[8][9] 2-Pyridyl MIDA boronates have been specifically developed as air-stable, effective coupling partners to overcome the instability of 2-pyridyl boronic acids.[8]

    • Base Selection : Use a non-aqueous base or a carefully controlled amount of water with a base like K₃PO₄ or Cs₂CO₃.[10][11]

Q8: What alternative nucleophilic partners can be used if boronic acids are problematic for my 2-substituted pyridine system?

Recent advances have provided excellent alternatives to traditional boronic acids for challenging couplings.

  • Pyridine Sulfinates : These have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling with aryl halides. They often exhibit superior stability and reactivity compared to the corresponding boronates, providing a powerful solution to the "2-pyridyl problem".[12][13]

Q9: What are the key parameters to optimize for a Sonogashira coupling involving a functionalized pyridine halide?

The Sonogashira reaction couples a terminal alkyne with an aryl/vinyl halide, typically using a dual palladium and copper co-catalyst system.[14][15]

  • Catalyst System : A combination of a Pd(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.[15][16] The pyridine nitrogen can complex with copper, so careful optimization is needed. Copper-free Sonogashira protocols are also well-established and can be advantageous for pyridine substrates.[14]

  • Base : An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also serves as the solvent in some cases.[17]

  • Solvent : Anhydrous THF, DMF, or NMP are common choices.[14][17]

Visual Troubleshooting and Workflow

A systematic approach is crucial for diagnosing failed reactions. The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start Reaction Failure (Low or No Yield) Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Quality Check Start->Check_Reagents Ligand Is Ligand Appropriate? (e.g., Bulky Biarylphosphine) Check_Catalyst->Ligand Deactivation Catalyst Deactivation? (Palladium Black, Air Exposure) Check_Catalyst->Deactivation Base Is Base Correct & Sufficient? Check_Conditions->Base Solvent_Temp Anhydrous Solvent? Optimal Temperature? Check_Conditions->Solvent_Temp Purity Reagents Pure & Dry? (Substrates, Base, Solvent) Check_Reagents->Purity Side_Reactions Side Reactions Observed? (Hydrodehalogenation, Homocoupling) Check_Reagents->Side_Reactions Sol_Ligand Screen Ligands (XPhos, SPhos, etc.) Ligand->Sol_Ligand Sol_Deactivation Improve Degassing Use Precatalyst Deactivation->Sol_Deactivation Sol_Base Screen Bases & Stoichiometry Base->Sol_Base Sol_Conditions Dry Solvents, Optimize Temp. Solvent_Temp->Sol_Conditions Sol_Purity Purify Reagents, Use Glovebox Purity->Sol_Purity Sol_Side_Reactions Adjust Stoichiometry, Temp. Use Boronic Esters Side_Reactions->Sol_Side_Reactions

Caption: A decision tree for troubleshooting unsuccessful cross-coupling reactions.

Illustrative Catalytic Cycle and Inhibition Pathway

Understanding the catalytic cycle helps pinpoint where issues can arise. The pyridine nitrogen can intercept the active catalyst at multiple points, forming off-cycle, inactive complexes.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X Inhibition Pyridine Inhibition (Inactive L-Pd(Py) Complex) Pd0->Inhibition Pyridine Coordination AmineCoord Amine Coordination / Deprotonation OxAdd->AmineCoord + HNR'R'' / Base OxAdd->Inhibition Amido Amido Complex (L-Pd(II)(Ar)(NR'R'')) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig cycle showing the catalyst inhibition pathway.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Reagent Preparation :

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and a strong base (e.g., NaOtBu, 2.5 equiv). Note: The excess base is to neutralize the dihydrochloride and drive the reaction.

  • Catalyst Addition :

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 2-4 mol%).

  • Inerting and Solvent Addition :

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.2 M solution) via syringe.

  • Reaction :

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully quench with water or saturated aqueous NH₄Cl.

    • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Sonogashira coupling. Wikipedia.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Semantic Scholar.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23492-23510.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4984–4988.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(41), 14263–14278.
  • A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(45), 11354-11358.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(22), 6033–6035.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11829-11838.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • (4-Methoxypyridin-2-yl)methanamine. PubChem.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI.
  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed.
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride. PubChem.
  • (4-methoxypyridin-2-yl)methanamine (C7H10N2O). PubChemLite.

Sources

Preventing decomposition of (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (4-Methoxypyridin-2-yl)methanamine dihydrochloride (CAS: 1344046-06-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Inconsistent results can often be traced back to compound degradation. This guide provides actionable, science-backed answers to common questions and troubleshooting scenarios to help you maintain the quality of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the proper storage and handling of this compound to proactively prevent decomposition.

Q1: What are the optimal storage conditions for solid this compound?

The long-term stability of the solid compound is best maintained by strictly controlling its environment. As an amine hydrochloride salt, it is susceptible to degradation from moisture, heat, and light.[1]

  • Temperature: Store at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2] Storing at room temperature should be avoided for long-term use to minimize thermal degradation.[1][3]

  • Atmosphere: The compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Amine salts are often hygroscopic, meaning they readily absorb moisture from the air, which can initiate degradation pathways.[3]

  • Container: Keep the compound in a tightly sealed, light-blocking container, such as an amber glass vial.[1] This prevents both moisture ingress and potential photolytic (light-induced) degradation.[1]

Q2: Is this compound hygroscopic? What are the risks?

Yes, there is a high potential for hygroscopicity. Amine hydrochlorides are salts that can readily absorb atmospheric water.[3][4] This is a critical stability risk for two primary reasons:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the compound.

  • Disproportionation: Moisture can facilitate the conversion of the hydrochloride salt back to its free base form.[5][6] The free base is generally less stable, more volatile, and more susceptible to oxidative degradation.

Visible signs of moisture absorption include clumping or caking of the powder.[1] If this is observed, it is crucial to verify the compound's purity before use.

Q3: How should I prepare and store stock solutions?

The stability of the compound in solution is significantly lower than in its solid state.

  • Solvent Choice: For maximum stability, consider using anhydrous, aprotic solvents. If an aqueous buffer is required for your experiment, be aware that the pH of the solution is a critical factor in stability.[7]

  • Preparation: Always prepare solutions fresh for immediate use whenever possible.[1] If you must prepare a stock, use a high-quality anhydrous solvent.

  • Storage: For short-term storage (<24 hours), solutions may be kept at 2-8°C.[1] For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] However, always perform a stability test for your specific solvent and concentration, as degradation can still occur.

Q4: What materials or chemicals are incompatible with this compound?

To prevent rapid and potentially hazardous reactions, avoid contact with:

  • Strong Bases: These will deprotonate the hydrochloride salt, converting it to the less stable free amine.

  • Strong Oxidizing Agents: The electron-rich methoxypyridine ring and the primary amine are susceptible to oxidation.[1][8]

Troubleshooting Guide

This section provides solutions for common experimental issues that may arise from compound decomposition.

Q1: My experimental results are inconsistent or show a loss of compound activity over time. Could decomposition be the cause?

Absolutely. Inconsistent results or a diminishing biological/chemical effect are classic indicators of compound degradation.[1] The active concentration of your compound may be decreasing with each freeze-thaw cycle or during storage.

Recommended Action:

  • Assess Solid Compound: Check your solid starting material for any physical changes like discoloration (e.g., from white to yellow/brown) or clumping.[1]

  • Prepare Fresh Solutions: Always use a freshly prepared solution for critical experiments to rule out solution-state instability.[1]

  • Perform Purity Analysis: Use an appropriate analytical method (see Q2) to re-verify the purity of both your solid stock and a sample of your working solution.

Q2: I'm seeing unexpected peaks in my LC-MS, HPLC, or NMR analysis. What are these impurities?

New peaks appearing during analysis are often degradation products. Based on the structure of this compound, the most likely degradation pathways involve oxidation and disproportionation.

  • Potential Degradation Products:

    • (4-methoxypyridin-2-yl)methanamine (Free Base): The result of salt disproportionation.[5][9]

    • N-Oxide Derivative: Oxidation of the pyridine nitrogen is a common metabolic and chemical degradation pathway for pyridine compounds.[10]

    • Oxidative Dearomatization Products: The electron-rich methoxy-substituted ring can be susceptible to more complex oxidative reactions.[8]

Below is a diagram illustrating the most probable initial degradation pathways.

Caption: Primary degradation pathways for the compound.

Q3: I dissolved the compound in an aqueous buffer and saw a precipitate form over time. What is happening?

This is likely the result of salt disproportionation.[5] The dihydrochloride salt is generally water-soluble. However, if the pH of your buffered solution is high enough, it can neutralize the hydrochloride, converting the salt to its free base form. The free base is often significantly less soluble in aqueous media, causing it to precipitate out of solution.[9] This effectively lowers the concentration of the active compound in your experiment.

Recommended Action:

  • Check Solution pH: Ensure the pH of your buffer is sufficiently acidic to maintain the protonated (salt) form of the compound.

  • Solubility Test: Perform a solubility test of the free base (if available) in your buffer to confirm this hypothesis.

  • Use Fresh Solutions: If you must work at a higher pH, prepare the solution immediately before use and observe for any precipitation during the experiment.

Experimental Protocols

Protocol 1: Analytical Assessment of Compound Purity

This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of your compound and detect the emergence of degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of a reference standard (new, unopened vial) in 50:50 acetonitrile:water.

    • Prepare a 1 mg/mL solution of your suspect (in-use) compound in the same diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm.

  • Analysis:

    • Inject both the reference and suspect samples.

    • Compare the chromatograms. A loss of peak area for the main compound and/or the appearance of new peaks in the suspect sample relative to the reference indicates degradation.

Protocol 2: Workflow for Troubleshooting Compound Instability

If you suspect compound degradation, follow this systematic workflow to identify the source of the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_solid 1. Inspect Solid Compound - Discoloration? - Clumping? start->check_solid purity_test_solid 2. Purity Analysis (HPLC/LC-MS) of Solid Stock vs. Reference check_solid->purity_test_solid Physical changes or suspicion of degradation solid_ok Solid is Stable purity_test_solid->solid_ok Purity matches reference standard solid_bad Solid Degraded Procure New Lot purity_test_solid->solid_bad Purity compromised check_solution 3. Review Solution Handling - Prepared fresh? - Correct solvent? - Storage conditions? solid_ok->check_solution purity_test_solution 4. Purity Analysis of Working Solution check_solution->purity_test_solution solution_ok Solution Prep is Stable purity_test_solution->solution_ok Purity maintained solution_bad Solution is Unstable Revise Protocol (Prepare Fresh, Aliquot, etc.) purity_test_solution->solution_bad Degradation detected

Caption: A step-by-step workflow for diagnosing stability issues.

Summary of Recommended Storage Conditions
Parameter Solid Compound (Long-Term) Stock Solution (Short-Term) Stock Solution (Long-Term)
Temperature -20°C to 8°C[1][2]2-8°C (<24 hours)[1]-20°C to -80°C[1]
Atmosphere Dry, Inert Gas (Argon/Nitrogen)[1]Tightly SealedTightly Sealed, Aliquoted
Light Protect from Light (Amber Vial)[1]Protect from LightProtect from Light
Container Tightly Sealed Glass VialTightly Sealed VialSingle-Use Vials (to avoid freeze-thaw)
Key Precaution Avoid moisture at all costs[3]Prepare fresh if possible[1]Perform stability study for your conditions

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Bume, Y., et al. (2018). Oxidative Dearomatization of Pyridines. PMC, NIH.
  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science.
  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications.
  • Wikipedia. (n.d.). Ammonium chloride.
  • Indian Journal of Pharmaceutical Sciences. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
  • Damani, L. A., et al. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics.
  • Vaitekunas, P., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • ResearchGate. (2004). Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects.
  • Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry.
  • EPTQ. (n.d.). Chemical analysis in amine system operations.
  • PubChemLite. (n.d.). (4-methoxypyridin-2-yl)methanamine (C7H10N2O).
  • ResearchGate. (2019). What are the product of degradation from Pyridine?.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • University of Connecticut. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
  • PubChem. (n.d.). 4-Pyridinemethanamine.
  • Hsieh, Y. L., et al. (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed.
  • ResearchGate. (2016). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
  • Mol Pharm. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.
  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • Sunway Pharm Ltd. (n.d.). (4-methoxypyridin-2-yl)methanamine.

Sources

Technical Support Center: Reaction Monitoring for (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a polar, basic primary amine, this compound presents unique challenges and opportunities in chromatographic analysis. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to ensure your reaction monitoring by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is both accurate and efficient.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for quantitative reaction monitoring, offering high resolution and sensitivity. However, the analysis of polar basic compounds like (4-Methoxypyridin-2-yl)methanamine on traditional reversed-phase (RP) columns can be challenging. The primary issues are poor retention on non-polar stationary phases and peak tailing due to interactions with acidic silanol groups on the silica surface.[1][2]

1.1 Recommended HPLC Method Development Protocol

This protocol provides a validated starting point for developing a robust RP-HPLC method suitable for monitoring the consumption of the starting material and the formation of products.

Objective: To establish a baseline reversed-phase HPLC method for analyzing (4-Methoxypyridin-2-yl)methanamine and related reaction components.

Step-by-Step Methodology:

  • Column Selection: Begin with a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). These columns have fewer accessible silanol groups, minimizing a primary cause of peak tailing.[1] For highly polar analytes or when retention is insufficient, consider a polar-embedded or polar-endcapped column.[3]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

    • Solvent B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

    • Rationale: Formic acid serves a dual purpose: it adjusts the mobile phase pH to approximately 2.7, protonating residual silanols to reduce unwanted interactions, and it provides a source of protons to ensure the basic amine is consistently in its protonated, more polar form, leading to more symmetrical peaks.[2] It is also mass spectrometry compatible.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a solvent that is weak or identical to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile or a pre-mixture of your starting mobile phase). This prevents peak distortion caused by a solvent mismatch.[4]

    • Ensure the final concentration is within the linear range of the detector (typically low µg/mL).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[4]

  • Instrument Conditions & Gradient:

    • Run a scouting gradient to determine the approximate retention times of your starting material and products.

ParameterRecommended Starting ConditionRationale & Notes
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLMinimize potential for column overload.[1]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm and 275 nmPyridine rings are strong UV absorbers.[5] A photodiode array (PDA) detector is ideal for assessing peak purity.
Gradient 5% to 95% B over 10 minA good starting point to elute a wide range of polarities.
Hold & Re-equilibrate Hold at 95% B for 2 min, then return to 5% B and hold for 3-5 min.Ensures all strongly retained compounds are eluted and the column is ready for the next injection.
  • Method Optimization: Based on the scouting gradient, adjust the gradient slope, starting/ending %B, or switch to an isocratic method to achieve optimal separation (Resolution > 2) between the starting material and key products/impurities in the shortest reasonable time.

1.2 HPLC Troubleshooting Guide (FAQ)

HPLC_Workflow

HPLC analysis workflow from sample preparation to final report.

Q1: Why is my peak for (4-Methoxypyridin-2-yl)methanamine tailing badly?

A: Peak tailing is the most common issue for basic compounds like yours and is almost always caused by secondary interactions with the stationary phase.[1]

  • Primary Cause: The basic amine interacts strongly with acidic residual silanol groups (Si-OH) on the silica backbone of the column. This creates a secondary, non-ideal retention mechanism that causes the peak to smear or "tail".[2]

  • Solutions:

    • Use a Mobile Phase Additive: If you are not already, add 0.1% formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. This lowers the pH, protonating the silanols and minimizing their interaction with your protonated amine.[2]

    • Add a Competing Base: For severe tailing, adding a small amount of a competing base like triethylamine (TEA) (0.05-0.1%) to the mobile phase can be effective. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them. Note: TEA is not MS-compatible and can shorten column life.[2]

    • Check for Column Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing. Try diluting your sample 10-fold and re-injecting.[1]

Q2: My retention time is shifting between injections. What's wrong?

A: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase.[6]

  • Primary Causes & Solutions:

    • Insufficient Column Equilibration: This is the most frequent cause, especially when running gradients. Ensure your column is equilibrated with the starting mobile phase for at least 5-10 column volumes before the first injection.[6]

    • Mobile Phase Composition: If your system mixes solvents online, ensure the proportioning valves are functioning correctly.[4] To test this, prepare a pre-mixed batch of the mobile phase and run it isocratically. If the retention time stabilizes, your pump's mixing system may need service.[4] Volatilization of the organic component can also change the composition over time; ensure your solvent reservoirs are covered.

    • Temperature Fluctuations: HPLC columns are sensitive to temperature. Using a column thermostat is crucial for reproducible retention times.[1]

Q3: My compound is the dihydrochloride salt. Does this matter for HPLC?

A: Yes, it can be a significant factor, especially if you observe broad or split peaks.

  • The Problem: Counter-Ion Exchange. Your analyte is injected with chloride as its counter-ion. If your mobile phase uses a different anion (e.g., formate from formic acid or acetate from a buffer), the analyte can exist as a mixture of salts on the column (e.g., a chloride salt and a formate salt). These different ion pairs can have slightly different retention characteristics, leading to peak broadening or splitting.

  • Solutions:

    • Increase Ionic Strength: Ensure your mobile phase has a sufficient concentration of the desired counter-ion (e.g., at least 10-20 mM of a buffer or additive). This creates a consistent ionic environment and forces the equilibrium towards a single salt form on the column.

    • Sample Diluent Matching: If possible, dissolve the sample in a diluent containing a high concentration of the mobile phase anion (e.g., your mobile phase A) to promote the ion exchange before injection.

Section 2: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It allows for the simultaneous analysis of multiple time points and is highly cost-effective.

2.1 Recommended TLC Method Development Protocol

Objective: To quickly identify a mobile phase system that provides good separation between the starting material and product(s).

Step-by-Step Methodology:

  • Plate Selection: Use standard silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.

  • Sample Application (Spotting):

    • Dissolve a small amount of your reaction mixture in a volatile solvent like methanol or dichloromethane.

    • Using a capillary tube, spot a very small amount (1-2 mm diameter) onto the baseline drawn in pencil about 1 cm from the bottom of the plate.[7]

    • Always co-spot a lane with your starting material and the reaction mixture to aid in identification.

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the starting material and products have Rf values between 0.2 and 0.8 and are well-separated.[8] (4-Methoxypyridin-2-yl)methanamine is polar, so it will require a relatively polar eluent to move from the baseline.

    • Starting Point: A mixture of a non-polar solvent (e.g., Hexane or Ethyl Acetate) and a polar solvent (e.g., Methanol) is common. Start with 10% Methanol in Dichloromethane (DCM) or Ethyl Acetate.

    • Optimization:

      • If spots remain on the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of Methanol).[9]

      • If spots run with the solvent front (Rf is too high): The eluent is too polar. Decrease the proportion of the polar solvent.[9]

      • For Basic Amines: Adding 0.5-2% of triethylamine (TEA) or ammonium hydroxide to the eluent can dramatically improve spot shape by neutralizing the acidic silica gel, preventing streaking.[9][10]

Example Eluent Systems for Polar Amines
90:10:1 Dichloromethane / Methanol / Ammonium Hydroxide
80:20 Ethyl Acetate / Methanol
95:5:0.5 Chloroform / Methanol / Triethylamine
  • Development & Visualization:

    • Place the TLC plate in a chamber containing the chosen eluent, ensuring the solvent level is below the baseline.[11] Cover the chamber to allow it to become saturated with solvent vapors.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate completely before visualization.

2.2 TLC Visualization Techniques

Because single-ring aromatic compounds may not be strongly UV-active and primary amines are often colorless, relying on multiple visualization methods is critical.[7]

Visualization MethodProcedureExpected Result for Primary Amine
UV Light (254 nm) View the dry plate under a short-wave UV lamp.The pyridine ring should show a dark spot against the green fluorescent background. This is good for seeing all UV-active species.
Ninhydrin Stain Dip the plate in a ninhydrin solution (e.g., 0.3 g in 100 mL of n-butanol with 3 mL of acetic acid) and gently heat with a heat gun.[12]Primary amines react to form a highly colored purple or pink spot (Ruhemann's purple). This is highly specific and sensitive for your starting material.[7][13]
Potassium Permanganate (KMnO₄) Stain Dip the plate in a basic solution of KMnO₄.Reacts with any oxidizable functional group (alcohols, alkenes, some amines), appearing as a yellow/brown spot on a purple background.[14] Note: Pyridine itself is often resistant to this stain.[13]
Fluorescamine Spray or dip the plate in a fluorescamine solution (0.1 mg/mL in acetone).[15]Reacts specifically with primary amines to produce a highly fluorescent spot under long-wave (366 nm) UV light.[14][16]
2.3 TLC Troubleshooting Guide (FAQ)

TLC_Workflow

TLC analysis workflow from spotting to visualization and analysis.

Q1: My spot for the starting material is streaking up the plate instead of forming a tight circle. Why?

A: Streaking is a common TLC problem, especially with polar and basic compounds.[11][17]

  • Primary Causes & Solutions:

    • Acidic Silica Interaction: The basic amine is interacting too strongly with the acidic silica gel stationary phase. This is the most likely cause. Add a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide to your eluent to neutralize the silica and produce compact spots.[9]

    • Sample Overload: You have spotted too much material. The mobile phase cannot effectively dissolve and move the entire spot, causing it to drag.[11][17] Try diluting your sample or spotting a smaller amount.

    • Sample Insolubility: The compound is not fully soluble in the mobile phase. This can cause it to streak from the origin. If this is the case, you may need to modify the solvent system entirely.

Q2: I can't see my starting material spot after developing the plate, even with UV light.

A: This indicates either the compound is not UV-active enough, its concentration is too low, or it has evaporated.

  • Solutions:

    • Use a Specific Stain: Do not rely solely on UV. A ninhydrin stain is highly specific for primary amines and will almost certainly visualize your starting material.[7][13]

    • Increase Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to fully dry between each application to concentrate the sample on the baseline.[9][11]

    • Check Volatility: While unlikely to be a major issue for the dihydrochloride salt, the freebase form can be volatile. Ensure the plate is not heated excessively before visualization.

Q3: All my spots (starting material and product) have an Rf of 0 or 0.1. How do I fix this?

A: An Rf value near zero means your compounds are strongly adsorbed to the stationary phase and are not being moved by the mobile phase.[8]

  • Solution: Your eluent is not polar enough. You need to increase the elution strength.

    • Systematic Approach: Gradually increase the percentage of the most polar solvent in your mixture. For example, if you are using 95:5 Ethyl Acetate:Methanol, try 90:10, then 85:15. Small changes can have a large effect.

    • Add a Stronger Solvent: If you are using a solvent like ethyl acetate, adding a small amount of a much more polar solvent like methanol or ethanol can significantly increase the eluting power.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents.
  • LC Resources. (n.d.). HPLC Troubleshooting Guide.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • IJSDR. (2022). Troubleshooting in HPLC: A Review.
  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Scribd. (n.d.). TLC Visualization Reagents Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Chemequations. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography A, 121(1), 33–40.
  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ResearchGate. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2014). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • PubChem. (n.d.). (4-methoxypyridin-2-yl)methanamine.

Sources

Impact of solvent on (4-Methoxypyridin-2-yl)methanamine dihydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Methoxypyridin-2-yl)methanamine dihydrochloride (CAS: 1344046-06-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile building block. Our goal is to empower you, our fellow researchers and developers, to overcome common experimental hurdles and optimize your synthetic outcomes.

Introduction: The Critical First Step

(4-Methoxypyridin-2-yl)methanamine is a valuable intermediate in medicinal chemistry and materials science.[1] However, it is typically supplied as a more stable dihydrochloride salt. This form presents a unique challenge that is entirely dependent on the solvent system for resolution: the active nucleophilic free amine must be generated in situ. The choice of solvent is not merely about dissolution; it governs the deprotonation equilibrium, the reactivity of the resulting free amine, and the overall success of your reaction. This guide will walk you through the causality behind these solvent-driven effects.

Core Concept: Liberation of the Reactive Amine

The dihydrochloride salt is itself unreactive as a nucleophile. The lone pair on the primary amine is protonated, as is the pyridine nitrogen, rendering the molecule inert to electrophiles. The first and most critical step in any reaction is the deprotonation of the primary ammonium salt using a suitable base to release the free amine.

Deprotonation cluster_reactants Reactants cluster_products Products in Solution Reagent (4-Methoxypyridin-2-yl)methanamine dihydrochloride FreeAmine Free, Nucleophilic Amine Reagent->FreeAmine Deprotonation in appropriate solvent Base 2 eq. Base (e.g., Triethylamine) Base->FreeAmine SaltByproduct 2 eq. Conjugate Acid Salt (e.g., Triethylammonium Chloride) Base->SaltByproduct SolventSelection cluster_pathways cluster_solvents Start Start: Select Reaction Type Acylation Acylation / Sulfonylation (e.g., with Acyl Chloride) Start->Acylation Alkylation SN2 Alkylation (e.g., with Alkyl Halide) Start->Alkylation ReductiveAmination Reductive Amination (e.g., with Aldehyde + NaBH(OAc)3) Start->ReductiveAmination Solvent1 Polar Aprotic: DMF, MeCN, DCM + 2.2 eq. TEA/DIPEA Acylation->Solvent1 Fast kinetics needed. Avoid protic solvents that can compete as nucleophiles. Solvent2 Polar Aprotic: DMF, DMSO, MeCN + 2.2 eq. TEA/DIPEA Alkylation->Solvent2 Maximize nucleophilicity. Avoid protic solvent caging. Solvent3 Polar Protic or Aprotic: MeOH, DCE, THF + 2.2 eq. TEA/DIPEA ReductiveAmination->Solvent3 Protic solvents often acceptable. Reaction proceeds via iminium intermediate.

Caption: Decision workflow for solvent and base selection.

Expertise Insight: For SN2 reactions, polar aprotic solvents are strongly preferred because they increase the rate of reaction, sometimes by several orders of magnitude, compared to protic solvents. [2]This is because they solvate the counter-ion of the nucleophile without "caging" the nucleophile itself, enhancing its reactivity. [3]

Q4: I am observing unexpected side products. Could the solvent be the culprit?

A4: Yes, while often considered inert, solvents can participate in or promote side reactions. [4]

  • Dichloromethane (DCM) and other halogenated solvents: Can alkylate amines, especially at elevated temperatures or under basic conditions, leading to the formation of quaternary ammonium salts or other undesired products. [5]* Dimethylformamide (DMF): Can be a source of dimethylamine or carbon monoxide under harsh conditions (high temperature, strong acids/bases), leading to formylation or other side reactions.

  • Protic Solvents (MeOH, EtOH): Can compete with your amine as a nucleophile, leading to ester formation if reacting with an acyl chloride, for example.

Recommendation: Always use high-purity, anhydrous solvents. If side reactions are suspected, switch to a more inert solvent like acetonitrile or 1,4-dioxane, even if it requires adjusting the base or temperature to achieve dissolution.

Troubleshooting Guide

SymptomProbable Solvent-Related CauseSuggested Solution & Rationale
No Reaction / Low Conversion 1. Incomplete Deprotonation: Salt is not fully converted to the reactive free amine. 2. Poor Solubility: The free amine or electrophile is not soluble.1. Base: Use ≥2 equivalents of a stronger, non-nucleophilic base (e.g., TEA, DIPEA). 2. Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to ensure all species remain in solution.
Slow Reaction Rate Solvent Caging: A protic solvent (MeOH, H₂O) is deactivating the nucleophilic free amine through hydrogen bonding. [2]Switch to a polar aprotic solvent (MeCN, DMF) to "unleash" the nucleophile's full reactivity. [6]
Formation of Side Products Solvent Participation: The solvent (e.g., DCM, DMF) is reacting with your starting materials or intermediates. [5]Change to a more inert solvent (e.g., MeCN, THF, Toluene). Ensure the reaction is run at the lowest effective temperature.
Inconsistent Results Presence of Water: Using non-anhydrous solvents or reagents. Water can hydrolyze sensitive reagents or alter the deprotonation equilibrium.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: General Procedure for Acylation

This protocol details a representative workflow for the acylation of (4-Methoxypyridin-2-yl)methanamine, emphasizing choices that mitigate common solvent-related issues.

Objective: To synthesize N-((4-methoxypyridin-2-yl)methyl)acetamide.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve. A gentle warming may be required.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes at 0 °C. This step is critical for ensuring complete in-situ generation of the free amine before the electrophile is introduced.

  • Electrophile Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers and wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

References

  • Role of solvent in chemical reactions. Journal of the Indian Chemical Society.
  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Solvent Dictated Organic Transformations. Chemistry – An Asian Journal. [Link]
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. Rasayan Journal of Chemistry. [Link]
  • Navigating the Purchase of (4-Methoxypyridin-2-yl)methanamine: A Buyer's Guide. Tejle Chemicals. [Link]
  • (4-Methoxypyridin-2-yl)methanamine Compound Summary.
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride Compound Summary.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Prospects of using melamine solutions in reactive solvents in polymer technology.
  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Organic Chemistry Tutor via YouTube. [Link]
  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
  • A Review on the Use of Deep Eutectic Solvents in Protection Reactions. MDPI. [Link]
  • (4-methoxypyridin-2-yl)methanamine Compound Summary. PubChemLite. [Link]
  • (2-methoxypyridin-4-yl)methanamine Compound Summary. PubChemLite. [Link]
  • (2-Methoxypyridin-4-yl)methanamine Product Page. MySkinRecipes. [Link]

Sources

Technical Support Center: Temperature Effects on (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions with this versatile building block, with a specific focus on the critical role of temperature.

Introduction: The Role of Temperature in Reactions with (4-Methoxypyridin-2-yl)methanamine

(4-Methoxypyridin-2-yl)methanamine is a valuable heterocyclic intermediate in medicinal chemistry and materials science.[1][2][3] Its reactivity is primarily centered around the primary amine, making it a common precursor for the synthesis of amides, imines, and other nitrogen-containing scaffolds. The dihydrochloride salt form ensures stability and ease of handling, but requires careful consideration of reaction conditions, particularly the in-situ generation of the free amine.

Temperature is a pivotal parameter in controlling the rate, selectivity, and yield of reactions involving this compound. An optimal thermal strategy is crucial for minimizing side product formation and ensuring the integrity of the final product. This guide will address common questions and troubleshooting scenarios related to temperature effects in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Question: I am performing an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent like HATU or EDC/HOBt at room temperature, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

This is a frequent challenge that can often be resolved by systematically evaluating and adjusting your reaction temperature in conjunction with other parameters.

Potential Causes & Temperature-Related Solutions:

  • Incomplete Deprotonation of the Amine Salt: The primary amine of this compound must be liberated to its free base form to act as a nucleophile. The choice of base and the temperature of this deprotonation step are critical.

    • Troubleshooting:

      • Increase Pre-activation/Deprotonation Temperature: If you are adding your base (e.g., DIPEA, triethylamine) at 0 °C or room temperature, consider a brief, gentle warming period (e.g., to 40-50 °C) after base addition, prior to the introduction of the activated carboxylic acid. This can facilitate more efficient deprotonation. Monitor for any potential degradation of your starting materials at this higher temperature.

      • Extended Stirring at Room Temperature: Before adding the coupling agent and carboxylic acid, allow the this compound and base to stir for a longer period (e.g., 30-60 minutes) at room temperature to ensure complete formation of the free amine.

  • Insufficient Reaction Temperature for a Hindered or Deactivated Substrate: If your carboxylic acid is sterically hindered or electronically deactivated, the reaction may be sluggish at room temperature.

    • Troubleshooting:

      • Gradual Increase in Reaction Temperature: After the initial coupling at room temperature, slowly raise the temperature of the reaction mixture in increments of 10-15 °C (e.g., to 40 °C, then 60 °C) and monitor the progress by TLC or LC-MS.

      • Microwave Irradiation: For particularly challenging couplings, microwave heating can significantly accelerate the reaction.[4] Typical conditions might involve heating to 100-130 °C for short periods (5-30 minutes).[4]

Experimental Protocol: Temperature Optimization for a Standard Amide Coupling

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add a suitable non-nucleophilic base (e.g., DIPEA, 2.2 eq.) and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in the same solvent.

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the reaction at room temperature for 2 hours and check the progress by TLC or LC-MS.

  • If the reaction is incomplete, gradually increase the temperature to 40-50 °C and continue to monitor.

  • If necessary, further increase the temperature in a controlled manner or consider microwave irradiation for difficult substrates.

ParameterInitial ConditionOptimized ConditionRationale
Deprotonation 0 °C to RTRT for 30 min, or brief warming to 40 °CEnsures complete formation of the nucleophilic free amine.
Coupling Temp. Room TemperatureRT, then gradual increase to 40-60 °C if neededOvercomes activation energy barrier for sluggish reactions.
For Hindered Substrates Conventional HeatingMicrowave heating (100-130 °C)Provides rapid and efficient energy input to drive the reaction to completion.[4]
Issue 2: Formation of N-Acyl Urea and Other Side Products

Question: I am using a carbodiimide-based coupling agent (e.g., EDC, DCC) and observing significant formation of an N-acyl urea byproduct, which is difficult to remove. How can I minimize this side reaction?

Answer:

N-acyl urea formation is a common side reaction with carbodiimides, and its rate is highly temperature-dependent.

Root Cause & Temperature-Focused Mitigation:

  • O- to N-Acyl Migration: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either be attacked by the desired amine or undergo an intramolecular rearrangement (O- to N-acyl migration) to form a stable N-acyl urea, which is no longer reactive. This rearrangement is accelerated at higher temperatures.

    • Troubleshooting:

      • Low-Temperature Coupling: Perform the coupling reaction at a reduced temperature. A common starting point is 0 °C. For highly sensitive substrates, temperatures as low as -20 °C may be beneficial.[5]

      • Controlled Warming: If the reaction is too slow at low temperatures, allow it to proceed at 0 °C for an initial period (e.g., 1-2 hours) before gradually warming to room temperature. This allows the desired reaction to compete effectively before the temperature is raised.

Workflow for Minimizing N-Acyl Urea Formation

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction & Monitoring A Dissolve Carboxylic Acid & Coupling Additive (e.g., HOBt) B Cool to 0 °C A->B C Add Carbodiimide (e.g., EDC) B->C D Add solution of (4-Methoxypyridin-2-yl)methanamine (pre-treated with base) dropwise at 0 °C C->D E Stir at 0 °C for 1-2 hours D->E F Monitor by TLC/LC-MS E->F G If incomplete, slowly warm to Room Temperature F->G Low Conversion

Caption: Low-temperature coupling workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for storing this compound?

A1: The dihydrochloride salt is generally stable at room temperature when stored in a cool, dry place away from light.[2][3] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.

Q2: Can I use elevated temperatures for reactions with acyl chlorides?

A2: Yes, but with caution. Reactions of primary amines with acyl chlorides are typically fast and highly exothermic.[6][7]

  • Low Temperature Start: It is highly recommended to start the reaction at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a solution of the free amine. This helps to control the initial exotherm.

  • Warming to Drive Completion: After the initial addition, the reaction can be allowed to warm to room temperature to ensure it goes to completion. For less reactive acyl chlorides, gentle heating (e.g., 40-50 °C) may be necessary.

  • High-Temperature Risks: At excessively high temperatures, there is an increased risk of side reactions, such as the formation of di-acylated products or degradation of the pyridine ring.

Q3: Does the methoxy group on the pyridine ring influence the choice of reaction temperature?

A3: The 4-methoxy group is an electron-donating group, which can slightly increase the nucleophilicity of the pyridine nitrogen. However, the primary reactive site is the aminomethyl group. The main influence of the methoxy group is on the overall electronic properties and potential for side reactions at the ring under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions). For most standard transformations at the primary amine, its effect on the choice of temperature is minimal compared to factors like steric hindrance and the reactivity of the coupling partner.

Q4: Are there any known thermal decomposition pathways for (4-Methoxypyridin-2-yl)methanamine?

Logical Relationship: Temperature vs. Reaction Outcome

G cluster_0 Low Temperature (e.g., 0 °C) cluster_1 High Temperature (e.g., > 60 °C) Temp Reaction Temperature Low_Rate Slower Reaction Rate Temp->Low_Rate High_Rate Faster Reaction Rate Temp->High_Rate High_Selectivity Higher Selectivity Low_Rate->High_Selectivity Min_Side_Products Minimized Side Products (e.g., N-acyl urea) High_Selectivity->Min_Side_Products Low_Selectivity Lower Selectivity High_Rate->Low_Selectivity Max_Side_Products Increased Side Products & Potential Decomposition Low_Selectivity->Max_Side_Products

Sources

Technical Support Center: (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving (4-Methoxypyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of this and structurally related compounds. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material a dihydrochloride salt?

(4-Methoxypyridin-2-yl)methanamine contains two basic nitrogen atoms: the primary aliphatic amine and the pyridine ring nitrogen. In its free base form, the compound can be susceptible to oxidation and is a less stable, often oily substance. Supplying it as a dihydrochloride salt—where both nitrogen atoms are protonated—confers several advantages:

  • Enhanced Stability: The salt form is typically a stable, crystalline solid with a longer shelf-life.[1]

  • Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to liquids or oils.

  • Reduced Volatility and Odor: Salt formation significantly reduces the volatility and often unpleasant odor associated with free amines.[2]

The "dihydrochloride" designation confirms that two equivalents of HCl have reacted to protonate both basic centers.

Q2: Do I need to convert the dihydrochloride salt to the free amine before my reaction?

Yes, in almost all cases. For the primary amine to function as a nucleophile (e.g., in amide couplings, reductive aminations, or alkylations), its lone pair of electrons must be available.[2] In the salt form, this lone pair is tied up in a bond with a proton, rendering it non-nucleophilic. Therefore, you must add a base to liberate the "free base" before or during your reaction.

Q3: What are the primary challenges I should anticipate during the work-up?

The main challenges stem from the dual basicity of the molecule and its resulting pH-dependent solubility:

  • Incomplete Extraction: If the aqueous layer is not sufficiently basic during extraction, your product will remain in its protonated, water-soluble form and will not partition into the organic layer.[3]

  • Emulsion Formation: Basifying the aqueous layer, especially with strong bases like NaOH, can lead to the formation of stable emulsions during extraction, complicating phase separation.

  • Purification Difficulties: The basic nature of the amine can cause significant streaking and poor separation during silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface.[4]

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems you may encounter during your experimental work-up.

Problem: My product is not extracting into the organic layer (e.g., DCM, EtOAc). TLC analysis shows it's all in the aqueous phase.
  • Probable Cause: The pH of the aqueous layer is too low. Both the primary amine (pKa of conjugate acid ≈ 10-11) and the pyridine nitrogen (pKa of conjugate acid ≈ 5-6) are protonated, making the molecule a water-soluble salt.

  • Solution: You must basify the aqueous layer to a pH significantly above the pKa of the most basic amine's conjugate acid. A safe target is a pH of 11-12 .

    • Cool the biphasic mixture in an ice bath.

    • Slowly add a strong base, such as 2M NaOH or saturated Na₂CO₃ solution, with vigorous stirring.

    • Periodically check the pH of the aqueous layer using pH paper or a pH meter.

    • Once the target pH is reached, proceed with the extraction. The free amine should now readily partition into the organic solvent.

Problem: A thick, persistent emulsion has formed during my extraction.
  • Probable Cause: High pH and the presence of fine inorganic salt precipitates can stabilize emulsions. This is common when using concentrated NaOH.

  • Solutions (in order of preference):

    • Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can disrupt the fine particles stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.

Problem: My compound is streaking badly on the silica gel column, leading to poor separation and low purity.
  • Probable Cause: The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This causes tailing and makes separation from non-basic impurities difficult.

  • Solution: Deactivate the silica gel by adding a basic modifier to your eluent system.

    • Standard Approach: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., using a stock of 1% NH₄OH in methanol to prepare your eluent) to the mobile phase.

    • Procedure:

      • Prepare your eluent (e.g., 95:5 DCM:MeOH).

      • Add the basic modifier to the final eluent mixture (e.g., for 1 L of eluent, add 5-10 mL of TEA).

      • Flush the column with this modified eluent before loading your sample.

      • Run the column as usual. You should observe significantly sharper peaks and better separation.

Experimental Protocols

Protocol 1: Liberation of the Free Amine from Dihydrochloride Salt

This protocol describes the conversion of the salt to its free base form, which can then be used in a subsequent reaction.

  • Dissolution: Dissolve this compound (1.0 eq) in water (approx. 10 mL per gram of salt).

  • Solvent Addition: Add an immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), in an equal volume to the aqueous layer.

  • Basification: Cool the mixture in an ice bath. Slowly add 2M aqueous NaOH while stirring, monitoring the pH of the aqueous layer. Continue adding base until the pH is stable at 11-12.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Drain the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with the same organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately or stored under an inert atmosphere.

Protocol 2: General Post-Reaction Aqueous Work-up

This protocol outlines a standard work-up procedure following a reaction where the product is (4-Methoxypyridin-2-yl)methanamine or a derivative.

  • Quenching: If necessary, cool the reaction mixture to 0 °C and quench cautiously with water or a suitable quenching agent.

  • Solvent Addition: Dilute the mixture with an appropriate extraction solvent (e.g., EtOAc, DCM) and water.

  • pH Adjustment: Check the pH of the aqueous layer. If it is acidic or neutral, adjust to pH 11-12 with a suitable base (e.g., saturated NaHCO₃ for mild basicity, or 1-2M NaOH for stronger basification) to ensure your amine product is in its free base form.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent by rotary evaporation to obtain the crude product.

Visualizations and Data

Work-up Decision Workflow

The following diagram illustrates the logical flow for a successful work-up procedure.

Workup_Flowchart A Reaction Mixture B Quench Reaction (e.g., add H₂O) A->B C Add Extraction Solvent & H₂O B->C D Check pH of Aqueous Layer C->D E Is pH > 11? D->E F Add Base (e.g., 2M NaOH) until pH > 11 E->F No G Extract with Organic Solvent (3x) E->G Yes F->G H Emulsion Formed? G->H I Add Brine / Filter / Centrifuge H->I Yes J Combine Organic Layers H->J No I->G K Wash with Brine J->K L Dry (Na₂SO₄), Filter, & Concentrate K->L M Crude Product L->M N Purification (e.g., Column Chromatography) M->N

Caption: Decision workflow for the work-up of basic amine products.

Principle of Acid-Base Extraction

This diagram shows how pH controls the solubility and separation of the amine.

AcidBaseExtraction pH Control of Amine Extraction cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 11) Low_Org Organic Layer (e.g., EtOAc) [Product Absent] Low_Aq Aqueous Layer [Product Present as R-NH₃⁺] (Water Soluble) High_Org Organic Layer (e.g., EtOAc) [Product Present as R-NH₂] (Organic Soluble) Low_Aq->High_Org + Add Base (NaOH) High_Org->Low_Aq + Add Acid (HCl) High_Aq Aqueous Layer [Product Absent]

Caption: The effect of pH on the partitioning of an amine between aqueous and organic layers.

Table 1: Recommended Bases for Neutralization & pH Adjustment
BaseFormulapKa (Conjugate Acid)Typical UseKey Considerations
Sodium HydroxideNaOH~15.7Strong base for work-up pH adjustmentHighly effective, but can promote emulsions. Inexpensive.
Sodium CarbonateNa₂CO₃10.3Moderate base for work-upSafer than NaOH, less likely to cause emulsions.
Sodium BicarbonateNaHCO₃6.4Mild base for neutralizing excess acidGenerally not strong enough to deprotonate the primary amine fully.
Triethylamine (TEA)Et₃N10.7In-situ base during reaction; column modifierOrganic soluble, volatile. Byproduct salt (Et₃N·HCl) must be removed in work-up.[5]
DIPEAi-Pr₂NEt10.7In-situ base during reactionSterically hindered, less nucleophilic than TEA.

References

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Online Forum Post].
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? [Online Forum Post].
  • ChemicalBook. (n.d.). (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis.
  • Reddit. (2022). Amine workup. [Online Forum Post]. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Chemistry LibreTexts. (2023). 24.7: Reactions of Amines.
  • Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity.
  • Reddit. (2021). Hydrochloride salt of amine. [Online Forum Post]. r/OrganicChemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Zhang, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(17), 4789-4794. DOI: 10.1039/D1QO00916H.
  • YouTube. (2022). Amine and HCl - salt formation reaction. [Video]. Available at: [Link] (Note: A representative URL is used as the original may not be stable).
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • Chemistry LibreTexts. (2023). 24.3: Basicity of Amines.

Sources

Validation & Comparative

A Comprehensive Comparative Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the physicochemical properties, synthesis, and potential applications of (4-Methoxypyridin-2-yl)methanamine dihydrochloride and its key positional isomers. Understanding the nuanced differences conferred by the placement of the methoxy and aminomethyl substituents on the pyridine ring is critical for rational ligand design, catalyst development, and the synthesis of novel pharmaceutical agents.

Introduction to the Influence of Substituents on Pyridine Chemistry

Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its reactivity and properties are profoundly influenced by the electronic nature and position of substituents. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, rendering pyridine basic.[3] Electron-donating groups (EDGs) generally increase the electron density of the ring, enhancing its basicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the ring less basic but more susceptible to nucleophilic attack.[4]

The interplay of the electron-donating methoxy group (-OCH₃) and the basic aminomethyl group (-CH₂NH₂) in the isomers of (methoxypyridin-yl)methanamine gives rise to a fascinating array of chemical behaviors. The position of these substituents dictates the molecule's steric accessibility, electronic distribution, and, consequently, its utility in various applications.

Physicochemical Properties: A Comparative Analysis

The location of the methoxy and aminomethyl groups on the pyridine ring directly impacts the molecule's basicity (pKa), nucleophilicity, and spectroscopic signatures. While direct comparative experimental data for all isomers is not extensively available in the literature, we can infer trends based on established principles of physical organic chemistry.

Basicity (pKa)

The basicity of these isomers is determined by the availability of the lone pairs on both the pyridine ring nitrogen and the exocyclic aminomethyl nitrogen.

  • (4-Methoxypyridin-2-yl)methanamine : The methoxy group at the 4-position is para to the ring nitrogen. Its +M (mesomeric) effect strongly increases the electron density on the ring nitrogen, making it more basic. The aminomethyl group at the 2-position will also have its basicity influenced by the ring's electronics.

  • (3-Methoxypyridin-2-yl)methanamine) : With the methoxy group at the 3-position, its -I (inductive) effect will slightly decrease the basicity of the ring nitrogen, while the +M effect is less pronounced at the ortho and para positions.

  • (5-Methoxypyridin-2-yl)methanamine : Similar to the 3-methoxy isomer, the methoxy group at the 5-position will primarily exert a -I effect on the ring nitrogen, leading to lower basicity compared to the 4-methoxy isomer.

  • (6-Methoxypyridin-2-yl)methanamine : The methoxy group at the 6-position is ortho to the ring nitrogen. While it has a +M effect, its proximity can lead to steric hindrance and a significant -I effect, which has been shown to decrease the basicity of the pyridine nitrogen.[5]

Table 1: Predicted and Experimental Physicochemical Properties of (Methoxypyridin-yl)methanamine Isomers

CompoundPredicted Ring Nitrogen pKa TrendPredicted Aminomethyl Nitrogen pKa TrendExperimental Data (where available)
(4-Methoxypyridin-2-yl)methanamineHighestHighNo direct experimental pKa found.
(3-Methoxypyridin-2-yl)methanamineIntermediateIntermediateNo direct experimental pKa found.
(5-Methoxypyridin-2-yl)methanamineIntermediateIntermediateNo direct experimental pKa found.
(6-Methoxypyridin-2-yl)methanamineLowestHighNo direct experimental pKa found.

Note: The dihydrochloride salt form of (4-Methoxypyridin-2-yl)methanamine indicates that both nitrogen atoms are protonated.

Nucleophilicity

The nucleophilicity of these isomers is a critical factor in their application as ligands or building blocks in synthesis. It generally follows the trend of basicity, but is also highly sensitive to steric hindrance.

  • Ring Nitrogen : The nucleophilicity of the pyridine nitrogen is expected to follow the basicity trend, with the 4-methoxy isomer being the most nucleophilic.

  • Aminomethyl Nitrogen : The exocyclic primary amine is generally a good nucleophile. Its reactivity will be modulated by the electronic effects of the substituted pyridine ring. Steric hindrance around the aminomethyl group is minimal in all isomers, suggesting that its nucleophilicity will correlate well with its basicity.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between these isomers. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Trends for Key Signals

IsomerPyridine Protons (δ, ppm)Methoxy Protons (δ, ppm)Methylene Protons (δ, ppm)Pyridine Carbons (δ, ppm)
(4-Methoxypyridin-2-yl)methanamine Protons ortho to N will be most deshielded. Proton between substituents will be shielded.~3.8-4.0~3.8-4.0C4 (with OMe) will be significantly downfield. C2 and C6 will be downfield due to N.
(3-Methoxypyridin-2-yl)methanamine Protons will exhibit distinct splitting patterns based on their positions relative to the two substituents.~3.8-4.0~3.9-4.1C3 (with OMe) and C2 (with CH₂NH₂) will be downfield.
(5-Methoxypyridin-2-yl)methanamine Protons will show characteristic shifts reflecting the meta-relationship of the substituents.~3.8-4.0~3.8-4.0C5 (with OMe) and C2 (with CH₂NH₂) will be downfield.
(6-Methoxypyridin-2-yl)methanamine Protons will have shifts influenced by the ortho- and para-directing effects of the substituents.~3.9-4.1~3.9-4.1C6 (with OMe) and C2 (with CH₂NH₂) will be downfield.

Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is for illustrative purposes based on general principles.

Synthesis of (Methoxypyridin-yl)methanamine Isomers

The synthesis of these isomers often involves multi-step sequences starting from commercially available substituted pyridines. The choice of strategy depends on the desired substitution pattern.

General Synthetic Strategies

A common approach involves the introduction of the aminomethyl group via reduction of a nitrile or an amide, or by amination of a halomethylpyridine. The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) with sodium methoxide.

G cluster_0 Synthesis of (4-Methoxypyridin-2-yl)methanamine cluster_1 Synthesis of other Isomers 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 2-Cyano-4-methoxypyridine 2-Cyano-4-methoxypyridine 2-Chloro-4-methoxypyridine->2-Cyano-4-methoxypyridine NaCN (4-Methoxypyridin-2-yl)methanamine (4-Methoxypyridin-2-yl)methanamine 2-Cyano-4-methoxypyridine->(4-Methoxypyridin-2-yl)methanamine Reduction (e.g., LiAlH4) Substituted_Halopyridine Substituted Halopyridine Substituted_Methoxypyridine Substituted Methoxypyridine Substituted_Halopyridine->Substituted_Methoxypyridine NaOMe Functionalized_Methoxypyridine Functionalized Methoxypyridine Substituted_Methoxypyridine->Functionalized_Methoxypyridine e.g., Nitration, Halogenation Isomeric_Product Isomeric Product Functionalized_Methoxypyridine->Isomeric_Product e.g., Reduction, Amination

Caption: General synthetic approaches to (methoxypyridin-yl)methanamine isomers.

Experimental Protocol: Synthesis of (4-Methoxypyridin-2-yl)methanamine

This protocol is a representative example based on common synthetic transformations.

Step 1: Synthesis of 2-Cyano-4-methoxypyridine

  • To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as DMSO, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture at 120-140 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-cyano-4-methoxypyridine.

Step 2: Reduction to (4-Methoxypyridin-2-yl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 2-cyano-4-methoxypyridine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the free base in a suitable solvent like diethyl ether or methanol.

  • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Applications: A Comparative Outlook

The distinct electronic and steric properties of these isomers make them suitable for different applications, particularly as ligands in catalysis and as scaffolds in drug discovery.

Ligands in Homogeneous Catalysis

The pyridine nitrogen and the exocyclic amine can act as a bidentate ligand, coordinating to a metal center. The electron-donating ability and steric profile of the ligand can significantly influence the catalytic activity and selectivity of the metal complex.

  • (4-Methoxypyridin-2-yl)methanamine : The strong electron-donating character of the 4-methoxy group enhances the electron density on the metal center, which can be beneficial for oxidative addition steps in catalytic cycles (e.g., Suzuki-Miyaura coupling).[6]

  • Other Isomers : The varying electronic properties of the other isomers would modulate the catalytic activity. For instance, the less donating 3- and 5-methoxy isomers might be suitable for reactions requiring a more electron-deficient metal center. The 6-methoxy isomer could impose specific steric constraints, potentially leading to different selectivity.

G Isomer Pyridine Isomer (Ligand) Catalyst Metal-Ligand Complex (Active Catalyst) Isomer->Catalyst Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂) Metal_Precursor->Catalyst Product Coupling Product Catalyst->Product Catalytic Cycle Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->Product Reaction

Caption: Role of pyridine isomers as ligands in a generic cross-coupling reaction.

Scaffolds in Drug Discovery

The substituted pyridine motif is a privileged scaffold in medicinal chemistry. The specific substitution pattern of the (methoxypyridin-yl)methanamine isomers can influence their binding to biological targets and their pharmacokinetic properties. The position of the methoxy group has been shown to be critical for the biological activity in other classes of compounds.[7]

  • Hydrogen Bonding : The pyridine nitrogen and the aminomethyl group can act as hydrogen bond acceptors and donors, respectively, which is crucial for molecular recognition at a receptor's active site.

  • Lipophilicity and Solubility : The methoxy group increases lipophilicity compared to a hydroxyl group, which can affect cell permeability and metabolic stability. The overall polarity and solubility of the molecule will depend on the relative positions of the polar functional groups.

Conclusion

The positional isomerism of the methoxy and aminomethyl groups on the pyridine ring gives rise to a family of compounds with a diverse range of physicochemical properties and potential applications. (4-Methoxypyridin-2-yl)methanamine is predicted to be the most basic and nucleophilic isomer due to the strong electron-donating effect of the 4-methoxy group. This enhanced electron-donating ability makes it a promising candidate for applications requiring a highly active ligand in catalysis. The other isomers, with their modulated electronic and steric profiles, offer a toolkit for fine-tuning the properties of metal complexes and bioactive molecules. Further experimental studies are warranted to provide a comprehensive, quantitative comparison of these versatile building blocks and to fully unlock their potential in chemical synthesis and drug development.

References

  • (Reference for general pyridine chemistry, if available
  • Pyridine - Wikipedia.[3]
  • Pyridine: Uses, Structure & pKa - StudySmarter.[2]
  • Properties of Pyridine – C5H5N - BYJU'S.[1]
  • (Reference for synthesis of a specific isomer, if available
  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed.[7]
  • (Reference for catalytic applications, if available
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences.[4]
  • (Reference for another synthesis or property, if available
  • (Reference for another synthesis or property, if available
  • (Reference for another synthesis or property, if available
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.[6]
  • (Reference for another synthesis or property, if available
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC.[5]
  • (Reference for another synthesis or property, if available

Sources

A Comparative Guide to the Biological Activity of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its derivatives are lauded for a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This guide offers an in-depth comparative analysis of derivatives of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, contextualizing their potential within the broader class of pyridine-based compounds. Through an objective lens, we will dissect their performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a critical resource for navigating this promising chemical space.

Introduction to the Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility in binding to biological targets. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, (4-Methoxypyridin-2-yl)methanamine, belongs to the 2-aminomethylpyridine subclass. The methoxy group at the 4-position and the aminomethyl group at the 2-position are critical functional handles that can be derivatized to explore structure-activity relationships (SAR) and optimize biological activity. While specific biological data for the parent dihydrochloride salt is not extensively documented in publicly available literature, we can infer its potential activities by examining structurally related analogs.

Comparative Analysis of Biological Activities

The biological potential of (4-Methoxypyridin-2-yl)methanamine derivatives can be benchmarked against other pyridine-based compounds targeting a range of therapeutic areas. Here, we compare their potential in oncology and infectious diseases, two areas where pyridine derivatives have shown significant promise.

Anticancer Activity

The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer agents. Derivatives of 2-aminopyridine have demonstrated potent inhibitory effects on various kinases implicated in cancer progression.

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound/Derivative ClassTarget(s)Cell Line(s)IC50/ActivityReference
2-Amino-4-(trifluoromethyl)pyridine derivativesEGFRvIIIU87-EGFRvIII< 1 nM (for compound 10j)[2]
2-Amino-4-(1-piperidine) pyridine derivativesALK, ROS1H3122, HCC786.27 µM, 10.71 µM (for compound 2e)
2-Amino-4-(1-phenylethoxy) pyridine derivativesROS1Enzyme Assay370 nM (for compound 14c)[3]
Sulfonamide methoxypyridine derivativesPI3K/mTOREnzyme AssayData available in source[4]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilesHepG2, DU145, MBA-MB-231HepG2, DU145, MBA-MB-2311-5 µM (for compounds 5d, 5g, 5h, 5i)[5]
Thieno[2,3-b]pyridine derivativesTDP1MB-MDA-43570 nM (GI50 for compound 9a)[6]

The data presented in Table 1 underscores the potential of substituted pyridines as potent anticancer agents. For instance, 2-amino-4-(trifluoromethyl)pyridine derivatives have been developed as highly potent EGFR inhibitors, with some compounds showing greater efficacy than existing drugs like Osimertinib in specific cell lines.[2] Similarly, derivatives of 2-amino-4-(1-piperidine)pyridine have emerged as promising dual inhibitors of ALK and ROS1, even showing activity against crizotinib-resistant mutants.

The presence of a methoxy group, as seen in the sulfonamide methoxypyridine and 4-aryl-2-methoxypyridine derivatives, can significantly influence activity. A review on the structure-activity relationship of pyridine derivatives highlighted that the presence and position of -OMe groups can enhance antiproliferative activity.[7] This suggests that derivatives of (4-Methoxypyridin-2-yl)methanamine could be promising candidates for anticancer drug discovery.

Experimental Workflow: Evaluating Novel EGFR Inhibitors

The following diagram illustrates a typical workflow for the evaluation of novel EGFR inhibitors, a potential application for derivatives of the topic compound.

EGFR_Inhibitor_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Lead Identification design Design of 2-amino-4- (substituted)pyridine derivatives synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification culture Culture of EGFR-mutant cancer cells (e.g., U87-EGFRvIII) purification->culture treatment Treatment with test compounds & control drugs (e.g., Osimertinib) culture->treatment ic50 IC50 Determination (e.g., MTT Assay) treatment->ic50 comparison Comparison of IC50 values ic50->comparison identification Identification of most potent inhibitor comparison->identification

Caption: Workflow for evaluating novel EGFR inhibitors.

Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties. The emergence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and pyridine-based compounds represent a promising avenue of research.

Table 2: Comparative Antibacterial Activity of Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference
2-Aminopyridine derivative (compound 2c)S. aureus, B. subtilis0.039[8]

As shown in Table 2, specific 2-aminopyridine derivatives have demonstrated potent activity against Gram-positive bacteria.[8] The mechanism of action for such compounds can vary, but some have been shown to target essential bacterial enzymes. Molecular docking studies on one active 2-aminopyridine derivative suggested interactions with the active sites of S. aureus and B. subtilis target proteins.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely used technique for this purpose.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds, including (4-Methoxypyridin-2-yl)methanamine derivatives and a positive control antibiotic, are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension. A growth control well (bacteria only) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For (4-Methoxypyridin-2-yl)methanamine derivatives, the following SAR insights can be considered for the design of more potent and selective compounds:

  • The Aminomethyl Group (Position 2): This group is a key site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can significantly impact biological activity. The basicity of the amine can also be modulated to optimize interactions with biological targets.

  • The Methoxy Group (Position 4): The electron-donating methoxy group influences the electronic properties of the pyridine ring. Its presence can affect the pKa of the pyridine nitrogen and the overall lipophilicity of the molecule. Replacing the methoxy group with other substituents (e.g., halogens, alkyl groups, or hydrogen bond donors/acceptors) can be a valuable strategy for exploring SAR.[7]

  • Substitution at Other Positions: The unoccupied positions on the pyridine ring (3, 5, and 6) offer further opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Logical Relationship of SAR Exploration

The following diagram illustrates the logical flow of exploring the structure-activity relationships of (4-Methoxypyridin-2-yl)methanamine derivatives.

SAR_Exploration cluster_modifications Structural Modifications cluster_evaluation Biological & Physicochemical Evaluation Core (4-Methoxypyridin-2-yl)methanamine Core Scaffold Mod_Pos2 Derivatization of 2-Aminomethyl Group Core->Mod_Pos2 Mod_Pos4 Modification of 4-Methoxy Group Core->Mod_Pos4 Mod_Other Substitution at Positions 3, 5, 6 Core->Mod_Other Bio_Activity In Vitro & In Vivo Biological Assays Mod_Pos2->Bio_Activity PK_Props ADMET & Physicochemical Property Profiling Mod_Pos2->PK_Props Mod_Pos4->Bio_Activity Mod_Pos4->PK_Props Mod_Other->Bio_Activity Mod_Other->PK_Props SAR_Insights Structure-Activity Relationship Insights Bio_Activity->SAR_Insights PK_Props->SAR_Insights

Caption: Logical flow for SAR exploration.

Conclusion and Future Perspectives

While direct experimental data on the biological activity of this compound is limited, a comparative analysis of its structural analogs reveals a promising landscape for drug discovery. The 2-aminomethyl-4-methoxypyridine scaffold holds significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research should focus on the systematic synthesis and biological evaluation of a library of (4-Methoxypyridin-2-yl)methanamine derivatives. A comprehensive screening campaign against a panel of relevant biological targets, coupled with detailed structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this chemical class. Furthermore, in-depth investigations into their mechanisms of action and pharmacokinetic profiles will be essential for advancing lead compounds toward clinical development. The insights provided in this guide serve as a foundational resource to inform and inspire these future research endeavors.

References

  • MDPI. (2023). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • PubMed. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.
  • PubMed. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • PubMed. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • PubMed. (2016). In vitro and in vivo studies of the antineoplastic activity of copper (II) compounds against human leukemia THP-1 and murine melanoma B16-F10 cell lines.
  • Royal Society of Chemistry. (2015). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues.
  • MySkinRecipes. (n.d.). (2-Methoxypyridin-4-yl)methanamine.
  • National Center for Biotechnology Information. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • Royal Society of Chemistry. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.
  • ACS Publications. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
  • MDPI. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • National Center for Biotechnology Information. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • PubChemLite. (n.d.). (4-methoxypyridin-2-yl)methanamine (C7H10N2O).

Sources

A Senior Application Scientist's Guide to (4-Methoxypyridin-2-yl)methanamine dihydrochloride and its Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, celebrated for its presence in a multitude of FDA-approved drugs and its ability to engage in critical biological interactions.[1][2] The strategic placement of substituents on this versatile ring system allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. (4-Methoxypyridin-2-yl)methanamine, available as a dihydrochloride salt for improved stability and handling, is a prime example of such a strategically functionalized building block.[3][4][5]

This guide provides an in-depth comparison of (4-Methoxypyridin-2-yl)methanamine dihydrochloride with key structural analogues. Our objective is to move beyond a simple catalog of alternatives and instead offer a rationale-driven analysis for researchers, scientists, and drug development professionals. We will dissect how subtle changes in structure—be it the position of a methoxy group, the introduction of a second nitrogen atom, or the substitution of a metabolically labile ether—can profoundly impact a molecule's journey from a synthetic intermediate to a potential therapeutic agent.

The Core Building Block and Its Chosen Comparators

The selection of comparative building blocks is not arbitrary. Each has been chosen to illuminate a specific aspect of molecular design: positional isomerism, electronic modulation, and bioisosteric replacement.

  • (4-Methoxypyridin-2-yl)methanamine (A): Our reference compound. The 2-aminomethyl group serves as a versatile handle for synthetic elaboration, while the 4-methoxy group acts as a potent electron-donating group and a potential hydrogen bond acceptor.

  • (2-Methoxypyridin-4-yl)methanamine (B): The positional isomer. Shifting the methoxy group to the 2-position and the aminomethyl to the 4-position dramatically alters the molecule's electronics and steric profile, influencing both its reactivity and its potential interactions with biological targets.[6][7]

  • (4-Methoxypyrimidin-2-yl)methanamine (C): The pyrimidine analogue. The replacement of the pyridine CH at the 5-position with a nitrogen atom creates a more electron-deficient ring system, impacting pKa, nucleophilicity, and metabolic stability. This is a common strategy in medicinal chemistry to modulate ADME properties.[8][9]

  • (4-Hydroxypyridin-2-yl)methanamine (D): The bioisosteric analogue. Replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor, alters the acidity/basicity, and presents a different metabolic profile, often being a primary site for glucuronidation.

Figure 1. Structural Comparison of Selected Building Blocks.

Comparative Physicochemical Properties: The Foundation of Drug Design

A molecule's fundamental physicochemical properties govern its behavior from the reaction flask to its biological target. The table below summarizes key computed descriptors for our selected building blocks, providing a quantitative basis for our subsequent discussion.

Property(4-Methoxypyridin-2-yl)methanamine (A)(2-Methoxypyridin-4-yl)methanamine (B)(4-Methoxypyrimidin-2-yl)methanamine (C)(4-Hydroxypyridin-2-yl)methanamine (D)
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂OC₆H₉N₃OC₆H₈N₂O
Molecular Weight 138.17138.17139.15124.14
cLogP -0.3-0.1-0.5-0.8
Topological Polar Surface Area (TPSA) 48.1 Ų48.1 Ų60.9 Ų68.3 Ų
Hydrogen Bond Donors 2223
Hydrogen Bond Acceptors 3343

Data sourced from PubChem and computed using standard algorithms. cLogP is a measure of lipophilicity.

Expert Analysis:

  • Lipophilicity (cLogP): The introduction of the second nitrogen in the pyrimidine ring (C) and the hydroxyl group (D) increases polarity, resulting in lower cLogP values. This can be advantageous for improving aqueous solubility but may hinder membrane permeability.

  • Polar Surface Area (TPSA): The TPSA, a key predictor of drug absorption, is significantly increased in the pyrimidine (C) and hydroxyl (D) analogues. A higher TPSA is often correlated with lower blood-brain barrier penetration.

  • Hydrogen Bonding: The hydroxyl analogue (D) introduces an additional hydrogen bond donor, which can be critical for target engagement but may also increase the potential for metabolic conjugation. The pyrimidine (C) offers an additional hydrogen bond acceptor site, providing another avenue for specific interactions within a binding pocket.

Synthetic Utility & Reactivity: A Chemist's Perspective

The utility of a building block is defined by its reactivity in common synthetic transformations. The primary amine of these molecules is a nucleophilic handle for reactions like amide bond formation, reductive amination, and urea formation.

// Nodes start [label="Building Block\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="R-COCl or R-COOH\n(Acylating Agent)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent2 [label="R-CHO or R-COR'\n(Carbonyl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent3 [label="R-NCO\n(Isocyanate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

product1 [label="Amide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Secondary Amine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; product3 [label="Urea", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> product1; reagent1 -> product1 [label=" Amide Coupling ", style=dashed, arrowhead=none];

start -> product2; reagent2 -> product2 [label=" Reductive Amination ", style=dashed, arrowhead=none];

start -> product3; reagent3 -> product3 [label=" Urea Formation ", style=dashed, arrowhead=none]; }

Figure 2. Common Synthetic Transformations for Aminomethyl Pyridines.

Causality Behind Reactivity Differences:

  • Nucleophilicity: The electron-donating 4-methoxy group in compound A enhances the nucleophilicity of the ring nitrogen and, to a lesser extent, the exocyclic amine. In contrast, the pyrimidine ring in C is significantly electron-deficient, which reduces the basicity and nucleophilicity of the primary amine. This may necessitate stronger coupling reagents or longer reaction times for amide bond formation compared to its pyridine counterpart.

  • Steric Hindrance: The placement of the methoxy group at the 2-position in compound B introduces steric bulk adjacent to one of the ring nitrogens, which could influence reactions that involve this atom, such as N-alkylation or coordination to a metal catalyst.

  • Protecting Group Strategy: The hydroxyl group in compound D is acidic and may require protection (e.g., as a silyl ether or benzyl ether) during certain synthetic steps, particularly those involving strong bases or electrophiles, adding complexity to the synthetic route.

Protocol: Representative Amide Coupling

This protocol describes a standard procedure for coupling the primary amine of a building block with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.

Objective: To synthesize N-((4-methoxypyridin-2-yl)methyl)benzamide.

Materials:

  • This compound (1 equiv.)

  • Benzoic acid (1.1 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (211 mg, 1.0 mmol) and benzoic acid (134 mg, 1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add DIPEA (0.52 mL, 3.0 mmol).

  • Stir the mixture for 10 minutes, then add HATU (456 mg, 1.2 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-80% EtOAc in hexanes) to afford the desired amide.

Self-Validation & Causality:

  • Choice of Base: DIPEA is used as a non-nucleophilic base to neutralize the dihydrochloride salt and the carboxylic acid, as well as the hexafluorophosphate byproduct from HATU. For the more acidic hydroxyl analogue (D), an additional equivalent of base might be beneficial.

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective even with less nucleophilic amines. For the electron-deficient pyrimidine (C), a phosphonium-based reagent like PyBOP could be considered as an alternative if HATU proves sluggish.

Structure-Activity Relationships (SAR) in Kinase Inhibition

The 4-methoxypyridine moiety is a recognized pharmacophore in numerous kinase inhibitors, where it often engages in hydrogen bonding with the hinge region of the ATP-binding site.[10] Let's explore a hypothetical scenario based on established SAR principles for Janus Kinase (JAK) inhibitors.[10]

CompoundBuilding Block UsedModificationHypothetical JAK1 IC₅₀ (nM)Rationale for Activity Change
I A : (4-MeO-2-NH₂Me)PyReference Compound10The 4-methoxy group acts as a key H-bond acceptor with the kinase hinge region.
II B : (2-MeO-4-NH₂Me)PyPositional Isomer500Loss of the critical H-bond interaction as the methoxy group is no longer correctly positioned to engage the hinge.
III C : (4-MeO-2-NH₂Me)PyrPyrimidine Analogue25The pyrimidine nitrogen may alter the vector of the H-bond or introduce a slight electronic penalty, slightly reducing potency. However, it may improve metabolic stability.
IV D : (4-OH-2-NH₂Me)PyHydroxyl Analogue5The 4-hydroxyl group can also act as an H-bond acceptor and adds a donor interaction, potentially increasing binding affinity. This often comes at the cost of poorer pharmacokinetic properties.

// Nodes A [label="Building Block A\n(4-MeO-Py)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Building Block B\n(2-MeO-Py)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Building Block C\n(4-MeO-Pyr)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Building Block D\n(4-OH-Py)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Potency [label="High Potency\n(IC50 < 20 nM)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PK [label="Improved PK\n(e.g., Metabolic Stability)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Loss [label="Loss of Potency\n(IC50 > 100 nM)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> Potency [label="Optimal H-Bond"]; B -> Loss [label="Misplaced H-Bond\nAcceptor"]; C -> Potency [label="Maintains H-Bond"]; C -> PK [label="Blocks Metabolism"]; D -> Potency [label="Stronger H-Bond\n(Donor+Acceptor)"]; D -> PK [label="Metabolic Liability", style=dashed, color="#EA4335"]; }

Figure 3. Decision logic for building block selection based on SAR.

Conclusion and Future Directions

The choice of a building block is a multi-parameter optimization problem.

  • This compound stands out as a well-validated starting point, particularly for scaffolds targeting ATP-binding sites where a 4-alkoxy pyridine is known to be beneficial. Its balanced properties make it an excellent choice for initial lead generation.

  • The positional isomer, (2-Methoxypyridin-4-yl)methanamine , is a crucial tool for confirming the SAR of the 4-methoxy group. A significant drop in activity upon this substitution provides strong evidence for a specific, directed interaction.

  • The pyrimidine analogue, (4-Methoxypyrimidin-2-yl)methanamine , should be considered when metabolic instability at the pyridine ring is a concern, or when fine-tuning of basicity and solubility is required for lead optimization.

  • The hydroxyl analogue, (4-Hydroxypyridin-2-yl)methanamine , is a powerful probe for exploring additional hydrogen bonding interactions. While it can dramatically increase potency, the potential for poor pharmacokinetic properties due to metabolic conjugation must be carefully evaluated, often making it more suitable for tool compounds or late-stage optimization where other properties are already dialed in.

Ultimately, the optimal building block is context-dependent. A thorough understanding of the target biology, coupled with the structure-property principles outlined in this guide, will empower researchers to make informed decisions, accelerating the design-make-test-analyze cycle in the pursuit of novel therapeutics.

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.MDPI.[Link]
  • (4-Methoxypyridin-2-yl)methanamine.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Bioisosteres of Common Functional Groups.University of Rochester.[Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.IntechOpen.[Link]
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride.
  • 4-Methoxypyridine.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • Bioisosteric-replacement-driven optimization of 4-methoxynaphthalene-N-acylhydrazones with anti-Paracoccidioides activity.Royal Society of Chemistry.[Link]
  • What are good methoxy isosteres in medicinal chemistry?
  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre
  • (2-Methoxypyridin-4-yl)methanamine.MySkinRecipes.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-Methoxypyridin-2-yl)methanamine Analogues as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogues based on the (4-methoxypyridin-2-yl)methanamine scaffold, focusing on their activity as histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, a presynaptic G-protein coupled receptor, is a critical regulator of neurotransmitter release in the central nervous system, making it a key target for the development of therapeutics for neurological and psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel H3R antagonists.

The (4-Methoxypyridin-2-yl)methanamine Scaffold: A Privileged Motif for H3R Antagonism

The (4-methoxypyridin-2-yl)methanamine core represents a significant non-imidazole scaffold in the pursuit of potent and selective H3R antagonists. Imidazole-based antagonists, while potent, often suffer from suboptimal pharmacokinetic properties and potential drug-drug interactions due to inhibition of cytochrome P450 enzymes.[2] The pyridine-based scaffold of (4-methoxypyridin-2-yl)methanamine offers a promising alternative, with opportunities for chemical modification to fine-tune potency, selectivity, and drug-like properties.

The general pharmacophore for H3R antagonists consists of a basic amine, a central linker, and an aromatic moiety.[2] In the (4-methoxypyridin-2-yl)methanamine scaffold, the methanamine provides the basic center, the methylene group acts as a minimal linker, and the 4-methoxypyridine ring serves as the aromatic component. Understanding how modifications to each of these components impact biological activity is crucial for rational drug design.

Structure-Activity Relationship (SAR) Insights

The biological activity of (4-methoxypyridin-2-yl)methanamine analogues is profoundly influenced by substitutions on the pyridine ring, modifications of the methoxy group, and alterations to the aminomethyl side chain.

Modifications of the Pyridine Ring and Methoxy Group

The 4-methoxy group on the pyridine ring is a key feature influencing both potency and selectivity. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with residues in the H3R binding pocket.

  • Positional Isomers: The position of the methoxy group is critical. While the 4-methoxy isomer is the focus, other positional isomers would likely exhibit significantly different binding affinities due to altered electronic distribution and steric hindrance within the receptor binding site.

  • Replacement of the Methoxy Group: Replacing the methoxy group with other small, electron-donating or -withdrawing groups can modulate the basicity of the pyridine nitrogen and the overall electronic character of the aromatic ring. This, in turn, affects the strength of interactions with the receptor. For instance, substitution with a halogen can alter lipophilicity and potentially introduce new binding interactions.

  • Fused Ring Systems: Exploration of fused ring systems, such as tetrahydroquinolines and tetrahydroisoquinolines, has been a successful strategy in developing potent H3R antagonists.[3] These rigidified structures can better orient key pharmacophoric elements within the binding pocket, leading to enhanced affinity.

Alterations of the Aminomethyl Side Chain

The aminomethyl side chain provides the basic nitrogen atom crucial for interaction with a conserved aspartate residue (Asp114) in the H3R binding pocket.[4]

  • Chain Elongation and Rigidity: Elongating the linker between the pyridine ring and the basic amine can impact potency. While a simple methylene linker is present in the parent scaffold, introducing longer or more rigid linkers, such as piperidine or pyrrolidine rings, has been shown to yield highly potent H3R antagonists.[5]

  • Substitution on the Amine: The nature of the substituents on the basic nitrogen is a critical determinant of activity. Small alkyl groups are generally well-tolerated. Incorporating the nitrogen into a cyclic system, such as piperidine or morpholine, often leads to increased potency and improved pharmacokinetic properties.[6]

Comparative Biological Data of Representative Analogues

The following table summarizes the biological data for a selection of hypothetical analogues to illustrate the SAR principles discussed. The data are presented as pKi values, which represent the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.

Analogue Modification hH3R pKi Rationale for Design
1 (Parent) (4-Methoxypyridin-2-yl)methanamine6.5Core scaffold
2 4-Ethoxy substitution6.8Explore steric tolerance at the 4-position.
3 4-Chloro substitution7.1Evaluate the effect of an electron-withdrawing group.
4 N-Methyl substitution7.0Introduce a small alkyl group on the basic amine.
5 N,N-Dimethyl substitution7.3Assess the impact of increased substitution on the amine.
6 Piperidin-1-ylmethyl substitution8.2Incorporate a cyclic amine for enhanced potency.
7 4-Fluorobenzyl substitution on amine7.8Introduce a larger, lipophilic group on the amine.

Note: The data presented in this table are illustrative and intended to demonstrate SAR trends. Actual values would be determined experimentally.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for the histamine H3 receptor.

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • Membrane Preparation: Homogenates from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Test Compound: Serial dilutions of the (4-methoxypyridin-2-yl)methanamine analogue.

  • Non-specific Binding Control: 10 µM unlabeled histamine or a known high-affinity H3R ligand.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Nα-methylhistamine (typically at or below its Kd value), and varying concentrations of the test compound.

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H3R_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (HEK293-hH3R) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Workflow for the Histamine H3 Receptor Radioligand Binding Assay.

Histamine H3 Receptor Signaling Pathway

H3R antagonists exert their effects by blocking the inhibitory actions of histamine on presynaptic nerve terminals. This leads to an increase in the release of histamine and other neurotransmitters, which is the basis for their therapeutic potential in various CNS disorders.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist cluster_postsynaptic Postsynaptic Neuron Histamine_Release Histamine Release H3R Histamine H3 Receptor (Autoreceptor) Histamine_Release->H3R Activates Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_Release->Postsynaptic_Receptors Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Ca_channel->Histamine_Release Mediates H3R_Antagonist H3R Antagonist H3R_Antagonist->H3R Blocks Neuronal_Excitation Increased Neuronal Excitation Postsynaptic_Receptors->Neuronal_Excitation Leads to

Simplified signaling pathway of the histamine H3 receptor and the action of an antagonist.

Conclusion

The (4-methoxypyridin-2-yl)methanamine scaffold serves as a valuable starting point for the design of novel, non-imidazole histamine H3 receptor antagonists. The structure-activity relationship is significantly influenced by modifications to the pyridine ring, the methoxy group, and the aminomethyl side chain. Systematic exploration of these chemical spaces, guided by robust in vitro and in vivo assays, is essential for the development of potent, selective, and pharmacokinetically favorable drug candidates. The experimental protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of new analogues in this promising chemical series.

References

  • Stark, H. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 355(12), 2200451. [Link]
  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]
  • Tozer, M. J., & Kalindjian, S. B. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767-1770. [Link]
  • Faghih, R., et al. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1325-1328. [Link]
  • Łażewska, D., et al. (2018). 4-Oxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]
  • Walczyński, K., et al. (2003). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 58(10), 835-841. [Link]
  • Leurs, R., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1347-1354. [Link]
  • Lim, H. D., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616. [Link]
  • Stark, H., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247. [Link]
  • de Esch, I. J., et al. (2005). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 48(23), 7378-7389. [Link]
  • Darras, F. H., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(11), 4562-4576. [Link]
  • Stark, H., & Schunack, W. (1996). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 412-417. [Link]
  • Santora, V. J., et al. (2008). Novel H3 receptor antagonists with improved pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters, 18(14), 4133-4136. [Link]
  • Othman, A. A., et al. (2014). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(2), 296-307. [Link]
  • Dvorak, C. A., et al. (2009). Diamine-based human histamine H3 receptor antagonists: (4-aminobutyn-1-yl)benzylamines. European Journal of Medicinal Chemistry, 44(10), 4098-4106. [Link]
  • Lim, H. D., et al. (2006). Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold. Bioorganic & Medicinal Chemistry Letters, 16(15), 4063-4067. [Link]
  • López-Rodríguez, M. L., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(21), 6487. [Link]
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(11), 843-848. [Link]
  • Arrang, J. M., et al. (1992). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 137(4), 549-558. [Link]

Sources

Efficacy of inhibitors from (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncological research and drug development, the quest for novel molecular entities with enhanced potency and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of two emerging classes of inhibitors derived from a (4-Methoxypyridin-2-yl)methanamine scaffold: 2-methoxypyridine-3-carbonitrile derivatives as cytotoxic agents and sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their efficacy against established alternatives, supported by experimental data and detailed protocols.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the methoxypyridine backbone has given rise to compounds with diverse biological activities. This guide will focus on two distinct series of such derivatives, evaluating their potential as anticancer agents. The first series, 2-methoxypyridine-3-carbonitriles, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The second, sulfonamide methoxypyridine derivatives, has been engineered to dually target the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.

We will objectively compare the performance of these novel compounds against standard-of-care chemotherapeutics and established kinase inhibitors, providing a clear perspective on their potential advantages and therapeutic promise.

Part 1: Comparative Efficacy of 2-Methoxypyridine-3-carbonitrile Derivatives as Cytotoxic Agents

A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has been synthesized and evaluated for their in vitro cytotoxic activity against human liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines. The half-maximal inhibitory concentration (IC50) values of the most potent compounds are presented below in comparison to standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Methoxypyridine-3-carbonitrile Derivatives and Standard Chemotherapeutics

CompoundHepG2DU145MDA-MB-231Reference
Methoxypyridine Derivatives
5d (4-(4-bromophenyl) derivative)~1-5~1-5~1-5[1]
5g (4-(3-nitrophenyl) derivative)~1-5~1-5~1-5[1]
5h (4-(4-nitrophenyl) derivative)~1-5~1-5~1-5[1]
5i (4-(3-bromo-4-methoxyphenyl) derivative)~1-5~1-5~1-5[1]
Standard Chemotherapeutics
Doxorubicin0.45 - 1.1[2][3][4]N/A0.68[5]
5-Fluorouracil>100N/A9.6[6]
Cisplatin~10-204.0[7]3.13 - 30.51[8][9]

N/A: Data not available in the searched sources for direct comparison.

The data indicates that the synthesized 2-methoxypyridine-3-carbonitrile derivatives exhibit promising cytotoxic activity, with IC50 values in the low micromolar range, comparable to or, in some cases, potentially more potent than standard chemotherapeutic agents against the tested cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate percentage of cell viability H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, DU145, MDA-MB-231) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with the medium containing the compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10][11][12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Part 2: Comparative Efficacy of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A novel series of sulfonamide methoxypyridine derivatives has been developed as dual inhibitors of PI3K and mTOR. The lead compound from this series, 22c , which features a quinoline core, has demonstrated potent enzymatic and cellular inhibitory activity.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibits translation initiation Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the targets of sulfonamide methoxypyridine derivatives.

Table 2: Comparative Enzymatic and Cellular Efficacy (IC50, nM) of PI3K/mTOR Inhibitors

CompoundPI3KαmTORMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Sulfonamide Methoxypyridine
22c0.222313020[14]
Alternative PI3K/mTOR Inhibitors
PI-103820N/AN/A[14]
GDC-0941 (Pictilisib)3580~5001081[15][16]
NVP-BEZ235 (Dactolisib)420.7~20-50N/A[17][18]

N/A: Data not available in the searched sources for direct comparison.

The sulfonamide methoxypyridine derivative 22c demonstrates exceptional potency against PI3Kα, surpassing that of the well-characterized dual inhibitors PI-103, GDC-0941, and NVP-BEZ235. Its activity against mTOR is comparable to that of PI-103 and NVP-BEZ235. In cellular assays, 22c shows potent anti-proliferative effects, particularly in the HCT-116 colon cancer cell line.

Experimental Protocol: In Vitro Kinase Assay and Western Blot Analysis

In Vitro Kinase Assay (General Principles):

The inhibitory activity of the compounds against PI3K and mTOR can be determined using in vitro kinase assays. These assays typically involve a purified recombinant kinase, a substrate (e.g., PIP2 for PI3K), and ATP. The amount of product generated (e.g., PIP3) is then quantified, often using luminescence-based methods.[19]

Western Blot for Phospho-Akt (Ser473) Analysis:

To confirm the on-target activity of the PI3K/mTOR inhibitors in a cellular context, Western blotting is performed to assess the phosphorylation status of downstream effectors, such as Akt. A reduction in the phosphorylation of Akt at Ser473 is indicative of mTORC2 inhibition, a key component of the mTOR pathway.

Workflow for Western Blot Analysis

G cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting cluster_3 Analysis A Treat cells with inhibitors B Lyse cells and collect protein A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane (e.g., with BSA) E->F G Incubate with primary antibody (anti-p-Akt) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect chemiluminescence H->I J Quantify band intensity I->J K Normalize to total Akt or loading control J->K

Caption: Workflow for Western blot analysis of p-Akt levels.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7, HCT-116) and treat with various concentrations of the test inhibitors for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the intensity of the bands corresponding to p-Akt. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control protein like GAPDH or β-actin.[20][22]

Conclusion

The inhibitors derived from the (4-Methoxypyridin-2-yl)methanamine scaffold represent promising new avenues in the development of anticancer therapeutics. The 2-methoxypyridine-3-carbonitrile derivatives exhibit potent broad-spectrum cytotoxicity, warranting further investigation into their mechanism of action and in vivo efficacy. The sulfonamide methoxypyridine derivatives, exemplified by compound 22c , have emerged as exceptionally potent dual PI3K/mTOR inhibitors with impressive cellular activity. Their high potency, particularly against PI3Kα, suggests they could be valuable tools for both research and potential clinical development. This guide provides a foundational comparison to aid researchers in the evaluation and potential application of these novel chemical entities.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. (URL: [Link])
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH. (URL: [Link])
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])
  • The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PubMed Central. (URL: [Link])
  • Comparison of IC 50 values of cisPt and AAPt in cancer (DU145 prostate,...
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (URL: [Link])
  • IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science. (URL: [Link])
  • Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC - NIH. (URL: [Link])
  • Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer - MDPI. (URL: [Link])
  • IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and...
  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PubMed Central. (URL: [Link])
  • Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and...
  • Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cispl
  • Intrinsic Resistance to 5-Fluorouracil in a Brain Metastatic Variant of Human Breast Cancer Cell Line, MDA-MB-231BR - PMC - NIH. (URL: [Link])
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (URL: [Link])
  • The effect of rapamycin, NVP-BEZ235, aspirin, and metformin on PI3K/AKT/mTOR signaling pathway of PIK3CA-related overgrowth spectrum (PROS) | Oncotarget. (URL: [Link])
  • NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mut
  • Targeted Inhibition of miR-221/222 Promotes Cell Sensitivity to Cisplatin in Triple-Negative Breast Cancer MDA-MB-231 Cells - Frontiers. (URL: [Link])
  • GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)
  • The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells - PubMed Central. (URL: [Link])
  • Synergistic Inhibition of Drug-Resistant Colon Cancer Growth with PI3K/mTOR Dual Inhibitor BEZ235 and Nano - ScienceOpen. (URL: [Link])
  • Distribution of MDA MB231 cells after exposure to IC50 concentrations...
  • Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - Brieflands. (URL: [Link])
  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells - ResearchG
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Disclosing a metabolic signature of cisplatin resistance in MDA-MB-231 triple-negative breast cancer cells by NMR metabolomics - PMC - NIH. (URL: [Link])
  • Does anyone have a protocol for mTORC1 kinase assay?
  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC - NIH. (URL: [Link])

Sources

A Comparative Guide to Purity Analysis and Validation of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like (4-Methoxypyridin-2-yl)methanamine dihydrochloride is not merely a quality metric; it is the bedrock of reproducible research and therapeutic safety. Impurities can introduce unforeseen variables into experiments, alter pharmacological activity, and pose significant safety risks. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of this compound, grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH).

The Analytical Imperative: Why Purity Matters

(4-Methoxypyridin-2-yl)methanamine is a crucial heterocyclic building block in medicinal chemistry.[1] Its dihydrochloride salt form enhances stability and solubility, making it a common choice for development. However, the synthesis and storage of this compound can introduce impurities, including starting materials, by-products, isomers (e.g., (6-Methoxypyridin-2-yl)methanamine), and degradation products.[2] A robust analytical strategy is therefore essential to quantify the primary component and detect, identify, and quantify these undesirable substances.

Comparing the Arsenal: A Guide to Purity Determination Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific goals of the analysis. While several methods can assess purity, they offer different strengths and weaknesses.[] For a salt like this compound, which is non-volatile and thermally labile, some techniques are inherently more suitable than others.

Analytical Method Principle Strengths Limitations Applicability to Target Molecule
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4][5]High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds, widely available.[6][7]Requires a chromophore for UV detection; derivatization may be needed for compounds without one.Excellent. The pyridine ring provides a UV chromophore. As a non-volatile salt, it is ideally suited for HPLC analysis. This is the primary recommended method.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase.[6]High sensitivity for volatile impurities and residual solvents.[6][8]Not suitable for non-volatile or thermally labile compounds like dihydrochloride salts.[4][6]Poor. Direct analysis is not feasible. Would require conversion to the free base and potential derivatization, adding complexity and potential for error.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.Provides structural information and can be a primary ratio method for purity assessment without needing a reference standard of the analyte itself.[6]Lower sensitivity for trace impurities compared to chromatographic methods; requires a highly pure internal standard.[6]Good (Complementary). Useful for confirming identity and providing an orthogonal purity value. Less effective for quantifying trace impurities below ~0.1%.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature to determine melting point depression caused by impurities.Simple operation, does not require a standard substance for purity values >98%.[]Only applicable to crystalline solids with high purity (>98%); insensitive to impurities that are soluble in the solid phase.Fair (Limited Use). Can provide a quick estimate of total purity for a highly pure, crystalline batch but cannot identify or quantify individual impurities.

Based on this comparison, High-Performance Liquid Chromatography (HPLC) emerges as the most robust and versatile technique for the comprehensive purity analysis of this compound. The remainder of this guide will focus on developing and validating an HPLC method.

The Workflow of Purity Determination and Validation

A scientifically sound purity analysis is not a single experiment but a systematic process. It begins with method development and proceeds through rigorous validation to ensure the method is fit for its intended purpose.

Purity Analysis Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev Select Analytical Technique (e.g., RP-HPLC) Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Based on Analyte Properties Spec Specificity Opt->Spec Proceed to Validation Lin Linearity Acc Accuracy Prec Precision LOD LOD / LOQ Robust Robustness SST System Suitability Test (SST) Robust->SST Implement for Routine Use Analysis Sample Purity Analysis SST->Analysis Report Report Results (Assay, Impurity Profile) Analysis->Report

Caption: A typical workflow for analytical method development, validation, and implementation.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This section provides a detailed methodology for determining the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Causality Behind Choices:

  • RP-HPLC: Chosen because the analyte is polar and water-soluble, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The pyridine ring in the molecule contains a conjugated pi-system, which absorbs UV light, allowing for sensitive detection. A wavelength of ~260 nm is a logical starting point for pyridinic compounds.

  • Gradient Elution: A gradient is employed to ensure that both the main, more polar analyte and any less polar potential impurities are eluted with good peak shape in a reasonable timeframe.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., trifluoroacetic acid) improves peak shape for amines by minimizing tailing caused by interactions with residual silanols on the silica-based column packing.

Instrumentation and Reagents:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Reference Standard: A well-characterized batch of this compound with known purity.

  • Sample: The test batch of this compound.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100.0 mL of sample diluent to create a stock solution of ~100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (diluent), followed by five replicate injections of the standard solution, and then the sample solution.

  • Purity Calculation: Calculate the purity using the area percent method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram, excluding the solvent front.

    • % Purity = (Area_main_peak / Total_area_all_peaks) * 100

Trustworthiness by Design: A Guide to Method Validation per ICH Q2(R2)

Method validation is the cornerstone of trustworthy analytical data. It provides documented evidence that a method is fit for its intended purpose.[9][10] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, which is essential for regulatory submissions and ensuring data integrity.[11]

ICH Q2(R2) Validation Parameters cluster_Core Core Performance cluster_Range Range & Sensitivity center Validated Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement between measurements) center->Precision Linearity Linearity (Proportional Response) center->Linearity LOD LOD/LOQ (Detection/Quantitation Limits) center->LOD Specificity Specificity (Analyte measured in presence of others) center->Specificity Robustness Robustness (Resilience to small changes) center->Robustness Range Range (Interval of acceptable performance) Linearity->Range

Caption: Key validation parameters for an analytical method as outlined by ICH guidelines.

Validation Experimental Protocols & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a purity method.

Parameter Purpose Experimental Protocol Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[9][12]Spike the drug substance sample with known impurities and/or degradation products. Analyze stressed samples (e.g., acid, base, oxidative, thermal, photolytic stress).The main peak should be free from co-elution from any other peaks (demonstrated by peak purity analysis using a photodiode array detector).
Linearity To demonstrate a direct proportional relationship between concentration and the analytical signal.[9]Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration.[12]Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.[9][12]Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%), with three replicates at each level.Mean recovery should be between 98.0% and 102.0%.
Precision To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[12]Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1, and verify precision and accuracy at this concentration.RSD ≤ 10% at the LOQ concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]The range is derived from the linearity, accuracy, and precision studies.The specified range should be justified and supported by the validation data.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Introduce small variations to the method, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters (e.g., resolution, tailing factor) should remain within predefined limits.

By systematically executing and documenting these validation experiments, a laboratory can ensure the generation of reliable, high-quality purity data for this compound, satisfying both scientific and regulatory standards.

References

  • A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis. Benchchem.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Proclinical.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
  • Confirming the Purity of N-methyloxepan-4-amine by HPLC: A Compar
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy Online.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • This compound. Frontier Specialty Chemicals.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Analytical Services for Purity Determin
  • Navigating the Purchase of (4-Methoxypyridin-2-yl)methanamine: A Buyer's Guide. LinkedIn.
  • (6-Methoxypyridin-2-yl)methanamine. Moldb.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv

Sources

A Comparative Guide to the Spectroscopic Analysis of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. (4-Methoxypyridin-2-yl)methanamine dihydrochloride (CAS No: 1344046-06-5) is a heterocyclic building block, a class of compounds essential for synthesizing a wide array of biologically active molecules.[1][2] Its precise molecular architecture—a substituted pyridine ring bearing methoxy and aminomethyl groups—must be rigorously verified to ensure the integrity of downstream applications, from medicinal chemistry campaigns to clinical trials.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for chemical characterization, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[3][4]

The Analytical Imperative: Why a Single Technique is Insufficient

Relying on a single analytical technique for structural confirmation is a significant risk in chemical and pharmaceutical development. Each method provides a unique, yet incomplete, piece of the molecular puzzle. For instance, Infrared (IR) spectroscopy excels at identifying functional groups, while Mass Spectrometry (MS) determines molecular weight.[5][6] However, neither can definitively establish the precise connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for mapping the carbon-hydrogen framework, but it may not readily reveal information about the compound's salt form or certain impurities.[7][8]

The dihydrochloride salt form of the target compound introduces further complexity, influencing solubility and the behavior of amine protons. Therefore, a synergistic, integrated approach, where the outputs of multiple spectroscopic methods corroborate one another, is not merely best practice—it is a scientific necessity for achieving unequivocal structural confirmation.

Core Spectroscopic Techniques: A Head-to-Head Comparison

The confirmation of this compound, with a molecular formula of C7H12Cl2N2O and a molecular weight of 211.09, hinges on three core techniques.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed information about atomic connectivity and the chemical environment of nuclei.[5] For this molecule, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale:

  • ¹H NMR will confirm the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), which allows for the assembly of molecular fragments. The presence of the dihydrochloride salt will render the amine protons (-CH₂-NH₃⁺) highly deshielded and potentially broad due to exchange with trace water and quadrupolar coupling with nitrogen.

  • ¹³C NMR provides the number of unique carbon environments, confirming the total carbon count and offering insights into their hybridization (sp², sp³).

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Expected ¹H Shift (ppm) Multiplicity Integration Expected ¹³C Shift (ppm)
Methoxy (-OCH₃)~3.9Singlet3H~56
Methylene (-CH₂)~4.2Singlet2H~40
Amine (-NH₃⁺)8.5 - 9.5Broad Singlet3H-
Pyridine H-3~7.2Doublet1H~108
Pyridine H-5~7.4Doublet1H~115
Pyridine H-6~8.4Singlet1H~150
Pyridine C-2---~155
Pyridine C-4---~165

Note: Predicted values are based on analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS): Molecular Weight Verification

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.[5]

Expertise & Rationale:

  • Electrospray Ionization (ESI) in positive mode is the ideal choice. The molecule is already partially charged in its salt form, making it amenable to ESI. The analysis will detect the molecular ion of the free base ([M+H]⁺) after the loss of the HCl adducts in the gas phase. The expected m/z would be for the C₇H₁₀N₂O species plus a proton.

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and distinguishing the target molecule from other potential impurities with the same nominal mass.

Expected MS Data

Parameter Value Rationale
Molecular Formula (Free Base)C₇H₁₀N₂OThe species detected in the gas phase.
Exact Mass (Free Base)138.0793Calculated monoisotopic mass.[9]
Expected [M+H]⁺ (HRMS)139.0866The primary ion observed in positive mode ESI.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations.[10]

Expertise & Rationale: The FTIR spectrum serves as a crucial cross-validation tool. The presence of a strong, broad absorption in the 2500-3000 cm⁻¹ region is characteristic of an amine salt (R-NH₃⁺ stretching). This, combined with bands for C-O, C=N, and aromatic C=C stretching, provides a unique fingerprint that corroborates the structure proposed by NMR and MS.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₃, CH₂)
2800 - 2500N-H StretchAmine Salt (-NH₃⁺)
1640 - 1580C=C / C=N StretchPyridine Ring
1250 - 1200C-O StretchAryl-Alkyl Ether

Workflow for Integrated Spectroscopic Confirmation

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data MS Mass Spectrometry (ESI-HRMS) MS_Data Molecular Formula (from Exact Mass) MS->MS_Data FTIR FTIR Spectroscopy FTIR_Data Functional Groups (Amine Salt, Ether) FTIR->FTIR_Data Integration Data Integration & Cross-Validation NMR_Data->Integration MS_Data->Integration FTIR_Data->Integration Conclusion Unambiguous Structure Confirmed: (4-Methoxypyridin-2-yl)methanamine dihydrochloride Integration->Conclusion

Caption: Integrated workflow for structural confirmation.

Alternative & Complementary Analytical Methods

While NMR, MS, and IR form the core of structural confirmation, other techniques are vital for a complete characterization, particularly for purity and definitive stereochemistry.

Technique Purpose Strengths Limitations
Elemental Analysis (CHN) Confirms the empirical formula and salt stoichiometry.Highly accurate and quantitative for C, H, N content. Validates the dihydrochloride form.Does not provide structural information; requires a highly pure sample.
HPLC-UV Determines purity and quantifies impurities.Highly sensitive for detecting impurities; can be validated for quantitative analysis.Provides limited structural information on its own (requires coupling with MS).
X-ray Crystallography Provides the absolute, unambiguous 3D structure.The "gold standard" for structural determination.[11][12]Requires a single, high-quality crystal, which can be difficult to obtain. Not suitable for routine analysis.

Method Validation: Ensuring Trustworthiness and Compliance

For use in regulated environments, the analytical methods themselves must be validated to prove they are fit for purpose. The ICH Q2(R1) and Q14 guidelines provide a comprehensive framework for this process.[3][4][13] Validation ensures that the method is reliable, reproducible, and accurate.[14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[15]

  • Linearity: A direct correlation between analyte concentration and the analytical signal over a defined range.[13]

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

G cluster_params Execute Validation Studies start Define Analytical Procedure's Purpose protocol Develop Validation Protocol (Pre-defined acceptance criteria) start->protocol Specificity Specificity protocol->Specificity Linearity Linearity & Range protocol->Linearity Accuracy Accuracy protocol->Accuracy Precision Precision (Repeatability, Intermediate) protocol->Precision Robustness Robustness protocol->Robustness report Compile Validation Report (Summarize results vs. criteria) Accuracy->report conclusion Method is Validated & Fit for Purpose report->conclusion

Caption: ICH-aligned analytical method validation workflow.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the salt and observing the exchangeable -NH₃⁺ protons.

  • Dissolution: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in methanol or water at a concentration of ~1 mg/mL. Further dilute this solution to ~10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acid helps promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical exact mass for C₇H₁₁N₂O⁺.

Protocol 3: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Conclusion

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.
  • Pharma Knowledge TV. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
  • Woldman, Y. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. CORE.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quora. (2018, December 17). How to determine the structure of organic molecules.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine. PubChem.
  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. PMC - PubMed Central.
  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?.
  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • National Center for Biotechnology Information. (n.d.). (4-Methoxypyridin-2-yl)methanamine. PubChem.
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
  • ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
  • Science.gov. (n.d.). organic amine salts: Topics.
  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures.
  • ResearchGate. (n.d.). Techniques and Methods of Identification.

Sources

Comparative Benchmarking of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Derivatives Against Known Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neurological disorders.[1][2] Predominantly expressed in the central nervous system (CNS), the H3R acts as a presynaptic autoreceptor on histaminergic neurons, where it tonically inhibits the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2]

A key characteristic of the H3R is its high constitutive activity, meaning it can signal without being activated by an agonist.[3] This has made the development of H3R inverse agonists—ligands that stabilize the inactive state of the receptor—a major focus of drug discovery. By blocking this constitutive activity, inverse agonists increase the release of histamine and other neurotransmitters, leading to pro-cognitive and wake-promoting effects.[4][5] This mechanism of action is being explored for the treatment of conditions like narcolepsy, Alzheimer's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6]

This guide presents a comprehensive framework for benchmarking a novel series of (4-Methoxypyridin-2-yl)methanamine dihydrochloride derivatives against well-established H3R inverse agonists, Pitolisant and Ciproxifan. We will detail the critical in vitro assays required to build a robust pharmacological profile, focusing on both target engagement and functional activity.

The Pharmacophore Landscape: Test Compounds and Benchmarks

The general pharmacophore for many H3R ligands includes a basic amine moiety, a flexible linker, and a lipophilic tail.[1] The compounds under evaluation fit this profile.

  • (4-Methoxypyridin-2-yl)methanamine Derivatives (Test Compounds): This novel series utilizes a methoxypyridine scaffold as a key structural component. The goal of this benchmarking guide is to determine how modifications to this core structure impact its affinity and functional potency at the human H3 receptor.

  • Known Inhibitors (Benchmark Compounds):

    • Pitolisant (Wakix®): The first H3R inverse agonist to receive clinical approval, Pitolisant acts as a high-affinity competitive antagonist and inverse agonist at the human H3R (Ki ≈ 0.16 nM).[5][7] It serves as the gold standard for clinical relevance.

    • Ciproxifan: A highly potent and selective H3-receptor antagonist/inverse agonist (IC50 ≈ 9.2 nM) that has been extensively used as a research tool to probe H3R function.[6][7]

Benchmarking Strategy: A Two-Tiered In Vitro Approach

To comprehensively evaluate the pharmacological profile of the novel derivatives, a two-tiered experimental approach is essential. This strategy first confirms direct interaction with the target (binding) and then quantifies the biological consequence of that interaction (function).

  • Tier 1: Target Engagement & Affinity (Radioligand Binding Assay): This assay directly measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a known radiolabeled ligand.[6] This provides the inhibition constant (Ki), a direct measure of binding affinity.

  • Tier 2: Functional Potency (cAMP Inhibition Assay): As the H3R is coupled to the Gαi/o family of G proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][8] A functional assay measuring changes in cAMP levels will determine whether the compounds act as inverse agonists (increasing basal cAMP) or neutral antagonists (blocking agonist-induced cAMP decrease) and will quantify their potency (EC50 or IC50).

Histamine H3 Receptor Signaling Pathway

The H3R primarily signals through the Gαi/o pathway. The high constitutive activity of the receptor leads to a tonic inhibition of adenylyl cyclase. Inverse agonists block this basal activity, leading to an increase in cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor (H3R) Gi Gαi/o Protein H3R->Gi Constitutive Activity AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits ATP ATP PKA PKA Cascade (Downregulated) cAMP->PKA Activates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R

Caption: H3R Gαi/o signaling pathway and the mechanism of inverse agonism.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for characterizing the test compounds.

Protocol 1: H3 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the H3 receptor.

A. Materials

  • Membranes: Prepared from HEK293 cells stably expressing the human H3 receptor, or from rat brain cortex.[8]

  • Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).[8][9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Test Compounds: (4-Methoxypyridin-2-yl)methanamine derivatives, Pitolisant, Ciproxifan.

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.[8][9]

  • Equipment: 96-well plates, glass fiber filters (GF/C or GF/B, pre-soaked in 0.3% polyethyleneimine), cell harvester, scintillation counter.[6][8]

B. Step-by-Step Methodology

  • Membrane Preparation: Homogenize H3R-expressing cells or tissues in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash the pellet, and resuspend in a suitable buffer. Determine protein concentration via a BCA assay and store at -80°C.[8]

  • Assay Setup: On the day of the experiment, thaw and dilute the membrane preparation to the desired concentration (e.g., 50-120 µg protein/well) in assay buffer.[8][10]

  • Plate Configuration: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[8][10]

    • Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL [3H]-NAMH.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL Clobenpropit (10 µM final) + 50 µL [3H]-NAMH.

    • Test Compound Wells: 150 µL membranes + 50 µL of test compound (at various concentrations) + 50 µL [3H]-NAMH (final concentration typically near its Kd, e.g., 2 nM).[11]

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C).[8][9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. The pre-soaking in polyethyleneimine is crucial as it reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: H3 Receptor cAMP Functional Assay

This assay measures the ability of the compounds to modulate intracellular cAMP levels, identifying them as antagonists or inverse agonists.

A. Materials

  • Cells: Whole cells stably expressing the human H3 receptor (e.g., CHO or HEK293).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Phosphodiesterase (PDE) Inhibitor: 500 µM IBMX. This is included to prevent the degradation of cAMP, thereby amplifying the signal window.

  • Adenylyl Cyclase Activator: Forskolin.[6]

  • Test Compounds: (4-Methoxypyridin-2-yl)methanamine derivatives, Pitolisant, Ciproxifan.

  • Reference Agonist: (R)-α-methylhistamine.

  • cAMP Detection Kit: A commercial kit based on HTRF, BRET, or luminescence (e.g., cAMP-Glo™).[6][12]

B. Step-by-Step Methodology

  • Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing the PDE inhibitor IBMX. Incubate for 15-30 minutes at 37°C.[6]

  • Compound Addition (Inverse Agonist Mode):

    • Add test compounds at various concentrations to the wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds at various concentrations, followed by a fixed concentration of the reference agonist (e.g., EC80 of (R)-α-methylhistamine).

    • Incubate for an additional 15-30 minutes at 37°C.

  • Forskolin Stimulation (for Gi-coupled receptors): To measure the inhibitory effect, first stimulate a baseline level of cAMP production. Add a sub-maximal concentration of forskolin to all wells (except the basal control). The inverse agonists will counteract the constitutive receptor activity, leading to cAMP levels higher than the forskolin-stimulated baseline.[6][13]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.[6][12]

  • Data Analysis:

    • Plot the cAMP levels (or luminescence/HTRF ratio) against the log of the test compound concentration.

    • For inverse agonists, calculate the EC50 (concentration for 50% of maximal response).

    • For antagonists, calculate the IC50 (concentration that inhibits 50% of the reference agonist's response).

Benchmarking Experimental Workflow

The overall strategy follows a logical progression from initial compound characterization to final data analysis and comparison.

workflow cluster_prep Preparation cluster_assays Tiered Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Serial Dilutions (Test & Benchmark Compounds) Binding_Assay Tier 1: Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Tier 2: cAMP Functional Assay Compound_Prep->Functional_Assay Cell_Prep Prepare H3R-Expressing Cell Membranes & Whole Cells Cell_Prep->Binding_Assay Cell_Prep->Functional_Assay Calc_Ki Calculate Ki (Binding Affinity) Binding_Assay->Calc_Ki Calc_Potency Calculate EC50/IC50 (Functional Potency) Functional_Assay->Calc_Potency Comparison Compare Derivatives to Benchmarks Calc_Ki->Comparison Calc_Potency->Comparison

Caption: High-level workflow for benchmarking novel H3R inhibitors.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel derivatives and the established benchmarks.

Table 1: Comparative Pharmacology of (4-Methoxypyridin-2-yl)methanamine Derivatives and Benchmark Inhibitors at the Human H3 Receptor

Compound IDBinding Affinity (Ki, nM)Functional ActivityFunctional Potency (EC50/IC50, nM)
Benchmark Compounds
Pitolisant0.16[7]Inverse Agonist1.5[7]
Ciproxifan9.2[7]Inverse AgonistValue from cAMP assay
Test Compounds
Derivative 1Value from binding assayInverse Agonist / AntagonistValue from cAMP assay
Derivative 2Value from binding assayInverse Agonist / AntagonistValue from cAMP assay
Derivative 3Value from binding assayInverse Agonist / AntagonistValue from cAMP assay

Interpretation:

  • Binding Affinity (Ki): A lower Ki value indicates higher binding affinity.[8] The primary goal is to identify derivatives with Ki values in the low nanomolar range, comparable to or better than Ciproxifan and approaching Pitolisant.

  • Functional Potency (EC50/IC50): This value reflects the concentration required to produce a biological effect. For inverse agonists, a lower EC50 is desirable. For antagonists, a lower IC50 is better. The data will reveal if the derivatives possess the desired inverse agonist activity.

  • Structure-Activity Relationship (SAR): By comparing the structures of the derivatives with their corresponding Ki and EC50/IC50 values, researchers can begin to build a structure-activity relationship.[14][15][16] This will guide the next round of chemical synthesis and optimization to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization and benchmarking of novel this compound derivatives targeting the histamine H3 receptor. By employing a two-tiered approach of radioligand binding and functional cAMP assays, researchers can effectively determine the binding affinity and functional potency of their compounds relative to clinically relevant and well-characterized benchmarks like Pitolisant and Ciproxifan. The detailed protocols and data interpretation strategy outlined herein will enable drug development professionals to make informed decisions and efficiently advance the most promising candidates toward further preclinical development.

References

  • G. J. Sterk, et al. (1995). Structure-activity studies with histamine H3-receptor ligands. J Pharm Belg, 50(2-3):179-87. [Link]
  • P. G. Barocelli, et al. (2002). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. J Med Chem, 45(18):3830-9. [Link]
  • R. J. Altenbach, et al. (2011). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. J Med Chem, 54(13):4586-99. [Link]
  • A. Gabriel, et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. J Biomol Screen, 20(10):1249-58. [Link]
  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]
  • Y. He, et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Front Pharmacol, 12:670359. [Link]
  • S. P. Brothers, et al. (2017). cAMP assays in GPCR drug discovery. Methods Cell Biol, 142:51-57. [Link]
  • T. E. Hébert, et al. (2013). Monitoring G protein activation in cells with BRET. Methods Mol Biol, 1013:131-43. [Link]
  • T. Wang, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • M. Canals & K. D. G. Pfleger. (2013). Application of BRET for Studying G Protein-Coupled Receptors. Current Protocols in Pharmacology. [Link]
  • L. M. R. V. D. V. D. Broek, et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
  • T. Wang, et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • M. M. Salah-Uddin, et al. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Front Endocrinol (Lausanne), 4:79. [Link]
  • S. Nuutinen & A. Panula. (2010). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Pharmacol Ther, 128(1):121-31. [Link]
  • K. Łażewska, et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int J Mol Sci, 23(21):13511. [Link]
  • H. Stark. (2012). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Front Syst Neurosci, 6:63. [Link]
  • B. Gentry, et al. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • R. C. Vollinga, et al. (1994).
  • R. Leurs, et al. (1994). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. Br J Pharmacol, 112(3):847-54. [Link]
  • K. Fujimoto, et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. J Pharmacol Exp Ther, 375(2):276-285. [Link]
  • J. M. Arrang, et al. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol, 163(4):721-32. [Link]
  • D. E. Gloriam, et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Sci Rep, 7:45174. [Link]
  • C. de Graaf, et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. J Chem Inf Model, 56(4):642-51. [Link]
  • C. de Graaf, et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. J Chem Inf Model, 56(4):642-51. [Link]
  • S. G. F. Rasmussen, et al. (2022). Recent progress in assays for GPCR drug discovery. Am J Physiol Cell Physiol, 323(2):C583-C594. [Link]
  • K. Łażewska, et al. (2022).
  • J. C. G. E. van der Velden, et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci, 25(10):5446. [Link]
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine. PubChem. [Link]
  • PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride. PubChem. [Link]
  • Y. Wang, et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3):461. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel (4-Methoxypyridin-2-yl)methanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, ultimately resulting in costly late-stage failures. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of a novel kinase inhibitor scaffold, (4-Methoxypyridin-2-yl)methanamine dihydrochloride (designated Lead Compound 1 ), and its rationally designed derivatives.

The pyridine and methoxypyridine moieties are prevalent scaffolds in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors.[1] Their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes them attractive starting points for inhibitor design. However, the high degree of structural conservation across the human kinome necessitates a rigorous evaluation of selectivity to mitigate the risk of off-target effects.[2][3]

This guide will delve into the experimental methodologies and supporting data required to build a comprehensive cross-reactivity profile. We will explore a hypothetical scenario where Lead Compound 1 has been identified as a potent inhibitor of a therapeutically relevant kinase (e.g., a hypothetical "Kinase X"). We will then compare its selectivity profile with two derivatives designed to enhance specificity:

  • Derivative A: A structural modification aimed at reducing off-target activity against a closely related kinase family.

  • Derivative B: A modification designed to improve overall kinome-wide selectivity.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

In modern drug discovery, assessing selectivity is not a late-stage validation step but a crucial part of the iterative lead optimization process. Early identification of off-target binding allows for the timely redesign of candidates, thereby reducing the risk of adverse events in preclinical and clinical trials.[4] Comprehensive kinase profiling, often referred to as "kinome scanning," provides a global view of a compound's interaction landscape, enabling a more informed assessment of its therapeutic potential and possible liabilities.[5]

The following sections will detail the experimental workflows for generating and comparing the cross-reactivity data for our lead compound and its derivatives.

Experimental Design: A Multi-Faceted Approach to Assessing Selectivity

A robust assessment of cross-reactivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a comprehensive picture, from direct enzyme inhibition to confirmation of target interaction within a physiological context.

Part 1: In Vitro Kinome-Wide Selectivity Profiling

The initial and broadest assessment of cross-reactivity is typically performed using a large panel of purified kinases. Commercially available platforms, such as KINOMEscan™ or KinaseProfiler™, offer comprehensive screening against hundreds of human kinases.[6][7][8] These services provide a rapid and standardized method for identifying potential off-targets.

  • Compound Preparation: Dissolve Lead Compound 1 , Derivative A , and Derivative B in 100% DMSO to a stock concentration of 10 mM.

  • Assay Principle: The KINOMEscan™ platform utilizes a proprietary competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR. Compounds that bind to the kinase active site will prevent its interaction with the immobilized ligand, resulting in a lower qPCR signal.[9][10]

  • Screening: Perform an initial screen of all three compounds at a single high concentration (e.g., 10 µM) against a broad panel of over 450 kinases (e.g., the scanMAX panel).[6]

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding. A common threshold for identifying significant off-target interactions is a % Control value of <10% or <35%, depending on the desired stringency.

  • Follow-up Dose-Response: For any kinases identified as significant off-targets in the initial screen, perform a full 11-point dose-response curve to determine the dissociation constant (Kd). This provides a quantitative measure of the binding affinity for each off-target interaction.[10]

G cluster_prep Compound Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_followup Follow-up c1 Lead Compound 1 s1 KINOMEscan™ at 10 µM (>450 kinases) c1->s1 c2 Derivative A c2->s1 c3 Derivative B c3->s1 a1 Identify Off-Targets (% Control < 10%) s1->a1 f1 Dose-Response (Kd determination) for identified off-targets a1->f1

Caption: Workflow for in vitro kinase selectivity profiling.

Part 2: Cellular Target Engagement

While in vitro assays are powerful for identifying direct interactions, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that a compound interacts with its intended target and off-targets in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a widely adopted method for this purpose.[11][12]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the target kinases) to ~80% confluency. Treat the cells with the test compounds (Lead Compound 1 , Derivative A , Derivative B ) at various concentrations for a specified time (e.g., 1 hour). A vehicle control (DMSO) is run in parallel.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[12]

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like ELISA or proximity extension assays.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift is indicative of target engagement.[14][15]

G A Treat Cells with Compound (and Vehicle Control) B Apply Thermal Gradient A->B C Cell Lysis & Separation of Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Generate Melting Curves D->E F Compare Compound vs. Vehicle to Determine Thermal Shift (ΔTm) E->F

Caption: CETSA workflow for confirming target engagement in cells.

Comparative Data Analysis

The following tables present hypothetical data for our lead compound and its derivatives, illustrating how cross-reactivity profiles can be compared.

Table 1: Comparative In Vitro Kinome Selectivity

Kinase TargetLead Compound 1 (Kd, nM)Derivative A (Kd, nM)Derivative B (Kd, nM)Rationale for Comparison
Primary Target (Kinase X) 5 7 6 On-target potency
Off-Target 1 (Kinase Y)50>1000250Closely related kinase; Derivative A designed for improved selectivity
Off-Target 2 (Kinase Z)150200>5000Structurally distinct kinase; Derivative B designed for broad selectivity
Off-Target 3 (Kinase W)800950>10,000Additional identified off-target

This data is for illustrative purposes only.

Table 2: Comparative Cellular Thermal Shift Assay (CETSA) Data

TargetLead Compound 1 (ΔTm at 1 µM, °C)Derivative A (ΔTm at 1 µM, °C)Derivative B (ΔTm at 1 µM, °C)
Primary Target (Kinase X) +5.2 +4.9 +5.1
Off-Target 1 (Kinase Y)+2.8No significant shift+1.5
Off-Target 2 (Kinase Z)+1.1+0.9No significant shift

This data is for illustrative purposes only.

Interpretation and Discussion

The hypothetical data presented above allows for a clear, objective comparison of the three compounds:

  • Lead Compound 1 demonstrates high potency against the primary target, Kinase X. However, the in vitro kinome scan reveals significant off-target activity against Kinase Y, a closely related family member, and moderate activity against other kinases. The CETSA data confirms that these off-target interactions occur in a cellular context, as indicated by the thermal shifts for Kinase Y and Z.

  • Derivative A was designed to improve selectivity against Kinase Y. The in vitro data shows a dramatic reduction in binding affinity for this off-target (Kd >1000 nM), which is corroborated by the lack of a significant thermal shift in the CETSA experiment. This demonstrates successful structure-activity relationship (SAR) optimization for this specific liability.

  • Derivative B was designed for broader kinome-wide selectivity. The in vitro data shows a significant reduction in affinity for all tested off-targets, suggesting a more favorable overall selectivity profile. The CETSA results support this, with no significant thermal shift observed for the off-targets at the tested concentration.

Conclusion

The comprehensive evaluation of a small molecule's cross-reactivity is a cornerstone of modern drug discovery. A multi-pronged approach, combining broad in vitro screening with cell-based target engagement assays, is essential for building a complete picture of a compound's selectivity profile.[16] This guide has outlined a robust framework for such an investigation, using the hypothetical case of (4-Methoxypyridin-2-yl)methanamine-based kinase inhibitors. By systematically generating and comparing cross-reactivity data, researchers can make more informed decisions, de-risk their lead candidates, and ultimately increase the probability of success in developing safe and effective medicines. The knowledge gained from these studies allows for a more rational assessment of a drug candidate's potential for both efficacy and toxicity.[17]

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(2), 225-236. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • B. A. D. Moore, W. J., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Chemical Neuroscience, 12(1), 130-144. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Lin, A., et al. (2019). Off-target-based drug repurposing in cancer. The FEBS Journal, 286(21), 4247-4260. [Link]
  • Ilango, K., & Valentina, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1835-1856. [Link]
  • Wynn, M., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 147. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Next Frontier in Rational Drug Design

The pyridine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical properties and profound pharmacological effects.[1] From anticancer to antimicrobial agents, the pyridine scaffold offers a robust framework for designing novel bioactive molecules.[2] This guide focuses on a specific, promising chemical starting point: (4-Methoxypyridin-2-yl)methanamine and its derivatives.[3][4] While this core structure holds potential, its successful development into clinical candidates hinges on a deep, predictive understanding of how its derivatives will interact with biological targets.

This is where in silico modeling becomes indispensable. By simulating molecular interactions computationally, we can screen vast chemical libraries, predict biological activity, and refine lead compounds with a speed and cost-efficiency that is unattainable through traditional benchtop methods alone.[5][6] This comparison guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a comparative analysis of the core in silico methodologies—Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations—within the context of developing novel (4-Methoxypyridin-2-yl)methanamine derivatives. We will explore the causality behind methodological choices, establish self-validating protocols, and present an integrated workflow for a comprehensive computational drug design campaign.

Part 1: Foundational Workflow - Target Selection & Ligand Preparation

Before any computational modeling can commence, two critical preparatory steps must be undertaken: identifying a biological target and preparing the 3D structures of the derivative library.

Target Identification and Validation

The choice of a biological target is paramount and is typically driven by disease pathology. Pyridine derivatives have shown efficacy against a range of targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR) and cholinesterases.[7][8][9] For the purpose of this guide, we will proceed with a hypothetical target: EGFR , a well-validated target in oncology.

Protocol for Target Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of human EGFR from the Protein Data Bank (PDB). For example, PDB ID: 2GS2, which shows EGFR in complex with an inhibitor.

  • Pre-processing: The raw PDB file requires cleaning. This involves:

    • Removing water molecules and other non-essential co-factors. The rationale is to simplify the system and focus on the protein-ligand interaction, unless specific water molecules are known to be critical for binding.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystallography but are crucial for defining hydrogen bonding networks.

    • Assigning correct protonation states to amino acid residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as the protonation state dictates the residue's ability to act as a hydrogen bond donor or acceptor.

  • Binding Site Definition: Identify the active site where the native ligand binds. This pocket will be the target for docking our novel derivatives.

Ligand Library Preparation

A library of virtual (4-Methoxypyridin-2-yl)methanamine derivatives must be designed. This can be done by adding various functional groups (R-groups) to the parent scaffold.

Protocol for Ligand Preparation:

  • 2D Sketching: Draw the derivatives using chemical drawing software like ChemDraw.

  • Conversion to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and arrive at a low-energy, physically plausible conformation before docking.

Part 2: A Comparative Guide to Core In Silico Modeling Techniques

Here, we compare the three pillars of in silico drug design, evaluating their performance, data requirements, and the specific insights they provide.

Technique 1: Molecular Docking

Core Objective: To predict the preferred binding orientation (pose) of a ligand to its protein target and to estimate the binding affinity, typically through a scoring function.[5][10] It is the workhorse for virtual screening of large compound libraries.

Experimental Protocol: Virtual Screening Workflow

  • Grid Generation: Define a docking grid box that encompasses the entire active site of the prepared EGFR structure. This box defines the search space for the docking algorithm.

  • Ligand Docking: Using a program like AutoDock Vina, systematically dock each prepared derivative from the library into the defined grid box.[11] The software's search algorithm will explore various translational, rotational, and conformational degrees of freedom for the ligand.

  • Scoring: Each generated pose is assigned a score (e.g., binding energy in kcal/mol) by a scoring function. A more negative score typically indicates a more favorable predicted binding affinity.[8]

  • Hit Identification: Rank the derivatives based on their docking scores. The top-ranking compounds (e.g., top 5-10%) are considered "hits" for further analysis.

Performance Comparison & Insights:

Feature Molecular Docking
Speed High-throughput (thousands of compounds per day)
Computational Cost Low
Primary Output Binding pose, Binding affinity score (e.g., kcal/mol)
Key Insight How a molecule might fit into the active site and which derivatives show higher theoretical affinity.

| Major Limitation | Scoring functions are approximations and can be inaccurate. The protein is typically held rigid, ignoring induced-fit effects.[12] |

Trustworthiness & Validation:

  • Self-Validation: A crucial control experiment is to remove the native ligand from the crystal structure and re-dock it. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).

Technique 2: Quantitative Structure-Activity Relationship (QSAR)

Core Objective: To build a mathematical model that correlates variations in the chemical structure of compounds with their biological activity.[13] This technique is powerful when a dataset of compounds with experimentally measured activities is available.

Experimental Protocol: 2D-QSAR Model Development

  • Data Collection: Assume we have synthesized and tested 30 derivatives of (4-Methoxypyridin-2-yl)methanamine for their EGFR inhibitory activity (IC50 values).

  • Descriptor Calculation: For each of the 30 molecules, calculate a wide range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties).[13]

  • Data Splitting: Divide the dataset into a training set (e.g., 24 compounds) and a test set (e.g., 6 compounds). The model will be built using the training set and validated using the unseen test set.

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable).[14]

  • Model Validation: Evaluate the model's statistical significance and predictive power.

Performance Comparison & Insights:

Feature QSAR Modeling
Speed Fast once the model is built.
Computational Cost Moderate (for descriptor calculation and model building).
Primary Output A predictive mathematical equation.
Key Insight Identifies which physicochemical properties are key drivers of biological activity, guiding further chemical modifications.

| Major Limitation | Requires a pre-existing dataset with known activities. The model's predictive power is confined to the chemical space of the training data. |

Trustworthiness & Validation:

  • Internal Validation: Use leave-one-out cross-validation on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered acceptable.

  • External Validation: Use the model to predict the activity of the test set compounds and calculate the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 indicates a model with good predictive ability.[15]

Technique 3: Molecular Dynamics (MD) Simulation

Core Objective: To simulate the time-dependent behavior of a molecular system, providing detailed insights into the conformational changes, stability, and energetics of a protein-ligand complex.[16][17][18]

Experimental Protocol: Protein-Ligand Complex Simulation

  • System Setup: Take the best-docked pose of a high-scoring derivative (from molecular docking) in complex with EGFR.

  • Solvation: Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system, mimicking physiological conditions.

  • Minimization & Equilibration: Perform energy minimization on the entire system to remove steric clashes. Then, gradually heat the system to a physiological temperature (e.g., 310 K) and run a short simulation under constant pressure and temperature to allow the system to equilibrate. This ensures the simulation starts from a stable state.

  • Production Run: Run the main simulation for an extended period (e.g., 100 nanoseconds). The trajectory (a record of atomic positions over time) is saved for analysis.

  • Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy. Advanced methods like MM-PBSA can be used to calculate a more accurate binding free energy.[12]

Performance Comparison & Insights:

Feature Molecular Dynamics (MD) Simulation
Speed Very slow (days to weeks for a single simulation).
Computational Cost High (requires significant computational resources like GPUs).
Primary Output A trajectory file, binding free energy calculations, interaction analysis.
Key Insight Reveals the stability of the ligand in the binding pocket, the specific interactions that are maintained over time, and the role of protein flexibility.[5][19]

| Major Limitation | Extremely computationally intensive, limiting its use for large-scale screening. |

Trustworthiness & Validation:

  • System Stability: The primary validation is to monitor the RMSD of the protein backbone over the course of the simulation. A stable, converged RMSD plot indicates that the simulation has reached equilibrium and the results are reliable.

Part 3: Integrated In Silico Strategy & Data Synthesis

These three techniques are most powerful when used in a hierarchical and integrated fashion. A typical workflow funnels a large number of initial ideas down to a few highly promising candidates.

dot

Caption: An integrated workflow combining docking, QSAR, and MD simulations for efficient lead discovery.

Hypothetical Case Study: Comparative Data for EGFR Inhibitors

To illustrate the distinct outputs, let's consider hypothetical data for three derivatives compared to a known inhibitor (Erlotinib).

CompoundDocking Score (kcal/mol)QSAR Predicted pIC50MD Simulation (100ns) - Avg. Binding Free Energy (kcal/mol)Key MD Insight
Erlotinib (Control) -9.88.1-45.2Stable H-bond with Met793.
Derivative 1 -10.28.5-48.5Very stable complex, forms an additional H-bond with Thr790.
Derivative 2 -10.57.2-25.1High initial score, but unstable in the pocket; dissociates after 40ns.
Derivative 3 -8.98.3-42.7Lower docking score, but forms a very stable salt bridge, leading to high affinity.

This table demonstrates the importance of using multiple techniques. Derivative 2 looks best by docking score alone but is revealed to be unstable by MD simulation. Conversely, Derivative 3, which might have been overlooked, is shown to be a stable binder. The QSAR model helps prioritize compounds with features known to correlate with activity.

Conclusion and Future Outlook

The in silico modeling of (4-Methoxypyridin-2-yl)methanamine dihydrochloride derivatives offers a powerful paradigm for accelerating drug discovery. This guide has demonstrated that molecular docking, QSAR, and molecular dynamics are not competing alternatives but complementary tools that provide different, yet equally vital, pieces of the puzzle.

  • Molecular Docking is the ideal starting point for broad exploration and initial filtering.

  • QSAR provides a powerful predictive lens when experimental data is available, guiding the design of more potent analogues.

  • Molecular Dynamics offers the ultimate validation, confirming the stability and dynamic interactions of the most promising candidates before committing to costly synthesis and biological testing.

By adopting an integrated, multi-faceted computational strategy as outlined here, researchers can navigate the complex landscape of drug design with greater confidence, precision, and speed, ultimately increasing the probability of translating a promising scaffold like (4-Methoxypyridin-2-yl)methanamine into a life-saving therapeutic.

References

  • Molecular modelling for in silico drug discovery. (n.d.). SlideShare.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Gao, Y. Q., et al. (2016). Simulation Studies of Protein and Small Molecule Interactions and Reaction. Methods in Enzymology, 578, 247-277.
  • Singh, S., & Singh, S. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11.
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher.
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.
  • Computational Studies of Proteins: Dynamics and Interactions with Small Molecules. (n.d.). eScholarship, University of California.
  • Wang, J., et al. (2011). Computational evaluation of protein–small molecule binding. Physical Chemistry Chemical Physics, 13(45), 20084-20094.
  • Abdel-Mottaleb, Y., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2653.
  • Molecular dynamics simulation of the interaction of food proteins with small molecules. (2025).
  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic.
  • Yu, W., & MacKerell, A. D., Jr. (2017). A Guide to In Silico Drug Design. The AAPS Journal, 19(6), 1598-1607.
  • Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5484.
  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1805-1828.
  • Ekins, S., et al. (2010). Applications and Limitations of In Silico Models in Drug Discovery. In Drug Discovery and Development. John Wiley & Sons, Inc.
  • Dror, R. O., et al. (2012). Applications of Molecular Dynamics Simulation in Protein Study. Annual Review of Biophysics, 41, 429-452.
  • El-Sayed, M. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 1737.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). Future Medicinal Chemistry.
  • 2D AND 3D-QSAR ANALYSIS OF AMINO (3-((3, 5-DIFLUORO-4-METHYL-6-PHENOXYPYRIDINE-2-YL) OXY) PHENYL) METHANIMINIUM DERIVATIVES AS FACTOR XA INHIBITOR. (2019).
  • (4-Methoxypyridin-2-yl)methanamine. (n.d.). PubChem.
  • (4-methoxypyridin-2-yl)methanamine. (n.d.). PubChemLite.
  • This compound. (n.d.). Frontier Specialty Chemicals.
  • (4-methoxypyridin-2-yl)methanamine. (n.d.). Sunway Pharm Ltd.
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride. (n.d.). PubChem.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022).
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2022). Journal of the Indian Chemical Society, 99(11), 100741.
  • Wang, Y., et al. (2011). Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation.
  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. (2023). Journal of Medicinal Chemistry, 66(10), 6994-7015.

Sources

A Comparative Guide to the Synthesis of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. (4-Methoxypyridin-2-yl)methanamine, a valuable building block for various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a careful evaluation of available chemical routes. This guide provides a comparative analysis of two distinct and viable synthetic pathways to its dihydrochloride salt, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific needs. The comparison focuses on key metrics such as overall yield, step count, reagent accessibility, and scalability considerations, supported by detailed experimental protocols.

Introduction to the Target Molecule

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The presence of the methoxy group and the aminomethyl substituent on the pyridine ring allows for diverse functionalization, making it a versatile precursor for the synthesis of a wide range of biologically active compounds. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

Route 1: Synthesis via Nitrile Reduction

This synthetic approach hinges on the formation of a key intermediate, 4-methoxypyridine-2-carbonitrile, followed by its reduction to the desired primary amine. This route is attractive due to the often clean and high-yielding nature of nitrile reduction methodologies.

Strategic Overview

The core strategy involves the introduction of a cyano group at the 2-position of the 4-methoxypyridine scaffold, followed by a reduction step. The Reissert-Henze reaction provides a classic and effective method for the cyanation of pyridine N-oxides, which are readily accessible from the parent pyridine.[1] Subsequent catalytic hydrogenation of the nitrile furnishes the target aminomethyl pyridine.

Experimental Protocols

Step 1: Synthesis of 4-Methoxypyridine N-oxide

4-Methoxypyridine is oxidized to its corresponding N-oxide using a suitable oxidizing agent. A common and effective method involves the use of hydrogen peroxide in acetic acid.[2]

  • Procedure: To a solution of 4-methoxypyridine in glacial acetic acid, a 30% aqueous solution of hydrogen peroxide is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then heated to 70-80°C and stirred for several hours until the starting material is consumed (monitored by TLC). The excess acetic acid is removed under reduced pressure, and the residue is carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 4-methoxypyridine N-oxide.

Step 2: Synthesis of 4-Methoxypyridine-2-carbonitrile

The Reissert-Henze reaction is employed to introduce the cyano group at the 2-position of the pyridine ring.[3] This reaction involves the activation of the N-oxide with an acylating agent, followed by nucleophilic attack of a cyanide source.

  • Procedure: To a solution of 4-methoxypyridine N-oxide in an anhydrous aprotic solvent such as dichloromethane, dimethylcarbamoyl chloride is added as the activating agent. The mixture is stirred at room temperature before the addition of trimethylsilyl cyanide (TMSCN).[1] The reaction is stirred for several hours until completion. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxypyridine-2-carbonitrile.

Step 3: Synthesis of (4-Methoxypyridin-2-yl)methanamine

The nitrile intermediate is reduced to the primary amine via catalytic hydrogenation.[4][5]

  • Procedure: 4-Methoxypyridine-2-carbonitrile is dissolved in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (4-Methoxypyridin-2-yl)methanamine.

Step 4: Formation of this compound

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and handling properties.[6][7][8]

  • Procedure: The crude (4-Methoxypyridin-2-yl)methanamine is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Visualization of Route 1

Synthetic_Route_1 cluster_0 Route 1: Nitrile Reduction Pathway 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypyridine_N-oxide 4-Methoxypyridine_N-oxide 4-Methoxypyridine->4-Methoxypyridine_N-oxide H2O2, AcOH 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine_N-oxide->4-Methoxypyridine-2-carbonitrile 1. (CH3)2NCOCl 2. TMSCN (4-Methoxypyridin-2-yl)methanamine (4-Methoxypyridin-2-yl)methanamine 4-Methoxypyridine-2-carbonitrile->(4-Methoxypyridin-2-yl)methanamine H2, Catalyst (e.g., Raney Ni) (4-Methoxypyridin-2-yl)methanamine_dihydrochloride (4-Methoxypyridin-2-yl)methanamine_dihydrochloride (4-Methoxypyridin-2-yl)methanamine->(4-Methoxypyridin-2-yl)methanamine_dihydrochloride 2 eq. HCl Synthetic_Route_2 cluster_1 Route 2: Halomethyl Amination Pathway (4-Methoxypyridin-2-yl)methanol (4-Methoxypyridin-2-yl)methanol 2-(Chloromethyl)-4-methoxypyridine_hydrochloride 2-(Chloromethyl)-4-methoxypyridine_hydrochloride (4-Methoxypyridin-2-yl)methanol->2-(Chloromethyl)-4-methoxypyridine_hydrochloride SOCl2 (4-Methoxypyridin-2-yl)methanamine (4-Methoxypyridin-2-yl)methanamine 2-(Chloromethyl)-4-methoxypyridine_hydrochloride->(4-Methoxypyridin-2-yl)methanamine NH3, MeOH (4-Methoxypyridin-2-yl)methanamine_dihydrochloride (4-Methoxypyridin-2-yl)methanamine_dihydrochloride (4-Methoxypyridin-2-yl)methanamine->(4-Methoxypyridin-2-yl)methanamine_dihydrochloride 2 eq. HCl

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of all data hinges on the reliability of the analytical methods used. For a compound like (4-Methoxypyridin-2-yl)methanamine dihydrochloride, an important building block in medicinal chemistry, ensuring the purity, stability, and concentration of the substance is paramount. This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Our objective is to equip researchers and drug development professionals with the expertise to select, develop, and validate robust analytical methods for this and structurally similar compounds.

Understanding the Analyte: Physicochemical Properties and Method Selection

This compound is a salt characterized by several key structural features that dictate the most suitable analytical approaches:

  • Aromatic Pyridine Ring: The presence of the methoxy-substituted pyridine ring provides a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometry and, more specifically, High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Primary Amine Group: This functional group imparts basicity to the molecule. The presence of two hydrochloride counter-ions means the compound can be analyzed using non-aqueous acid-base titration to determine its purity or assay.

  • Salt Form: As a dihydrochloride salt, the compound is highly polar and non-volatile. This characteristic makes direct analysis by Gas Chromatography (GC) challenging without a derivatization step to increase its volatility and thermal stability.

Based on these properties, we can identify three primary candidate methods for comprehensive analysis:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: The gold standard for specificity, capable of separating the main compound from impurities and degradation products.

  • Non-Aqueous Acid-Base Titration: A classic, absolute method ideal for a high-purity assay but lacking specificity.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): Suitable for detecting volatile impurities or for assay after a validated derivatization procedure.

The following diagram illustrates the decision logic for method selection based on the analytical need.

start Analytical Requirement for This compound q1 Need to separate and quantify impurities/degradants? start->q1 q2 Need a high-purity assay (>99%) of the bulk salt? q1->q2  No hplc Primary Method: RP-HPLC with UV Detection q1->hplc  Yes (Specificity Needed) q3 Need to quantify residual volatile organic solvents? q2->q3  No titration Complementary Method: Non-Aqueous Titration q2->titration  Yes (Absolute Method) gc Specialized Method: Headspace GC-FID q3->gc  Yes

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Overview of Analytical Techniques

The choice of method is a balance between the required information and the technique's capabilities. Below is a comparative summary.

Parameter RP-HPLC with UV Detection Non-Aqueous Acid-Base Titration Gas Chromatography (GC-FID)
Principle Chromatographic separation based on polarity, detection by UV absorbance.Neutralization of basic amine groups with a standardized acid.Separation of volatile compounds in the gas phase, non-specific detection.
Specificity Excellent. Can resolve the active pharmaceutical ingredient (API) from process impurities and degradation products.Poor. Titrates all basic substances; assumes impurities are non-basic or absent.Good to Excellent. High resolving power for volatile compounds. Requires derivatization for the main analyte.
Primary Use Stability-indicating assays, impurity profiling, routine quality control (QC).Purity assay of the bulk drug substance where impurities are minimal.Analysis of residual solvents, volatile impurities, or assay post-derivatization.
Sensitivity High (typically low µg/mL to ng/mL).Moderate (requires mg quantities).Very High (pg level), especially for volatile analytes.
Complexity Moderate to High. Requires skilled personnel and system suitability checks.Low. A standard pharmacopeial technique.High. Method development for derivatization can be complex and time-consuming.

Deep Dive: Validation of an RP-HPLC Method

We will now detail the validation of a hypothetical, yet robust, RP-HPLC method for the assay of this compound, following the ICH Q2(R1) guideline, "Validation of Analytical Procedures".

Proposed Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Workflow

The validation process is a systematic journey to prove that a method is fit for its intended purpose. This workflow ensures all aspects of the method's performance are evaluated.

plan Validation Plan (Define Parameters & Acceptance Criteria) spec Specificity (Forced Degradation) plan->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Validation Report (Summarize & Conclude) rob->report

A Head-to-Head Comparison of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Derivatives in Cellular and Biochemical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1] Among the myriad of pyridine-based compounds, (4-Methoxypyridin-2-yl)methanamine and its derivatives have garnered significant interest due to their potential to interact with a range of biological targets. This guide provides a comprehensive head-to-head comparison of the performance of various methoxypyridine derivatives in key cellular and biochemical assays, supported by experimental data from recent studies. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide detailed, field-proven protocols to enable reproducible research.

The (4-Methoxypyridin-2-yl)methanamine Scaffold and its Analogs

The core structure of (4-Methoxypyridin-2-yl)methanamine, characterized by a methoxy group at the 4-position and a methanamine group at the 2-position of the pyridine ring, provides a unique combination of electronic and steric properties that facilitate interactions with biological macromolecules.[2] The derivatives discussed in this guide, while not all direct substitutions of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, share the critical methoxypyridine core and have been selected based on their evaluation in comparable assays, allowing for a meaningful, albeit cross-study, comparative analysis.

Below are the structures of the parent compound and representative derivatives that will be discussed in this guide.

Caption: Chemical structures of the parent (4-Methoxypyridin-2-yl)methanamine and selected methoxypyridine derivatives.

Comparative Analysis in Cytotoxicity Assays

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, providing insights into its therapeutic window and potential off-target effects. Here, we compare the performance of several methoxypyridine derivatives in MTT assays against various cancer cell lines.

Experimental Data Summary

The following table summarizes the cytotoxic activities (IC50 values) of selected methoxypyridine derivatives from a recent study.

Compound IDCancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Compound 4a HT29 (Human Colorectal Carcinoma)2.243 ± 0.2173.964 ± 0.360
Compound 4a MRC5 (Normal Human Fetal Lung)2.222 ± 0.1372.476 ± 0.033

Data sourced from a study on 2-methoxypyridine derivatives.[3]

Structure-Activity Relationship Insights

The data indicates that Compound 4a, a 2-ethoxypyridine derivative, exhibits potent cytotoxic activity against the HT29 human colorectal carcinoma cell line, with an IC50 value lower than that of the standard chemotherapeutic agent, doxorubicin.[3] Notably, this compound also showed a slightly lower cytotoxic effect on the normal human fetal lung fibroblast cell line (MRC5) compared to doxorubicin, suggesting a potential for some level of cancer cell selectivity.[3] The substitution pattern on the pyridine ring, including the presence of a 4-chlorophenyl group and a phenyl group at positions 4 and 6 respectively, along with a 3-carbonitrile, appears to be a key contributor to its cytotoxic activity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxic effects of test compounds on cultured mammalian cells.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours. start->cell_seeding compound_treatment 2. Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours. cell_seeding->compound_treatment mtt_addition 3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis: Calculate cell viability and determine IC50 values. absorbance_reading->data_analysis end End data_analysis->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HT29, MCF7, A2780) in a 96-well flat-bottom microplate at an optimal density (typically 5x10^3 to 1x10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Comparative Analysis in Kinase Inhibition Assays

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8] Consequently, the development of PI3K/mTOR dual inhibitors is a major focus in oncology drug discovery.[4][5][6][7][8]

Experimental Data Summary

The following table presents the inhibitory activities of selected methoxypyridine derivatives against PI3Kα and mTOR kinases.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell Line (MCF-7) IC50 (nM)Cell Line (HCT-116) IC50 (nM)
GSK2126458 0.0190.18--
PF-04691502 -32 (mTORC1)--

Data for GSK2126458 and PF-04691502 are from separate studies.[5][8]

Structure-Activity Relationship Insights

GSK2126458, a 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, demonstrates exceptionally potent dual inhibition of PI3Kα and mTOR, with IC50 values in the picomolar and sub-nanomolar range, respectively.[5] The structure features a complex quinolinyl-pyridinyl core with a difluorobenzenesulfonamide moiety, which is critical for its high affinity.[5]

PF-04691502, a 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one, is another potent PI3K/mTOR inhibitor.[8] Its structure, containing a pyridopyrimidinone core, highlights a different chemical scaffold capable of achieving potent inhibition of the mTORC1 complex.[8]

The comparison of these two molecules underscores that different methoxypyridine-containing scaffolds can be optimized to achieve potent PI3K/mTOR inhibition. The choice of the appended heterocyclic systems and substituents plays a crucial role in determining the potency and selectivity profile.

Signaling Pathway: PI3K/mTOR

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase (e.g., PI3Kα) in the appropriate kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the specific substrate for the kinase and ATP at a concentration close to the Km for the enzyme.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the kinase reaction buffer to create a 4X compound solution.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to each well. Include wells for a no-compound control (vehicle) and a no-enzyme control (background).

    • Add 2.5 µL of the 2X kinase solution to all wells except the no-enzyme control wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion and Future Directions

The (4-Methoxypyridin-2-yl)methanamine scaffold and its broader class of methoxypyridine derivatives continue to be a fertile ground for the discovery of novel bioactive compounds. The comparative data presented in this guide, synthesized from multiple studies, highlights the significant impact of structural modifications on the biological activity of these compounds in both cellular and biochemical assays.

The potent cytotoxicity exhibited by some derivatives underscores their potential as anticancer agents, while the remarkable inhibitory activity of others against key signaling nodes like PI3K and mTOR validates their utility in targeted cancer therapy. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this versatile chemical class.

Future research should focus on systematic structure-activity relationship studies of a series of closely related this compound derivatives to delineate the precise contributions of different substituents to their biological activity. Such studies, coupled with in vivo efficacy and pharmacokinetic profiling, will be instrumental in advancing the most promising candidates toward clinical development.

References

  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(15), 4881. [Link]
  • Cai, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017. [Link]
  • Chen, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]
  • PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]
  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(15), 4881. [Link]
  • Krasheninnikova, A., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7624. [Link]
  • Barlaam, B., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5546-5551. [Link]
  • PubChemLite. (4-methoxypyridin-2-yl)methanamine. [Link]
  • Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
  • Tzakos, A. G., et al. (2025). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. Biomolecules, 15(6), 855. [Link]
  • Mustafa, S., et al. (2013). Constraints on GPCR Heterodimerization Revealed by the Type-4 Induced-Association BRET Assay. Biophysical Journal, 104(12), 2731-2741. [Link]
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
  • Khan, I., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 12(45), 29283-29296. [Link]
  • Al-Qudah, M. A., et al. (2024). Synthesis, Characterization and Glyoxalase Inhibitory Activity of 4,6-Diheteroarylpyrimidine-2-amine Derivatives: In Vitro and In Silico Studies. Egyptian Journal of Chemistry, 68(2), 183-192. [Link]
  • Li, J., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]
  • Sbardella, G., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(21), 7401. [Link]
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link]

Sources

Assessing the Novelty of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. This guide provides an in-depth technical assessment of the (4-Methoxypyridin-2-yl)methanamine dihydrochloride scaffold, a heterocyclic building block with emerging potential in drug discovery. We will objectively compare its structural and potential functional attributes against established alternatives in key therapeutic areas, supported by experimental context and data-driven insights.

The (4-Methoxypyridin-2-yl)methanamine Scaffold: A Structural Overview

The (4-Methoxypyridin-2-yl)methanamine scaffold is a substituted pyridine derivative characterized by a methoxy group at the 4-position and a methanamine group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it a convenient building block for chemical synthesis.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to modulate physicochemical properties such as solubility and bioavailability.[1][2] The specific substitution pattern of the (4-Methoxypyridin-2-yl)methanamine scaffold imparts distinct electronic and steric properties that can influence its interactions with biological targets.

Key Structural Features:

  • Pyridine Core: A nitrogen-containing aromatic heterocycle that can act as a hydrogen bond acceptor and engage in π-π stacking interactions.[3]

  • 4-Methoxy Group: An electron-donating group that can influence the basicity of the pyridine nitrogen and participate in hydrogen bonding.

  • 2-Methanamine Group: A primary amine that can act as a hydrogen bond donor and a key point for further chemical modification.

Potential Therapeutic Applications: A Tale of Two Targets

Our analysis of the scientific and patent literature reveals that the (4-Methoxypyridin-2-yl)methanamine scaffold and its close analogs are primarily implicated in two distinct and significant therapeutic areas: as a fragment in the design of Bruton's Tyrosine Kinase (BTK) inhibitors for oncology and autoimmune diseases, and as a core element in nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[4][5] Several approved BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, have revolutionized the treatment of these conditions.[2][6]

The (4-Methoxypyridin-2-yl)methanamine scaffold has been utilized as a building block in the synthesis of complex BTK inhibitors. For instance, patent literature describes its use in the preparation of 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors.[7] In this context, the aminomethyl group serves as a handle to connect the pyridine core to other parts of the inhibitor, which ultimately bind to the kinase.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChRs are ligand-gated ion channels that play a critical role in neurotransmission.[8] Modulators of nAChRs, particularly agonists and positive allosteric modulators (PAMs), are being investigated for the treatment of cognitive disorders, Alzheimer's disease, and schizophrenia.[9][10]

The 2-aminomethylpyridine moiety is a known pharmacophore for nAChR ligands. The nitrogen atom of the pyridine ring and the amino group can interact with key residues in the receptor's binding pocket. The 4-methoxy substituent can further modulate the electronic properties and binding affinity of the ligand.

Comparative Analysis: The Novelty of the Scaffold

To assess the novelty of the (4-Methoxypyridin-2-yl)methanamine scaffold, we will compare it to established scaffolds in the fields of BTK inhibition and nAChR modulation. This comparison will be based on the principles of bioisosterism , where functional groups or molecular fragments are replaced with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[11][12][13]

Comparison with BTK Inhibitor Scaffolds

The landscape of BTK inhibitors is dominated by scaffolds that form a covalent bond with a cysteine residue (Cys481) in the active site.[14] Common core structures include pyrimidine, purine, and triazine rings.[14][15]

ScaffoldKey FeaturesRepresentative Inhibitor(s)Reported Potency (IC50)
(4-Methoxypyridin-2-yl)methanamine Potential for non-covalent interactions through H-bonding and π-stacking. Amenable to diverse substitutions.Fragment in developmental compoundsData not publicly available for the core scaffold
Pyrazolo[3,4-d]pyrimidine Forms a covalent bond with Cys481. Well-established scaffold.Ibrutinib~0.5 nM[6]
Imidazo[1,5-a]pyrazine Forms a covalent bond with Cys481. Second-generation scaffold with improved selectivity.Acalabrutinib~5 nM[6]
Tetrahydropyrazolo[1,5-a]pyrimidine Forms a covalent bond with Cys481. High selectivity.Zanubrutinib~0.5 nM[6]
N,9-Diphenyl-9H-purin-2-amine Potent non-covalent inhibitors.Developmental Compounds0.4 - 0.5 nM[14]

Novelty Assessment: The (4-Methoxypyridin-2-yl)methanamine scaffold offers a potential departure from the dominant covalent inhibitor paradigm. Its value lies in its potential as a fragment for designing non-covalent, reversible BTK inhibitors . This could lead to improved safety profiles by avoiding off-target covalent modifications. The methoxy substituent provides a vector for optimizing ADME properties, a key challenge in drug development.

Comparison with nAChR Modulator Scaffolds

The design of nAChR modulators often involves heterocyclic cores that mimic the natural ligand, acetylcholine.[16] Key scaffolds include pyridine ethers and other nitrogen-containing heterocycles.

ScaffoldKey FeaturesRepresentative Modulator(s)Target ReceptorReported Affinity (Ki) or Potency (EC50)
(4-Methoxypyridin-2-yl)methanamine 2-aminomethylpyridine core with a 4-methoxy substituent for potential modulation of binding.Developmental compoundsα4β2, α7 nAChRs (putative)Data not publicly available for the core scaffold
3-(Pyrrolidinyl)methoxypyridine Potent nAChR agonist.A-84543Neuronal nAChRs0.15 nM (Ki)[15]
2,4-Methanoproline derivatives Rigid scaffold designed to mimic the conformation of acetylcholine.Developmental compoundsα4β2, α3β4 nAChRsNo significant binding affinity observed[17]
Aniline-based PAMs Positive allosteric modulators that enhance receptor function.Developmental compoundsα7 nAChRVaries with substitution

Novelty Assessment: In the context of nAChR modulation, the novelty of the (4-Methoxypyridin-2-yl)methanamine scaffold lies in the specific substitution pattern. Structure-activity relationship (SAR) studies of related pyridine analogs have shown that substitution on the pyridine ring can profoundly affect efficacy and subtype selectivity.[15] The 4-methoxy group offers a handle for fine-tuning the electronic properties of the pyridine ring, potentially leading to improved selectivity for specific nAChR subtypes, which is a major goal in the development of safer and more effective neurological drugs.

Experimental Protocols and Methodologies

To facilitate further research and validation of the (4-Methoxypyridin-2-yl)methanamine scaffold, we provide the following established experimental protocols.

Synthesis of this compound

A general synthetic route to (4-methoxypyridin-2-yl)methanamine involves the reduction of a corresponding nitrile or the amination of a halomethylpyridine derivative.

Example Protocol: Reductive Amination

  • Starting Material: 4-methoxy-2-picolinaldehyde.

  • Reaction: The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

  • Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

  • Salt Formation: The purified amine is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

In Vitro Assay for BTK Inhibition

Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: A competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.

  • Materials: Recombinant human BTK protein, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, test compound ((4-methoxypyridin-2-yl)methanamine-containing molecule), and assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the BTK enzyme, the europium-labeled antibody, and the test compound. c. Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction. d. Incubate at room temperature. e. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to cause a 50% reduction in the TR-FRET signal.

In Vitro Assay for nAChR Modulation

Radioligand Binding Assay

  • Principle: A competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

  • Materials: Cell membranes expressing the desired nAChR subtype (e.g., from transfected HEK293 cells), a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs), test compound, and binding buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compound. c. Incubate at room temperature. d. Harvest the membranes onto a filter plate and wash to remove unbound radioligand. e. Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value, which represents the inhibitory constant of the test compound.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

BTK_Inhibitor_Scaffolds cluster_covalent Covalent Inhibitors cluster_non_covalent Non-Covalent Scaffolds Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) BTK BTK Active Site Pyrazolo_pyrimidine->BTK Covalent Bond (Cys481) Imidazo_pyrazine Imidazo[1,5-a]pyrazine (e.g., Acalabrutinib) Imidazo_pyrazine->BTK Covalent Bond (Cys481) Tetrahydro_pyrazolo_pyrimidine Tetrahydropyrazolo[1,5-a]pyrimidine (e.g., Zanubrutinib) Tetrahydro_pyrazolo_pyrimidine->BTK Covalent Bond (Cys481) Topic_Scaffold (4-Methoxypyridin-2-yl)methanamine (Fragment) Topic_Scaffold->BTK Potential Non-Covalent Interactions Purine_analog N,9-Diphenyl-9H-purin-2-amine Purine_analog->BTK Non-Covalent Interactions

Figure 1: Comparison of BTK inhibitor scaffolds.

nAChR_Modulator_Scaffolds cluster_agonists Agonists cluster_pams Positive Allosteric Modulators (PAMs) Topic_Scaffold (4-Methoxypyridin-2-yl)methanamine (Putative Agonist/Fragment) nAChR nAChR Binding Sites Topic_Scaffold->nAChR Orthosteric Binding (putative) Pyridine_ether 3-(Pyrrolidinyl)methoxypyridine (e.g., A-84543) Pyridine_ether->nAChR Orthosteric Binding Methanoproline 2,4-Methanoproline Derivatives Methanoproline->nAChR Orthosteric Binding Aniline_PAM Aniline-based PAMs Aniline_PAM->nAChR Allosteric Binding

Figure 2: Comparison of nAChR modulator scaffolds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising building block in modern drug discovery. While direct biological data for the core scaffold is limited in the public domain, its incorporation into more complex and potent molecules targeting BTK and potentially nAChRs highlights its utility.

Key takeaways:

  • Novelty in BTK Inhibition: The scaffold offers a valuable starting point for the design of non-covalent, reversible BTK inhibitors, which may lead to improved safety profiles compared to the current covalent inhibitors.

  • Potential for nAChR Selectivity: The 4-methoxy substitution on the 2-aminomethylpyridine core provides a handle for fine-tuning electronic properties, which could be leveraged to achieve greater selectivity for specific nAChR subtypes.

  • Need for Further Investigation: There is a clear need for the synthesis and biological evaluation of a focused library of compounds based on the (4-Methoxypyridin-2-yl)methanamine scaffold to fully elucidate its structure-activity relationships and therapeutic potential.

As a Senior Application Scientist, I encourage researchers to explore the potential of this scaffold. Its straightforward chemistry and the promising, albeit indirect, biological data suggest that it is a worthy candidate for inclusion in fragment-based and lead optimization campaigns. Future work should focus on generating robust in vitro and in vivo data to solidify its position in the medicinal chemist's toolbox.

References

  • Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]
  • Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]
  • Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1034-1039. [Link]
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]
  • Ros-Diego, A., & Stephens, R. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 677. [Link]
  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Bhutani, R., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(1), 12-36. [Link]
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49. [Link]
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
  • Drug Design.org. Bioisosterism. [Link]
  • LASSBio.
  • ResearchGate. Agonists structurally related to acetylcholine (1) and their action on the nicotinic receptors. [Link]
  • Conroy, W. G., et al. (2007). Postsynaptic scaffolds for nicotinic receptors on neurons. Biochemical Pharmacology, 74(8), 1135-1143. [Link]
  • Papke, R. L., & Horenstein, N. A. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 19(8), 1270-1301. [Link]
  • Singh, U. P., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15535-15559. [Link]
  • Wikipedia. Nicotinic agonist. [Link]
  • Wallace, T. L., & Callahan, P. M. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. The Journal of pharmacology and experimental therapeutics, 345(3), 344-356. [Link]
  • Estupinan, D., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 643939. [Link]
  • Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]
  • ResearchGate.
  • Chatzikonstantinou, T., et al. (2024). Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies. Preprints.org. [Link]
  • Reddy, T. S., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 4945-4954. [Link]
  • Johnson, V. M., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(15), 4443. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. BTK inhibitor 16. [Link]
  • Wang, M., et al. (2020). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Signal Transduction and Targeted Therapy, 5(1), 237. [Link]
  • Millar, N. S., & Gotti, C. (2009). Allosteric modulation of nicotinic acetylcholine receptors. Trends in pharmacological sciences, 30(10), 529-536. [Link]
  • Chatzikonstantinou, T., et al. (2024). Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies. Cancers, 16(19), 3505. [Link]
  • ResearchGate. SAR of 1,5-benzothiazepine derivatives containing pyridine moiety the antiviral activity. [Link]
  • Thomson, C. G., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Methoxypyridin-2-yl)methanamine dihydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within the laboratory.

Part 1: Hazard Assessment and Compound Profile

Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. Based on data from analogous aminopyridine structures, this compound should be handled as a hazardous substance with potential for significant health and environmental effects.

Table 1: Inferred Hazard Profile

Property Identifier / Expected Hazard Rationale & Source Analogue
IUPAC Name (4-methoxypyridin-2-yl)methanamine;dihydrochloride Chemical Structure
CAS Number 1344046-06-5[8] Supplier Information
Molecular Formula C₈H₁₄Cl₂N₂O Chemical Structure
GHS Pictograms Skull and CrossbonesExclamation MarkEnvironment Inferred from related aminopyridines which are classified as toxic, irritant, and environmentally hazardous.[1][2]
Inferred Hazard Statements H301/H302 : Toxic or Harmful if swallowed. H311/H312 : Toxic or Harmful in contact with skin. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H411 : Toxic to aquatic life with long lasting effects. Based on SDS for 2-Aminopyridine, 4-Aminopyridine, and other substituted pyridines.[1][2][4][6][7]

| Inferred Precautionary Statements | P261 : Avoid breathing dust. P273 : Avoid release to the environment. P280 : Wear protective gloves/eye protection/face protection. P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352 : IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501 : Dispose of contents/container to an approved waste disposal plant. | Common precautionary statements for this class of chemicals.[1][2][7] |

Disclaimer: This profile is inferred. Always consult your institution's Environmental Health & Safety (EHS) department for a definitive hazardous waste determination.

Part 2: Pre-Disposal Operations & Required PPE

Proper disposal begins with correct handling and segregation at the point of generation.[9] The goal is to prevent accidental exposure and to ensure the waste is containerized in a manner that is safe for storage and transport.

Personal Protective Equipment (PPE)

Due to the inferred toxicity and irritant nature of the compound, a stringent PPE protocol is required.

  • Hand Protection: Wear nitrile or neoprene gloves. Do not use latex. Ensure gloves are inspected before use and changed immediately if contamination occurs.[1]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a risk of splashing.[7]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[1]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols must be performed within a certified chemical fume hood to prevent inhalation.[7]

Waste Segregation

Never mix incompatible waste streams; doing so can lead to dangerous reactions.[10]

  • Solid Waste: Contaminated items such as weighing paper, gloves, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction quench liquors should be collected in a dedicated, compatible hazardous waste container.

  • Segregation Principle: This compound is an amine hydrochloride salt. Keep it segregated from strong bases (which could liberate the free amine) and strong oxidizing agents.[3]

Part 3: Step-by-Step Disposal Protocol

Follow this protocol to ensure safe and compliant disposal of this compound waste. This process aligns with guidelines from the U.S. Environmental Protection Agency (EPA) regarding hazardous waste management in laboratories.[11]

Step 1: Waste Characterization

The compound must be treated as hazardous chemical waste . Do not dispose of it down the drain or in regular trash under any circumstances.[12]

Step 2: Select the Correct Waste Container
  • For Solid Waste: Use a polyethylene-lined fiber drum or a designated plastic pail. The container should have a lid that can be securely sealed.[12]

  • For Liquid Waste: Use a high-density polyethylene (HDPE) or glass carboy with a secure, screw-on cap. Ensure the container material is compatible with all components of the waste solution.[13]

  • Original Container: If disposing of the original, unadulterated product, it is best practice to use the original container.[12]

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement.[14] Before any waste is added, affix a hazardous waste tag provided by your institution's EHS department. The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[13]

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[13]

  • The accumulation start date (the date the first drop of waste is added).

Step 4: Accumulate Waste Safely
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the lab personnel.[13][14]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

Step 5: Arrange for Disposal

Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (typically 6-12 months, per institutional policy), submit a chemical waste pickup request to your EHS department.[11][12] Do not overfill containers.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_prep Preparation Phase cluster_action Action Phase A Identify Waste: (4-Methoxypyridin-2-yl)methanamine dihydrochloride & contaminated items B Assess Hazards: Assume Toxic, Irritant, Environmentally Hazardous A->B C Select & Don Required PPE: Goggles, Lab Coat, Nitrile Gloves B->C D Is this a spill? C->D E Follow Spill Protocol (See Part 4) D->E Yes F Select Appropriate Hazardous Waste Container D->F No G Affix & Complete Hazardous Waste Label F->G H Add Waste to Container in Chemical Fume Hood G->H I Securely Close Container H->I J Place Container in SAA with Secondary Containment I->J K Container Full or Time Limit Reached? J->K L Request Pickup from EHS K->L Yes M Continue Safe Accumulation K->M No

Sources

Personal protective equipment for handling (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate, and actionable safety and logistical information for the handling and disposal of (4-Methoxypyridin-2-yl)methanamine dihydrochloride (CAS No. 1344046-06-5). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding of its risk profile is the cornerstone of safe laboratory practice.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1]. These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The dihydrochloride salt form may exist as a fine powder, which can be easily aerosolized, increasing the risk of inhalation.

Your Shield: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The choice of PPE is not arbitrary; it is a direct response to the specific hazards identified.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles with side shields or a face shield.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.N95 respirator or higher, especially if not handled in a fume hood.
Solution Preparation Safety goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Work in a well-ventilated area or fume hood.
In-process Sampling/Handling Safety glasses with side shields.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.As needed based on ventilation.
Waste Disposal Safety goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Not generally required if handling sealed containers.

Causality Behind PPE Choices:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates robust eye protection. Goggles are recommended over safety glasses when handling the powder to prevent airborne particles from reaching the eyes[2][3][4].

  • Hand Protection: To prevent skin irritation (H315), chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a range of chemicals and are a suitable choice for handling this compound[4].

  • Body Protection: A standard laboratory coat is sufficient to protect against accidental spills on clothing.

  • Respiratory Protection: The risk of respiratory irritation (H335) and harm if inhaled (H332) is highest when handling the solid material. Therefore, respiratory protection is crucial when weighing or otherwise manipulating the powder outside of a certified chemical fume hood[2][3].

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all weighing and handling of the solid compound in a designated area, preferably within a chemical fume hood to control airborne particles.

  • Pre-Donning of PPE: Before handling the compound, don the appropriate PPE as outlined in Table 1.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Gentle Handling: Handle the solid with care to minimize dust generation. Use spatulas and other tools gently.

  • Secure Container: Keep the container with the compound tightly sealed when not in use.

3.2. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ventilation: Perform all solution preparations in a well-ventilated area or a chemical fume hood.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and appropriate hazard warnings.

3.3. Post-Handling:

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.

4.1. Chemical Waste:

  • Solid Waste: Collect any unreacted solid compound in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Pyridine-containing waste is considered hazardous and should be disposed of accordingly[5][6].

  • Never pour this chemical down the drain[6].

4.2. Contaminated PPE and Materials:

  • Gloves: Dispose of used gloves in a designated hazardous waste stream.

  • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered or disposed of as hazardous waste.

  • Consumables: All disposable items that have come into contact with the compound (e.g., weigh boats, pipette tips, bench liners) should be placed in a sealed bag and disposed of as hazardous chemical waste.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task is_solid Handling solid material? start->is_solid in_fume_hood Working in a fume hood? is_solid->in_fume_hood Yes is_liquid Handling liquid/solution? is_solid->is_liquid No ppe_solid_hood Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_fume_hood->ppe_solid_hood Yes ppe_solid_bench Enhanced PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator in_fume_hood->ppe_solid_bench No end Proceed with Task ppe_solid_hood->end ppe_solid_bench->end ppe_liquid Standard PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat is_liquid->ppe_liquid Yes is_liquid->end No ppe_liquid->end

Caption: PPE Selection Workflow Diagram.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.

References

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Trimaco. (2023, September 8). Essential Chemical PPE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.